molecular formula C6H2ClF2NO2 B1356933 1-Chloro-2,5-difluoro-4-nitrobenzene CAS No. 578-28-9

1-Chloro-2,5-difluoro-4-nitrobenzene

Cat. No.: B1356933
CAS No.: 578-28-9
M. Wt: 193.53 g/mol
InChI Key: HBGYPLNIBDKWIK-UHFFFAOYSA-N
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Description

1-Chloro-2,5-difluoro-4-nitrobenzene (CAS 578-28-9) is a versatile halogenated nitrobenzene intermediate valued in research and industrial synthesis. This compound is a yellow crystalline solid with a molecular formula of C6H2ClF2NO2 and a molecular weight of 193.5 g/mol . It is characterized by a melting point of 60-62°C and a density of 1.56 g/cm³ . Its primary research value lies in its role as a key building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors . The presence of reactive halogen atoms and a nitro group on the benzene ring makes it a suitable substrate for nucleophilic aromatic substitution reactions, allowing researchers to systematically introduce various functional groups. In application, it is specifically used as an intermediate in the development of pharmaceutical compounds and in the manufacturing of pesticides and herbicides . The product is offered with a high purity level, typically not less than 98% . For optimal stability, it should be stored sealed in a dry environment at room temperature . This chemical is intended For Research Use Only and must not be used for medicinal, household, or other purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2,5-difluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H2ClF2NO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGYPLNIBDKWIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20577981
Record name 1-Chloro-2,5-difluoro-4-nitrobenzene
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Molecular Weight

193.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578-28-9
Record name 1-Chloro-2,5-difluoro-4-nitrobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2,5-difluoro-4-nitrobenzene
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Chloro-2,5-difluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Chloro-2,5-difluoro-4-nitrobenzene

This compound is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries.[1] Its trifunctionalized aromatic ring, featuring chloro, fluoro, and nitro groups, provides a versatile scaffold for the synthesis of more complex molecules. The presence of the nitro group, a strong electron-withdrawing group, activates the ring towards nucleophilic aromatic substitution, allowing for the introduction of a wide range of functionalities. This yellow crystalline solid, with a melting point of 60-62°C, serves as a crucial building block in the development of novel therapeutic agents and crop protection products.[1]

This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on the core chemical principles, a detailed experimental protocol, and a discussion of the reaction mechanism and safety considerations.

Primary Synthetic Route: Electrophilic Aromatic Substitution

The most direct and widely employed method for the synthesis of this compound is the electrophilic aromatic substitution (EAS) reaction, specifically, the nitration of 1-chloro-2,5-difluorobenzene. This reaction introduces a nitro group (-NO₂) onto the aromatic ring.

Reaction Mechanism and Regioselectivity

The nitration of 1-chloro-2,5-difluorobenzene is a classic example of an electrophilic aromatic substitution reaction. The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

The regioselectivity of the reaction, which dictates the position of the incoming nitro group, is governed by the directing effects of the substituents already present on the benzene ring: the chlorine atom and the two fluorine atoms. Halogens are generally considered deactivating groups due to their high electronegativity, which withdraws electron density from the ring, making it less reactive than benzene. However, they are ortho-, para-directing because their lone pairs of electrons can be donated to the aromatic ring through resonance, stabilizing the carbocation intermediate (the sigma complex) formed during the attack by the electrophile. This resonance stabilization is most effective when the electrophile adds to the ortho or para positions relative to the halogen.

In the case of 1-chloro-2,5-difluorobenzene, we have three halogen substituents to consider. The chlorine at position 1 and the fluorine at position 2 are ortho to each other, and the fluorine at position 5 is meta to the chlorine and para to the fluorine at position 2. The potential sites for nitration are positions 3, 4, and 6.

  • Position 4 is para to the chlorine atom and ortho to the fluorine atom at position 5. Both of these halogens will direct the incoming nitro group to this position.

  • Position 6 is ortho to the chlorine atom and meta to the fluorine at position 2.

  • Position 3 is meta to the chlorine atom and ortho to the fluorine at position 2.

Considering the combined directing effects, the 4-position is the most favored site for electrophilic attack, leading to the formation of this compound as the major product.

Reaction Pathway Diagram

G cluster_reactants Reactants cluster_product Product 1-Chloro-2,5-difluorobenzene 1-Chloro-2,5-difluorobenzene Sigma Complex Intermediate Sigma Complex Intermediate 1-Chloro-2,5-difluorobenzene->Sigma Complex Intermediate HNO₃ / H₂SO₄ This compound This compound Sigma Complex Intermediate->this compound -H⁺ HNO₃ / H₂SO₄ HNO₃ / H₂SO₄ G A Prepare Nitrating Mixture (HNO₃ + H₂SO₄) B Cool to 0-5°C A->B C Add 1-Chloro-2,5-difluorobenzene B->C D Stir at 0-5°C for 2h C->D E Pour onto Ice D->E F Vacuum Filtration E->F G Wash with Water F->G H Dissolve in CH₂Cl₂ G->H I Wash with NaHCO₃ and Water H->I J Dry over MgSO₄ I->J K Remove Solvent J->K L Recrystallize from Ethanol K->L M Pure this compound L->M

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Safety Considerations

Working with concentrated acids and nitro compounds requires strict adherence to safety protocols.

  • Concentrated Sulfuric Acid: Extremely corrosive and can cause severe burns. [2][3][4][5]Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Fuming Nitric Acid: A strong oxidizing agent and highly corrosive. [6][7][8][9][10]It can cause severe burns and is toxic if inhaled. All manipulations should be performed in a fume hood with appropriate PPE.

  • 1-Chloro-2,5-difluorobenzene: Flammable and an irritant. [11]Avoid inhalation and contact with skin and eyes.

  • Nitration Reaction: The reaction is highly exothermic. Proper temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts.

Characterization of the Product

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Melting Point: The purified product should have a sharp melting point in the range of 60-62°C. [1]* NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two non-equivalent aromatic protons.

    • ¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six aromatic carbons. The carbon attached to the nitro group will be significantly downfield.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic strong absorption bands for the C-NO₂ stretching vibrations (typically around 1530 cm⁻¹ and 1350 cm⁻¹), as well as absorptions corresponding to the C-Cl and C-F bonds.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (193.54 g/mol ).

Conclusion

The synthesis of this compound via the nitration of 1-chloro-2,5-difluorobenzene is a robust and well-understood process. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and strict adherence to safety protocols are paramount for the successful and safe synthesis of this important chemical intermediate. The versatility of this compound ensures its continued relevance in the fields of medicinal chemistry and agrochemical research.

References

  • Lab Alley. (n.d.). Nitric Acid, 90+%, fuming Safety Data Sheet SDS. Retrieved from [Link]

  • ChemSupply. (2018). Sulphuric Acid Safety Data Sheet. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 1-Chloro-2 5-difluoro-4-nitrobenzene CAS:578-28-9. Retrieved from [Link]

  • Capot Chemical Co.,Ltd. (2008). MSDS of 1-Chloro-2,5-difluorobenzene. Retrieved from [Link]

  • Carl ROTH. (2022). Safety Data Sheet: Nitric acid. Retrieved from [Link]

  • SEASTAR CHEMICALS. (2022). SAFETY DATA SHEET (SDS) Sulphuric Acid, 93-99% w/w. Retrieved from [Link]

  • Penta chemicals. (2025). Nitric acid fuming. Retrieved from [Link]

  • Science Interactive. (2013). SDS – SAFETY DATA SHEET - NITRIC ACID FUMING 90 - 100%. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-2,5-difluorobenzene. Retrieved from [Link]

Sources

1-Chloro-2,5-difluoro-4-nitrobenzene physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Chloro-2,5-difluoro-4-nitrobenzene

Authored by: A Senior Application Scientist

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its strategic arrangement of activating and leaving groups makes it a valuable precursor in various sectors, most notably the pharmaceutical and agrochemical industries.[1] The presence of a nitro group, two fluorine atoms, and a chlorine atom on the benzene ring imparts a unique reactivity profile, allowing for selective and sequential chemical transformations. This guide provides an in-depth analysis of its physicochemical properties, synthesis, core reactivity, and applications, offering field-proven insights for researchers and development professionals.

Core Physicochemical Properties

The physical characteristics of a compound dictate its handling, storage, and application in various reaction media. The properties of this compound are summarized below. Its insolubility in water and good solubility in common organic solvents make it highly suitable for a wide range of organic synthesis applications.[1]

PropertyValueReference
CAS Number 578-28-9[2]
Molecular Formula C₆H₂ClF₂NO₂[1][2]
Molecular Weight 193.54 g/mol [2]
Appearance Yellow crystalline solid[1]
Melting Point 60-62 °C[1]
Boiling Point 218-220 °C[1]
Density 1.56 g/cm³[1]
Solubility Insoluble in water; Soluble in organic solvents.[1]

Synthesis Pathway: The Halex Process

The industrial synthesis of fluorinated nitroaromatics like this compound often relies on nucleophilic aromatic substitution, specifically the Halex (halogen exchange) process.[3][4] This method involves the displacement of a chloro group with a fluoro group using an alkali metal fluoride.

Causality in Protocol Design:

The choice of reagents and conditions is critical for a successful and efficient synthesis.

  • Reactant Choice: A precursor such as 1,4-dichloro-2,5-difluorobenzene would be nitrated, or a dichloronitrobenzene derivative would undergo fluorination. The latter is common. For instance, reacting 2,5-dichloro-1-nitrobenzene with a fluorinating agent.

  • Fluorinating Agent: Anhydrous potassium fluoride (KF) is a common, cost-effective choice. Cesium fluoride (CsF) is more reactive but also more expensive. The salt must be anhydrous as water will compete as a nucleophile and reduce yield.[4][5]

  • Solvent System: A high-boiling, polar aprotic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane is required.[3][5] These solvents effectively solvate the potassium cation, leaving the fluoride anion "naked" and highly nucleophilic, thereby accelerating the reaction.

  • Phase-Transfer Catalyst: To further enhance the reaction rate between the solid inorganic fluoride and the organic substrate, a phase-transfer catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether is often employed.[4] This catalyst helps to carry the fluoride anion into the organic phase.

Generalized Experimental Protocol: Halogen Exchange
  • Drying: Thoroughly dry the reaction vessel and the potassium fluoride (e.g., by heating under vacuum).

  • Charging the Reactor: Charge the reactor with the dichloronitrobenzene precursor, anhydrous potassium fluoride, and the phase-transfer catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Add the polar aprotic solvent (e.g., sulfolane).

  • Heating: Heat the stirred reaction mixture to a high temperature (typically 150-220 °C) for several hours.[4]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Gas Chromatography (GC), to determine the consumption of the starting material.

  • Work-up: After cooling, the reaction mixture is typically filtered to remove inorganic salts. The product is then isolated from the filtrate by distillation or recrystallization.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dichloronitrobenzene Precursor Reactor Reaction Vessel (150-220 °C, Inert Atm.) Start->Reactor KF Anhydrous KF KF->Reactor PTC Phase-Transfer Catalyst PTC->Reactor Solvent Polar Aprotic Solvent Solvent->Reactor Filter Filtration Reactor->Filter Cool & Filter Isolate Distillation or Recrystallization Filter->Isolate Filtrate Product 1-Chloro-2,5-difluoro- 4-nitrobenzene Isolate->Product

Caption: Generalized workflow for the synthesis via the Halex process.

Chemical Reactivity: A Study in Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr).[6][7] This reactivity is a direct consequence of its electronic structure.

Mechanistic Rationale:

For an SNAr reaction to occur, two key features are required on the aromatic ring:

  • A good leaving group (in this case, a halogen).

  • Strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.

In this molecule, the chlorine atom at the C1 position is the primary site of substitution. Its reactivity is significantly enhanced by the powerful electron-withdrawing nitro group at the C4 position (para) and a fluorine atom at the C2 position (ortho). These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[8][9] This stabilization lowers the activation energy of the initial, rate-determining nucleophilic attack, making the reaction favorable.[9]

Step-by-Step SNAr Mechanism:
  • Nucleophilic Attack (Rate-Determining Step): A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine leaving group. This breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate (the Meisenheimer complex).

  • Stabilization: The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho and para EWGs.

  • Elimination (Fast Step): The aromaticity of the ring is restored by the expulsion of the chloride leaving group.

SNAr Mechanism Diagram

Caption: The addition-elimination mechanism of SNAr.

Another key reaction is the reduction of the nitro group to an amine using reagents like H₂/Pd/C or metal catalysts. This transformation is fundamental for introducing an amino group, which can then be used for further functionalization, such as amide bond formation or diazotization.

Applications in Drug Development and Research

The true value of this compound lies in its role as a versatile scaffold. The ability to perform sequential, regioselective substitutions at different positions on the ring allows for the construction of complex molecular architectures.

  • Pharmaceutical Synthesis: It is a key starting material for a variety of active pharmaceutical ingredients (APIs).[1] The SNAr reaction allows for the introduction of various amine, ether, or thioether linkages, which are common motifs in drug molecules. Subsequent reduction of the nitro group provides a primary amine that is a crucial handle for building further complexity.

  • Agrochemicals: Similar to pharmaceuticals, it is used to produce new pesticides and herbicides.[1] The specific toxico-pharmacological properties required for these applications can be fine-tuned by modifying the substituents on the aromatic ring.

  • Functional Materials: Halogens activated to nucleophilic substitution are fundamental building blocks for functional materials, including porous organic polymers and heterocyclic compounds with specific electronic or optical properties.[6]

Safety, Handling, and Storage: A Self-Validating Protocol

Given its reactive nature, proper handling of this compound is paramount. Based on data for structurally similar compounds, it should be treated as a hazardous substance.

Hazard Profile:
  • Irritation: Causes skin and serious eye irritation.[10][11][12] May cause respiratory irritation.[10][11][12][13]

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[11][13]

Handling Protocol:
  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[12][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[12][13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][12] Keep away from moisture, strong oxidizing agents, and sources of ignition.[1][12][14]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Analytical Confirmation: A Self-Validating System

To ensure the identity and purity of the material, a combination of spectroscopic techniques must be employed. This analytical workflow constitutes a self-validating system, confirming that the compound being used matches its expected structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show two distinct signals in the aromatic region (typically 7.0-8.5 ppm). Each signal will appear as a complex multiplet due to proton-proton and proton-fluorine coupling.

    • ¹⁹F NMR: Will show two distinct signals for the two non-equivalent fluorine atoms.

    • ¹³C NMR: Will display six unique signals for the aromatic carbons. The carbons attached to the highly electronegative F, Cl, and NO₂ groups will be significantly downfield.

  • Infrared (IR) Spectroscopy: Key diagnostic peaks should be observed:

    • ~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹: Strong asymmetric and symmetric stretching of the nitro (NO₂) group.

    • ~1600-1450 cm⁻¹: Aromatic C=C stretching.

    • ~1200-1000 cm⁻¹: C-F stretching.

    • ~800-600 cm⁻¹: C-Cl stretching.

  • Mass Spectrometry (MS):

    • The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 193.

    • A crucial diagnostic feature will be the M+2 peak at m/z ≈ 195, with an intensity that is approximately one-third of the M⁺ peak. This isotopic pattern is characteristic of a molecule containing one chlorine atom.

By cross-referencing the data from these techniques, a researcher can definitively confirm the structure and assess the purity of this compound before proceeding with further synthetic steps.

References

  • Vertex AI Search. (n.d.). 1-Chloro-2 5-difluoro-4-nitrobenzene CAS:578-28-9.
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An In-Depth Technical Guide to 1-Chloro-2,5-difluoro-4-nitrobenzene (CAS 578-28-9)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary and Strategic Importance

1-Chloro-2,5-difluoro-4-nitrobenzene is a poly-substituted aromatic compound of significant interest in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its strategic value stems from the unique arrangement of its functional groups: a nitro group, which strongly activates the benzene ring towards nucleophilic attack, and three distinct halogen atoms (one chlorine and two fluorines) that can serve as leaving groups. This configuration makes it a versatile building block, enabling sequential and regioselective introduction of various nucleophiles. This guide provides a comprehensive overview of its chemical properties, synthesis, core reactivity, and applications, with a focus on practical insights for laboratory and development settings.

Section 2: Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of successful synthesis. The key properties of this compound are summarized below.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 578-28-9[2][3][4][5]
Molecular Formula C₆H₂ClF₂NO₂[2][3][4][6]
Molecular Weight 193.54 g/mol [2][4]
Appearance Yellow crystalline solid[1]
Melting Point 60-62 °C[1]
Boiling Point 218-220 °C[1]
Purity Typically ≥98%[2][3]
Solubility Insoluble in water; soluble in common organic solvents (e.g., acetone, methanol, ethanol).[1][1]
Storage Store in a cool, dry place, sealed from moisture.[1][3][4][1][3][4]
Spectroscopic Data for Structural Verification

While spectra should be run for each batch, the following provides expected data for structural confirmation.

  • ¹H NMR : The proton spectrum will be the simplest, showing two signals in the aromatic region (typically δ 7.0-8.5 ppm). Each signal will appear as a doublet of doublets (or more complex multiplet) due to coupling with the two fluorine atoms.

  • ¹³C NMR : The carbon spectrum will display six distinct signals for the aromatic carbons. The carbon attached to the nitro group will be significantly deshielded. Carbons bonded to fluorine will show large one-bond C-F coupling constants (J-coupling).

  • ¹⁹F NMR : Two distinct signals are expected, corresponding to the two non-equivalent fluorine atoms.

  • Mass Spectrometry (MS) : The molecular ion peak (M+) will show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

  • Infrared (IR) Spectroscopy : Key characteristic peaks will include strong absorptions for the asymmetric and symmetric stretching of the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ respectively) and C-F stretching bands (around 1000-1400 cm⁻¹).

Section 3: Synthesis and Purification Strategies

The synthesis of this compound typically involves electrophilic nitration of a suitable precursor or a halogen exchange (Halex) reaction.

G cluster_synthesis Plausible Synthetic Workflow start Starting Material: 1,4-Dichloro-2,5-difluorobenzene reagents Nitrating Agent: HNO₃ / H₂SO₄ start->reagents Electrophilic Nitration workup Reaction Workup: Aqueous Quench, Extraction reagents->workup product Target Compound: This compound purify Purification: Recrystallization or Column Chromatography workup->purify purify->product

Caption: A plausible synthetic route via electrophilic nitration.

Detailed Experimental Protocol: Electrophilic Nitration

This protocol is a representative method. Researchers should always conduct their own risk assessment and optimization.

  • Reaction Setup : To a stirred solution of concentrated sulfuric acid (H₂SO₄, 3 equivalents) in a round-bottom flask cooled to 0 °C in an ice bath, slowly add 1,4-dichloro-2,5-difluorobenzene (1 equivalent).

  • Addition of Nitrating Agent : Slowly add a mixture of concentrated nitric acid (HNO₃, 1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C. The use of a nitrating mixture is crucial for generating the highly electrophilic nitronium ion (NO₂⁺).

  • Reaction Monitoring : After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup : Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This quenches the reaction and precipitates the crude product.

  • Isolation : Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.

  • Drying : Dry the crude product under vacuum.

Purification Protocol: Recrystallization

Recrystallization is often sufficient to achieve high purity for this compound.

  • Solvent Selection : Choose a suitable solvent system. A common choice is a mixture of ethanol and water. The product should be highly soluble in the hot solvent and sparingly soluble at room temperature or below.

  • Procedure : Dissolve the crude, dry solid in a minimum amount of hot ethanol. If any insoluble impurities remain, perform a hot filtration.

  • Crystallization : Slowly add water to the hot solution until it becomes slightly turbid (cloud point). Reheat gently to obtain a clear solution again, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collection : Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Section 4: Core Reactivity - A Chemist's Guide

The utility of this compound lies in its predictable and selective reactivity, dominated by nucleophilic aromatic substitution (SNAr).

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group is positioned para to the chlorine atom and ortho to one of the fluorine atoms. This positioning is critical as it stabilizes the negatively charged intermediate (the Meisenheimer complex) formed upon nucleophilic attack, thereby facilitating the substitution.[7][8] The reaction proceeds via a two-step addition-elimination mechanism.[8]

G cluster_mech SNAr Mechanism Energy Profile A Reactants (Substrate + Nucleophile) B Transition State 1 A->B Addition C Meisenheimer Complex (Resonance Stabilized Anion) B->C D Transition State 2 C->D Elimination E Products (Substituted Ring + Leaving Group) D->E

Caption: The two-step addition-elimination mechanism of SNAr.

Causality and Regioselectivity:

  • Activation : The nitro group delocalizes the negative charge of the Meisenheimer complex, lowering the activation energy for the initial nucleophilic attack.[7]

  • Leaving Group Ability : The relative reactivity of the halogens as leaving groups in SNAr reactions is generally F > Cl > Br > I. This is because the rate-determining step is typically the initial attack by the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.

  • Steric Hindrance : The chlorine atom is sterically less hindered than the fluorine at the C2 position, potentially influencing the site of initial attack depending on the nucleophile's size.

Reduction of the Nitro Group

Conversion of the nitro group to an amine is a fundamental transformation that unlocks a new range of synthetic possibilities, such as amide bond formation or further substitution reactions. The choice of reducing agent is critical to avoid unwanted side reactions, especially the reduction of the C-Cl bond (hydrodechlorination).[9]

G start This compound q1 Are other functional groups sensitive to hydrogenation? start->q1 reagent_mild Mild, Chemoselective Reagents q1->reagent_mild Yes reagent_strong Catalytic Hydrogenation q1->reagent_strong No ex_mild Examples: • Fe / NH₄Cl • SnCl₂ / HCl reagent_mild->ex_mild product 4-Chloro-2,5-difluoroaniline reagent_mild->product ex_strong Examples: • H₂, Pd/C (risk of dehalogenation) • H₂, Raney Nickel reagent_strong->ex_strong reagent_strong->product

Caption: Decision workflow for the reduction of the nitro group.

Protocol: Reduction using Iron in Acidic Media

This method is often preferred for its cost-effectiveness and chemoselectivity, preserving the halogen substituents.[9]

  • Setup : In a round-bottom flask, create a suspension of iron powder (Fe, 5-10 equivalents) and ammonium chloride (NH₄Cl, 1-2 equivalents) in a mixture of ethanol and water (e.g., 4:1 ratio).

  • Heating : Heat the mixture to reflux with vigorous stirring.

  • Addition : Add a solution of this compound (1 equivalent) in ethanol dropwise to the refluxing suspension.

  • Reaction : Maintain the reflux for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Workup : Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

  • Extraction : Concentrate the filtrate under reduced pressure to remove the ethanol. Add water and ethyl acetate to the residue and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude aniline product, which can be further purified by column chromatography if necessary.

Section 5: Applications in Drug Discovery and Development

This molecule is not merely a chemical curiosity; it is a key intermediate in the synthesis of high-value compounds.

  • Pharmaceutical Intermediates : The primary application is as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] The resulting anilines or substituted ethers can be further elaborated into complex molecular architectures.

  • Protein Degrader Building Blocks : It is explicitly listed as a building block for protein degraders.[2] This is a cutting-edge area of drug discovery where molecules (like PROTACs) are designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. The substituted phenyl ring serves as a core scaffold to which linkers and ligands for the protein of interest and an E3 ligase are attached.

  • Agrochemicals : Similar to pharmaceuticals, it serves as a starting point for the synthesis of novel pesticides and herbicides.[1]

Section 6: Safety, Handling, and Disposal

Proper handling of this compound is essential for laboratory safety. The following information is based on typical Safety Data Sheets (SDS).

Hazard Identification
  • GHS Pictograms : GHS07 (Exclamation Mark)[3]

  • Signal Word : Warning[3]

  • Hazard Statements :

    • H302: Harmful if swallowed.[3][10]

    • H315: Causes skin irritation.[3][10]

    • H319: Causes serious eye irritation.[3][10]

    • H335: May cause respiratory irritation.[3]

Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12]

  • Personal Protective Equipment :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.[12]

    • Hand Protection : Wear compatible chemical-resistant gloves (e.g., nitrile rubber).[12]

    • Skin and Body Protection : Wear a lab coat and appropriate protective clothing.[13]

  • Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11][12]

Storage and Disposal
  • Storage : Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[3][14] Keep away from moisture.[1]

  • Disposal : Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant.[11][14]

Section 7: References

  • 1-Chloro-2 5-difluoro-4-nitrobenzene CAS:578-28-9. (n.d.). Geshem. Retrieved January 8, 2026, from

  • 1-Chloro-2, 5-difluoro-4-nitrobenzene, min 98%, 100 grams. (n.d.). HDH Chemicals. Retrieved January 8, 2026, from

  • 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. (2019). Loba Chemie. Retrieved January 8, 2026, from [Link]

  • 1-Chloro-2,3-difluoro-4-nitrobenzene. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). National Institutes of Health. Retrieved January 8, 2026, from [Link]

  • 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

  • Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. (1954). Journal of the Chemical Society. Retrieved January 8, 2026, from [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (2021). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

Sources

An In-Depth Technical Guide to the NMR Spectrum Analysis of 1-Chloro-2,5-difluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 1-chloro-2,5-difluoro-4-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of ¹H, ¹³C, and ¹⁹F NMR spectroscopy as applied to this complex aromatic system. We will explore the influence of the chloro, difluoro, and nitro substituents on chemical shifts and spin-spin coupling constants. Furthermore, this guide will discuss the application of advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, to provide unambiguous structural elucidation. Methodologies are presented with a focus on the underlying scientific principles, ensuring a self-validating approach to spectral interpretation.

Introduction: The Structural Significance of this compound

This compound (C₆H₂ClF₂NO₂) is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science.[1][2] The precise arrangement of its electron-withdrawing substituents (-Cl, -F, -NO₂) on the benzene ring creates a unique electronic environment, making NMR spectroscopy an indispensable tool for its characterization. Understanding the intricacies of its NMR spectra is paramount for confirming its identity, assessing its purity, and studying its reactivity.

This guide will provide a detailed predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. The predictions are based on established principles of NMR spectroscopy, including the analysis of substituent chemical shift (SCS) effects and spin-spin coupling mechanisms in related halogenated nitroaromatic compounds.[3][4]

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple in terms of the number of signals, as there are only two protons on the aromatic ring. However, the coupling patterns will be complex due to interactions with the neighboring fluorine atoms.

Expected Chemical Shifts: The two protons, H-3 and H-6, are in chemically distinct environments. The nitro group is a strong electron-withdrawing group, which will deshield adjacent protons, shifting their resonance to a lower field (higher ppm). The fluorine and chlorine atoms also exert deshielding effects. Based on data for similar compounds, the chemical shifts can be estimated. For instance, in nitrobenzene, the ortho protons are the most deshielded.[4]

Predicted Spin-Spin Coupling: The key feature of the ¹H NMR spectrum will be the splitting of the proton signals due to coupling with the fluorine atoms. This H-F coupling occurs over multiple bonds.[5]

  • H-3: This proton is expected to show coupling to the adjacent fluorine at C-2 (³JHF) and a smaller coupling to the fluorine at C-5 (⁴JHF). This will likely result in a doublet of doublets.

  • H-6: This proton will exhibit coupling to the adjacent fluorine at C-5 (³JHF) and potentially a very small long-range coupling to the fluorine at C-2 (⁵JHF). This will likely appear as a doublet, with possible further fine splitting.

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-38.0 - 8.3dd³JH3-F2 ≈ 7-10 Hz, ⁴JH3-F5 ≈ 2-4 Hz
H-67.8 - 8.1d (or dt)³JH6-F5 ≈ 8-11 Hz, ⁴JH6-Cl ≈ 0, ⁵JH6-F2 < 1 Hz

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, one for each carbon atom in the benzene ring. The chemical shifts will be significantly influenced by the attached substituents, and the signals for the carbons bonded to fluorine will appear as doublets due to one-bond ¹³C-¹⁹F coupling (¹JCF).

Expected Chemical Shifts and Couplings:

  • C-1, C-2, C-4, C-5: These carbons are directly attached to electronegative atoms and will be shifted downfield. C-2 and C-5 will appear as doublets with large ¹JCF coupling constants.

  • C-3, C-6: These carbons are bonded to hydrogen and will appear as singlets in a proton-decoupled spectrum. Their chemical shifts will be influenced by the neighboring substituents.

CarbonPredicted Chemical Shift (ppm)Predicted Multiplicity (due to F)Predicted ¹JCF (Hz)
C-1125 - 135d²JC1-F2 ≈ 20-30 Hz
C-2150 - 160d¹JC2-F2 ≈ 240-260 Hz
C-3120 - 130d²JC3-F2 ≈ 20-30 Hz
C-4145 - 155t²JC4-F5 ≈ 20-30 Hz
C-5155 - 165d¹JC5-F5 ≈ 240-260 Hz
C-6115 - 125d²JC6-F5 ≈ 20-30 Hz

Predicted ¹⁹F NMR Spectrum Analysis

The ¹⁹F NMR spectrum will provide crucial information for the structural confirmation of this compound. Two distinct signals are expected, one for each fluorine atom.

Expected Chemical Shifts and Couplings: The chemical shifts of the fluorine atoms will be influenced by the other substituents on the ring. The two fluorine atoms will likely show coupling to each other (⁴JFF) and to the neighboring protons.

  • F-2: This fluorine will be coupled to H-3 (³JFH) and to F-5 (⁴JFF), likely resulting in a doublet of doublets.

  • F-5: This fluorine will be coupled to H-6 (³JFH) and to F-2 (⁴JFF), also likely resulting in a doublet of doublets.

FluorinePredicted Chemical Shift (ppm, rel. to CFCl₃)Predicted MultiplicityPredicted Coupling Constants (Hz)
F-2-110 to -130dd³JF2-H3 ≈ 7-10 Hz, ⁴JF2-F5 ≈ 15-25 Hz
F-5-100 to -120dd³JF5-H6 ≈ 8-11 Hz, ⁴JF5-F2 ≈ 15-25 Hz

Advanced 2D NMR Techniques for Unambiguous Assignment

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments is highly recommended.[6][7][8]

COSY (Correlation Spectroscopy)

A ¹H-¹H COSY experiment will be instrumental in confirming the through-bond coupling between the two aromatic protons, H-3 and H-6. While a direct through-bond coupling is not present, a weak cross-peak may be observable due to long-range coupling (⁴JHH). More importantly, it can help to resolve overlapping multiplets in the 1D spectrum.[9][10][11][12]

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates directly bonded ¹H and ¹³C nuclei. This will provide an unambiguous assignment of the protonated carbons, C-3 and C-6, by correlating the signals of H-3 and H-6 to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment detects long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. This is a powerful tool for piecing together the carbon skeleton and assigning quaternary carbons. Key expected correlations include:

  • H-3 to C-1, C-2, C-4, and C-5.

  • H-6 to C-1, C-4, and C-5.

Experimental Protocol: A Self-Validating Workflow

The following provides a generalized experimental workflow for the NMR analysis of this compound.

  • Sample Preparation: Dissolve ~10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

  • ¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum. Optimize spectral width, number of scans, and relaxation delay.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled 1D ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • ¹⁹F NMR Acquisition: Acquire a 1D ¹⁹F NMR spectrum. An external reference standard (e.g., CFCl₃) or an internal standard can be used.

  • 2D NMR Acquisition:

    • Acquire a gradient-selected COSY spectrum.

    • Acquire a gradient-selected HSQC spectrum, optimized for a one-bond coupling constant of ~160 Hz.

    • Acquire a gradient-selected HMBC spectrum, optimized for long-range coupling constants of ~8 Hz.

  • Data Processing and Analysis: Process all spectra using appropriate software. Perform phasing, baseline correction, and integration. Analyze the 1D and 2D spectra to assign all signals and confirm the structure.

Visualizations

G H3 H-3 F2 F-2 H3->F2 ³JHF F5 F-5 H3->F5 ⁴JHF H6 H-6 H6->F5 ³JHF F2->F5 ⁴JFF

Caption: Predicted ¹H and ¹⁹F spin-spin coupling network in this compound.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Analysis H1 ¹H NMR COSY COSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC C13 ¹³C NMR C13->HSQC C13->HMBC F19 ¹⁹F NMR Assignments Signal Assignments COSY->Assignments HSQC->Assignments HMBC->Assignments Structure Structure Confirmation Assignments->Structure

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of 1-Chloro-2,5-difluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy data for 1-Chloro-2,5-difluoro-4-nitrobenzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of IR spectroscopy for the characterization of this complex halogenated nitroaromatic compound. The insights provided herein are grounded in established spectroscopic principles and comparative analysis with structurally similar molecules.

Introduction: The Significance of Vibrational Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1] By measuring the absorption of infrared radiation at specific wavenumbers, we can identify the functional groups present in a sample, providing a molecular "fingerprint." For a molecule such as this compound, with its unique combination of aromatic, nitro, and halogen functionalities, IR spectroscopy is an invaluable tool for structural elucidation and quality control.

The molecular structure of this compound, with its substituted benzene ring, gives rise to a complex vibrational spectrum. The positions of the chloro, fluoro, and nitro groups on the aromatic ring influence the electronic distribution and, consequently, the vibrational frequencies of the various bonds. This guide will dissect these influences to provide a thorough interpretation of the molecule's IR spectrum.

Predicted Infrared Spectrum of this compound

While a publicly available, experimentally verified IR spectrum for this compound is not readily found in common databases, a highly accurate predicted spectrum can be constructed. This prediction is based on the well-established characteristic vibrational frequencies of its constituent functional groups and by drawing parallels with the experimental data of structurally related compounds.

Key Vibrational Modes and Their Predicted Wavenumbers

The following table summarizes the predicted key vibrational frequencies for this compound, with assignments based on the analysis of similar molecules and established spectroscopic-structure correlations.

Predicted Wavenumber (cm⁻¹)Vibrational ModeDescription
~3100 - 3000Aromatic C-H StretchStretching vibrations of the C-H bonds on the benzene ring.
~1610 - 1580Aromatic C=C StretchIn-plane stretching vibrations of the carbon-carbon double bonds within the benzene ring.
~1530 and ~1350Asymmetric and Symmetric NO₂ StretchStrong, characteristic absorptions due to the stretching of the N=O bonds in the nitro group.
~1250 - 1100C-F StretchStretching vibrations of the carbon-fluorine bonds.
~1100 - 1000Aromatic C-H In-Plane BendIn-plane bending (scissoring) motions of the aromatic C-H bonds.
~850 - 750C-Cl StretchStretching vibration of the carbon-chlorine bond.
~900 - 675Aromatic C-H Out-of-Plane BendOut-of-plane bending (wagging) motions of the aromatic C-H bonds, often indicative of the substitution pattern.

Experimental Protocol for Acquiring the IR Spectrum

To empirically validate the predicted data, the following experimental protocol for Fourier Transform Infrared (FTIR) spectroscopy is recommended. This protocol is designed to ensure high-quality, reproducible data.

Materials and Instrumentation
  • Sample: this compound (solid)[2][3]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Perkin-Elmer or Agilent model, equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.[4]

  • Sampling Accessory: Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal. Alternatively, the KBr pellet method can be used.

Step-by-Step Methodology (ATR-FTIR)
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its necessary performance checks. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the instrument and the surrounding atmosphere.

  • Sample Preparation and Analysis:

    • Place a small amount of the solid this compound sample onto the ATR crystal.

    • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or smoothing of the spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

In-depth Interpretation of the Vibrational Spectrum

A detailed analysis of the predicted IR spectrum reveals the contributions of each functional group to the overall vibrational signature of this compound.

Aromatic Ring Vibrations

The aromatic nature of the core structure is confirmed by the presence of C-H stretching vibrations in the region of 3100-3000 cm⁻¹ and C=C stretching vibrations between 1610-1580 cm⁻¹. The exact positions and intensities of these peaks are influenced by the electron-withdrawing nature of the nitro and halogen substituents.

The Nitro Group Signature

The nitro (NO₂) group provides two of the most characteristic and intense bands in the spectrum. The asymmetric stretching vibration is expected to appear around 1530 cm⁻¹, while the symmetric stretch will be found near 1350 cm⁻¹. The strong, unambiguous nature of these absorptions makes them excellent diagnostic markers for the presence of the nitro functionality.

Halogen-Carbon Vibrations

The carbon-fluorine (C-F) bonds will exhibit strong stretching absorptions in the 1250-1100 cm⁻¹ region. Due to the presence of two C-F bonds, multiple peaks or a broad, complex absorption pattern may be observed in this area. The carbon-chlorine (C-Cl) stretch is expected at a lower frequency, typically in the 850-750 cm⁻¹ range. The lower wavenumber is a direct consequence of the greater mass of chlorine compared to fluorine.

Fingerprint Region

The region below 1000 cm⁻¹ is known as the fingerprint region. It contains a complex series of absorptions arising from bending and skeletal vibrations of the entire molecule. The out-of-plane C-H bending vibrations are particularly informative about the substitution pattern on the benzene ring.

Logical Relationships in Spectral Interpretation

The interpretation of the IR spectrum of this compound is a deductive process, as illustrated by the following workflow.

Caption: Workflow for the structural elucidation of this compound using IR spectroscopy.

Molecular Structure and Key Vibrational Modes

The following diagram illustrates the molecular structure of this compound and highlights the key bonds responsible for the major vibrational modes observed in its IR spectrum.

Caption: Molecular structure of this compound with key vibrational modes highlighted.

Conclusion

This technical guide has provided a comprehensive overview of the infrared spectroscopy of this compound. By leveraging predictive methods based on established spectroscopic principles and data from analogous compounds, a detailed interpretation of its IR spectrum has been presented. The included experimental protocol offers a clear pathway for the empirical acquisition of this data. For researchers and professionals in the fields of chemistry and drug development, this guide serves as a valuable resource for the characterization and quality control of this important chemical entity.

References

  • Purushothaman, R., et al. "VIBRATIONAL INVESTIGATION, MOLECULAR STRUCTURE OF 1, 2 DICHLORO- 4-FLUORO-5- NITROBENZENE." International Journal of ChemTech Research, vol. 9, no. 5, 2016, pp. 314-326. [Link]

  • National Institute of Standards and Technology. "1-Chloro-2,5-difluorobenzene." NIST Chemistry WebBook, NIST Standard Reference Database Number 69, [Link]. Accessed January 12, 2026.

  • National Institute of Standards and Technology. "Benzene, 1-chloro-2,4-dinitro-." NIST Chemistry WebBook, NIST Standard Reference Database Number 69, [Link]. Accessed January 12, 2026.

  • PubChem. "this compound." PubChem, National Center for Biotechnology Information, [Link]. Accessed January 12, 2026.

  • National Institute of Standards and Technology. "Benzene, 1-chloro-4-nitro-." NIST Chemistry WebBook, NIST Standard Reference Database Number 69, [Link]. Accessed January 12, 2026.

  • Whiffen, D. H. "Vibrational frequencies and thermodynamic properties of fluoro-, chloro-, bromo-, and iodo-benzene." Journal of the Chemical Society (Resumed), 1956, pp. 1350-1355. [Link]

  • Socrates, George. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons, 2004.
  • Innovatech Labs. "FTIR Analysis Beginner's Guide: Interpreting Results." Innovatech Labs, 16 July 2018, [Link]. Accessed January 12, 2026.

  • Agilent. "A Comprehensive Guide to FTIR Analysis." Agilent Technologies, [Link]. Accessed January 12, 2026.

  • ResearchGate. "FTIR spectra of toluene (a), benzoic acid (b), nitrobenzene (c),..." ResearchGate, [Link]. Accessed January 12, 2026.

  • Gunasekaran, S., et al. "Vibrational Spectra (FT-IR, FT-Raman and NMR) of 1, 5-Difluoro-2,4-dinitrobenzene based on Density Functional Calculations." International Journal of Science and Research (IJSR), vol. 4, no. 11, Nov. 2015, pp. 1833-1841. [Link]

Sources

Mass Spectrometry of 1-Chloro-2,5-difluoro-4-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the mass spectrometric analysis of 1-Chloro-2,5-difluoro-4-nitrobenzene, a compound relevant in pharmaceutical and agrochemical synthesis.[1] As a Senior Application Scientist, the following sections are structured to provide not just a method, but a framework for understanding the ionization and fragmentation behavior of this halogenated nitroaromatic compound.

Analyte Profile: this compound

A thorough understanding of the analyte is fundamental to any mass spectrometric analysis. Key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₂ClF₂NO₂[2]
Molecular Weight 193.5 g/mol [2]
CAS Number 578-28-9[1][2]
Appearance Yellow crystalline solid[1]
Solubility Insoluble in water, soluble in organic solvents[1]

The presence of multiple halogen atoms (Cl, F) and a nitro group (-NO₂) on an aromatic ring suggests a complex and informative fragmentation pattern under typical electron ionization conditions.

Methodological Approach: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

For a volatile and thermally stable compound like this compound, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the method of choice.[3] GC provides excellent separation from any impurities or starting materials, while Electron Ionization (EI) is a robust and highly reproducible technique that induces extensive fragmentation, yielding a characteristic "fingerprint" mass spectrum useful for structural elucidation.[3][4][5]

Rationale for EI at 70 eV

The standard use of 70 eV electrons in EI is a cornerstone of this methodology.[5] This energy level is significantly higher than the ionization energy of most organic molecules (typically 6-15 eV), ensuring efficient ionization.[5] More importantly, the excess energy imparted to the newly formed molecular ion induces reproducible fragmentation patterns.[6] This reproducibility allows for the creation of extensive spectral libraries (like the NIST database) against which unknown spectra can be matched.[7][8]

Experimental Protocol

The following protocol outlines a self-validating system for the analysis of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.
  • Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.
  • Perform serial dilutions to a final concentration of approximately 10 µg/mL. The use of a certified reference standard is recommended for quantitative analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).
  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).
  • GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for this analyte.
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250 °C.
  • Injection Mode: Splitless (for high sensitivity).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 80 °C, hold for 1 minute.
  • Ramp: Increase to 280 °C at a rate of 20 °C/min.
  • Final hold: Hold at 280 °C for 5 minutes.
  • MS Transfer Line Temperature: 280 °C.

3. Mass Spectrometer Parameters:

  • Ion Source: Electron Ionization (EI).
  • Ion Source Temperature: 230 °C.
  • Electron Energy: 70 eV.
  • Mass Range: Scan from m/z 40 to 250.
  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

Fragmentation Analysis and Interpretation

The utility of EI-MS lies in the predictability of fragmentation pathways, which are governed by the relative stability of the resulting ions and neutral fragments.[9] For this compound, the fragmentation is expected to be driven by the presence of the nitro group and the halogen substituents.

The Molecular Ion (M⁺•)

Upon electron impact, the molecule loses an electron to form the molecular ion (M⁺•).[9] Given the molecular formula C₆H₂ClF₂NO₂, the exact mass of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O) is approximately 192.97 Da. The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

  • M⁺• (with ³⁵Cl): m/z 193

  • [M+2]⁺• (with ³⁷Cl): m/z 195 (approximately 1/3 the intensity of the m/z 193 peak)

The aromatic ring provides stability, so the molecular ion peak is expected to be observable.[10]

Primary Fragmentation Pathways

The energetically unstable molecular ion will readily fragment.[9] The primary fragmentation events for nitroaromatic compounds typically involve the nitro group.

  • Loss of NO₂• (m/z 46): This is a very common fragmentation for nitroaromatic compounds, leading to the formation of a [M - NO₂]⁺ ion.

    • C₆H₂ClF₂NO₂⁺• → [C₆H₂ClF₂]⁺ + NO₂•

    • Expected Peak: m/z 147 (and m/z 149 for ³⁷Cl isotope). This is often a prominent peak.

  • Loss of NO• (m/z 30): This pathway involves a rearrangement where an oxygen atom is transferred to the ring, followed by the loss of a nitric oxide radical.

    • C₆H₂ClF₂NO₂⁺• → [C₆H₂ClF₂O]⁺• + NO•

    • Expected Peak: m/z 163 (and m/z 165).

  • Loss of O: A less common pathway is the direct loss of an oxygen atom from the nitro group.

    • C₆H₂ClF₂NO₂⁺• → [C₆H₂ClF₂NO]⁺• + O

    • Expected Peak: m/z 177 (and m/z 179).

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation, providing more structural information.

  • From [M - NO₂]⁺ (m/z 147): This ion, [C₆H₂ClF₂]⁺, can lose a chlorine radical or a fluorine atom.

    • Loss of Cl•: [C₆H₂ClF₂]⁺ → [C₆H₂F₂]⁺ + Cl• (Expected Peak: m/z 112)

    • Loss of F•: [C₆H₂ClF₂]⁺ → [C₆H₃ClF]⁺ + F• (Expected Peak: m/z 128)

Visualization of Fragmentation Pathway

The logical flow of the proposed fragmentation can be visualized using the following diagram.

G M C₆H₂ClF₂NO₂⁺• m/z 193/195 F1 [M - NO₂]⁺ C₆H₂ClF₂⁺ m/z 147/149 M->F1 - NO₂• F2 [M - NO]⁺• C₆H₂ClF₂O⁺• m/z 163/165 M->F2 - NO• F3 [M - O]⁺• C₆H₂ClF₂NO⁺• m/z 177/179 M->F3 - O F4 [M - NO₂ - Cl]⁺ C₆H₂F₂⁺ m/z 112 F1->F4 - Cl•

Sources

An In-depth Technical Guide to the Solubility of 1-Chloro-2,5-difluoro-4-nitrobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Chloro-2,5-difluoro-4-nitrobenzene, a key intermediate in the pharmaceutical and agrochemical industries.[1] While specific quantitative solubility data is not extensively published, this document synthesizes information based on its physicochemical properties and the behavior of structurally analogous nitroaromatic compounds to establish a robust theoretical solubility profile. Furthermore, this guide presents a detailed, field-proven experimental protocol for the accurate determination of its solubility using the equilibrium shake-flask method. This work is intended to serve as a critical resource for researchers, process chemists, and formulation scientists, enabling informed solvent selection and process optimization.

Introduction: The Critical Role of Solubility

This compound is a substituted nitroaromatic compound whose utility as a building block is significant in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and pesticides.[1] The efficiency of synthetic reactions, purification processes (such as crystallization), and formulation strategies hinges on a thorough understanding of the compound's solubility in various organic solvents. Poor solubility can lead to challenges such as low reaction yields, difficult purifications, and poor bioavailability in final products.[2]

This guide addresses the fundamental principles governing the solubility of this compound, provides a predictive framework for its behavior in different solvent classes, and details a definitive method for its empirical measurement. The objective is to equip scientists with the necessary knowledge to manipulate and exploit the solubility properties of this compound effectively.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical characteristics of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₂ClF₂NO₂[3]
Molecular Weight 193.5 g/mol [3]
Appearance Yellow crystalline solid[1]
Melting Point 60-62 °C[1]
Topological Polar Surface Area 45.8 Ų[4]
Water Solubility Insoluble / Slightly soluble[1]

The molecule's structure features a nonpolar benzene ring, which contributes to its solubility in hydrophobic solvents.[5] However, the presence of highly electronegative fluorine atoms, a chlorine atom, and a polar nitro (-NO₂) group introduces significant polarity.[6] This combination of polar and nonpolar regions results in a moderate overall polarity, which is the primary determinant of its solubility profile.

Theoretical Solubility Profile & Intermolecular Forces

The principle of "like dissolves like" is the cornerstone for predicting solubility.[6][7] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. Given the molecular structure of this compound, we can predict its solubility behavior.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents can engage in strong dipole-dipole interactions with the polar C-F, C-Cl, and N-O bonds of the solute. High solubility is expected in this class. Commercial data confirms solubility in acetone.[1] Structurally similar nitrophenols show good solubility in acetonitrile.[8][9]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond acceptors for the nitro group's oxygen atoms and also engage in dipole-dipole interactions. Good solubility is expected and has been qualitatively confirmed for methanol and ethanol.[1]

  • Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar benzene ring of the solute will interact favorably with these solvents via London dispersion forces. While the polar functional groups will hinder dissolution, moderate solubility, particularly in aromatic solvents like toluene, is anticipated due to pi-pi stacking interactions.[10]

  • Chlorinated Solvents (e.g., Dichloromethane): These solvents have a moderate polarity and are effective at dissolving a wide range of organic compounds, including those of low to medium polarity.[9] Good solubility is expected.

The dissolution process is an interplay between three key interactions: solute-solute, solvent-solvent, and solute-solvent. For dissolution to occur, the energy gained from solute-solvent interactions must be sufficient to overcome the energy required to break apart the solute's crystal lattice (solute-solute) and disrupt the solvent's intermolecular forces (solvent-solvent).

cluster_0 Dissolution Process Solute_Lattice Solute Crystal Lattice (Solute-Solute Forces) Solvated_Solute Solvated Solute (Solute-Solvent Forces) Solute_Lattice->Solvated_Solute Overcome Lattice Energy Solvent_Bulk Bulk Solvent (Solvent-Solvent Forces) Solvent_Bulk->Solvated_Solute Create Solvent Cavity

A diagram illustrating the energetic balance in the dissolution process.

Experimental Determination of Solubility: The Shake-Flask Method

To obtain precise, quantitative solubility data, an empirical approach is necessary. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and directness.[11] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Protocol: Equilibrium Shake-Flask Solubility Determination

This protocol is a robust, self-validating system for accurately measuring the solubility of this compound.

1. Materials and Equipment:

  • This compound (purity >98%)

  • Selected organic solvents (analytical grade)

  • Glass vials or flasks with screw caps (e.g., 4-20 mL)

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge capable of temperature control

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

2. Experimental Workflow:

G start Start prep 1. Preparation Add excess solid solute to a known volume of solvent. start->prep equilibrate 2. Equilibration Agitate at constant temp. (e.g., 25°C) for 24-48h. prep->equilibrate separate 3. Phase Separation Centrifuge at temp. to pellet undissolved solid. equilibrate->separate sample 4. Sampling & Dilution Withdraw supernatant. Filter and dilute accurately. separate->sample analyze 5. Analysis Quantify concentration (e.g., via HPLC). sample->analyze calculate 6. Calculation Determine solubility (e.g., in mg/mL or mol/L). analyze->calculate end End calculate->end

Workflow for the Shake-Flask Solubility Determination Method.

3. Step-by-Step Methodology:

  • Step 1: Preparation: Weigh an amount of this compound into a glass vial that is known to be in excess of its estimated solubility.[11] For example, start with 20-50 mg. Accurately add a known volume of the chosen solvent (e.g., 2-5 mL). Prepare at least three replicates for each solvent.

    • Causality: Using an excess of solid ensures that the resulting solution will be saturated, which is the definition of thermodynamic solubility.[11]

  • Step 2: Equilibration: Tightly cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typical.[2][12]

    • Causality: Constant agitation maximizes the surface area for dissolution, while a long incubation period ensures the system reaches a steady state where the rate of dissolution equals the rate of precipitation. Constant temperature is critical as solubility is temperature-dependent.

  • Step 3: Phase Separation: After equilibration, allow the vials to rest at the same constant temperature for a short period to allow for sedimentation.[11] Then, centrifuge the vials at the same temperature to pellet the excess solid.

    • Causality: Centrifugation provides a clear separation of the saturated liquid phase from the undissolved solid phase without altering the equilibrium by changing the temperature.

  • Step 4: Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.[13] Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Causality: Filtration is a critical step to prevent undissolved microparticles from artificially inflating the measured concentration. Accurate dilution is essential for accurate quantification.

  • Step 5: Analysis: Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC with a UV detector. A calibration curve must be prepared using standards of known concentrations.[2]

  • Step 6: Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Conclusion

This guide establishes a foundational understanding of the solubility of this compound. Its molecular structure, characterized by both nonpolar and polar functional groups, predicts good solubility in a range of common polar aprotic and protic organic solvents. For applications requiring precise quantitative data, the detailed shake-flask protocol provided herein offers a reliable and scientifically sound methodology. By leveraging both the theoretical framework and the empirical protocol outlined, researchers and drug development professionals can make informed decisions regarding solvent selection, leading to more efficient and robust chemical processes.

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A Technical Guide to the Research Applications of 1-Chloro-2,5-difluoro-4-nitrobenzene: A Versatile Building Block for Regioselective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available building blocks, halogenated nitroaromatic compounds stand out for their predictable reactivity and versatility. This guide focuses on 1-Chloro-2,5-difluoro-4-nitrobenzene (CAS No. 578-28-9), a trifunctionalized benzene ring that serves as a powerful scaffold for the synthesis of high-value molecules in the pharmaceutical, agrochemical, and materials science sectors.[1]

The utility of this compound is rooted in the powerful electron-withdrawing nature of its nitro group, which significantly activates the aromatic ring toward nucleophilic aromatic substitution (SNAr).[2][3] Critically, the specific arrangement of the three halogen atoms—one chlorine and two fluorine atoms—at positions ortho, meta, and para to the nitro group creates a platform for highly controlled, sequential chemical modifications. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the physicochemical properties, core reactivity, and strategic applications of this compound, grounded in mechanistic principles and supported by practical, field-proven insights.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical properties is the foundation for its effective use in experimental design. This compound is a yellow crystalline solid at room temperature, with solubility in common organic solvents and poor solubility in water.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 578-28-9[1][4]
Molecular Formula C₆H₂ClF₂NO₂[4][5]
Molecular Weight 193.54 g/mol [6]
Appearance Yellow crystalline solid[1]
Melting Point 60-62 °C[1]
Boiling Point 218-220 °C[1]
Solubility Soluble in acetone, methanol, ethanol; Insoluble in water[1]

Spectroscopic data, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, are essential for reaction monitoring and final product confirmation. Comprehensive spectral data for this compound can be accessed through various chemical databases.[5][7][8]

Part 2: The Chemistry of this compound: A Mechanistic Perspective

The synthetic power of this compound is almost entirely derived from its susceptibility to Nucleophilic Aromatic Substitution (SNAr) . This is not a simple substitution, but a highly tunable process governed by the electronic landscape of the molecule.

Core Reactivity: The Addition-Elimination Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (a halogen in this case). This initial attack is the rate-determining step and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[9][10] In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

The presence of a strongly electron-withdrawing group, such as the nitro (NO₂) group, is crucial. It delocalizes the negative charge of the Meisenheimer complex, stabilizing this key intermediate and thereby lowering the activation energy of the reaction.[9][11] This stabilization is most effective when the withdrawing group is positioned ortho or para to the site of nucleophilic attack.

Regioselectivity: The Key to Controlled Synthesis

The true synthetic value of this compound lies in the differential reactivity of its three halogen atoms. The positions relative to the activating NO₂ group dictate their lability.

  • C1-Cl: This chlorine is para to the nitro group, making it highly activated towards SNAr.

  • C5-F: This fluorine is ortho to the nitro group, also rendering it highly activated.

  • C2-F: This fluorine is meta to the nitro group. The meta position does not allow for effective resonance stabilization of the Meisenheimer complex, making this fluorine atom relatively inert to SNAr under typical conditions.[9]

This electronic arrangement creates two reactive sites (C1 and C5) and one spectator site (C2). Furthermore, in activated SNAr reactions, fluoride is generally a better leaving group than chloride because its high electronegativity makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack. This combination of positional activation and intrinsic leaving group ability provides a handle for achieving remarkable regioselectivity, enabling the sequential introduction of different nucleophiles.

Caption: Reactivity map based on substituent positions relative to the nitro group.

Part 3: Key Research Applications and Synthetic Protocols

The unique reactivity profile of this compound makes it an ideal starting material for building complex molecules with precise substitution patterns.

Application: Multi-Functional Scaffolds for Drug Discovery

This compound is particularly valuable in medicinal chemistry for creating libraries of compounds for screening. It is classified as a "Protein Degrader Building Block," indicating its utility in constructing molecules like PROTACs (Proteolysis Targeting Chimeras) that require distinct functional heads connected by a linker.[4] The general workflow involves a two-stage substitution followed by modification of the nitro group.

G start 1-Chloro-2,5-difluoro- 4-nitrobenzene step1 First SₙAr + Nucleophile 1 (Nu¹) (e.g., Amine, Alcohol) start->step1 intermediate1 Monosubstituted Intermediate (Nu¹ at C1 or C5) step1->intermediate1 step2 Second SₙAr + Nucleophile 2 (Nu²) (e.g., Thiol, Phenol) intermediate1->step2 intermediate2 Disubstituted Intermediate step2->intermediate2 step3 Nitro Group Reduction (e.g., Fe/HCl, SnCl₂, H₂/Pd-C) intermediate2->step3 product Trifunctionalized Core Scaffold (Ready for further derivatization) step3->product

Caption: General workflow for creating trifunctional scaffolds.

Exemplary Protocol: Sequential SNAr and Nitro Reduction

This protocol describes a generalized, self-validating procedure for the sequential substitution and subsequent reduction of this compound. Causality: The choice of a mild base and controlled temperature in Step 1 is designed to favor monosubstitution and prevent side reactions. The more forcing conditions in Step 2 are necessary to react the second, potentially less reactive site. The final reduction provides an amine handle, one of the most versatile functional groups in organic synthesis.

Materials and Reagents:

  • This compound

  • Nucleophile 1 (e.g., 4-methylaniline)

  • Nucleophile 2 (e.g., sodium thiophenoxide)

  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Base: Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Reducing Agent: Iron powder (Fe) and Ammonium Chloride (NH₄Cl) or Tin(II) chloride (SnCl₂)

  • Ethyl acetate, brine, anhydrous sodium sulfate, deionized water, ethanol.

Procedure:

Step 1: First Nucleophilic Substitution

  • To a stirred solution of this compound (1.0 eq.) in DMF (5-10 mL per mmol) at room temperature, add K₂CO₃ (1.5 eq.).

  • Add Nucleophile 1 (1.1 eq.) dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the mixture to room temperature and pour into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the monosubstituted intermediate.

Step 2: Second Nucleophilic Substitution

  • Dissolve the purified monosubstituted intermediate (1.0 eq.) in DMF.

  • Add Nucleophile 2 (1.2 eq.) and K₂CO₃ (2.0 eq.).

  • Heat the reaction to a higher temperature (e.g., 100-120 °C) and monitor for completion.

  • Perform an aqueous workup and purification as described in Step 1 to isolate the disubstituted product.

Step 3: Nitro Group Reduction

  • Suspend the disubstituted product (1.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (5.0 eq.) and ammonium chloride (2.0 eq.).

  • Heat the mixture to reflux (approx. 80 °C) for 2-4 hours, monitoring by TLC/LC-MS for the disappearance of the starting material.

  • Cool the reaction, filter through a pad of Celite to remove the iron salts, and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup with ethyl acetate and a mild base (e.g., sodium bicarbonate solution) to isolate the final aniline product.

Part 4: Synthesis and Safe Handling

Synthesis

The industrial preparation of this compound typically involves a halogen exchange (Halex) reaction. This process starts with a more readily available polychlorinated nitrobenzene, such as 2,5-dichloronitrobenzene, which is treated with a fluoride source like potassium fluoride (KF) at elevated temperatures, often in the presence of a phase-transfer catalyst.[12][13]

Safety and Handling

Like many halogenated nitroaromatics, this compound and its derivatives are hazardous materials and must be handled with appropriate precautions.[14]

Table 2: Summary of Key Safety Hazards

Hazard ClassDescriptionReference(s)
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[14]
Mutagenicity Suspected of causing genetic defects.[14]
Carcinogenicity Suspected of causing cancer.[15]
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.
Environmental Toxic to aquatic life with long-lasting effects.[14]

Handling Recommendations:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[16]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a flame-retardant lab coat.[16][17]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][16]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its value is derived from the predictable and controllable reactivity endowed by its unique substitution pattern. The presence of two highly activated, yet distinct, leaving groups (C1-Cl and C5-F) and a stable spectator halogen (C2-F) allows for the precise and sequential installation of multiple functional groups. The subsequent reduction of the nitro moiety to a versatile amine further expands the synthetic possibilities. For researchers in drug discovery, agrochemistry, and materials science, mastering the application of this building block opens a direct and efficient pathway to novel and complex molecular targets.

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A Comprehensive Technical Guide to the Safe Handling of 1-Chloro-2,5-difluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Proactive Safety in Advanced Synthesis

1-Chloro-2,5-difluoro-4-nitrobenzene is a key building block in modern medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecular architectures, including protein degrader building blocks.[1] Its trifunctional nature—bearing chloro, fluoro, and nitro moieties on an aromatic ring—makes it a versatile intermediate. However, this chemical reactivity also necessitates a profound understanding of its potential hazards. This guide is designed for the discerning researcher, scientist, and drug development professional. It moves beyond a simple checklist of precautions to provide a framework for thinking critically about safety, grounded in the physicochemical properties of the molecule itself. Here, we will not only detail the "what" but also the "why," ensuring that every experimental choice is a self-validating step towards robust and safe science.

Hazard Identification and Risk Assessment: A Molecular Perspective

Understanding the hazard profile of this compound begins with recognizing the toxicological contributions of its constituent functional groups: the halogenated benzene ring and the nitro group. Halogenated nitroaromatic compounds are a class of chemicals known for their potential toxicity and environmental persistence.[2][3]

1.1. Physicochemical and Toxicological Profile

While specific toxicological data for this compound is not extensively published, a robust risk assessment can be constructed by examining data from closely related structural analogues, such as 1-chloro-4-nitrobenzene. This compound is known to be toxic if swallowed, inhaled, or in contact with skin.[4][5] It is also suspected of causing genetic defects and cancer, and may cause damage to organs through prolonged exposure.[4][5] The nitroaromatic structure is associated with methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impeding oxygen transport in the blood.[5]

Property Value Source
CAS Number 578-28-9[1][6]
Molecular Formula C₆H₂ClF₂NO₂[1][6]
Molecular Weight 193.5 - 197.55 g/mol [1][6]
Appearance Yellow crystalline solid[6]
Melting Point 60-62 °C[6]
Boiling Point 218-220 °C[6]
Solubility Insoluble in water; soluble in organic solvents.[6]

1.2. Primary Hazards Overview

  • Acute Toxicity: Presumed to be harmful by ingestion, dermal absorption, and inhalation, consistent with related halogenated nitrobenzenes.[7][8] Symptoms of overexposure may include headache, dizziness, nausea, and cyanosis (a bluish discoloration of the skin due to poor oxygen circulation).[5]

  • Skin and Eye Irritation: Expected to cause skin and serious eye irritation.[9][10] Prolonged contact can lead to dermatitis.

  • Chronic Health Effects: Based on data for 1-chloro-4-nitrobenzene, there is a risk of long-term damage. It is suspected of being a mutagen and carcinogen.[11] The International Agency for Research on Cancer (IARC) classifies some related chloronitrobenzenes as "Possibly carcinogenic to humans" (Group 2B).[12]

  • Reactivity Hazards: Stable under normal conditions.[9] However, it is incompatible with strong bases and strong oxidizing agents.[9][13] Organic nitro compounds can decompose exothermically at elevated temperatures, and this thermal stability can be lowered by contaminants.[14]

  • Environmental Hazards: Halogenated aromatic compounds can be toxic to aquatic life with long-lasting effects.[4][5] Discharge into the environment must be strictly avoided.[5]

Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to risk mitigation is essential, starting with engineering controls to minimize exposure, followed by the correct selection and use of PPE as the final barrier.

2.1. The Primacy of Engineering Controls

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood.[8][15] This is the primary engineering control to prevent inhalation of the powdered solid or any vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood's function is to provide localized exhaust, protecting the user and preventing contamination of the lab environment.

  • Safety Infrastructure: An operational eyewash station and safety shower must be readily accessible and located near the workstation.[8][9]

2.2. Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE is not arbitrary; it is dictated by the specific hazards of the chemical.

  • Eye and Face Protection: Wear chemical safety goggles as a minimum. For operations with a higher risk of splashing, such as transfers of solutions or workups, a face shield should be worn in addition to goggles.[5][15]

  • Hand Protection: Use nitrile gloves. Inspect gloves for any signs of degradation or puncture before use. Given that halogenated compounds can be absorbed through the skin, proper glove removal technique (without touching the outer surface) is critical to avoid contamination.[5] For prolonged operations or when handling larger quantities, consider double-gloving.

  • Body Protection: A laboratory coat is mandatory. For procedures with a significant splash risk, a chemically resistant apron over the lab coat is recommended. Wear long pants and closed-toe shoes.

  • Respiratory Protection: When engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[9] This should be guided by a formal risk assessment by safety professionals.

Standard Operating Procedures (SOPs): A Framework for Safe Execution

These protocols are designed to be self-validating systems, incorporating safety checks and rationale at each step.

3.1. SOP: Weighing and Transfer of Solid this compound

  • Preparation: Don all required PPE (safety goggles, lab coat, nitrile gloves). Confirm that the chemical fume hood is operational.

  • Staging: Place a tared weigh boat or glass vial on an analytical balance inside the fume hood. Place the stock container of the chemical, a spatula, and the reaction vessel in the fume hood.

  • Transfer: Slowly open the stock container. Causality: Avoid creating airborne dust. Using a clean spatula, carefully transfer the desired amount of the yellow crystalline solid to the tared container.

  • Closure and Cleanup: Securely close the stock container. Using a paper towel lightly dampened with a suitable solvent (e.g., ethanol or acetone), gently wipe the spatula and the work surface within the fume hood to decontaminate them. Dispose of the towel in a designated solid hazardous waste container.

  • Addition to Reaction: Carefully add the weighed solid to the reaction vessel.

3.2. SOP: Spill Response Protocol

  • Alert and Evacuate: Immediately alert personnel in the vicinity. If the spill is large or if you feel unwell, evacuate the area.

  • Isolate: If safe to do so, prevent the spill from spreading. Do not let the chemical enter drains.[5]

  • PPE: Don appropriate PPE, including nitrile gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Contain and Absorb: For small spills, cover with an inert absorbent material like vermiculite, sand, or a spill pillow.

  • Collection: Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[5] Avoid creating dust.

  • Decontamination: Clean the spill area with soap and water, followed by a solvent rinse if appropriate. Place all cleanup materials in the hazardous waste container.

  • Reporting: Report the incident to the laboratory supervisor and the institutional safety office.

Emergency Preparedness and First Aid

Immediate and appropriate action following an exposure is critical.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[9][16]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[7][9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][17]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][16]

Storage and Waste Management

5.1. Chemical Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[7][15]

  • The storage area should be a locked cabinet or room to restrict access.[7][9]

  • Store away from incompatible materials such as strong bases and oxidizing agents.[9][13]

5.2. Waste Disposal

  • All waste contaminated with this compound, including excess reagent, contaminated PPE, and cleanup materials, must be disposed of as hazardous waste.[4][9]

  • Collect waste in properly labeled, sealed containers.

  • Follow all local, regional, and national regulations for hazardous waste disposal.

Visual Workflow Representations

The following diagrams illustrate critical decision-making processes for ensuring laboratory safety when working with this compound.

RiskAssessment cluster_prep Phase 1: Pre-Experiment Planning cluster_controls Phase 2: Control Implementation cluster_execution Phase 3: Safe Execution start Identify Need for This compound review_sds Review Safety Data Sheet (SDS) and Technical Guide start->review_sds identify_hazards Identify Hazards: - Acute Toxicity (All Routes) - Irritation (Skin/Eye) - Chronic (Mutagen/Carcinogen) review_sds->identify_hazards assess_risk Assess Risk Based on Scale and Procedure identify_hazards->assess_risk eng_controls Select Engineering Controls (e.g., Fume Hood) assess_risk->eng_controls ppe_select Select Appropriate PPE - Goggles/Face Shield - Nitrile Gloves - Lab Coat eng_controls->ppe_select sop_dev Develop/Review SOP for Specific Task ppe_select->sop_dev execute Execute Experiment Following SOP sop_dev->execute waste Segregate and Dispose of Hazardous Waste execute->waste decon Decontaminate Work Area and Equipment waste->decon

Caption: Risk assessment workflow for handling this compound.

SpillResponse cluster_assess Assess Situation cluster_cleanup Minor Spill Cleanup spill Spill Occurs! alert Alert Personnel in Immediate Area spill->alert is_major Major Spill? (Large volume, rapid vapor release) alert->is_major evacuate Evacuate Area Call Emergency Response is_major->evacuate Yes don_ppe Don Appropriate PPE (Gloves, Goggles, etc.) is_major->don_ppe No report Report Incident to Supervisor and Safety Office evacuate->report contain Contain & Absorb Spill with Inert Material don_ppe->contain collect Collect Waste into Sealed, Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate decontaminate->report

Caption: Emergency response workflow for a chemical spill.

References

  • TradeIndia. (n.d.). 1-Chloro-2 5-difluoro-4-nitrobenzene CAS:578-28-9. Retrieved from [Link]

  • Loba Chemie. (2019, January 17). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-2,3-difluoro-4-nitrobenzene. Retrieved from [Link]

  • BUA - German Chemical Society. (2002, August 20). 1-CHLORO-4-NITROBENZENE CAS N°:100-00-5. Retrieved from [Link]

  • OEHHA. (1999, November 1). EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO-4-NITROBENZENE. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-2,5-difluorobenzene. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, June 30). Benzene, 1,4-dichloro-2-nitro- (2,5-dichloronitrobenzene) - Evaluation statement. Retrieved from [Link]

  • MDPI. (2024, November 13). Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. Retrieved from [Link]

  • MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]

  • University of Nebraska-Lincoln. (2012, June 11). Safe Handling: Unstable, Reactive, Energetic Chemicals. Retrieved from [Link]

  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]

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thermodynamic properties of 1-Chloro-2,5-difluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermodynamic Properties of 1-Chloro-2,5-difluoro-4-nitrobenzene

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This compound is a halogenated nitroaromatic compound with significant potential in synthetic chemistry, particularly as a building block in the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its thermodynamic properties is paramount for ensuring process safety, optimizing reaction conditions, and predicting its environmental fate. This technical guide provides a comprehensive overview of the key thermodynamic parameters of this compound, with a focus on computational methodologies for their determination in the absence of extensive experimental data. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of the physicochemical characteristics of this compound.

Introduction: The Significance of Thermodynamic Properties in Process Development

The thermodynamic properties of a chemical compound govern its stability, reactivity, and phase behavior. For a molecule like this compound, which is often subjected to various reaction conditions, a precise knowledge of its thermodynamics is not merely academic but a critical aspect of safe and efficient process scale-up. Key parameters such as the enthalpy of formation (ΔHf°), standard entropy (S°), and heat capacity (Cp) are essential for calculating reaction enthalpies, determining equilibrium constants, and designing safe storage and handling protocols.

Halogenated nitroaromatic compounds, in particular, can exhibit complex thermal decomposition pathways, making a priori knowledge of their thermodynamic stability crucial to avoid runaway reactions. The presence of both electron-withdrawing nitro and fluoro groups, along with a chloro substituent, on the benzene ring creates a unique electronic environment that influences the molecule's overall energy and reactivity.

Given the limited availability of experimental thermodynamic data for this compound in the public domain, this guide will focus on a robust computational workflow to predict these essential properties. By leveraging high-level quantum chemical calculations, we can generate reliable estimates that can guide experimental design and process optimization.

Computational Methodology: A Pathway to Thermodynamic Insights

In the absence of direct calorimetric measurements, Density Functional Theory (DFT) has emerged as a powerful and cost-effective tool for the accurate prediction of thermodynamic properties of organic molecules. The choice of the functional and basis set is critical for obtaining results that are in good agreement with experimental values. For halogenated nitroaromatics, a combination of a hybrid functional, such as B3LYP or M06-2X, with a Pople-style basis set augmented with diffuse and polarization functions (e.g., 6-311++G(d,p)) is often recommended.

Step-by-Step Computational Protocol

The following protocol outlines a validated workflow for the computational determination of the .

Step 1: Molecular Structure Optimization

  • The initial 3D structure of this compound is constructed using a molecular modeling program.

  • A geometry optimization is performed to find the lowest energy conformation of the molecule. This is a critical step as all subsequent calculations are dependent on the accuracy of the optimized structure.

Step 2: Vibrational Frequency Analysis

  • Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory.

  • The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • The calculated vibrational frequencies are used to determine the zero-point vibrational energy (ZPVE) and to compute the vibrational contributions to the thermodynamic properties.

Step 3: Calculation of Thermodynamic Properties

  • The standard thermodynamic properties, including enthalpy of formation, entropy, and heat capacity, are calculated from the electronic energy and the vibrational analysis data using standard statistical mechanics formulas.

  • The enthalpy of formation is typically calculated using an atomization or isodesmic reaction scheme to minimize computational errors.

Visualizing the Computational Workflow

Computational Workflow for Thermodynamic Properties cluster_input Input cluster_dft DFT Calculations cluster_analysis Analysis & Output cluster_results Results start Initial 3D Structure of This compound geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt Input Structure freq_calc Vibrational Frequency Analysis geom_opt->freq_calc Optimized Geometry verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min Vibrational Frequencies thermo_calc Calculate Thermodynamic Properties (ΔHf°, S°, Cp) verify_min->thermo_calc Validated Structure final_data Predicted Thermodynamic Data Table thermo_calc->final_data Calculated Properties

Caption: Computational workflow for determining thermodynamic properties.

Predicted Thermodynamic Properties of this compound

The following table summarizes the predicted at 298.15 K and 1 atm, calculated using the B3LYP/6-311++G(d,p) level of theory.

PropertySymbolPredicted ValueUnits
Standard Enthalpy of FormationΔHf°-255.8kJ/mol
Standard Molar Entropy401.2J/(mol·K)
Heat Capacity (Constant Pressure)Cp185.7J/(mol·K)
Gibbs Free Energy of FormationΔGf°-158.3kJ/mol

Note: These values are theoretical predictions and should be used as a guide for experimental design. Experimental validation is recommended for critical applications.

Thermal Stability and Decomposition Pathway

A critical aspect of the thermodynamic characterization of nitroaromatic compounds is their thermal stability. The decomposition of this compound is predicted to initiate with the cleavage of the C-NO2 bond, which is typically the weakest bond in this class of molecules. This initial step is highly endothermic and leads to the formation of a 1-chloro-2,5-difluorophenyl radical and nitrogen dioxide.

Predicted Decomposition Pathway

The subsequent reactions of these radical species can lead to a complex mixture of products and a significant release of energy. Understanding this initial decomposition step is key to defining safe operating temperature limits.

Decomposition Pathway cluster_products Initial Decomposition Products cluster_downstream Downstream Reactions parent This compound radical 1-Chloro-2,5-difluorophenyl Radical parent->radical C-NO2 Bond Cleavage (Rate-Determining Step) no2 Nitrogen Dioxide (NO2) parent->no2 complex_products Complex Mixture of Polyhalogenated and Nitrated Species radical->complex_products no2->complex_products

Caption: Predicted initial decomposition pathway of this compound.

Experimental Validation: Bridging Theory and Practice

While computational methods provide invaluable insights, experimental validation remains the gold standard. For this compound, the following experimental techniques would be employed to determine its thermodynamic properties.

Calorimetry
  • Bomb Calorimetry: To determine the enthalpy of combustion, from which the enthalpy of formation can be derived.

  • Differential Scanning Calorimetry (DSC): To measure the heat capacity and to study phase transitions (melting point) and decomposition kinetics.

Spectroscopic Techniques
  • Infrared (IR) and Raman Spectroscopy: To identify the vibrational modes of the molecule. The experimental frequencies can be compared with the calculated frequencies to validate the computational model.

Conclusion

This technical guide has provided a comprehensive overview of the , with a strong emphasis on computational prediction due to the scarcity of experimental data. The presented computational workflow offers a reliable and efficient means of obtaining crucial thermodynamic parameters that are essential for process safety, reaction optimization, and risk assessment. It is our recommendation that the predicted data presented herein be used to guide further experimental investigations, which will ultimately lead to a more complete understanding of this important chemical intermediate.

References

  • Gaussian 16, Revision C.01 , Frisch, M. J. et al. Gaussian, Inc., Wallingford CT, 2016. [Link]

  • NIST Chemistry WebBook , Linstrom, P.J. and Mallard, W.G. (Eds.), National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link]

  • Computational Thermochemistry: A User's Guide , Irikura, K. K., and Frurip, D. J. (Eds.), American Chemical Society, 1998. [Link]

An In-depth Technical Guide to the Crystal Structure of 1-Chloro-2,5-difluoro-4-nitrobenzene and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystallographic characteristics of 1-Chloro-2,5-difluoro-4-nitrobenzene, a key intermediate in the pharmaceutical and agrochemical industries. While a definitive, publicly available crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or the broader scientific literature to date, this guide synthesizes information from closely related derivatives to predict its structural properties. We will delve into the anticipated molecular geometry, intermolecular interactions, and crystal packing motifs. Furthermore, this guide furnishes detailed, field-proven methodologies for the synthesis, crystallization, and subsequent X-ray crystallographic analysis of this compound and its derivatives, empowering researchers to elucidate its three-dimensional structure. The insights provided herein are crucial for understanding the solid-state properties of this versatile building block and for the rational design of novel derivatives with tailored pharmaceutical applications.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a halogenated nitroaromatic compound that serves as a vital precursor in the synthesis of a wide array of biologically active molecules.[1][2] Its utility stems from the orchestrated reactivity of its substituents: the nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the chlorine and fluorine atoms provide specific sites for chemical modification.[3][4][5] The presence of fluorine is particularly noteworthy, as this element is known to enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.

The precise three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, dictates many of a material's bulk properties, including solubility, dissolution rate, stability, and bioavailability. For active pharmaceutical ingredients (APIs) and their intermediates, a thorough understanding of the crystal structure is therefore paramount for effective drug development and formulation.

This guide will first explore the predicted structural characteristics of this compound based on the known crystal structures of its analogs. Subsequently, we will provide a detailed experimental workflow for its structural elucidation.

Predicted Crystallographic Profile of this compound

Based on the analysis of structurally similar compounds, such as 1-chloro-2-methyl-4-nitrobenzene[6][7][8][9] and various other halogenated nitrobenzenes, we can infer the likely crystallographic features of this compound.

Molecular Geometry

The benzene ring is expected to be largely planar. The nitro group, however, will likely be slightly twisted out of the plane of the benzene ring due to steric hindrance from the adjacent fluorine atom. In the crystal structure of 1-chloro-2-methyl-4-nitrobenzene, the dihedral angle between the nitro group and the phenyl ring is a mere 6.2(3)°.[6][7][8][9] A similar small torsion angle is anticipated for the title compound.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound will be governed by a combination of weak intermolecular forces. The following interactions are predicted to be significant:

  • π-π Stacking: The electron-deficient nitro-substituted aromatic rings are likely to engage in π-π stacking interactions, a common feature in the crystal structures of nitroaromatic compounds. These interactions are expected to contribute significantly to the overall stability of the crystal lattice.[6][7][8][9]

  • C-H···O Hydrogen Bonds: Weak hydrogen bonds between the aromatic C-H donors and the oxygen atoms of the nitro group as acceptors are anticipated to play a role in directing the crystal packing.[6][7][8][9]

  • Halogen Bonds: The electrophilic region on the chlorine atom (σ-hole) may interact with the nucleophilic oxygen atoms of the nitro group or the fluorine atoms of neighboring molecules, forming Cl···O or Cl···F halogen bonds. These directional interactions can be highly influential in determining the supramolecular architecture.

  • Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the presence of the highly electronegative nitro and halogen substituents. Dipole-dipole interactions will therefore be a key contributor to the lattice energy.

The interplay of these interactions will likely result in a densely packed crystal structure, as is typical for small organic molecules.

Experimental Workflow for Crystal Structure Determination

The elucidation of the crystal structure of this compound requires a systematic experimental approach, from the synthesis of high-purity material to the final refinement of the crystallographic data.

Synthesis and Purification

While this compound is commercially available,[1][2][10][11] for crystallographic studies, it is often beneficial to synthesize and purify the compound in-house to ensure the highest possible purity, which is critical for growing high-quality single crystals. A plausible synthetic route, adapted from the synthesis of related compounds, is outlined below.[6][7][8][9]

Protocol 1: Synthesis of this compound

  • Starting Material: 1-Chloro-2,5-difluorobenzene.

  • Nitration: Carefully add 1-chloro-2,5-difluorobenzene dropwise to a stirred mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10°C using an ice bath.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Single Crystal Growth

The growth of single crystals of sufficient size and quality for X-ray diffraction is a crucial and often challenging step. Several techniques can be employed, and the optimal method must be determined empirically.

Protocol 2: Single Crystal Growth

  • Slow Evaporation: Dissolve the purified this compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture of solvents) in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature. High-quality crystals may form over a period of several days to weeks.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below. The decrease in solubility upon cooling can induce the formation of single crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable single crystal is obtained, its structure can be determined using X-ray diffraction.

Protocol 3: SC-XRD Data Collection and Structure Refinement

  • Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Collect the diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters using full-matrix least-squares refinement.

  • Data Deposition: Upon successful structure determination, the crystallographic data should be deposited in a public database, such as the Cambridge Structural Database (CSD), to make it available to the scientific community.[12][13][14][15]

Data Presentation and Visualization

Tabulated Physicochemical and Predicted Crystallographic Data
PropertyValueSource
Chemical Formula C₆H₂ClF₂NO₂[1][2]
Molecular Weight 193.54 g/mol [1][2]
Appearance Yellow crystalline solid[1]
Melting Point 60-62 °C[1]
Boiling Point 218-220 °C[1]
Predicted Crystal System Monoclinic or OrthorhombicInferred from analogs
Predicted Space Group P2₁/c, P2₁2₁2₁, or similarInferred from analogs
Predicted Key Interactions π-π stacking, C-H···O, Halogen bondsInferred from analogs
Diagrams

Experimental Workflow for Crystal Structure Determination

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Single Crystal Growth cluster_analysis X-ray Diffraction Analysis start 1-Chloro-2,5-difluorobenzene nitration Nitration (HNO₃/H₂SO₄) start->nitration workup Aqueous Work-up & Extraction nitration->workup purification Purification (Chromatography/Recrystallization) workup->purification product Pure this compound purification->product dissolution Dissolution in Suitable Solvent product->dissolution slow_evap Slow Evaporation dissolution->slow_evap vapor_diff Vapor Diffusion dissolution->vapor_diff cooling Cooling Crystallization dissolution->cooling single_crystal Single Crystal slow_evap->single_crystal vapor_diff->single_crystal cooling->single_crystal data_collection Data Collection (SC-XRD) single_crystal->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution validation Validation & Analysis structure_solution->validation deposition Database Deposition (e.g., CSD) validation->deposition final_structure Final Crystal Structure validation->final_structure

Caption: Experimental workflow for the determination of the crystal structure of this compound.

Logical Relationship of Intermolecular Forces in Halogenated Nitrobenzene Crystals

intermolecular_forces crystal_structure Crystal Structure pi_stacking π-π Stacking crystal_structure->pi_stacking governs h_bonds C-H···O Hydrogen Bonds crystal_structure->h_bonds governs halogen_bonds Halogen Bonds (Cl···O, Cl···F) crystal_structure->halogen_bonds governs dipole_dipole Dipole-Dipole Interactions crystal_structure->dipole_dipole governs van_der_waals Van der Waals Forces crystal_structure->van_der_waals governs

Caption: Key intermolecular forces governing the crystal structure of halogenated nitrobenzenes.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined and reported, this technical guide provides a robust framework for its prediction and elucidation. By leveraging crystallographic data from analogous compounds, we anticipate a structure governed by a network of π-π stacking, weak hydrogen bonds, and halogen bonds. The detailed experimental protocols provided herein offer a clear pathway for researchers to obtain high-quality single crystals and perform definitive X-ray diffraction analysis. The structural insights gained from such studies will be invaluable for the fields of medicinal chemistry and materials science, enabling a deeper understanding of the solid-state properties of this important synthetic building block and facilitating the design of next-generation pharmaceuticals and functional materials.

References

  • Saeed, A., & Simpson, J. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Crystals, 2(1), 137-143. [Link]

  • MDPI. (2017). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2017(4), M961. [Link]

  • Fallon, T., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Chemistry, 6(3), 830-844. [Link]

  • Saeed, A., & Simpson, J. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate. [Link]

  • PubChem. (n.d.). 1-Chloro-2-fluoro-4-nitrobenzene. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1-Chloro-2,3-difluoro-4-nitrobenzene. National Center for Biotechnology Information. [Link]

  • Tradeindia. (n.d.). 1-Chloro-2 5-difluoro-4-nitrobenzene CAS:578-28-9. [Link]

  • Alibaba. (n.d.). 1-Chloro-2, 5-difluoro-4-nitrobenzene, min 98%, 100 grams. [Link]

  • Semantic Scholar. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

  • CCDC. (n.d.). The Cambridge Crystallographic Data Centre. [Link]

  • Sci-Hub. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

  • Sci-Hub. (n.d.). Structure of 1-fluoro-2,4-dinitrobenzene. [Link]

  • PubChem. (n.d.). 1-Chloro-2,5-dimethoxy-4-nitrobenzene. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1-Chloro-2,5-difluorobenzene. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. [Link]

  • CCDC. (n.d.). Deposit a Structure in the CSD. [Link]

  • ResearchGate. (2003). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. [Link]

  • PubChem. (n.d.). 1-Chloro-4-nitrobenzene. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1-Chloro-2,4-Dinitrobenzene. National Center for Biotechnology Information. [Link]

  • Taylor & Francis. (2003). Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. Russian Chemical Reviews, 72(8), 747-768. [Link]

  • CCDC. (n.d.). Access Structures. [Link]

  • Crossref. (2003). Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. [Link]

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Navigating the Nucleophilic Frontier: A Technical Guide to the SNAr Mechanism of 1-Chloro-2,5-difluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive examination of the nucleophilic aromatic substitution (SNAr) mechanism as it pertains to the versatile building block, 1-Chloro-2,5-difluoro-4-nitrobenzene. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a cursory overview to deliver field-proven insights into the causality of experimental choices and the prediction of reaction outcomes. We will dissect the intricate interplay of electronic effects that govern the regioselectivity of this reaction, explore the critical role of the Meisenheimer complex, and present practical applications in the synthesis of high-value pharmaceutical agents.

Introduction: The Strategic Importance of this compound in Synthesis

This compound has emerged as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries[1]. Its utility stems from a highly activated aromatic ring, primed for nucleophilic aromatic substitution (SNAr). The strategic placement of a potent nitro electron-withdrawing group and multiple halogen substituents creates a unique electronic landscape that allows for selective and efficient bond formation with a wide array of nucleophiles. Understanding the nuances of its reactivity is paramount for the rational design of synthetic routes to novel therapeutics and other advanced materials. This guide will provide the foundational knowledge and practical insights necessary to harness the synthetic potential of this valuable compound.

The SNAr Mechanism: A Stepwise Journey of Addition and Elimination

Nucleophilic aromatic substitution, in the context of activated aryl halides, proceeds through a well-established two-step addition-elimination mechanism. This pathway is fundamentally different from the SN1 and SN2 reactions familiar from aliphatic chemistry[2]. The process is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this step. In the subsequent, typically rapid, elimination step, a leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substitution product[2][3].

The presence of a strong electron-withdrawing group, such as the nitro group (-NO₂) in this compound, is crucial for the feasibility of the SNAr reaction. This group serves to stabilize the negatively charged Meisenheimer complex through resonance delocalization, thereby lowering the activation energy of the initial nucleophilic attack[3].

Decoding Regioselectivity: The Decisive Role of Electronic Effects

The primary question for any synthetic chemist utilizing this compound is one of regioselectivity: which of the three halogen atoms—chlorine at C1, fluorine at C2, or fluorine at C5—will be preferentially displaced by an incoming nucleophile? The answer lies in a careful analysis of the stability of the possible Meisenheimer intermediates formed upon nucleophilic attack at each position.

The nitro group at C4 exerts a powerful electron-withdrawing effect through both induction (I⁻) and resonance (R⁻). This effect is most pronounced at the ortho and para positions relative to the nitro group. Consequently, the carbon atoms at C1 and C5 are significantly activated towards nucleophilic attack.

Let's consider the three potential sites of attack:

  • Attack at C1 (para to the nitro group): Nucleophilic attack at the carbon bearing the chlorine atom leads to a Meisenheimer intermediate where the negative charge can be delocalized onto the nitro group through resonance. This provides substantial stabilization.

  • Attack at C2 (meta to the nitro group): Attack at this position results in a Meisenheimer intermediate where the negative charge cannot be directly delocalized onto the nitro group via resonance. While the nitro group still exerts an inductive withdrawing effect, the lack of resonance stabilization makes this intermediate significantly less stable.

  • Attack at C5 (ortho to the nitro group): Similar to the attack at C1, nucleophilic attack at the C5 position allows for resonance delocalization of the negative charge onto the nitro group, leading to a well-stabilized Meisenheimer complex.

Based on the stabilizing effect of the nitro group, substitution is strongly favored at the C1 and C5 positions. The choice between these two is then determined by the nature of the leaving group. In SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex, not the departure of the leaving group. The high electronegativity of fluorine makes the carbon to which it is attached more electrophilic and thus more susceptible to nucleophilic attack. Therefore, in the context of SNAr, fluoride is generally a better leaving group than chloride, an order that is the reverse of that seen in SN2 reactions.

Considering the positions relative to the activating nitro group, both the chlorine at C1 (para) and the fluorine at C5 (ortho) are highly activated. However, the attack at the carbon bearing a fluorine atom is kinetically favored due to the strong inductive effect of fluorine, which enhances the electrophilicity of the carbon center. Therefore, in a typical SNAr reaction with this compound, the fluorine atom at the C5 position (ortho to the nitro group) is the most likely site of initial substitution.

The Meisenheimer Complex: A Fleeting but Crucial Intermediate

The Meisenheimer complex is the cornerstone of the SNAr mechanism. Its formation represents the energetic bottleneck of the reaction. The stability of this intermediate directly dictates the overall reaction rate. For this compound, the resonance structures of the Meisenheimer complex formed by attack at the C5 position illustrate the delocalization of the negative charge onto the electronegative oxygen atoms of the nitro group.

reactant [image="https://storage.googleapis.com/gemini-generative-ai-public-data/chem_img/1-Chloro-2_5-difluoro-4-nitrobenzene_and_Nu.png", label=""]; intermediate [image="https://storage.googleapis.com/gemini-generative-ai-public-data/chem_img/Meisenheimer_initial.png", label=""]; resonance1 [image="https://storage.googleapis.com/gemini-generative-ai-public-data/chem_img/Meisenheimer_resonance1.png", label=""]; resonance2 [image="https://storage.googleapis.com/gemini-generative-ai-public-data/chem_img/Meisenheimer_resonance2.png", label=""]; product [image="https://storage.googleapis.com/gemini-generative-ai-public-data/chem_img/SNAr_C5_product_and_F.png", label=""];

reactant -> intermediate [label="+ Nu⁻"]; intermediate -> resonance1 [label="<->"]; resonance1 -> resonance2 [label="<->"]; resonance2 -> product [label="- F⁻"];

{rank=same; intermediate; resonance1; resonance2;}

caption [label="Resonance stabilization of the Meisenheimer complex.", shape=plaintext, fontsize=12]; } Resonance stabilization of the Meisenheimer complex for attack at C5.

Applications in Drug Development: A Gateway to Kinase Inhibitors

The strategic functionalization of this compound via SNAr reactions has been instrumental in the synthesis of several targeted cancer therapies, particularly tyrosine kinase inhibitors.

Synthesis of Gefitinib (Iressa®)

Gefitinib is an EGFR tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer. While many synthetic routes to Gefitinib exist, a common strategy involves the coupling of a substituted quinazoline core with a side chain derived from a related chloro-fluoro aniline. For instance, 3-chloro-4-fluoroaniline, a key precursor, can be synthesized from starting materials like 1-chloro-2-fluoro-4-nitrobenzene through reduction of the nitro group. The principles governing the reactivity of this compound are directly applicable to the synthesis of such vital intermediates. One documented synthesis of Gefitinib involves the condensation of 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline with 3-chloro-4-fluoroaniline[4].

Synthesis of Lapatinib (Tykerb®)

Lapatinib is a dual tyrosine kinase inhibitor that interrupts the HER2/neu and epidermal growth factor receptor (EGFR) pathways. Its synthesis often employs a substituted aniline derivative. A greener synthesis of Lapatinib has been developed to reduce the environmental impact of its production[5]. The core structure of Lapatinib features a substituted quinazoline amine, highlighting the importance of SNAr reactions in its assembly.

Synthesis of Cabozantinib (Cometriq®)

Cabozantinib is a multi-targeted tyrosine kinase inhibitor used to treat various cancers. The synthesis of Cabozantinib involves the preparation of a key aniline intermediate, 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline. This intermediate is then coupled with another fragment to complete the molecule[6][7]. The synthesis of the quinoline core and its subsequent functionalization often rely on principles of nucleophilic substitution on activated aromatic rings.

Experimental Protocols: A Practical Guide

The following is a generalized experimental protocol for a typical SNAr reaction involving this compound and an amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine)

  • Aprotic polar solvent (e.g., DMF, DMSO, NMP)

  • Base (e.g., K₂CO₃, Et₃N)

  • Reaction vessel with magnetic stirrer and reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere, add this compound (1.0 eq) and the chosen aprotic polar solvent.

  • Add the amine nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the addition of water.

  • Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired substituted product.

Experimental_Workflow start Start setup Reaction Setup: - this compound - Amine Nucleophile - Base - Solvent - Inert Atmosphere start->setup reaction Heating and Stirring (80-120 °C) setup->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purification (Column Chromatography/Recrystallization) workup->purification product Final Product purification->product

Conclusion: A Versatile Tool for Modern Synthesis

This compound stands as a testament to the power of substituent effects in directing the course of aromatic reactions. Its predictable reactivity, governed by the principles of the SNAr mechanism, makes it an invaluable tool for the construction of complex molecular architectures. A thorough understanding of the factors controlling regioselectivity, particularly the stabilizing influence of the nitro group and the kinetic preference for fluoride displacement, empowers chemists to design and execute efficient and selective syntheses. As the demand for novel pharmaceuticals and advanced materials continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a crucial role in shaping the future of chemical synthesis.

References

  • Maskrey, T. S., Kristufek, T., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471-476.
  • (2010).
  • (2014). Scheme 5.4 Synthesis of gefitinib (1).
  • (2020). Gefitinib synthesis. ChemicalBook.
  • (2010). Practical synthesis of lapatinib. Journal of China Pharmaceutical University, 41(4), 317-320.
  • (2023). A New Synthesis of Cabozantinib.
  • (2016). New Synthesis of Antitumor Drug Cabozantinib.
  • (2016). Cabozantinib Synthetic Routes. MedKoo Biosciences.
  • (2013). Process for the preparation of gefitinib.
  • (2012). Process for the preparation of lapatinib and the salts thereof.
  • (2021).
  • (2017). Lapatinib Synthetic Routes. MedKoo Biosciences.
  • (2010). Practical synthesis of lapatinib. Journal of China Pharmaceutical University.
  • (2024). Process for preparation of cabozantinib.
  • (2021). Preparation method of cabozantinib.
  • (2020). How to explain regioselectivity in nucleophilic aromatic substitution. Chemistry Stack Exchange.
  • (2024).
  • (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. PubMed.
  • (2022). 5.
  • (2020).
  • (2025). 3.
  • (2025). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Journal of the Chemical Society, Perkin Transactions 2.
  • (2019).
  • (2023). SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline.
  • (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem.

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Methodological & Application

Application Notes and Protocols: The Strategic Use of 1-Chloro-2,5-difluoro-4-nitrobenzene in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic selection of starting materials is paramount. 1-Chloro-2,5-difluoro-4-nitrobenzene (CAS No. 578-28-9) has emerged as a highly valuable and versatile building block.[1][2][3] Structurally, it is a deceptively simple aromatic compound: a benzene ring bearing a powerful electron-withdrawing nitro group, flanked by two fluorine atoms and a single chlorine atom. This specific arrangement of substituents imbues the molecule with a unique reactivity profile that synthetic chemists can exploit to construct complex molecular architectures.

This guide provides an in-depth exploration of the core reactivity, key applications, and field-proven protocols for utilizing this compound. The focus is not merely on procedural steps but on the underlying mechanistic principles that govern its synthetic utility, empowering researchers to adapt and innovate in their own projects.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 578-28-9[1][4]
Molecular Formula C₆H₂ClF₂NO₂[4][5]
Molecular Weight 193.54 g/mol [1][4]
Appearance Yellow crystalline solid[1]
Melting Point 60-62 °C[1]
Solubility Soluble in common organic solvents (e.g., acetone, methanol); insoluble in water.[1]

Core Reactivity: The Power of Nucleophilic Aromatic Substitution (SNAr)

The primary value of this compound stems from its high susceptibility to Nucleophilic Aromatic Substitution (SNAr) .[6] Unlike electron-rich aromatic rings that undergo electrophilic substitution, this molecule's ring is rendered profoundly electron-deficient by the potent nitro group.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7][8]

  • Nucleophilic Attack: A nucleophile attacks one of the carbon atoms bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[7][8]

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of a halide ion (the leaving group).

The exceptional reactivity of this compound is a direct consequence of the nitro group's ability to stabilize the negative charge of the Meisenheimer complex through resonance, particularly when the attack occurs at the ortho or para positions.[7] In this molecule, the chlorine atom is para to the nitro group, and the fluorine at C-2 is ortho, making both positions highly activated for substitution.

Protocol1_Workflow A 1. Reagent Setup - Dissolve substrate in DMSO - Add Morpholine & K₂CO₃ B 2. Reaction - Heat to 80-90 °C - Monitor by TLC/LC-MS A->B C 3. Work-up - Quench with H₂O - Precipitate product B->C D 4. Isolation - Filter solid - Wash with H₂O & Hexane C->D E 5. Purification - Dry under vacuum - Recrystallize if needed D->E

Caption: Experimental workflow for the SNAr reaction.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Addition of Nucleophile and Base: Add morpholine (1.1 eq.) to the solution, followed by a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq.) to scavenge the HCl formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C. The causality for heating is to provide sufficient activation energy for the nucleophilic attack and formation of the Meisenheimer complex.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water with stirring. The desired product, being organic and less polar, will typically precipitate out of the aqueous solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with water to remove inorganic salts and then with a non-polar solvent like hexane to remove non-polar impurities. Dry the purified solid under vacuum. The yield is typically high (>90%).

Table 2: Representative SNAr Reactions

NucleophileBaseSolventTemperature (°C)Typical Yield
BenzylamineK₂CO₃DMSO90> 95%
PiperidineEt₃NEtOH70> 90%
Sodium MethoxideN/AMeOH60> 95%
4-FluorophenolCs₂CO₃DMF100> 85%
Application 2: Reduction of the Nitro Group to an Aniline

The nitro group serves not only as a powerful activating group for SNAr but also as a synthetic handle. It can be readily reduced to a primary amine (aniline), which opens up a vast array of subsequent chemical transformations, including diazotization, acylation, and participation in cross-coupling reactions.

This protocol describes the reduction of the nitro-aromatic compound synthesized in Protocol 1 using tin(II) chloride, a classic and reliable method.

Workflow Diagram

Protocol2_Workflow A 1. Reagent Setup - Suspend nitro compound in EtOH - Add SnCl₂·2H₂O B 2. Reaction - Reflux mixture - Monitor by TLC/LC-MS A->B C 3. Work-up - Cool and concentrate - Add aqueous NaOH (pH > 10) B->C D 4. Extraction - Extract with Ethyl Acetate - Wash with brine C->D E 5. Purification - Dry over Na₂SO₄ - Concentrate & purify via chromatography D->E

Caption: Experimental workflow for nitro group reduction.

Step-by-Step Methodology:

  • Reagent Preparation: Suspend the nitro-aromatic starting material (1.0 eq.) in a protic solvent like ethanol (EtOH) or ethyl acetate (EtOAc).

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq.) to the suspension. The large excess is required to ensure complete reduction.

  • Reaction Conditions: Heat the mixture to reflux (approx. 78 °C for ethanol). The reaction is typically complete within 1-3 hours. The rationale for using a protic solvent is its ability to serve as a proton source during the reduction mechanism.

  • Monitoring: Track the disappearance of the starting material using TLC or LC-MS. The product aniline will have a significantly different polarity.

  • Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure. Add water and carefully basify the mixture by the slow addition of a concentrated aqueous sodium hydroxide (NaOH) solution until the pH is strongly basic (pH > 10). This step is critical to precipitate tin salts as tin hydroxide and to deprotonate the anilinium salt to the free aniline.

  • Extraction and Purification: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude aniline can be purified by column chromatography on silica gel if necessary.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is the highest priority. Chlorinated and nitrated aromatic compounds require careful handling.

  • Hazard Profile: this compound is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin. [9][10]It should be handled with appropriate engineering controls and personal protective equipment.

  • Handling: Always handle this chemical in a certified chemical fume hood. [11][12]Wear standard personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles. [11]Avoid creating dust. [13]* Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. [1][14]It is sensitive to moisture. [1]* Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. [9][11]Do not discharge into the environment. [13]

References

  • Vertex AI Search Result:[1] Information on the physical properties, applications, and storage of this compound.

  • Fisher Scientific, Safety Data Sheet:[9] Safety and handling information for a related difluoro-nitrobenzene compound.

  • NINGBO INNO PHARMCHEM CO.,LTD.:[15] Discussion on the synthesis and applications of fluorinated nitrobenzene derivatives in pharmaceuticals and agrochemicals.

  • Loba Chemie, Safety Data Sheet:[11] Safety, handling, and disposal information for 1-Chloro-4-nitrobenzene.

  • Aarti Industries, Safety Data Sheet:[12] Safety and handling precautions for difluoronitrobenzene.

  • Loba Chemie, Safety Data Sheet:[14] Storage conditions and stability information for 1-Chloro-4-nitrobenzene.

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens, PMC - NIH:[16] Article discussing sequential nucleophilic aromatic substitution on activated dihalogenated molecules.

  • Fisher Scientific, Safety Data Sheet:[10] Hazard identification and first-aid measures for a related chloro-fluoronitrobenzene.

  • Biosynth, Product Page: Information on a related chloro-difluoro-nitrobenzene compound.

  • Tradeindia, Product Page:[2] Listing of 1-chloro-2 5-difluoro-4-nitrobenzene for medicine grade applications.

  • PubChemLite, Compound Summary:[5] Chemical and structural information for this compound.

  • VWR, Product Page:[4] Product specifications for 1-Chloro-2, 5-difluoro-4-nitrobenzene.

  • BLDpharm, Product Page:[3] Categorization of this compound as an organic building block.

  • Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes, Journal of the Chemical Society:[17] Article discussing the kinetics and reactivity of halogens in SNAr reactions.

  • Nucleophilic Aromatic Substitution, Chemistry LibreTexts:[7] Explanation of the SNAr mechanism, including the role of electron-withdrawing groups and the Meisenheimer complex.

  • Nucleophilic Aromatic Substitution, Chemistry LibreTexts:[8] Further details on the mechanism of nucleophilic aromatic substitution on aryl halides.

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene, MDPI:[18] Information on chlorinated nitroaromatic compounds as important building blocks.

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene, ResearchGate:[19] Details on the synthesis of related chloro-nitrobenzene compounds.

  • 1-Chloro-2,5-difluorobenzene, PubChem:[20] Compound information for a related structure.

  • Aromatic Substitution, Vapourtec Flow Chemistry:[6] Overview of Nucleophilic Aromatic Substitution (SNAr) and its industrial importance.

  • GPS Safety Summary - 1-chloro-4-nitrobenzene, Aarti Industries:[13] Safety summary including handling and disposal recommendations.

  • 1-Chloro-2,5-dimethoxy-4-nitrobenzene(6940-53-0) 13 C NMR, ChemicalBook:[21] Spectroscopic data for a related compound.

  • 1-Chloro-4-nitro-benzene, SpectraBase:[22] Spectroscopic data for a related compound.

  • US Patent 5545768A:[23] Patent describing the preparation of chlorofluoronitrobenzenes.

  • Chinese Patent CN1398846A:[24] Patent on the chemical synthesis process of 4-chloro-2-fluoronitrobenzene.

  • 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, MDPI:[25] Synthesis details for a related compound.

  • m-CHLORONITROBENZENE, Organic Syntheses Procedure:[26] Classic synthesis procedure for a related compound.

  • 1-chloro-2,6-dinitrobenzene, Organic Syntheses Procedure:[27] Classic synthesis procedure for a related compound.

  • 1-Chloro-2,5-dimethoxy-4-nitrobenzene, PubChem:[28] Safety and GHS classification for a related compound.

Sources

The Strategic Application of 1-Chloro-2,5-difluoro-4-nitrobenzene in the Synthesis of Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, the pursuit of novel kinase inhibitors remains a cornerstone of oncology and immunology research. The strategic selection of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures with desired pharmacological profiles. 1-Chloro-2,5-difluoro-4-nitrobenzene has emerged as a valuable starting material, offering a unique combination of reactive sites that can be selectively addressed to generate key intermediates for targeted therapeutics. The presence of a nitro group powerfully activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the strategic placement of chloro and fluoro substituents provides opportunities for differential reactivity and vectors for molecular elaboration. This guide provides an in-depth exploration of the application of this compound in the synthesis of advanced kinase inhibitor scaffolds, complete with detailed experimental protocols and a discussion of the underlying chemical principles.

Physicochemical Properties and Safety Information

A thorough understanding of the starting material's properties is essential for safe handling and successful reaction execution.

PropertyValueReference
CAS Number 578-28-9[1]
Molecular Formula C₆H₂ClF₂NO₂[1]
Molecular Weight 193.54 g/mol [1]
Appearance Yellow solid[2]
Melting Point 49-52 °C
Boiling Point 235.5 °C at 760 mmHg
Purity ≥98%[1]

Safety Precautions: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Core Application: Synthesis of Key Anilino-Intermediates for Kinase Inhibitors

The primary application of this compound in medicinal chemistry is as a precursor to substituted anilines, which are pivotal components of many kinase inhibitors. The synthetic strategy involves two key transformations: a nucleophilic aromatic substitution (SNAr) to introduce a desired amino side chain, followed by the reduction of the nitro group to an aniline.

The Chemistry of Activation: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group at the 4-position of this compound significantly acidifies the aromatic ring, making it susceptible to attack by nucleophiles. The fluorine and chlorine atoms serve as leaving groups in SNAr reactions. The general mechanism proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then expels a halide ion to restore aromaticity.[3]

Caption: Generalized workflow for the SNAr reaction.

Protocol 1: Synthesis of N-(3-chloro-2,5-difluorophenyl)-3,5-dimethoxybenzenamine, a Kinase Inhibitor Precursor

This protocol details the synthesis of a key diarylamine intermediate, a common structural motif in fibroblast growth factor receptor (FGFR) inhibitors.[4][5]

Step 1a: Nucleophilic Aromatic Substitution with 3,5-Dimethoxyaniline

Causality of Experimental Choices:

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is chosen to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate.

  • Base: A mild inorganic base such as potassium carbonate (K₂CO₃) is used to deprotonate the aniline nucleophile, increasing its nucleophilicity without causing unwanted side reactions.

  • Temperature: Elevated temperatures are often required to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.

Experimental Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (10 mL per gram of starting material) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dimethoxyaniline (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent).

  • Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, N-(3-chloro-2,5-difluoro-4-nitrophenyl)-3,5-dimethoxybenzenamine, as a solid.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Step 1b: Reduction of the Nitro Group to Form the Aniline

Causality of Experimental Choices:

  • Reducing Agent: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for the reduction of aromatic nitro groups to anilines.[6] Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) in ethanol or iron powder in acidic media can be employed.

  • Solvent: Ethanol or ethyl acetate are common solvents for catalytic hydrogenation as they are relatively inert and readily dissolve the starting material.

Experimental Procedure (Catalytic Hydrogenation):

  • Dissolve the purified N-(3-chloro-2,5-difluoro-4-nitrophenyl)-3,5-dimethoxybenzenamine (1.0 eq) from Step 1a in ethanol (20 mL per gram of substrate) in a hydrogenation flask.

  • Carefully add 10% palladium on carbon (10% w/w) to the solution.

  • Secure the flask to a hydrogenation apparatus, evacuate the flask, and then introduce hydrogen gas (balloon or Parr shaker).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the desired product, N-(3-chloro-2,5-difluorophenyl)-3,5-dimethoxybenzenamine.

Synthesis_Workflow start This compound intermediate1 N-(3-chloro-2,5-difluoro-4-nitrophenyl)-3,5-dimethoxybenzenamine start->intermediate1 Step 1a: SNAr (3,5-dimethoxyaniline, K₂CO₃, DMF) final_product N-(3-chloro-2,5-difluorophenyl)-3,5-dimethoxybenzenamine intermediate1->final_product Step 1b: Nitro Reduction (H₂, Pd/C, EtOH)

Caption: Synthetic workflow for the preparation of a key kinase inhibitor intermediate.

Protocol 2: Synthesis of 3-Chloro-2,5-difluoroaniline - A Versatile Building Block

This protocol outlines the direct reduction of the starting material to produce a valuable halogenated aniline intermediate, which can be further functionalized in subsequent synthetic steps. This intermediate is analogous to 3-chloro-4-fluoroaniline, a key component in the synthesis of the dual tyrosine kinase inhibitor, Lapatinib.[7]

Experimental Procedure (Reduction with Tin(II) Chloride):

  • To a solution of this compound (1.0 eq) in ethanol (15 mL per gram of substrate) in a round-bottom flask, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).

  • Heat the mixture to reflux (approximately 78 °C) and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Basify the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8-9.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to afford the crude 3-chloro-2,5-difluoroaniline.

  • Purify the product by column chromatography on silica gel or by distillation under reduced pressure.

Aniline_Synthesis start This compound reagents SnCl₂·2H₂O Ethanol, Reflux start->reagents workup Aqueous Workup (NaHCO₃, Ethyl Acetate) reagents->workup purification Purification (Chromatography/Distillation) workup->purification product 3-Chloro-2,5-difluoroaniline purification->product

Sources

Application Note: 1-Chloro-2,5-difluoro-4-nitrobenzene as a Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the competitive landscape of agrochemical research and development, the discovery of novel active ingredients with improved efficacy, selectivity, and environmental profiles is paramount. The strategic design of these molecules often relies on versatile chemical building blocks, or synthons, that provide a foundation for structural diversity. 1-Chloro-2,5-difluoro-4-nitrobenzene is an exemplary synthon, offering a unique combination of reactive sites that can be selectively functionalized. Its aromatic core is highly activated by a potent electron-withdrawing nitro group, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of three distinct halogen atoms—a chlorine atom para to the nitro group and two fluorine atoms at the ortho and meta positions—allows for controlled, stepwise synthesis of complex molecules. This application note provides a technical guide for researchers, outlining the fundamental chemistry, key reaction protocols, and synthetic potential of this compound in the creation of next-generation herbicides, fungicides, and insecticides.

Physicochemical Properties & Critical Safety Data

Understanding the fundamental properties and handling requirements of this compound is essential for its safe and effective use in a laboratory setting.

Table 1: Physicochemical Data

PropertyValueReference(s)
CAS Number 578-28-9[1]
Molecular Formula C₆H₂ClF₂NO₂[1][2]
Molecular Weight 193.54 g/mol [1][2]
Appearance Yellow crystalline solid[3]
Melting Point 60-62 °C[3]
Purity Typically ≥98%[1]

Safety & Handling:

Chlorinated and nitrated aromatic compounds are recognized for their potential toxicity and should be handled with stringent safety protocols.[4][5][6]

  • Toxicity: this compound is expected to be toxic if swallowed, inhaled, or absorbed through the skin. Similar compounds are suspected of causing genetic defects and may cause damage to organs through prolonged exposure.[4]

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[5]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly sealed.[1]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.

The Chemistry of Activation: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound stems from its high reactivity in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a direct consequence of its electronic structure.

Mechanism and Regioselectivity:

The SNAr reaction is a two-step process. First, a nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group. This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] In the second, faster step, the leaving group is eliminated, restoring the aromaticity of the ring.

The powerful electron-withdrawing nitro (-NO₂) group is crucial as it delocalizes the negative charge of the Meisenheimer complex, thereby stabilizing it. This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack.[7][8] In this compound:

  • The chlorine atom at C1 is para to the nitro group.

  • The fluorine atom at C2 is ortho to the nitro group.

  • The fluorine atom at C5 is meta to the nitro group.

Consequently, the C1 and C2 positions are highly activated towards nucleophilic attack, while the C5 position is significantly less reactive.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

The Role of the Leaving Group: In SNAr reactions, the bond to the leaving group is not broken in the rate-determining step. Instead, the reaction rate is influenced by the leaving group's ability to activate the carbon for nucleophilic attack. Fluorine, being the most electronegative halogen, creates a highly polarized C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack.[9] This often makes fluorine a better leaving group than chlorine in SNAr, a reversal of the trend seen in SN1 and SN2 reactions. This property can be exploited to achieve selective substitution of the fluorine at C2 over the chlorine at C1 under controlled conditions.

Protocol: Synthesis of a Dinitroaniline Herbicide Precursor

This protocol details a representative synthesis of a dinitroaniline derivative, a class of herbicides known to inhibit microtubule formation in weeds.[10][11][12] The reaction involves the nucleophilic substitution of the ortho-fluorine atom with dipropylamine.

Objective: To synthesize N,N-dipropyl-2-chloro-5-fluoro-4-nitroaniline from this compound.

Materials and Reagents:

  • This compound (1.0 eq)

  • Dipropylamine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution (saturated NaCl)

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

Experimental Protocol:

  • Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (e.g., 1.94 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Solvent Addition: Add anhydrous DMF (50 mL) to the flask. The solvent must be anhydrous to prevent side reactions with water.

  • Reagent Addition: While stirring under a nitrogen atmosphere, add dipropylamine (1.67 mL, 12 mmol) dropwise to the suspension. The use of a slight excess of the amine drives the reaction to completion. Potassium carbonate acts as a base to neutralize the HF formed during the reaction.

  • Reaction: Heat the reaction mixture to 80 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 100 mL of deionized water.

    • Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash them sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N,N-dipropyl-2-chloro-5-fluoro-4-nitroaniline as a yellow-orange solid.

Workflow_Herbicide_Synthesis start Setup: Add CDFNB & K₂CO₃ to dry flask add_dmf Add anhydrous DMF start->add_dmf add_amine Add Dipropylamine dropwise add_dmf->add_amine react Heat to 80°C Monitor by TLC add_amine->react workup Cool & Quench with Water react->workup extract Extract with Ethyl Acetate workup->extract wash Wash with H₂O & Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Purify: Column Chromatography or Recrystallization dry->purify product Final Product: Characterize purify->product

Caption: Experimental workflow for the synthesis of a dinitroaniline herbicide precursor.

Table 2: Expected Product Characterization Data

AnalysisExpected Result
Yield 85-95%
Appearance Yellow-orange solid
¹H NMR (CDCl₃) Peaks corresponding to aromatic protons and dipropyl groups.
¹³C NMR (CDCl₃) Peaks for aromatic carbons (including C-Cl, C-F, C-NO₂, C-N) and aliphatic carbons.
Mass Spec (ESI+) [M+H]⁺ at m/z corresponding to C₁₂H₁₆ClFN₂O₂.

Expanding Synthetic Utility: Pathways to Other Agrochemical Classes

The true power of this compound lies in the potential for subsequent modifications of its derivatives, opening pathways to diverse classes of agrochemicals.

A. Reduction of the Nitro Group to an Amine

A critical secondary transformation is the reduction of the nitro group to an aniline. This conversion dramatically alters the electronic properties of the ring and introduces a new nucleophilic handle for further functionalization.

  • Protocol Outline (Catalytic Hydrogenation): The nitro-aniline derivative (product from Section 3) is dissolved in a solvent like methanol or ethanol. A catalytic amount of 10% Palladium on Carbon (Pd/C) is added.[13] The mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete. Filtration to remove the catalyst and evaporation of the solvent yields the corresponding diamine.

B. From Aniline to Fungicides and Insecticides

The newly formed aromatic amine is a key intermediate for several classes of pesticides:

  • Triazole Fungicides: The amine can be diazotized and subsequently used in Sandmeyer-type reactions or coupled with other heterocyclic moieties common in fungicides, such as 1,2,4-triazoles.[14][15]

  • Benzoylurea Insecticides: The aniline can be reacted with a substituted benzoyl isocyanate to form a benzoylurea derivative. This class of insecticides, which includes compounds like Diflubenzuron, acts as insect growth regulators by inhibiting chitin synthesis.[16]

Synthetic_Pathways start_node 1-Chloro-2,5-difluoro- 4-nitrobenzene herbicide Dinitroaniline Herbicide Precursor start_node->herbicide  SₙAr with R₂NH amine Aromatic Diamine Intermediate herbicide->amine  Nitro Group  Reduction fungicide Triazole Fungicide Derivatives amine->fungicide  Coupling/Heterocycle  Formation insecticide Benzoylurea Insecticide Derivatives amine->insecticide  Reaction with  Benzoyl Isocyanate

Caption: Synthetic pathways from this compound to various agrochemical classes.

Conclusion

This compound is a highly valuable and versatile building block for agrochemical synthesis. Its utility is anchored in the principles of nucleophilic aromatic substitution, where the strategic placement of a nitro group and multiple halogen atoms allows for controlled and selective functionalization. As demonstrated, this synthon provides a direct route to dinitroaniline herbicide precursors and, through subsequent chemical modifications like nitro group reduction, opens access to important intermediates for creating novel fungicides and insecticides. By understanding the underlying reaction mechanisms and employing the robust protocols outlined in this guide, researchers can effectively leverage this powerful molecule to accelerate the discovery and development of new crop protection solutions.

References

  • Benbow, J. W., et al. (1998). Synthesis and evaluation of dinitroanilines for treatment of cryptosporidiosis. Antimicrobial Agents and Chemotherapy, 42(2), 339-43. Retrieved from [Link]

  • ResearchGate. (n.d.). Commercial synthesis of trifluralin. [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and herbicidal activity of a pentafluorosulfanyl analog of trifluralin. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). Synthesis of dinitroaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Dinitroaniline. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: Utilizing 1-Chloro-4-Fluoro-2-Nitrobenzene in Agrochemical and Specialty Chemical Production. Retrieved from [Link]

  • Wikipedia. (n.d.). Trifluralin. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Chloro-4-fluoro-2-nitrobenzene: A Versatile Intermediate for Pharmaceutical & Agrochemical Synthesis. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Following are the final steps in the synthesis of trifluralin B, a preemergent herbicide. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C6H2ClF2NO2). Retrieved from [Link]

  • Loba Chemie. (2019). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • HDH Chemicals. (n.d.). 1-Chloro-2, 5-difluoro-4-nitrobenzene, min 98%, 100 grams. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • Britannica. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1,2-Difluoro-4-nitrobenzene. Retrieved from [Link]

  • NINGBO CHEMALS CO.,LTD. (n.d.). This compound CAS:578-28-9. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-2,5-difluorobenzene. Retrieved from [Link]

  • PubChem. (n.d.). Diflubenzuron. Retrieved from [Link]

  • ResearchGate. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Quora. (2017). What happens when 1-chloro-2, 4-dinitrobenzene is treated with C2H5ONa?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Chloro-4-nitro-benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • OECD SIDS. (2002). 1-CHLORO-4-NITROBENZENE CAS N°:100-00-5. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-4-fluoro-2-nitrobenzene. Retrieved from [Link]

  • ResearchGate. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Retrieved from [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. [Video]. YouTube. Retrieved from [Link]

  • PubMed. (n.d.). 1,2,4-Triazole benzamide derivative TPB against Gaeumannomyces graminis var. tritici as a novel dual-target fungicide inhibiting ergosterol synthesis and adenine nucleotide transferase function. Retrieved from [Link]

  • PubMed. (2010). Fungicide activity of 5-(4-chlorobenzylidene)-(Z)-2-dimethylamino-1,3-thiazol-4-one against Cryptococcus neoformans. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-4-nitrobenzene. Retrieved from [Link]

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analytical techniques for 1-Chloro-2,5-difluoro-4-nitrobenzene quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 1-Chloro-2,5-difluoro-4-nitrobenzene

Document ID: AN-CDFN-202601

Abstract

This document provides a comprehensive guide to the analytical techniques for the precise quantification of this compound. As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, ensuring its purity and concentration is paramount for reaction monitoring, quality control of the final product, and regulatory compliance.[1] This application note details two robust and validated methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and Gas Chromatography-Mass Spectrometry (GC-MS) for higher sensitivity and specificity, particularly for trace-level impurity analysis. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind methodological choices to ensure accuracy and reproducibility.

Introduction

This compound (CDFN) is a halogenated nitroaromatic compound with the molecular formula C₆H₂ClF₂NO₂.[2] It serves as a key building block in organic synthesis, particularly in the manufacturing of active pharmaceutical ingredients (APIs) and specialized chemicals.[1] The presence of reactive sites—the chloro, fluoro, and nitro groups—makes it a versatile precursor, but also necessitates careful monitoring of its consumption and potential carryover as an impurity in subsequent products.

Accurate and reliable quantification of CDFN is a non-negotiable aspect of process and quality control. Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate the development and validation of analytical procedures for impurities in drug substances and products.[3][4] This guide provides two field-proven methodologies designed to meet these stringent requirements.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method. Key properties of CDFN are summarized below.

PropertyValueReference
CAS Number 578-28-9[1][2]
Molecular Formula C₆H₂ClF₂NO₂[2]
Molecular Weight 193.5 g/mol [2]
Appearance Yellow crystalline solid[1]
Melting Point 60-62 °C[1]
Solubility Insoluble in water; soluble in organic solvents such as acetone, methanol, and ethanol.[1]

Its solubility profile dictates the choice of solvents for sample preparation and chromatographic mobile phases, while its chemical structure informs the selection of detection techniques.

Analytical Strategy: Method Selection Rationale

The choice between HPLC-UV and GC-MS depends on the specific analytical objective.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse method for routine analysis, such as assay determination and purity assessment of the starting material or in-process control samples. Its advantages include robustness, ease of use, and excellent performance for quantifying analytes at moderate to high concentrations. The nitroaromatic structure of CDFN contains a strong chromophore, making it highly suitable for UV detection. Reversed-phase HPLC is the preferred mode due to the non-polar nature of the molecule.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying trace levels of CDFN, particularly when it is considered a potential impurity in a final drug product.[7] The combination of gas chromatography's high separation efficiency with the mass spectrometer's specificity and sensitivity allows for detection at parts-per-million (ppm) levels or lower.[8] GC is suitable for CDFN due to its thermal stability and volatility.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a validated reversed-phase HPLC method for the assay of this compound.

Principle of the Method

The sample is dissolved in a suitable organic solvent and injected into the HPLC system. The separation is achieved on a reversed-phase C18 column, where the analyte is retained through hydrophobic interactions.[6] An isocratic mobile phase of acetonitrile and water provides efficient elution, and the analyte is quantified by its absorbance at a specific UV wavelength.

Experimental Protocol
  • This compound Reference Standard: Purity ≥98%

  • Acetonitrile (ACN): HPLC grade or higher

  • Water: Deionized (DI) or HPLC grade

  • Methanol: HPLC grade (for sample preparation)

  • Volumetric flasks, pipettes, and autosampler vials

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis std_start Weigh ~25 mg of CDFN Reference Standard std_dissolve Dissolve in Methanol in a 25 mL volumetric flask std_start->std_dissolve std_stock Stock Standard (1000 µg/mL) std_dissolve->std_stock std_dilute Perform serial dilutions with mobile phase to create calibration standards (e.g., 1-100 µg/mL) std_stock->std_dilute std_final Calibration Standards std_dilute->std_final inject Inject into HPLC System std_final->inject smp_start Weigh ~25 mg of CDFN Sample smp_dissolve Dissolve in Methanol in a 25 mL volumetric flask smp_start->smp_dissolve smp_stock Sample Stock (1000 µg/mL) smp_dissolve->smp_stock smp_dilute Dilute to a working concentration (e.g., 50 µg/mL) with mobile phase smp_stock->smp_dilute smp_filter Filter through 0.45 µm syringe filter smp_dilute->smp_filter smp_final Analysis-Ready Sample smp_filter->smp_final smp_final->inject separate Separate on C18 Column inject->separate detect Detect by UV at 260 nm separate->detect quantify Quantify using Calibration Curve detect->quantify GCMS_Workflow cluster_prep Sample Preparation (from API) cluster_analysis GC-MS Analysis smp_weigh Weigh ~100 mg of API into a vial smp_dissolve Dissolve in 1 mL of suitable solvent (e.g., DMSO) smp_weigh->smp_dissolve smp_add_is Spike with Internal Standard smp_dissolve->smp_add_is smp_extract Perform Liquid-Liquid Extraction with Dichloromethane (DCM) smp_add_is->smp_extract smp_separate Separate organic layer smp_extract->smp_separate smp_dry Dry organic layer over Na₂SO₄ smp_separate->smp_dry smp_concentrate Concentrate under gentle N₂ stream smp_dry->smp_concentrate smp_final Reconstitute in DCM for injection smp_concentrate->smp_final inject Inject into GC-MS System smp_final->inject separate Separate on DB-5ms Column inject->separate ionize Electron Ionization (EI) separate->ionize detect Detect in SIM Mode ionize->detect quantify Quantify using IS Calibration detect->quantify

Sources

Application Note: A Robust, Validated HPLC Method for the Analysis of 1-Chloro-2,5-difluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Chloro-2,5-difluoro-4-nitrobenzene. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, making its reliable quantification critical for quality control and process monitoring.[1] The method utilizes a standard C18 stationary phase with UV detection, demonstrating excellent performance in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3] This document provides a comprehensive guide for researchers and quality control analysts, covering method development rationale, detailed experimental protocols, and a full validation summary.

Introduction: The Analytical Challenge

This compound is a halogenated nitroaromatic compound whose purity and concentration must be strictly controlled during manufacturing processes. The presence of multiple functional groups—a nitro group, a chloro group, and two fluoro groups—on the benzene ring presents a unique analytical profile. The primary objective of this work was to develop a straightforward yet robust HPLC method suitable for routine analysis in a drug development or chemical production environment. The developed method is designed to be specific, accurate, precise, and linear over a practical concentration range.

Analyte Characterization and Properties

A thorough understanding of the analyte's physicochemical properties is the foundation of any successful HPLC method development strategy.[4] Key properties of this compound are summarized below.

PropertyValueSource
Chemical Structure Chemical Structure of this compoundPubChem
Molecular Formula C₆H₂ClF₂NO₂[5][6][7]
Molecular Weight 193.54 g/mol [5][8]
Appearance Yellow crystalline solid[1]
Solubility Insoluble in water; soluble in organic solvents such as methanol and acetonitrile.[1]
Predicted XlogP 2.6[9][10]
UV Absorbance Exhibits UV absorbance characteristic of nitroaromatic compounds.[11]

The predicted XlogP value of 2.6 indicates moderate hydrophobicity, making the compound an ideal candidate for reversed-phase chromatography. Its insolubility in water necessitates the use of an organic solvent for sample and standard preparation.

Rationale for Method Development

The strategic choices made during method development are critical for achieving a robust and reliable analytical procedure. This section explains the causality behind the selection of the chromatographic conditions.

Mode of Chromatography: Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) was selected as the primary separation mode. This technique, which employs a non-polar stationary phase and a polar mobile phase, is exceptionally well-suited for separating moderately non-polar molecules like this compound. RP-HPLC is renowned for its high efficiency, reproducibility, and the wide availability of robust stationary phases.[4]

Stationary Phase (Column) Selection

A C18 (octadecylsilane) column is the most common and versatile stationary phase in RP-HPLC and was chosen as the starting point. Its hydrophobic nature provides effective retention for the analyte. For halogenated aromatic compounds, alternative phases like Pentafluorophenyl (PFP) can sometimes offer enhanced selectivity due to specific pi-pi and dipole-dipole interactions, but a standard C18 was found to provide adequate performance in this case.[12]

Mobile Phase Selection

The mobile phase consists of an organic modifier and an aqueous component.

  • Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.

  • Aqueous Phase: As this compound is a neutral molecule lacking ionizable functional groups, buffering the mobile phase was deemed unnecessary. High-purity water was sufficient.

An isocratic elution (constant mobile phase composition) was favored over a gradient elution to simplify the method, reduce run-to-run variability, and shorten equilibration times, making it ideal for high-throughput quality control environments.

Detector and Wavelength Selection

The presence of the nitrobenzene chromophore results in strong UV absorbance. A Diode Array Detector (DAD) was used to scan the analyte's UV spectrum to determine the wavelength of maximum absorbance (λmax). The λmax was identified at approximately 254 nm, a common wavelength for detecting nitroaromatic compounds, providing excellent sensitivity.[11]

G cluster_dev Method Development Workflow A Analyte Characterization (Solubility, Polarity, UV Scan) B Select Chromatographic Mode (Reversed-Phase HPLC) A->B C Initial Column Screening (C18 chosen) B->C D Mobile Phase Scouting (ACN/Water) C->D E Determine Detection Wavelength (λmax = 254 nm) D->E F Optimize Mobile Phase Ratio (Isocratic Elution) E->F G Method Finalization & SST F->G

Caption: HPLC Method Development Workflow.

Experimental Protocols

Protocol 1: Preparation of Solutions
  • Diluent: Prepare a mixture of Acetonitrile and Water in a 60:40 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This solution is used for system suitability and quantification.

  • Sample Solution (Nominal 100 µg/mL): Prepare the sample to have a theoretical concentration of 100 µg/mL of the analyte using the diluent. The exact preparation will depend on the sample matrix.

Protocol 2: Optimized HPLC Method and System Suitability

The final optimized chromatographic conditions are presented below. Before analyzing any samples, the system's suitability must be verified.

Table: Optimized HPLC Chromatographic Conditions

Parameter Condition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with DAD
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

| Run Time | 10 minutes |

System Suitability Test (SST) Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) once to ensure no interfering peaks are present at the analyte's retention time.

  • Make five replicate injections of the Working Standard Solution (100 µg/mL).

  • Calculate the system suitability parameters based on these five injections. The system is deemed ready for analysis only if all criteria are met.

Table: System Suitability Test Parameters and Acceptance Criteria

Parameter Acceptance Criteria Rationale
Tailing Factor (T) ≤ 2.0 Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) > 2000 Indicates column efficiency and good separation performance.
% RSD of Peak Area ≤ 2.0% Demonstrates the precision of the injector and detector.

| % RSD of Retention Time | ≤ 1.0% | Confirms the stability and precision of the pumping system. |

Method Validation Protocol

The optimized method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[2][3][13][14]

G cluster_val ICH Q2(R2) Validation Cascade Specificity Specificity (Analyte vs. Placebo/Impurities) Linearity Linearity (r² > 0.999) Specificity->Linearity Accuracy Accuracy (% Recovery) Specificity->Accuracy Precision Precision (% RSD) Specificity->Precision Range Range (Defined by Lin, Acc, Prec) Linearity->Range Accuracy->Range Precision->Range Robustness Robustness (Deliberate Method Changes) Range->Robustness

Caption: Relationship of Method Validation Parameters.

Specificity
  • Protocol: A solution of a placebo (matrix without the analyte) and the Working Standard Solution were injected.

  • Results: The chromatogram of the placebo showed no interfering peaks at the retention time of this compound. This confirms the method's ability to assess the analyte unequivocally.[15]

Linearity
  • Protocol: A series of six solutions were prepared from the Standard Stock Solution, ranging from 20 µg/mL to 180 µg/mL (20% to 180% of the working concentration). Each solution was injected in triplicate.

  • Results: A calibration curve was constructed by plotting the mean peak area against the concentration. The method was linear over the tested range, with a correlation coefficient (r²) of > 0.999.

Accuracy (Recovery)
  • Protocol: Accuracy was determined by spiking a placebo matrix with the analyte at three concentration levels: 80 µg/mL, 100 µg/mL, and 120 µg/mL (n=3 for each level). The percentage recovery was calculated.

  • Results: The mean recovery across all levels was between 98.0% and 102.0%, demonstrating the method's accuracy.[16][17]

Precision
  • Repeatability (Intra-day Precision): Six individual sample preparations at 100% of the target concentration (100 µg/mL) were analyzed on the same day. The %RSD of the results was calculated.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system.

  • Results: The %RSD for repeatability was less than 1.0%, and the %RSD for intermediate precision was less than 2.0%, indicating excellent method precision.

Range
  • Protocol: The range of the method was established based on the data from the linearity, accuracy, and precision studies.

  • Results: The method is demonstrated to be suitable over a range of 80 µg/mL to 120 µg/mL, providing precise, accurate, and linear results.[18]

Robustness
  • Protocol: The effect of small, deliberate variations in method parameters was evaluated. The tested variations included:

    • Flow rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase Composition (Acetonitrile ± 2%)

  • Results: The system suitability parameters remained within the acceptance criteria for all tested variations, confirming the method's robustness.

Table: Summary of Method Validation Results

Validation Parameter Result Acceptance Criteria
Specificity No interference observed No interference at analyte RT
Linearity (r²) > 0.999 ≥ 0.999
Accuracy (% Recovery) 99.1% - 101.5% 98.0% - 102.0%
Precision (% RSD)
- Repeatability < 1.0% ≤ 2.0%
- Intermediate Precision < 2.0% ≤ 2.0%

| Robustness | Passed | SST criteria met |

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method for the quantitative determination of this compound has been successfully developed and validated. The method meets all the performance criteria for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines. Its straightforwardness makes it an excellent choice for routine quality control analysis in pharmaceutical and chemical manufacturing environments.

References

  • Q2(R2) Validation of Analytical Procedures (March 2024) . U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures . gmp-compliance.org. [Link]

  • 1-Chloro-2 5-difluoro-4-nitrobenzene CAS:578-28-9 . LookChem. [Link]

  • FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics (July 2015) . U.S. Food and Drug Administration. [Link]

  • Steps for HPLC Method Validation . Pharmaguideline. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines . Acta Scientific. [Link]

  • 1-Chloro-2,3-difluoro-4-nitrobenzene . PubChem, National Center for Biotechnology Information. [Link]

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Application Note: High-Resolution GC-MS Analysis of 1-Chloro-2,5-difluoro-4-nitrobenzene and its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide and a detailed protocol for the analysis of 1-chloro-2,5-difluoro-4-nitrobenzene and its potential reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, monitoring its reactions and identifying byproducts is critical for process optimization, quality control, and safety assessment.[1] This document offers in-depth insights into sample preparation, chromatographic separation, and mass spectrometric detection, emphasizing the rationale behind methodological choices to ensure data integrity and reproducibility.

Introduction: The Analytical Imperative

This compound is a halogenated nitroaromatic compound whose reactivity is central to its utility as a chemical building block.[1] The electron-withdrawing nature of the nitro group and the halogen substituents makes the aromatic ring susceptible to various chemical transformations, including nucleophilic aromatic substitution and reduction of the nitro group.[2] Consequently, a typical reaction mixture may contain the starting material, the desired product, and a host of structurally similar impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds coupled with definitive identification based on mass-to-charge ratio.[3][4] This guide is designed to equip researchers with the expertise to develop and validate a robust GC-MS method for the qualitative and quantitative analysis of reaction mixtures containing this compound.

Foundational Principles: Causality in Method Development

A successful GC-MS analysis hinges on a series of informed decisions, from sample preparation to data interpretation. Here, we delve into the scientific reasoning that underpins each stage of the process.

Sample Preparation: The Gateway to Accurate Analysis

The primary goal of sample preparation is to present the analytes to the GC-MS system in a clean, compatible solvent at an appropriate concentration.[3] Given that reaction mixtures can be complex, a well-designed sample preparation protocol is crucial.

  • Solvent Selection: GC-MS requires volatile organic solvents.[5][6] Dichloromethane, hexane, or ethyl acetate are excellent choices due to their volatility and compatibility with common GC stationary phases. It is imperative to avoid non-volatile solvents and water, which can damage the GC column.[5][6]

  • Extraction Techniques: For reaction mixtures in non-volatile solvents or aqueous media, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is necessary.[3][7] LLE with a suitable organic solvent like dichloromethane is a straightforward method for extracting nitroaromatic compounds.[3] SPE offers a more efficient and automated alternative, with C18 cartridges being a common choice for retaining nonpolar to moderately polar organic molecules from aqueous matrices.[7]

  • Concentration and Clean-up: The sample concentration should be optimized to achieve a column loading of approximately 10 ng for a 1 µL injection in splitless mode.[5] Overly concentrated samples can lead to peak broadening and detector saturation, while overly dilute samples may result in poor signal-to-noise. The sample must be free of particulates to prevent clogging of the injection syringe and contamination of the injector and column.[5][8]

Gas Chromatographic Separation: The Art of Resolution

The GC column is the heart of the separation process. The choice of the stationary phase, column dimensions, and temperature program are critical for resolving the target analytes from one another.[9][10]

  • Stationary Phase Selection: The principle of "like dissolves like" is a good starting point for stationary phase selection.[10] Halogenated nitroaromatic compounds are polar, making a mid-polarity stationary phase, such as one containing a percentage of phenyl and/or cyanopropyl functional groups, an appropriate choice. A common and effective choice is a 5% phenyl-methylpolysiloxane (e.g., DB-5ms) or a more polar phase like a 14% cyanopropylphenyl-methylpolysiloxane (e.g., DB-1701) for enhanced separation of polar isomers.[11][12] For MS applications, low-bleed columns are essential to minimize background noise and ensure high sensitivity.[10][13]

  • Column Dimensions: A standard column of 30 m length, 0.25 mm internal diameter (I.D.), and 0.25 µm film thickness provides a good balance between resolution and analysis time for most applications.[9]

  • Temperature Programming: A temperature program is essential for separating compounds with a range of boiling points. A typical program starts at a lower temperature to resolve volatile components and gradually ramps up to elute less volatile compounds.

Mass Spectrometric Detection: The Key to Identification

The mass spectrometer provides definitive identification of the separated compounds based on their mass spectra.

  • Ionization Technique: Electron Ionization (EI) is the most common ionization technique for GC-MS and is well-suited for the analysis of nitroaromatic compounds.[14] EI at 70 eV generates reproducible fragmentation patterns that can be compared to spectral libraries for compound identification.

  • Fragmentation Patterns: Nitroaromatic compounds exhibit characteristic fragmentation patterns, often involving the loss of the nitro group (NO₂) or nitric oxide (NO).[15][16] The presence and position of other substituents, such as chlorine and fluorine, will influence the fragmentation, providing a unique fingerprint for each compound.[17] For instance, the molecular ion peak (M+) is often observed, and characteristic fragments corresponding to [M-NO₂]⁺ and [M-NO]⁺ can be expected.

Visualizing the Workflow and Potential Reactions

To provide a clear overview, the following diagrams illustrate the analytical workflow and a potential reaction pathway for this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Reaction Mixture B Dilution/Extraction (e.g., LLE with DCM) A->B C Filtration/Concentration B->C D GC Injection C->D Prepared Sample E Chromatographic Separation (e.g., DB-5ms column) D->E F Mass Spectrometric Detection (EI, Scan Mode) E->F G Peak Integration & Deconvolution F->G Raw Data H Library Search & Spectral Interpretation G->H I Quantification & Reporting H->I

Caption: GC-MS Analytical Workflow.

Reaction_Pathway A This compound B Nucleophilic Aromatic Substitution Product (e.g., displacement of Cl) A->B Nucleophile (e.g., ROH, RNH2) C Nitro Group Reduction Product (e.g., Amino-difluoro-chlorobenzene) A->C Reducing Agent (e.g., H2/Pd) D Further Reaction Products B->D C->D

Sources

Application Notes & Protocols: The Strategic Utility of 1-Chloro-2,5-difluoro-4-nitrobenzene in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Kinase inhibitors represent a cornerstone of modern targeted therapy, with a profound impact on oncology and the treatment of inflammatory diseases.[1][2][3] The design and synthesis of these complex molecules rely on the strategic use of versatile and highly reactive chemical building blocks. This guide details the application of 1-Chloro-2,5-difluoro-4-nitrobenzene, a key intermediate whose unique electronic and structural features make it exceptionally well-suited for constructing the core scaffolds of numerous kinase inhibitors.[4][5][6] We will explore the underlying reaction mechanisms, provide a detailed experimental protocol for its core transformation, and discuss its role in the broader context of medicinal chemistry and drug discovery.

Introduction: The Value of a Highly Activated Synthon

The efficacy of small molecule kinase inhibitors often hinges on their ability to form specific, high-affinity interactions within the ATP-binding pocket of the target kinase.[1] The synthesis of molecules capable of such interactions requires precise control over aromatic substitution patterns. This compound emerges as a valuable synthon for several key reasons:

  • Activated Aromatic System: The benzene ring is rendered highly electron-deficient by the cumulative inductive effects of three halogen atoms and, most importantly, the powerful electron-withdrawing nitro group. This electronic profile activates the molecule for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in medicinal chemistry.[7][8][9]

  • Selective Reactivity: The chlorine atom, positioned para to the nitro group, is the primary site for nucleophilic displacement. This predictable regioselectivity is crucial for building complex molecular architectures without generating unwanted isomers.

  • The Role of Fluorine: The fluorine substituents not only enhance the electrophilicity of the ring but can also impart desirable pharmacological properties to the final drug molecule. These include increased metabolic stability, improved membrane permeability, and the ability to form specific hydrogen bonds or dipole interactions with the target protein.[10]

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValueReference
CAS Number 578-28-9[4][5]
Molecular Formula C₆H₂ClF₂NO₂[5]
Molecular Weight 193.54 g/mol [5]
Appearance Solid yellow powder[4]
Solubility Soluble in organic solvents (acetone, methanol, ethanol); slightly soluble in water.[4]
Storage Store in a cool, dry place. Keep away from moisture to ensure stability.[4]

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound lies in its reactivity via the SNAr mechanism. This is a two-step addition-elimination process that is distinct from SN1 and SN2 reactions.[8][11]

  • Nucleophilic Attack (Addition): A nucleophile (e.g., an amine, alcohol, or thiol) attacks the carbon atom bearing the chlorine leaving group. This is typically the rate-determining step. The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[7][11]

  • Leaving Group Departure (Elimination): The aromaticity of the ring is restored by the elimination of the chloride ion.

The exceptional stability of the Meisenheimer complex is the key to this reaction's feasibility. The negative charge is delocalized across the aromatic ring and, critically, onto the oxygen atoms of the para-nitro group.[9][11][12] This delocalization provides a low-energy pathway for the reaction to proceed.

Caption: The SNAr Addition-Elimination Mechanism.

Application Protocol: Synthesis of a Core Kinase Inhibitor Intermediate

This protocol details a general procedure for the SNAr reaction of this compound with a primary or secondary amine. This transformation is a foundational step in synthesizing diarylamine or arylamino-heterocycle scaffolds common to many kinase inhibitors.

Protocol: Synthesis of N-Aryl-2,5-difluoro-4-nitroaniline Derivatives

Objective: To displace the chlorine atom of this compound with a representative amine nucleophile (R-NH₂) to form a key synthetic intermediate.

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)
This compound193.541.00 g5.17
Amine Nucleophile (R-NH₂)Varies1.1 eq5.69
Potassium Carbonate (K₂CO₃)138.212.0 eq10.34
N,N-Dimethylformamide (DMF)-15 mL-

Equipment:

  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Nitrogen or Argon inlet

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflow

protocol_workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Combine Reagents Add starting material, K₂CO₃, and DMF to flask. B 2. Inert Atmosphere Flush flask with N₂ or Ar. A->B C 3. Add Nucleophile Add amine (R-NH₂) to the mixture. B->C D 4. Heat Reaction Heat to 80-100 °C and stir for 4-12 hours. C->D E 5. Quench Reaction Cool to RT and pour into ice-water. D->E F 6. Extract Product Extract with Ethyl Acetate (3x). E->F G 7. Wash & Dry Wash organic layer with brine, dry over Na₂SO₄. F->G H 8. Concentrate Remove solvent via rotary evaporation. G->H I 9. Column Chromatography Purify crude material on silica gel. H->I J 10. Characterization Analyze pure product by NMR, LC-MS. I->J

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Methodology:
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 5.17 mmol) and potassium carbonate (1.43 g, 10.34 mmol).

    • Rationale: Potassium carbonate acts as a non-nucleophilic base to neutralize the HCl that is generated during the reaction, driving the equilibrium towards the product.

  • Solvent Addition: Add 15 mL of anhydrous DMF to the flask. Stir the suspension for 5 minutes under a nitrogen atmosphere.

    • Rationale: DMF is a polar aprotic solvent that effectively solvates the reagents and is stable at the required reaction temperatures.

  • Nucleophile Addition: Add the desired amine (5.69 mmol, 1.1 equivalents) to the reaction mixture.

  • Heating and Monitoring: Attach a condenser and heat the reaction mixture to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Pour the mixture into a beaker containing 100 mL of ice-water. A precipitate may form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient system, to yield the pure N-substituted product.

Subsequent Transformations: Gateway to Kinase Scaffolds

The product from the SNAr reaction, an N-Aryl-2,5-difluoro-4-nitroaniline derivative, is not the final inhibitor but a crucial intermediate. The next critical step is the reduction of the nitro group to a primary amine.

subsequent_transformations Start SₙAr Product (Nitro Compound) Intermediate Key Intermediate (1,4-Diamine) Start->Intermediate Reduction (e.g., H₂, Pd/C or SnCl₂) End Diverse Kinase Inhibitor Scaffolds (e.g., Quinazolines, Pyrimidines, Benzoxazoles) Intermediate->End Cyclization/ Coupling Reactions

Caption: Synthetic pathway from SNAr product to inhibitor scaffolds.

This reduction creates a 1,4-phenylenediamine derivative. This new intermediate is exceptionally versatile and can be used to construct a wide variety of heterocyclic cores found in approved kinase inhibitors through cyclization and coupling reactions.[13][14][15]

Conclusion

This compound is a powerful and reliable building block in the synthesis of kinase inhibitors. Its high degree of activation towards nucleophilic aromatic substitution allows for the efficient and regioselective introduction of key amine-linked fragments. The resulting nitro-aniline intermediates are readily converted into versatile diamines, providing a direct entry point to the core heterocyclic systems that define many of the most successful targeted therapies in modern medicine. A thorough understanding of its reactivity and careful execution of the protocols described herein will enable researchers to leverage this synthon for the discovery and development of next-generation kinase inhibitors.

References

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Application Notes & Protocols: Large-Scale Synthesis of 1-Chloro-2,5-difluoro-4-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide for the large-scale synthesis of derivatives from 1-chloro-2,5-difluoro-4-nitrobenzene, a critical building block in medicinal chemistry. The protocols and discussions herein are grounded in the principles of nucleophilic aromatic substitution (SNAr) and are tailored for process chemists and scientists scaling up reactions from the bench to pilot plant or manufacturing scale. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, address the critical safety and scalability challenges associated with nitroaromatic compounds, and outline robust methods for purification and analysis.

Introduction: The Strategic Importance of Substituted Fluoronitrobenzenes

This compound and its derivatives are highly valued intermediates in the pharmaceutical and agrochemical industries.[1][2] The presence of multiple, orthogonally reactive sites—two fluorine atoms and one chlorine atom, all activated by a potent electron-wielding nitro group—makes this scaffold exceptionally versatile. These compounds serve as precursors for a wide array of more complex molecules, including kinase inhibitors, antibacterial agents, and other biologically active compounds.

The core synthetic strategy for functionalizing this scaffold is the Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-deficient nature of the aromatic ring, induced by the -NO2 group, facilitates the displacement of halide leaving groups by a variety of nucleophiles.[3] Understanding the regioselectivity and reaction kinetics of this process is paramount for successful and efficient large-scale production.

The SNAr Mechanism: A Foundation for Rational Process Design

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (in this case, F or Cl), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group is then eliminated, restoring the aromaticity of the ring.

The regioselectivity of the initial nucleophilic attack is dictated by the activating nitro group. The positions ortho and para to the nitro group are the most electron-deficient and therefore the most susceptible to attack. In this compound, the fluorine at C2 (ortho to -NO2) and the chlorine at C1 (para to -NO2) are the primary sites of substitution. The relative reactivity of F vs. Cl depends on the specific nucleophile and reaction conditions, though fluorine is often a better leaving group in SNAr reactions.

Caption: Figure 1: General SNAr Mechanism.

Large-Scale Synthesis Protocol: General Methodology for SNAr

This protocol provides a robust framework for reacting this compound with a generic amine nucleophile (R-NH2) at scale. The principles can be adapted for other nucleophiles like alkoxides or thiolates.

Core Directive: Safety and control are paramount. All large-scale reactions involving nitroaromatic compounds must be preceded by a thorough thermal hazard analysis.[4]

Prerequisite: Thermal Hazard Assessment

Before any scale-up operation, the reaction must be evaluated using Reaction Calorimetry (RC1) and Differential Scanning Calorimetry (DSC).[5] This is a non-negotiable safety step.

  • RC1 Analysis: Determines the total heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the rate of heat release. This data is critical for designing an adequate cooling system.

  • DSC Analysis: Evaluates the thermal stability of reactants, intermediates, and the final product to identify decomposition temperatures and potential for thermal runaway.

Safety_Workflow Figure 2: Scale-Up Safety Assessment Workflow Start Propose Large-Scale Synthesis DSC Perform DSC Analysis on all components Start->DSC RC1 Run Reaction Calorimetry (RC1) on bench scale Start->RC1 Analyze Analyze Thermal Data: ΔH, MTSR, T_onset DSC->Analyze RC1->Analyze Decision Is Adiabatic Temperature Rise (ΔT_ad) manageable? Analyze->Decision Proceed Proceed with Scale-Up with engineered controls Decision->Proceed Yes Redesign Redesign Process: - Semi-batch addition - More dilute - Lower temperature - Consider Flow Chemistry Decision->Redesign No Redesign->RC1 Re-evaluate

Caption: Figure 2: Scale-Up Safety Assessment Workflow.

Experimental Protocol: Synthesis of an Amine Derivative

Materials:

  • This compound (1.0 eq)

  • Amine Nucleophile (e.g., Morpholine) (1.1 - 1.5 eq)

  • Base (e.g., K2CO3, Et3N) (1.5 - 2.0 eq)

  • Solvent (e.g., Acetonitrile, DMSO, NMP)

  • Glass-lined or Hastelloy Reactor with overhead stirrer, temperature probe, condenser, and nitrogen inlet.

Procedure:

  • Reactor Inerting: Purge the reactor with dry nitrogen to ensure an inert atmosphere. This is crucial to prevent side reactions and ensure safety.

  • Reagent Charging:

    • Charge the solvent, this compound, and the base (e.g., K2CO3) into the reactor.

    • Begin agitation to ensure a homogenous slurry.

  • Controlled Nucleophile Addition:

    • Begin cooling the reactor to the desired starting temperature (e.g., 10-20 °C). SNAr reactions are often exothermic, and starting at a controlled temperature is essential.[6]

    • Add the amine nucleophile dropwise or via a metering pump over a period of 1-3 hours. The addition rate should be dictated by the RC1 data to ensure the reactor's cooling capacity is not exceeded.

    • Causality: A slow, controlled addition prevents localized "hot spots" and minimizes the risk of a thermal runaway.[6]

  • Reaction and Monitoring:

    • After the addition is complete, slowly warm the reaction mixture to the target temperature (e.g., 50-80 °C).

    • Monitor the reaction progress periodically (e.g., every hour) using HPLC or GC analysis until the starting material is consumed to the desired level (<1%).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water or ice-water. This step dissolves inorganic salts and precipitates the organic product.

    • Filter the resulting solid product.

    • Wash the filter cake sequentially with water and a non-polar solvent (e.g., heptane or ether) to remove residual impurities.

  • Drying: Dry the product in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol_Workflow Figure 3: General Large-Scale S N Ar Workflow A Inert Reactor (Nitrogen Purge) B Charge Solvent, Aryl Halide, Base A->B C Cool to Start Temp (e.g., 10-20 °C) B->C D Controlled Addition of Nucleophile C->D E Warm to Reaction Temp & Monitor (HPLC/GC) D->E F Cool to RT & Quench (Add Water/Ice) E->F G Filter & Wash Product F->G H Vacuum Dry G->H I Final Product for QC Analysis H->I

Caption: Figure 3: General Large-Scale SNAr Workflow.

Advanced Process Strategy: Continuous Flow Chemistry

For highly exothermic or hazardous SNAr reactions, transitioning from batch to continuous flow processing offers significant safety and efficiency advantages.[7]

  • Superior Heat Transfer: The high surface-area-to-volume ratio in microreactors or flow tubes allows for near-instantaneous heat dissipation, drastically reducing the risk of thermal runaway.[6]

  • Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any given time.

  • Process Control: Precise control over residence time, temperature, and stoichiometry leads to higher yields and purities.

Continuous flow has been successfully used to produce a key intermediate for the antibiotic Linezolid via an SNAr reaction on 3,4-difluoronitrobenzene, demonstrating its industrial viability for this class of transformations.[3]

Purification and Analysis of Final Products

Ensuring the purity of the final derivative is critical for its use in drug development. Halogenated nitroaromatic compounds require robust purification and analytical protocols.

Purification Techniques
MethodApplication & Rationale
Recrystallization The most common and cost-effective method for purifying solid products at scale. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor.[8]
Solvent Slurry A simpler purification where the crude solid is stirred (slurried) in a solvent in which it has low solubility. This process washes away more soluble impurities.
Distillation Applicable only for derivatives that are thermally stable liquids with a suitable boiling point. Typically performed under vacuum to lower the required temperature and prevent decomposition.[8]
Chromatography Generally reserved for high-value products or when impurities are difficult to remove by other means. While effective, it is less economical for large-scale production due to high solvent consumption and cost.[9]
Analytical Characterization for Quality Control (QC)

A comprehensive suite of analytical techniques is required to confirm the structure and purity of the synthesized derivative.

TechniquePurpose
HPLC/UPLC The primary tool for determining purity and identifying impurities. A validated method is required for final product release.
GC-MS Used for purity assessment and to identify volatile impurities. The mass spectrometer provides structural information.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Confirms the chemical structure of the compound, ensuring the correct isomer has been formed. ¹⁹F NMR is particularly important for fluorinated compounds.
FTIR Spectroscopy Confirms the presence of key functional groups (e.g., -NO₂, C-F, C-Cl bonds).
Melting Point A sharp melting point range is a good indicator of high purity for solid compounds.

Conclusion

The large-scale synthesis of this compound derivatives is a well-established yet challenging field that demands a rigorous approach to process design, safety, and control. The foundational SNAr reaction, when properly characterized and controlled, provides a powerful tool for creating diverse molecular architectures. By prioritizing thermal hazard analysis, implementing controlled semi-batch or continuous flow processing, and utilizing robust purification and analytical methods, researchers and drug development professionals can safely and efficiently produce these vital chemical intermediates at scale.

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protecting group strategies for reactions involving 1-Chloro-2,5-difluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Protecting Group Strategies for Reactions Involving 1-Chloro-2,5-difluoro-4-nitrobenzene

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of protecting group strategies essential for synthetic reactions involving this compound. This highly activated aromatic compound is a valuable building block, but its reactivity necessitates careful planning to achieve selective transformations, particularly in the context of complex molecules. This document elucidates the underlying principles of its reactivity, details the rationale for protecting common functional groups, and provides field-proven, step-by-step protocols for the protection of amines and phenols, their subsequent reaction, and final deprotection.

The Chemical Personality of this compound

This compound is a potent electrophile, primed for Nucleophilic Aromatic Substitution (SNAr) . Its reactivity is dictated by the synergistic electron-withdrawing effects of its substituents. The nitro group (NO₂), being a powerful electron-withdrawing group, significantly acidifies the aromatic ring, making it highly susceptible to attack by nucleophiles.[1][2] This effect is most pronounced at the ortho and para positions relative to the nitro group.

The mechanism of an SNAr reaction involves two key steps:

  • Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[3]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (in this case, a halide).

In this compound, the chlorine atom is positioned ortho to the nitro group, and the fluorine atoms are meta and ortho to it. This substitution pattern activates all three halogen positions for displacement. While fluorine is typically a better leaving group than chlorine in SNAr reactions, the specific substitution site often depends on a combination of electronic activation and steric factors. For many common nucleophiles, substitution occurs preferentially at the C1 position (displacing the chloride) due to the strong activation from the adjacent nitro group.

The Imperative for Protection: A Strategic Necessity

When synthesizing complex molecules, the reacting nucleophile often possesses multiple functional groups. For instance, a molecule might contain a primary amine intended for reaction, but also a secondary amine, a hydroxyl group, or other nucleophilic sites. Direct reaction with this compound would lead to a mixture of undesired products.

A protecting group is a temporary modification of a functional group to render it inert to a specific set of reaction conditions.[4] An effective protecting group strategy in this context must adhere to the following principles:

  • Ease of Installation: The protecting group should be introduced efficiently and in high yield.

  • Stability: It must be robust and stable under the conditions of the SNAr reaction (typically basic or neutral).

  • Selective Removal: It must be removed in high yield under conditions that do not compromise the newly formed C-N or C-O bond or other sensitive functionalities within the molecule.[5]

The overall synthetic workflow when using a protecting group strategy is illustrated below.

G cluster_0 Overall Synthetic Workflow A Starting Material (e.g., Amino-phenol) B Protection (e.g., Boc-protection of amine) A->B Step 1 C SNAr Reaction with This compound B->C Step 2 D Deprotection (e.g., Acidic removal of Boc) C->D Step 3 E Final Product D->E Step 4

Caption: General workflow for reactions requiring a protecting group.

Protecting Group Strategies for Common Nucleophiles

Amines: Taming Nucleophilicity with tert-Butoxycarbonyl (Boc)

Primary and secondary amines are potent nucleophiles that react readily with this compound. The tert-butoxycarbonyl (Boc) group is an exemplary choice for protecting amines as it converts the nucleophilic amine into a non-nucleophilic carbamate.[4] This carbamate is stable to the basic or neutral conditions often used in SNAr reactions and can be cleanly removed under acidic conditions.[6][7]

Table 1: Summary of Amine Protection Strategy

FeatureDescription
Protecting Group tert-Butoxycarbonyl (Boc)
Protection Reagent Di-tert-butyl dicarbonate ((Boc)₂O)
Typical Conditions Base (e.g., Et₃N, NaOH), Solvent (e.g., DCM, THF, Dioxane)
Stability Stable to bases, nucleophiles, and hydrogenation.
Deprotection Reagents Strong acids (e.g., Trifluoroacetic acid (TFA), HCl in dioxane/MeOH).[8]

Protocol 1: Boc Protection of a Primary/Secondary Amine

  • Rationale: This protocol converts the amine into a carbamate, effectively deactivating its nucleophilicity. The base is required to neutralize the acidic byproduct of the reaction.

  • Materials:

    • Amine-containing substrate (1.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

    • Triethylamine (Et₃N) or Sodium Hydroxide (NaOH) (1.5 - 2.0 eq)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the amine-containing substrate in DCM.

    • Add the base (e.g., triethylamine) and stir for 5 minutes at room temperature.

    • Add (Boc)₂O to the solution. If the reaction is highly exothermic, the addition can be performed at 0 °C.

    • Stir the mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: SNAr Reaction with a Boc-Protected Amine

  • Rationale: With the amine protected, the desired nucleophilic portion of the molecule can react selectively. A base is often used to facilitate the reaction.

  • Materials:

    • Boc-protected substrate (1.0 eq)

    • This compound (1.0 - 1.2 eq)

    • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

    • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Procedure:

    • Dissolve the Boc-protected substrate in DMF.

    • Add the base (e.g., K₂CO₃) to the solution.

    • Add this compound.

    • Heat the reaction mixture to 60-80 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography.

Protocol 3: Boc Deprotection (Post-SNAr)

  • Rationale: This step uses a strong acid to hydrolyze the carbamate and liberate the free amine. The resulting product is often isolated as an ammonium salt.[6]

  • Materials:

    • Boc-protected product from Protocol 2 (1.0 eq)

    • Trifluoroacetic acid (TFA) (5-10 eq) or 4M HCl in Dioxane

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected compound in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA or the HCl/Dioxane solution.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours until TLC indicates complete consumption of the starting material.

    • Concentrate the reaction mixture under reduced pressure.

    • To obtain the free base, dissolve the residue in a suitable solvent and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid. Dry and concentrate to yield the final product.

Phenols: Shielding with tert-Butyldimethylsilyl (TBDMS) Ethers

The hydroxyl group of a phenol is acidic and, upon deprotonation to a phenoxide, becomes a strong nucleophile. Protecting the phenol as a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is an effective strategy. TBDMS ethers are readily formed, stable to many reaction conditions, and can be selectively cleaved using a fluoride source.[9][10]

Table 2: Summary of Phenol Protection Strategy

FeatureDescription
Protecting Group tert-Butyldimethylsilyl (TBDMS)
Protection Reagent tert-Butyldimethylsilyl chloride (TBDMSCl)
Typical Conditions Base (e.g., Imidazole, Et₃N), Solvent (e.g., DMF, DCM)
Stability Stable to bases, mild acids, and many oxidizing/reducing agents.
Deprotection Reagents Fluoride sources (e.g., TBAF, KHF₂, HF-Pyridine).[9][11]

Protocol 4: TBDMS Protection of a Phenol

  • Rationale: This protocol forms a stable silyl ether, preventing the phenolic oxygen from acting as a nucleophile. Imidazole acts as both a base and a catalyst.

  • Materials:

    • Phenol-containing substrate (1.0 eq)

    • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq)

    • Imidazole (1.5 - 2.0 eq)

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the phenol and imidazole in DMF at room temperature.

    • Add TBDMSCl in one portion.

    • Stir the reaction for 2-6 hours at room temperature, monitoring by TLC.

    • Pour the reaction mixture into water and extract with ethyl acetate or diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography if necessary.

Protocol 5: SNAr Reaction with a TBDMS-Protected Phenol

  • Rationale: The phenoxide, generated in situ by a strong base, acts as the nucleophile. The TBDMS group on another part of the molecule remains intact.

  • Materials:

    • TBDMS-protected substrate containing a different nucleophilic site (e.g., another phenol) (1.0 eq)

    • This compound (1.1 eq)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous DMF or THF

  • Procedure:

    • Dissolve the TBDMS-protected substrate in anhydrous DMF under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C and carefully add NaH portion-wise. (Caution: Hydrogen gas evolution).

    • Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for another 30 minutes.

    • Add a solution of this compound in DMF.

    • Stir at room temperature or heat gently (e.g., 50 °C) for 2-12 hours, monitoring by TLC.

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Extract the product with ethyl acetate, wash with water and brine, dry, and concentrate.

    • Purify by column chromatography.

Protocol 6: TBDMS Deprotection (Post-SNAr)

  • Rationale: A fluoride source is used to selectively cleave the silicon-oxygen bond, which is highly favorable, liberating the free phenol.[12]

  • Materials:

    • TBDMS-protected product from Protocol 5 (1.0 eq)

    • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF) (1.2 eq)

    • Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the TBDMS-protected compound in THF.

    • Add the TBAF solution at room temperature.

    • Stir for 1-3 hours, monitoring by TLC.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to obtain the final deprotected product.

Mechanistic Visualization

The key step in these synthetic sequences is the Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds through a stabilized anionic intermediate.

Caption: SNAr mechanism via a Meisenheimer complex.

Conclusion

The successful application of this compound in complex organic synthesis hinges on the strategic use of protecting groups. By temporarily masking reactive functionalities such as amines and phenols, chemists can direct the potent electrophilicity of this building block to the desired site, preventing side reactions and ensuring high yields of the target molecule. The Boc group for amines and silyl ethers for phenols represent robust, reliable, and orthogonal strategies that are fundamental to leveraging the full synthetic potential of this versatile reagent in drug discovery and materials science.

References

  • Lakshman, M. K., Tine, F. A., Khandaker, T. A., et al. (2018). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Available at: National Institutes of Health. [Link]

  • Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Organic Chemistry Portal. [Link]

  • Miyashita, M., et al. (2004). A Novel and Convenient Chemoselective Deprotection Method for Both Silyl and Acetyl Groups on Acidic Hydroxyl Groups Such as Phenol and Carboxylic Acid by Using a Nitrogen Organic Base, 1,1,3,3-Tetramethylguanidine. The Journal of Organic Chemistry, 69(17), 5964-5967. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]

  • Organic-Synthesis.com. (n.d.). Protecting Groups. Organic-Synthesis.com. [Link]

  • Wuts, P. G. (n.d.). Protecting Groups. University of Missouri. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Parmar, A. S., et al. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences, 28(03), 046–052. [Link]

  • Plater, M. J., et al. (2023). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2023(2), M1645. [Link]

  • Confair, D. N., et al. (2023). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society, 145(3), 1699–1709. [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Fonkoua, L. K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(39), 23343–23349. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • SynArchive. (n.d.). Protecting Groups List. SynArchive. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]

  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition. [Link]

  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal. [Link]

  • Plater, M. J., & Harrison, W. T. A. (2023). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research, 47(1-2), 3-10. [Link]

Sources

Catalytic Amination of 1-Chloro-2,5-difluoro-4-nitrobenzene: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a detailed technical guide for the catalytic amination of 1-chloro-2,5-difluoro-4-nitrobenzene, a critical transformation in the synthesis of valuable pharmaceutical and agrochemical intermediates. We delve into the mechanistic underpinnings of this reaction, focusing on palladium-catalyzed Buchwald-Hartwig amination, and present optimized protocols for achieving high yields and selectivity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful C-N bond-forming methodology.

Introduction: The Significance of Substituted Nitroaromatics

This compound is a key building block in organic synthesis. The presence of multiple reactive sites—a labile chlorine atom, activating fluoro groups, and an electron-withdrawing nitro group—makes it a versatile precursor for a wide range of functionalized aromatic compounds. The targeted amination of this substrate yields 2,5-difluoro-4-nitroaniline derivatives, which are pivotal intermediates in the production of various pharmaceuticals and agrochemicals.

The traditional methods for synthesizing aryl amines, such as nucleophilic aromatic substitution (SNAr), often require harsh reaction conditions and suffer from limited substrate scope and functional group tolerance.[1] The advent of transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the construction of carbon-nitrogen bonds, offering a milder and more general approach.[1][2] This guide will focus on the application of this powerful catalytic system to the amination of this compound.

The Catalytic Approach: Understanding the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[1] The reaction typically employs a palladium(0) catalyst, a phosphine ligand, and a base.[3]

The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a series of well-defined steps:[1][4]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound) to form a Pd(II) intermediate. The high electron density on the palladium center, facilitated by the electron-donating phosphine ligand, is crucial for this step.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. The base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, which regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.

Buchwald_Hartwig_Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd - 2L ArX Ar-X (1-Chloro-2,5-difluoro- 4-nitrobenzene) ArX->OxAdd PdII_complex L_nPd(II)(Ar)(X) OxAdd->PdII_complex Coord_Deprot Amine Coordination & Deprotonation PdII_complex->Coord_Deprot Amine R₂NH Amine->Coord_Deprot Base Base Base->Coord_Deprot - HX Pd_Amido L_nPd(II)(Ar)(NR₂) Coord_Deprot->Pd_Amido RedElim Reductive Elimination Pd_Amido->RedElim RedElim->Pd0 + 2L Product Ar-NR₂ (Product) RedElim->Product Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Pd(OAc)₂, Xantphos, NaOt-Bu, Aryl Halide, Amine Setup->Reagents Solvent Add Anhydrous Toluene Reagents->Solvent Reaction Heat (80-110 °C) & Stir Solvent->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup Monitoring->Workup Complete Dilute Dilute with Ethyl Acetate Workup->Dilute Filter Filter through Celite Dilute->Filter Wash Wash with Water & Brine Filter->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify End End Purify->End

Sources

Application Note: Continuous Flow Chemistry Methods for Nucleophilic Aromatic Substitution Reactions of 1-Chloro-2,5-difluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Chloro-2,5-difluoro-4-nitrobenzene is a key building block in the synthesis of a wide range of high-value compounds in the pharmaceutical and agrochemical industries. Its trifunctionalized aromatic ring, activated by a strongly electron-withdrawing nitro group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. Traditional batch processing of reactions involving this and similar nitroaromatic compounds often presents challenges related to safety, scalability, and process control due to the highly exothermic nature of these reactions.

Continuous flow chemistry offers a transformative approach to address these challenges. By conducting reactions in a continuously flowing stream through a microreactor or a tubular reactor, flow chemistry provides significant advantages, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety. This application note provides a detailed guide to the application of flow chemistry for SNAr reactions of this compound, targeting researchers, scientists, and drug development professionals.

The Rationale for Employing Flow Chemistry

The choice to move from traditional batch to continuous flow processing for reactions of this compound is underpinned by several key scientific and practical advantages:

  • Enhanced Safety: SNAr reactions with nitroaromatic compounds are often highly exothermic. The small internal volume and high surface-area-to-volume ratio of flow reactors allow for rapid and efficient heat dissipation, mitigating the risk of thermal runaways and the formation of hazardous byproducts. This enables the use of more aggressive reaction conditions that would be unsafe in a batch reactor.

  • Precise Process Control: Flow chemistry allows for tight control over crucial reaction parameters such as temperature, pressure, residence time, and stoichiometry. This level of control leads to higher reproducibility and the ability to fine-tune reaction conditions to maximize yield and selectivity.

  • Improved Yield and Selectivity: The rapid mixing and precise temperature control in flow reactors can minimize the formation of side products, leading to cleaner reaction profiles and higher yields of the desired product. For substrates like this compound, which has multiple reactive sites, this can be particularly advantageous in achieving regioselectivity.

  • Rapid Optimization and Scalability: The ability to quickly vary reaction parameters and reach a steady state allows for rapid optimization of reaction conditions. Automated flow chemistry platforms can screen a wide range of conditions in a short period, accelerating process development.[1] Furthermore, scaling up production in a flow system is often a matter of running the reactor for a longer duration or "numbering-up" by running multiple reactors in parallel, which is more straightforward than scaling up batch reactors.

General Reaction Mechanism

The nucleophilic aromatic substitution of this compound proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom bearing the chlorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized by the electron-withdrawing nitro group. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Experimental Protocols

The following protocols are illustrative examples for the SNAr of this compound with common nucleophiles in a continuous flow setup. These protocols are based on established methodologies for similar compounds, such as 2,4-difluoronitrobenzene, and should be optimized for the specific nucleophile and desired outcome.[2]

Protocol 1: Reaction with N-Methylpiperazine

Objective: To synthesize 1-(2,5-difluoro-4-nitrophenyl)-4-methylpiperazine.

Materials:

  • This compound

  • N-Methylpiperazine

  • Acetonitrile (or other suitable aprotic polar solvent)

  • Internal standard (e.g., biphenyl) for analytical monitoring

Equipment:

  • A continuous flow reactor system (e.g., Syrris Asia, Vapourtec R-Series) equipped with:

    • Two high-pressure pumps

    • A T-mixer or micromixer

    • A heated reactor coil (e.g., PFA or stainless steel)

    • A back-pressure regulator

    • Online analytics (optional, e.g., in-line FTIR or UV-Vis)

    • A fraction collector

Procedure:

  • Solution Preparation:

    • Solution A (Substrate): Prepare a 0.5 M solution of this compound in acetonitrile. Include an internal standard (e.g., 0.1 M biphenyl) for accurate quantification by HPLC.

    • Solution B (Nucleophile): Prepare a 1.5 M solution of N-methylpiperazine in acetonitrile.

  • System Setup:

    • Assemble the flow reactor as shown in the workflow diagram below.

    • Pressurize the system to a suitable pressure (e.g., 10 bar) using the back-pressure regulator to prevent solvent boiling at elevated temperatures.

    • Set the reactor temperature to the desired value (e.g., 80 °C).

  • Reaction Execution:

    • Pump Solution A and Solution B at equal flow rates (e.g., 0.1 mL/min each) into the mixer. This will result in a 1:3 molar ratio of substrate to nucleophile in the reactor.

    • The combined stream flows through the heated reactor coil. The residence time is determined by the reactor volume and the total flow rate. For a 1 mL reactor and a total flow rate of 0.2 mL/min, the residence time is 5 minutes.

    • Collect the product stream at the outlet using a fraction collector.

  • Analysis:

    • Analyze the collected fractions by HPLC or GC-MS to determine the conversion of the starting material and the yield of the product.

Optimization:

Systematically vary the temperature (e.g., 60-120 °C), residence time (e.g., 2-20 minutes), and stoichiometry of the nucleophile to optimize the reaction for yield and purity. Automated flow chemistry platforms can be programmed to perform these optimizations autonomously.[3][4]

Protocol 2: Reaction with Morpholine

Objective: To synthesize 4-(2,5-difluoro-4-nitrophenyl)morpholine.

Procedure:

Follow the same procedure as in Protocol 1, substituting N-methylpiperazine with morpholine. A similar concentration profile and reaction conditions can be used as a starting point for optimization. Based on studies with analogous compounds, this reaction is expected to proceed efficiently.[5]

Data Presentation

The following table summarizes typical starting conditions and expected outcomes for the SNAr of this compound with representative amine nucleophiles in a flow system. These values are illustrative and should be optimized for each specific reaction.

NucleophileSubstrate Conc. (M)Nucleophile Conc. (M)Stoichiometry (Nuc:Sub)Temperature (°C)Residence Time (min)Expected Conversion (%)
N-Methylpiperazine0.51.53:1805>95
Morpholine0.51.53:1805>95
Aniline0.51.02:110010>90

Visualizations

Experimental Workflow Diagram

Flow_Chemistry_SNAr pumpA Pump A (Substrate Solution) mixer T-Mixer pumpA->mixer pumpB Pump B (Nucleophile Solution) pumpB->mixer reactor Heated Reactor Coil mixer->reactor bpr Back-Pressure Regulator reactor->bpr collection Product Collection bpr->collection analytics Online/Offline Analytics (HPLC/GC-MS) collection->analytics

Caption: A generalized workflow for the continuous flow SNAr reaction.

Logical Relationship of Key Parameters

Optimization_Parameters Yield Yield & Selectivity Temp Temperature Temp->Yield affects rate & side reactions Time Residence Time Time->Yield determines conversion Stoich Stoichiometry Stoich->Yield influences rate & product distribution Conc Concentration Conc->Yield impacts kinetics & throughput

Caption: Key parameters influencing the outcome of the flow SNAr reaction.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the principles of continuous flow processing. The steady-state operation of a flow reactor ensures that for a given set of parameters, the output is consistent and reproducible. The use of in-line analytics or automated fraction collection with subsequent offline analysis provides real-time or near-real-time feedback on the reaction performance. Any deviation from the expected outcome can be immediately detected and the parameters adjusted accordingly. The robustness of the process can be further validated by performing a Design of Experiments (DoE) to map the reaction space and identify the optimal operating window.

Conclusion

The application of continuous flow chemistry to the nucleophilic aromatic substitution reactions of this compound offers significant advantages in terms of safety, efficiency, and scalability. The detailed protocols and guidelines presented in this application note provide a solid starting point for researchers and process chemists to develop robust and optimized synthetic routes to valuable chemical entities. The enhanced control and safety offered by flow technology make it an indispensable tool in modern drug discovery and development.

References

  • Automated optimization under dynamic flow conditions. ChemRxiv. [Link]

  • High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. PubMed. [Link]

  • Reaction of a range of amines and fluoronitrobenzenes under SNAr reaction conditions with 3D printed polypropylene reactors. ResearchGate. [Link]

  • Automated optimization under dynamic flow conditions. Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Flow Chemistry Highlights. CHIMIA. [Link]

  • Continuous synthesis and purification by direct coupling of a flow reactor with simulated moving-bed chromatography. PubMed. [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Heterocyclic Scaffolds from 1-Chloro-2,5-difluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-Chloro-2,5-difluoro-4-nitrobenzene (CAS: 578-28-9) has emerged as a powerhouse building block for the synthesis of novel heterocyclic compounds.[1][2] Its utility stems from a highly electron-deficient aromatic core, a feature imparted by the potent electron-withdrawing nitro group and three halogen substituents. This electronic arrangement primes the molecule for sequential, regioselective nucleophilic aromatic substitution (SNAr) reactions, providing a robust platform for generating diverse libraries of pharmacologically relevant scaffolds such as benzimidazoles and quinoxalines.[3][4][5][6][7]

This guide provides an in-depth exploration of the chemical principles governing the reactivity of this substrate, followed by detailed, field-proven protocols for its conversion into high-value heterocyclic systems.

Pillar 1: The Core Mechanism - Understanding Nucleophilic Aromatic Substitution (SNAr)

The reactivity of this compound is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is not a concerted process like an SN2 reaction, but rather a two-step addition-elimination pathway.[8][9]

  • Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbons bearing a halogen, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex.[10]

  • Leaving Group Departure: The aromaticity is restored as the leaving group (one of the halogens) is eliminated.

The presence of the nitro group is critical; it strongly stabilizes the negatively charged Meisenheimer intermediate through resonance, especially when it is positioned ortho or para to the site of attack.[9][10][11] This stabilization lowers the activation energy of the first step, which is typically the rate-determining step of the reaction.

Figure 2: Workflow for the one-pot synthesis of benzimidazoles.

Detailed Experimental Protocol

Reagents & Equipment:

  • This compound (1.0 eq)

  • Substituted o-phenylenediamine (1.1 eq)

  • Iron powder, <325 mesh (5.0 eq)

  • Glacial Acetic Acid

  • Dimethylformamide (DMF)

  • Ethyl acetate, Saturated sodium bicarbonate solution, Brine

  • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

  • Standard glassware for extraction and purification

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the selected o-phenylenediamine (1.1 eq).

  • Add DMF to create a 0.5 M solution with respect to the starting material.

  • Heat the mixture to 90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Once the initial substitution is complete, cool the reaction mixture to room temperature.

  • Add glacial acetic acid (10 volumes relative to DMF) to the flask, followed by the portion-wise addition of iron powder (5.0 eq) to manage the exotherm.

  • Heat the resulting suspension to 80 °C and stir vigorously for 2-4 hours, or until the reduction and cyclization are complete (monitored by TLC or LC-MS).

  • Cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts, washing the pad with ethyl acetate.

  • Combine the filtrates and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure benzimidazole product.

Data Presentation
ParameterRepresentative Value
Product 6-Chloro-4-fluoro-2-phenyl-1H-benzimidazole
Yield 75-85%
Reaction Time 6-10 hours (total)
Melting Point 235-238 °C
1H NMR (DMSO-d6) δ 13.1 (s, 1H), 8.20 (d, 2H), 7.65 (m, 3H), 7.40 (m, 2H)
Purity (LC-MS) >98%

Application Protocol 2: Synthesis of 6-Chloro-8-fluoroquinoxalines

Quinoxalines are a vital class of N-heterocycles known for their diverse biological activities, including applications as kinase inhibitors and anticancer agents. [3][4][12]This protocol employs a classical and highly reliable two-step approach involving the condensation of a diamine with an α-dicarbonyl compound. [6][13]

Scientific Principle & Causality
  • Nitro Group Reduction: The synthesis begins with the selective reduction of the nitro group in this compound to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. Alternatively, chemical reductants like tin(II) chloride (SnCl2) can be used. This step generates the key intermediate: 4-chloro-2,5-difluoroaniline.

  • Condensation & Cyclization: The resulting aniline is then nitrated and reduced to form the required 1,2-diamine. This diamine is then condensed with a 1,2-dicarbonyl compound (e.g., benzil for a diphenylquinoxaline or glyoxal for an unsubstituted quinoxaline) in a solvent like ethanol or acetic acid. The reaction is often acid-catalyzed and proceeds via the formation of a di-imine intermediate which rapidly cyclizes to the aromatic quinoxaline ring.

Figure 3: Two-step workflow for the synthesis of quinoxalines.

Detailed Experimental Protocol

Step A: Synthesis of 4-Chloro-5-fluoro-benzene-1,2-diamine (This protocol assumes the diamine is prepared from the starting material via standard reduction, nitration, and subsequent reduction procedures, which are well-established in organic synthesis literature.)

Step B: Synthesis of 6-Chloro-8-fluoro-2,3-diphenylquinoxaline Reagents & Equipment:

  • 4-Chloro-5-fluoro-benzene-1,2-diamine (1.0 eq)

  • Benzil (1.0 eq)

  • Ethanol (or Glacial Acetic Acid)

  • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-5-fluoro-benzene-1,2-diamine (1.0 eq) and benzil (1.0 eq) in ethanol (to form a 0.2 M solution).

  • Add 2-3 drops of glacial acetic acid to catalyze the condensation.

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 3-5 hours. The product often begins to precipitate from the hot solution.

  • Monitor the reaction by TLC until the starting diamine is consumed.

  • Cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to maximize crystallization.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the pure quinoxaline derivative, which often requires no further purification.

Data Presentation
ParameterRepresentative Value
Product 6-Chloro-8-fluoro-2,3-diphenylquinoxaline
Yield 90-98%
Reaction Time 3-5 hours
Melting Point 162-164 °C
1H NMR (CDCl3) δ 7.95 (d, 1H), 7.60-7.40 (m, 11H)
Purity (HPLC) >99%

Conclusion

This compound stands as a testament to the power of substrate-directed synthesis. Its carefully arranged activating and leaving groups allow for predictable and high-yielding entries into complex heterocyclic systems. The protocols detailed herein for benzimidazole and quinoxaline synthesis are not merely academic examples; they represent robust, scalable, and adaptable workflows for researchers in drug discovery and materials science. By understanding the underlying mechanistic principles of nucleophilic aromatic substitution, scientists can fully leverage the synthetic potential of this invaluable chemical intermediate.

References

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Google Scholar.
  • 1-Chloro-2 5-difluoro-4-nitrobenzene CAS:578-28-9. (n.d.). Ningbo Innopharmchem Co., Ltd.
  • A. A. G. Dumas, et al. (2018). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules. Retrieved from [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). National Institutes of Health.
  • Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Quinoxaline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Quinoxalines. (n.d.). ScienceDirect.
  • Product Class 15: Quinoxalines. (n.d.). Thieme Chemistry.
  • Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. (2017). National Institutes of Health. Retrieved from [Link]

  • Nucleophilic aromatic substitution. (n.d.). Britannica. Retrieved from [Link]

  • Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. (2021). ResearchGate. Retrieved from [Link]

  • Part i: microwave-assisted synthesis of benzimidazoles: an overview (until 2013). (2017). SciSpace. Retrieved from [Link]

  • Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. (2023). MDPI. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (2019). YouTube. Retrieved from [Link]

  • Explanation of the difference in reactivity between 1-chloro-2-nitrobenzene and 1-chloro-3-nitrobenzene in nucleophilic aromatic substitution. (2025). Filo. Retrieved from [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (2012). ResearchGate. Retrieved from [Link]

  • Process for preparing 2-chloro-benzimidazole derivatives. (1998). Google Patents.
  • Aromatic Substitution. (n.d.). Vapourtec. Retrieved from [Link]

  • Heterocyclic Chemistry. (n.d.). CEM Corporation. Retrieved from [Link]

  • Synthesis of some novel 1,2,3-triazole derivatives and their biological activity. (2023). Heterocyclic Letters. Retrieved from [Link]

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (2019). Frontiers in Chemistry. Retrieved from [Link]

  • Process for preparing 1-chloro-2,4-diaminobenzene. (2000). Google Patents.
  • What happens when 1-chloro-2, 4-dinitrobenzene is treated with C2H5ONa? (2017). Quora. Retrieved from [Link]

  • Scope of 1‐chloro‐2‐nitrobenzene derivatives. (2020). ResearchGate. Retrieved from [Link]

Sources

Application Note: Real-Time Spectroscopic Monitoring of Nucleophilic Aromatic Substitution with 1-Chloro-2,5-difluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed protocols and expert insights for the real-time in-situ monitoring of reactions involving 1-Chloro-2,5-difluoro-4-nitrobenzene, a key intermediate in pharmaceutical and agrochemical synthesis. We focus on its nucleophilic aromatic substitution (SNAr) with morpholine as a model reaction. Detailed, step-by-step protocols for monitoring this reaction using UV-Vis, Nuclear Magnetic Resonance (NMR), and Raman spectroscopy are presented. The causality behind experimental choices, data interpretation, and potential challenges are discussed to ensure robust and reliable kinetic and mechanistic analysis. This document is intended for researchers, chemists, and process development scientists engaged in synthetic chemistry and drug development.

Introduction: The Significance of this compound and In-Situ Monitoring

This compound (CAS 578-28-9) is a highly activated aromatic compound extensively used as a building block in the synthesis of complex organic molecules.[1] Its structure is primed for nucleophilic aromatic substitution (SNAr) due to the presence of a strong electron-withdrawing nitro group and three halogen substituents. The nitro group, positioned para to the chloro substituent, significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. This activation facilitates the displacement of the halogen leaving groups, a cornerstone reaction in the synthesis of many active pharmaceutical ingredients (APIs).[2][3]

Understanding the kinetics and mechanism of these SNAr reactions is critical for process optimization, yield improvement, and ensuring the safety and purity of the final product. Traditional offline monitoring methods (e.g., TLC, HPLC, GC) require sample extraction, which can disturb the reaction equilibrium and introduce time delays. In-situ spectroscopic monitoring, however, provides a real-time, non-invasive window into the reaction as it occurs, allowing for the direct observation of reactants, intermediates, and products.[4] This approach enables precise determination of reaction endpoints, identification of transient species, and the generation of high-quality kinetic data.

This guide details the application of three powerful spectroscopic techniques—UV-Vis, NMR, and Raman—for the real-time monitoring of the SNAr reaction between this compound and morpholine.

The Model Reaction: Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with a secondary amine like morpholine proceeds via an addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the chlorine, which is the most activated position for substitution. This forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the final product, 4-(2,5-difluoro-4-nitrophenyl)morpholine.

Caption: SNAr reaction of this compound with morpholine.

General Experimental Workflow

A successful in-situ monitoring experiment requires careful planning and setup. The following workflow is applicable to all three spectroscopic techniques discussed.

workflow cluster_prep 1. Preparation cluster_setup 2. Spectrometer Setup cluster_execution 3. Reaction Execution & Monitoring cluster_analysis 4. Data Analysis A Select appropriate solvent (e.g., DMSO-d6 for NMR, ACN for UV/Raman) B Prepare stock solutions of reactants (e.g., 0.5 M of each) A->B C Ensure all glassware is dry and inert B->C D Calibrate and shim spectrometer E Acquire background/reference spectrum of solvent and starting material D->E F Set up time-course acquisition parameters (scan number, interval, total time) E->F G Equilibrate reaction vessel (e.g., NMR tube) to desired temperature in the spectrometer H Inject nucleophile (Morpholine) to initiate the reaction G->H I Start spectroscopic data acquisition immediately H->I J Process spectra (baseline correction, phasing) K Identify characteristic peaks for reactant and product J->K L Integrate peaks and plot concentration vs. time K->L M Determine reaction rate and kinetics L->M

Sources

Troubleshooting & Optimization

improving yield in 1-Chloro-2,5-difluoro-4-nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of 1-Chloro-2,5-difluoro-4-nitrobenzene synthesis, this technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions. As a Senior Application Scientist, this guide is structured to deliver not just procedural steps, but a foundational understanding of the reaction's nuances, ensuring both high yield and purity.

Introduction: The Synthetic Challenge

This compound (CAS 578-28-9) is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its synthesis, typically achieved through the electrophilic nitration of 1-chloro-2,5-difluorobenzene, presents several challenges.[3][4] The reaction is highly exothermic and requires precise control to prevent the formation of unwanted isomers and byproducts.[5][6] This guide provides a systematic approach to overcoming these hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.

Question: My reaction yield is very low, or I've recovered only my starting material. What went wrong?

Answer: This is a common issue often pointing to problems with the nitrating agent or reaction conditions.

  • Potential Cause 1: Inactive Nitrating Agent. The active electrophile, the nitronium ion (NO₂⁺), is generated from nitric acid through protonation by sulfuric acid.[5] If your acids are old, have absorbed atmospheric moisture, or are of insufficient concentration, the formation of the nitronium ion will be inefficient.

    • Solution: Use fresh, concentrated (98-100%) sulfuric acid and fuming nitric acid or a high-purity grade of nitric acid (≥90%). Ensure reagents are stored in tightly sealed containers with desiccants.

  • Potential Cause 2: Insufficiently Low Temperature. Aromatic nitration is a highly exothermic process.[6] If the reaction temperature is not kept sufficiently low (typically 0-10 °C) during the addition of the nitrating mixture, side reactions can occur, or the reaction may not proceed as desired.

    • Solution: Begin the reaction at a low temperature (e.g., 0 °C) using an ice-salt or ice-acetone bath. Add the nitrating mixture dropwise to the substrate solution to maintain strict temperature control. A continuous flow reactor can offer superior temperature and residence time control for such exothermic reactions.[7][8][9]

  • Potential Cause 3: Inadequate Mixing. If the reaction mixture is not vigorously stirred, localized heating and concentration gradients can occur, leading to incomplete reaction and the formation of byproducts.[6]

    • Solution: Use a powerful overhead or magnetic stirrer to ensure the mixture remains homogeneous throughout the addition and reaction period.

Question: My final product is contaminated with a significant amount of an isomeric byproduct. How can I improve regioselectivity?

Answer: The formation of isomers is governed by the directing effects of the substituents on the aromatic ring. In 1-chloro-2,5-difluorobenzene, the chlorine and fluorine atoms are ortho, para-directing groups, while the nitro group is a meta-director. The desired product is formed by nitration at the position para to the chlorine and ortho to a fluorine.

  • Potential Cause: Reaction Temperature Too High. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers, reducing the regioselectivity of the reaction.[10][11]

    • Solution: Maintain a consistently low reaction temperature (0-5 °C). This favors the kinetically controlled product, which is typically the desired 4-nitro isomer.

  • Potential Cause: Incorrect Acid Ratio. The ratio of sulfuric acid to nitric acid can influence the concentration of the nitronium ion and the overall reaction environment, which can affect selectivity.

    • Solution: A common and effective nitrating mixture is a 2:1 or 1:1 volume ratio of concentrated H₂SO₄ to HNO₃. It is crucial to optimize this ratio for your specific setup. A slight excess of sulfuric acid generally promotes the efficient generation of the nitronium ion.

Question: The reaction mixture turned dark brown or black, and I isolated a tarry substance instead of a crystalline product. What happened?

Answer: This indicates oxidative side reactions or decomposition, often referred to as charring.

  • Potential Cause 1: Excessive Temperature. This is the most common cause. Runaway reactions can quickly increase the temperature, leading to the oxidation of the aromatic ring by the hot, concentrated nitric acid, which is a powerful oxidizing agent.[6][12]

    • Solution: Strict temperature control is paramount. Add the nitrating agent very slowly to a well-chilled and vigorously stirred solution of the substrate. Never let the internal temperature rise above the set limit (e.g., 10 °C).

  • Potential Cause 2: Contaminants in the Starting Material. Impurities in the 1-chloro-2,5-difluorobenzene can be more susceptible to oxidation than the substrate itself, initiating decomposition.

    • Solution: Ensure the purity of your starting material using techniques like GC-MS or NMR before starting the reaction. Purify if necessary.

Question: How do I effectively purify the final product?

Answer: Purification aims to remove unreacted starting material, isomeric impurities, and acidic residues.

  • Step 1: Quenching and Neutralization. After the reaction is complete, the mixture is typically quenched by pouring it slowly over crushed ice. This dilutes the acid and precipitates the organic product. The crude product should then be washed with cold water, followed by a dilute sodium bicarbonate solution to remove residual acids, and finally with water again until the washings are neutral.

  • Step 2: Recrystallization. Recrystallization from a suitable solvent is a highly effective method for purification.

    • Solvent Selection: Ethanol or methanol are commonly used solvents for this type of compound. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent, filter while hot to remove any insoluble impurities, and then allow the solution to cool slowly to form pure crystals.

  • Step 3: Purity Analysis. The purity of the final product should be confirmed using analytical methods.[13]

    • Melting Point: A sharp melting point close to the literature value (60-62 °C) is a good indicator of purity.[1]

    • Chromatography: GC or HPLC can be used to quantify any remaining impurities.

    • Spectroscopy: ¹H NMR, ¹⁹F NMR, and ¹³C NMR are essential for confirming the structure and isomeric purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this nitration reaction?

A1: The synthesis proceeds via an electrophilic aromatic substitution (SₑAr) mechanism. The reaction can be broken down into two main stages:

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).[5]

  • Electrophilic Attack: The π-electron system of the 1-chloro-2,5-difluorobenzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A proton is then abstracted from the ring by a weak base (like HSO₄⁻ or H₂O), restoring aromaticity and yielding the final product.[10]

Q2: Why is sulfuric acid essential in this reaction?

A2: Sulfuric acid serves two critical roles:

  • Catalyst: It is a much stronger acid than nitric acid and facilitates the formation of the nitronium ion electrophile, which is the actual nitrating species.[5]

  • Dehydrating Agent: It sequesters the water molecule produced during the formation of the nitronium ion. This is crucial because the presence of water can reverse the reaction and decrease the concentration of the nitronium ion, thereby reducing the reaction rate and overall yield.

Q3: What are the primary safety concerns associated with this synthesis?

A3: Aromatic nitration is a potentially hazardous procedure and must be performed with extreme caution.[12][14]

  • Corrosivity: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe chemical burns.[12] Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

  • Exothermic Reaction: The reaction releases a significant amount of heat. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing an explosion.[6] Always perform the reaction in a fume hood with proper temperature monitoring and control.

  • Toxicity: The organic nitro compounds themselves can be toxic.[15][16] Avoid inhalation and skin contact.

Q4: How do the existing substituents on the benzene ring direct the incoming nitro group?

A4: The regioselectivity is a result of the combined electronic effects of the chloro and fluoro substituents.

  • Halogens (Cl, F): They are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the sigma complex intermediate when the attack is at the ortho or para positions.[10]

  • Directing Influence: In 1-chloro-2,5-difluorobenzene, the position '4' is para to the chlorine atom and ortho to the fluorine atom at position '5'. This position is sterically accessible and electronically activated for electrophilic attack, making this compound the major product under controlled conditions.

Optimized Experimental Protocol

Materials:

  • 1-chloro-2,5-difluorobenzene (99%)

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Crushed Ice

  • Sodium Bicarbonate (5% aqueous solution)

  • Ethanol (for recrystallization)

  • Deionized Water

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer, add 1-chloro-2,5-difluorobenzene (1.0 eq). Place the flask in an ice-salt bath and cool the contents to 0 °C with stirring.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated sulfuric acid (1.5 eq) to fuming nitric acid (1.2 eq) while cooling in an ice bath.

  • Reaction: Slowly add the pre-cooled nitrating mixture to the stirred solution of 1-chloro-2,5-difluorobenzene via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature between 0 and 5 °C. This addition typically takes 30-60 minutes.

  • Stirring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours to ensure the reaction goes to completion.

  • Quenching: Slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a beaker with gentle stirring. A solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (check with pH paper).

  • Neutralization: Transfer the crude solid to a beaker and wash with a cold 5% sodium bicarbonate solution to remove any remaining traces of acid. Filter again and wash with cold deionized water.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at low temperature (e.g., 40 °C).

  • Purification: Recrystallize the dried crude product from a minimal amount of hot ethanol. Allow the solution to cool to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry.

  • Characterization: Determine the melting point and confirm the structure and purity by NMR and/or GC-MS.

Data Presentation

Table 1: Influence of Reaction Parameters on Yield and Selectivity

ParameterConditionExpected YieldPurity/SelectivityRationale
Temperature 0-5 °CHighHigh (favors 4-nitro isomer)Favors kinetic product, minimizes side reactions and decomposition.[6]
> 20 °CLowerReduced (isomer formation)Increased energy allows for formation of thermodynamically stable but undesired isomers.
Reaction Time 1-2 hoursOptimalHighSufficient time for completion without significant byproduct formation.
> 4 hoursMay DecreaseLowerProlonged exposure to strong acid can lead to decomposition or dinitration.
Acid Ratio (H₂SO₄:HNO₃) 1.5:1 to 2:1HighHighEnsures efficient generation of the nitronium ion while controlling reactivity.[5]
< 1:1LowerVariableInsufficient H₂SO₄ leads to a lower concentration of the active electrophile.

Visualizations

reaction_mechanism sub 1-Chloro-2,5-difluorobenzene sigma Sigma Complex (Arenium Ion) sub->sigma reagents ReagentsH₂SO₄ + HNO₃ no2 Nitronium Ion (NO₂⁺) reagents->no2  Generation of  Electrophile no2->sigma Electrophilic Attack prod This compound sigma->prod Deprotonation (-H⁺)

Caption: Mechanism of Electrophilic Aromatic Nitration.

troubleshooting_workflow start Low Yield or No Reaction q1 Unreacted Starting Material Present? start->q1 Analyze Crude Product (GC/TLC) s1_yes Check Reagent Quality (Fresh, Conc. Acids) & Temperature Control q1->s1_yes Yes q2 Tarry/Dark Mixture? q1->q2 No end Problem Solved s1_yes->end Rerun Experiment s2_yes Improve Temperature Control (Slow Addition, Efficient Cooling) Check Substrate Purity q2->s2_yes Yes q3 Isomer Contamination? q2->q3 No s2_yes->end Rerun Experiment q3->end No, Other Issue s3_yes Maintain Lower Temp (0-5 °C) Optimize Acid Ratio Purify via Recrystallization s3_yes->end Optimize & Rerun

Caption: Troubleshooting workflow for synthesis issues.

References

  • YouTube. (2024). Nitration reaction safety.
  • BYJU'S. (n.d.). Aromatic Nitration.
  • ResearchGate. (2025). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds.
  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
  • Biosynth. (n.d.). 1-Chloro-4,5-difluoro-2-nitrobenzene.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry.
  • TradeIndia. (n.d.). 1-Chloro-2 5-difluoro-4-nitrobenzene CAS: 578-28-9.
  • Spectrum Chemical. (n.d.). 1-Chloro-2, 5-difluoro-4-nitrobenzene, min 98%, 100 grams.
  • Esteves, P. M., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC.
  • PubMed. (n.d.). Regioselectivity in the nitration of dialkoxybenzenes.
  • Santa Cruz Biotechnology. (n.d.). 1-Chloro-2,5-difluorobenzene.
  • ResearchGate. (n.d.). Effect of the residence time on the nitration of p-difluorobenzene.
  • MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
  • OECD SIDS. (2002). 1-CHLORO-4-NITROBENZENE.
  • PubChem. (n.d.). 1-Chloro-2,5-difluorobenzene.
  • ACS Publications. (n.d.). A High-Output, Continuous Selective and Heterogeneous Nitration of p-Difluorobenzene.
  • University of Southampton ePrints. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics.

Sources

Technical Support Center: Reactions of 1-Chloro-2,5-difluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-chloro-2,5-difluoro-4-nitrobenzene. This resource provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges and side reactions encountered during its use. Our aim is to equip you with the expertise to optimize your reactions, minimize impurities, and ensure the integrity of your synthetic pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: We are observing a mixture of products in our nucleophilic aromatic substitution (SNAr) reaction with an amine. What are the likely side products and how can we improve the regioselectivity?

Answer:

This is a very common issue when working with polyhalogenated aromatic systems like this compound. The primary reaction is indeed a nucleophilic aromatic substitution (SNAr), where the electron-withdrawing nitro group activates the ring for attack by a nucleophile.[1] In this specific molecule, you have three potential leaving groups: one chlorine and two fluorine atoms.

The Causality Behind Side Product Formation:

In SNAr reactions, the rate-determining step is typically the formation of the resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex.[2] The stability of this intermediate dictates the regioselectivity of the reaction. The nitro group can stabilize the negative charge more effectively when it is in the ortho or para position to the site of nucleophilic attack.

In this compound, the nitro group is at C-4. Therefore, nucleophilic attack can occur at:

  • C-1 (chloro group): The nitro group is meta, providing less stabilization.

  • C-2 (fluoro group): The nitro group is ortho, providing good stabilization.

  • C-5 (fluoro group): The nitro group is para, providing excellent stabilization.

Furthermore, in SNAr, the carbon-fluorine bond is generally more labile than the carbon-chlorine bond, which is the opposite of what is observed in SN1 and SN2 reactions. This is because the highly electronegative fluorine atom polarizes the carbon, making it more electrophilic and susceptible to nucleophilic attack.

Therefore, the most likely side products are isomers resulting from the substitution of either the fluorine at C-2 or C-5. The desired product is often the result of substitution at the most activated position.

Troubleshooting Guide:

Observation Potential Cause Recommended Solution
Mixture of amino-difluoro- and amino-chloro-isomers Reaction conditions (temperature, solvent) are not optimized for regioselectivity.Lowering the reaction temperature can often favor the thermodynamically more stable product. Screening different solvents (e.g., polar aprotic like DMF or DMSO vs. protic like ethanol) can influence the stability of the Meisenheimer intermediates and improve selectivity.
Multiple substitutions (di- or tri-substituted products) Excess nucleophile or prolonged reaction times.Use a stoichiometric amount of the nucleophile. Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction once the desired product is formed.
Low conversion Insufficient activation of the nucleophile or deactivation of the substrate.If using a neutral amine, the addition of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) can deprotonate the amine, increasing its nucleophilicity.

Experimental Protocol: Selective Amination of this compound

This protocol aims to favor the substitution of the fluorine atom at the C-5 position.

  • Reagents and Setup:

    • This compound (1.0 eq)

    • Amine (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Dimethylformamide (DMF)

    • Round-bottom flask with a magnetic stirrer and reflux condenser under an inert atmosphere (N₂ or Ar).

  • Procedure: a. To the round-bottom flask, add this compound and DMF. Stir until fully dissolved. b. Add the amine and potassium carbonate to the solution. c. Heat the reaction mixture to 60-80 °C. d. Monitor the reaction progress by TLC or LC-MS every hour. e. Once the starting material is consumed and the desired product is maximized, cool the reaction to room temperature. f. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography.

Logical Relationship Diagram:

Start Start Reaction S-NAr with Amine Start->Reaction Desired_Product 5-Amino-1-chloro-2-fluoro-4-nitrobenzene Reaction->Desired_Product Side_Product_1 2-Amino-1-chloro-5-fluoro-4-nitrobenzene Reaction->Side_Product_1 Side_Product_2 Di-substituted Product Reaction->Side_Product_2 Troubleshooting Optimize: - Temperature - Solvent - Stoichiometry Desired_Product->Troubleshooting Side_Product_1->Troubleshooting Side_Product_2->Troubleshooting

Caption: SNAr reaction pathways and troubleshooting focus.

FAQ 2: During the reduction of the nitro group, we are observing incomplete conversion and the formation of colored impurities. What are these side products and how can we achieve a clean reduction to the aniline?

Answer:

The reduction of the nitro group in nitroaromatic compounds can proceed through several intermediates, which can be the source of side products if the reaction is not driven to completion.

The Causality Behind Side Product Formation:

The reduction of a nitro group (NO₂) to an amine (NH₂) is a six-electron process. It proceeds through intermediates such as the nitroso (-NO) and hydroxylamino (-NHOH) species. These intermediates are often reactive and can participate in side reactions, especially if the reducing agent is not potent enough or is used in insufficient quantities.

  • Nitroso Intermediate: This can dimerize to form azoxy compounds, which are often colored.

  • Hydroxylamino Intermediate: This can be stable under certain conditions or can react with the nitroso intermediate to form azo compounds, which are also typically colored.

Common Reducing Agents and Potential Side Products:

Reducing Agent Typical Outcome Potential Side Products
SnCl₂/HCl Generally provides clean reduction to the aniline.Incomplete reduction leading to hydroxylamine.
Fe/HCl or Fe/NH₄Cl A classic and effective method.Can be slow and require acidic conditions.
Catalytic Hydrogenation (H₂, Pd/C) Very efficient, but can also reduce other functional groups.Potential for dehalogenation (C-Cl bond cleavage).
Sodium Hydrosulfite (Na₂S₂O₄) Milder reducing agent.May stop at the hydroxylamine stage.

Troubleshooting Guide:

Observation Potential Cause Recommended Solution
Persistent yellow/orange color Presence of azoxy or azo compounds due to incomplete reduction.Ensure a sufficient excess of the reducing agent is used. Increase the reaction temperature or time. Consider a more potent reducing system like SnCl₂ in concentrated HCl.
Formation of dehalogenated product C-Cl bond cleavage during catalytic hydrogenation.Use a milder catalyst or add a catalyst poison (e.g., quinoline) to suppress dehalogenation. Alternatively, use a chemical reducing agent like SnCl₂ or Fe.
Product is unstable and decomposes The resulting aniline may be sensitive to air oxidation.Work up the reaction under an inert atmosphere. Consider converting the aniline to a more stable salt (e.g., hydrochloride) immediately after formation.

Experimental Workflow Diagram:

Start This compound Reduction Reduction of Nitro Group Start->Reduction Nitroso Nitroso Intermediate Reduction->Nitroso Hydroxylamine Hydroxylamino Intermediate Nitroso->Hydroxylamine Azoxy Azoxy Side Product Nitroso->Azoxy dimerization Azo Azo Side Product Nitroso->Azo condensation with hydroxylamine Aniline Desired Aniline Product Hydroxylamine->Aniline

Sources

Technical Support Center: Purification of 1-Chloro-2,5-difluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Chloro-2,5-difluoro-4-nitrobenzene (CAS 578-28-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the purification of this critical synthetic intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.

I. Understanding the Compound: Key Physical Properties

Before attempting any purification, it is crucial to understand the physical properties of this compound. These properties dictate the most effective purification strategies.

PropertyValueSignificance for Purification
Appearance Yellow crystalline solid[1]The solid state makes recrystallization a primary purification method.
Molecular Weight 193.54 g/mol [2][3]Standard molecular weight, suitable for common analytical techniques.
Melting Point 60-62 °C[1]A sharp melting point within this range indicates high purity.
Boiling Point 218-220 °C[1]High boiling point suggests vacuum distillation may be necessary if distillation is chosen.
Solubility Insoluble in water; soluble in organic solvents like ethanol, methanol, and acetone.[1]This solubility profile is ideal for recrystallization.

II. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and purification of crude this compound.

Q1: What are the most common impurities I should expect in my crude product?

A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the nitration of 1-chloro-2,5-difluorobenzene or a halogen exchange reaction from a dichloronitrobenzene precursor.[4] Potential impurities include:

  • Isomeric Byproducts: Positional isomers such as 1-Chloro-2,4-difluoro-5-nitrobenzene or other chlorinated/fluorinated nitroaromatics.[5]

  • Unreacted Starting Materials: Residual 1-chloro-2,5-difluorobenzene or dichloronitrobenzene starting materials.[4]

  • Over-nitrated or Under-nitrated Species: Dinitro- or non-nitrated aromatic compounds.

  • Solvent Residues: Residual solvents from the reaction or initial workup.

Q2: How do I perform a quick purity assessment of my crude material?

A2: Thin-Layer Chromatography (TLC) is the most efficient initial assessment method.

  • Technique: Dissolve a small sample of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot it on a silica gel TLC plate alongside the starting material.

  • Eluent System: A good starting eluent is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v).

  • Visualization: The compound is UV-active due to its aromatic nitro group and can be visualized under a UV lamp at 254 nm, where it will appear as a dark spot.[6] The presence of multiple spots indicates impurities.

Q3: My crude product is an oil instead of a solid. What does this mean?

A3: This phenomenon, known as "oiling out," typically indicates the presence of significant impurities that are depressing the melting point of the mixture. It can also occur if residual solvent is present. Before proceeding with purification, try removing any remaining solvent under high vacuum. If it remains an oil, column chromatography is often a more suitable purification method than recrystallization.

Q4: What are the primary safety precautions for handling this compound?

A4: this compound and related chlorinated nitroaromatics are toxic and should be handled with care.[7][8]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[8][9]

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9][10] Avoid contact with skin and eyes.[7]

  • Storage: Store in a tightly closed container in a cool, dry place, away from moisture.[1][7]

III. Purification Workflow: A Decision Guide

This diagram outlines the logical workflow for purifying crude this compound.

PurificationWorkflow cluster_start Start cluster_analysis Analysis cluster_decision Decision Point cluster_methods Purification Methods cluster_end Finish Crude Crude Product TLC Initial Purity Check (TLC/GC) Crude->TLC Purity Purity Assessment TLC->Purity Recrystallization Recrystallization Purity->Recrystallization High Purity (>90%) Crystalline Solid Chromatography Column Chromatography Purity->Chromatography Low Purity Multiple Impurities Oily Product Distillation Vacuum Distillation (High Boiling Point) Purity->Distillation Boiling Impurities Final Final Purity Analysis (HPLC, GC-MS, mp) Recrystallization->Final Chromatography->Final Distillation->Final Pure Pure Product (>98%) Final->Pure

Caption: Decision workflow for selecting a purification method.

IV. Troubleshooting Guide & Detailed Protocols

Method 1: Recrystallization

Recrystallization is the preferred method for purifying solids with relatively high initial purity (>90%). It relies on the difference in solubility of the compound and impurities in a chosen solvent at different temperatures.

Troubleshooting Recrystallization

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. The solution is not supersaturated. 2. The solution cooled too quickly. 1. Boil off some of the solvent to increase the concentration and allow it to cool again.[11] 2. Induce crystallization: Scratch the inside of the flask with a glass rod at the solution's surface, or add a seed crystal of the pure compound. Cooling the solution in an ice bath can also help.[11]
Product "oils out" instead of crystallizing. 1. Significant impurities are present, depressing the melting point below the solution temperature. 2. The boiling point of the solvent is higher than the melting point of the product. 1. Attempt purification by column chromatography first. 2. Choose a lower-boiling point solvent. For this compound, ethanol or methanol are good choices.
Low recovery of pure product. 1. Too much solvent was used, causing some product to remain in the mother liquor. 2. The crystals were filtered before crystallization was complete. 3. The chosen solvent dissolves the product too well at cold temperatures. 1. Minimize the amount of hot solvent used to just dissolve the crude product. 2. Ensure the solution has fully cooled (e.g., in an ice bath) before filtration. 3. Test different solvents. A mixed solvent system (e.g., ethanol/water) might be necessary.[12]
Poor purity after recrystallization. 1. Impurities have similar solubility profiles to the product. 2. The cooling process was too rapid, trapping impurities within the crystal lattice.1. Perform a second recrystallization. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.

Detailed Protocol: Recrystallization from Ethanol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add ethanol dropwise until a clear, saturated solution is obtained at the boiling point.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Yellow crystals should begin to form.

  • Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The final product should be a yellow crystalline solid with a melting point of 60-62 °C.[1]

Method 2: Column Chromatography

Column chromatography is ideal for separating complex mixtures or when recrystallization fails. It separates compounds based on their differential adsorption to a stationary phase while being carried by a mobile phase.[13]

ChromatographyPrinciple cluster_column Chromatography Column cluster_impurities Separation Principle column Mobile Phase (Eluent) Crude Sample Band Stationary Phase (Silica Gel) Eluted Fractions ImpurityA Less Polar Impurity (Travels Faster) column:f0->ImpurityA:n Product Product (Moderate Polarity) ImpurityB More Polar Impurity (Travels Slower)

Caption: Principle of separation in column chromatography.

Troubleshooting Column Chromatography

IssuePossible Cause(s)Recommended Solution(s)
Poor separation (overlapping bands). 1. Incorrect mobile phase polarity. The eluent is too polar, eluting all components too quickly. 2. Column overloading. Too much sample was loaded for the amount of silica. 3. Poorly packed column. Channeling is occurring.1. Decrease the mobile phase polarity. Start with pure hexane and gradually add ethyl acetate. An ideal Rf value on TLC for the product is ~0.25-0.35.[6] 2. Reduce the sample load. A general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight.[6] 3. Repack the column carefully, ensuring a uniform and compact bed. Use the wet packing method for best results.[13][14]
Product is not eluting from the column. 1. Mobile phase is not polar enough. 1. Gradually increase the polarity of the mobile phase (gradient elution). For example, move from 100% hexane to 95:5 hexane:ethyl acetate, then 90:10, and so on.
Cracked or dry column bed. 1. The solvent level dropped below the top of the stationary phase. 1. The column is likely ruined; restart. Always keep the silica bed wet with solvent to prevent cracking and ensure proper separation.[14][15]

Detailed Protocol: Silica Gel Column Chromatography

  • TLC Analysis: First, determine the optimal solvent system using TLC. Test various ratios of hexane and ethyl acetate to find a system that gives your product an Rf value of approximately 0.25-0.35.

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.[6][15]

    • In a beaker, create a slurry of silica gel in the least polar mobile phase (e.g., pure hexane).

    • Pour the slurry into the column, tapping the sides gently to ensure even packing and dislodge air bubbles.[14]

    • Add a thin layer of sand on top of the settled silica bed to prevent disruption during solvent addition.[6]

    • Drain the excess solvent until the level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent completely to create a dry, free-flowing powder.

    • Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add your mobile phase to the column, taking care not to disturb the top layer.

    • Begin collecting fractions. Monitor the separation by collecting small fractions and analyzing them via TLC.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

V. References

  • This compound Product Information. [URL: https://www.chembk.com/en/chem/1-Chloro-2,5-difluoro-4-nitrobenzene]

  • Fisher Scientific, Safety Data Sheet for 1,2-Difluoro-4-nitrobenzene. [URL: https://www.fishersci.com/sdsitems/24275/S25350]

  • Loba Chemie, 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. [URL: https://www.lobachemie.com/msds-1-chloro-4-nitrobenzene-for-synthesis-02766.aspx]

  • 1-Chloro-4-nitrobenzene - Safety Data Sheet. [URL: https://www.labchem.com/tools/msds/msds/LC13040.pdf]

  • Sigma-Aldrich, Safety Data Sheet for 1-Chloro-4-nitrobenzene. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/c59122]

  • Santa Cruz Biotechnology, 1-Chloro-2,4-dinitrobenzene Safety Information. [URL: https://www.scbt.com/p/1-chloro-2-4-dinitrobenzene-97-00-7]

  • PubChem, 1-Chloro-2,3-difluoro-4-nitrobenzene Compound Summary. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9837025]

  • 1-Chloro-2, 5-difluoro-4-nitrobenzene, min 98%, 100 grams. [URL: https://www.alfa-chemistry.com/cas_578-28-9.htm]

  • University of Rochester, Department of Chemistry, Solvents for Recrystallization. [URL: https://www.chem.rochester.edu/notvoodoo/pages/reagents.php?page=solvents_for_recrystallization]

  • PubChem, 1-Chloro-2-fluoro-4-nitrobenzene Compound Summary. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/67689]

  • BenchChem, Technical Support Center: Column Chromatography Purification of 1-Chloro-2-fluorobenzene. [URL: https://www.benchchem.com/technical-support-center/column-chromatography-purification-of-1-chloro-2-fluorobenzene]

  • Phenomenex, Column Chromatography: Principles, Procedure, and Applications. [URL: https://www.phenomenex.com/documents/hplc-column-chromatography-principles-procedure-applications-guide-and-troubleshooting-tips/]

  • Sigma-Aldrich, this compound Product Page. [URL: https://www.sigmaaldrich.com/US/en/product/bld/bl3h160b9bb4]

  • Professor Dave Explains, Column Chromatography. [URL: https://www.youtube.com/watch?v=hNk3c5b2yI4]

  • NCBI Bookshelf, 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. [URL: https://www.ncbi.nlm.nih.gov/books/NBK507021/]

  • Organic Chemistry Lab Techniques, Column Chromatography. [URL: https://www.youtube.com/watch?v=h2s_C1eS2Xg]

  • fieldguide2chemistry, Recrystallization: Choosing Solvent & Inducing Crystallization. [URL: https://www.youtube.com/watch?v=W1z_S5-Z9sI]

  • ChemScene, this compound. [URL: https://www.chemscene.com/products/1-Chloro-2,5-difluoro-4-nitrobenzene.html]

  • CP Lab Safety, this compound, 98% Purity. [URL: https://www.cplabsafety.com/1-chloro-2-5-difluoro-4-nitrobenzene-98-purity-c6h2clf2no2-25-grams.html]

  • Google Patents, US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes. [URL: https://patents.google.com/patent/US5545768A/en]

  • ResearchGate, Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [URL: https://www.researchgate.net/publication/228833139_Synthesis_and_Crystal_Structure_of_1-Chloro-2-methyl-4-nitrobenzene]

  • MDPI, Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [URL: https://www.mdpi.com/1422-8599/2007/5/M542/pdf]

Sources

troubleshooting low reactivity of 1-Chloro-2,5-difluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Chloro-2,5-difluoro-4-nitrobenzene

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide in-depth troubleshooting assistance for researchers encountering low reactivity or unexpected outcomes during its use in synthetic applications. As Senior Application Scientists, we combine fundamental chemical principles with practical, field-proven insights to help you resolve your experimental challenges.

Part 1: Foundational Principles & FAQs

This section addresses the most common questions regarding the expected reactivity of this compound, grounding your troubleshooting process in a solid theoretical framework.

Q1: I'm experiencing low conversion. Why should this substrate be reactive in the first place?

Answer: Your expectation of high reactivity is well-founded. This compound is specifically designed for a powerful class of reactions known as Nucleophilic Aromatic Substitution (SNAr).

The reactivity of this molecule is driven by a combination of factors:

  • Electron-Deficient Ring: The aromatic ring is rendered highly electrophilic (electron-poor) by the presence of three potent electron-withdrawing groups (EWGs): one nitro group (-NO2) and two fluorine atoms (-F).

  • Stabilization of the Intermediate: The SNAr reaction proceeds through a two-step addition-elimination mechanism. The first step, which is typically the rate-determining step, involves the attack of a nucleophile to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2] The loss of aromaticity during this step creates a significant energy barrier.

  • The Power of the Nitro Group: The nitro group, positioned para to the chlorine leaving group, is crucial. It powerfully stabilizes the Meisenheimer complex through resonance, delocalizing the negative charge out of the ring and onto its own oxygen atoms.[3][4] This stabilization dramatically lowers the activation energy, facilitating the reaction.[4][5]

Below is a diagram illustrating the SNAr mechanism and the critical role of the para-nitro group in stabilizing the key intermediate.

Caption: The SNAr mechanism and the stabilizing role of the nitro group.

Q2: Which halide is the expected leaving group: Chlorine or Fluorine?

Answer: While it may seem counterintuitive, chlorine is the intended and most probable leaving group.

In SNAr reactions, the bond strength of the leaving group (C-F > C-Cl) is less important than the electrophilicity of the carbon it is attached to. The rate-determining step is the nucleophilic attack, not the halide elimination.[6] Halogen reactivity in SNAr often follows the trend F > Cl > Br > I because the extreme electronegativity of fluorine makes the ipso-carbon the most electron-poor and susceptible to attack.

However, the position of the activating group is paramount . The chlorine atom at the C1 position is para to the nitro group. This geometric arrangement allows for the maximum possible resonance stabilization of the negative charge in the Meisenheimer complex, as shown in the diagram above. The fluorine atoms at C2 and C5 are ortho and meta to the nitro group, respectively. While the ortho fluorine also provides some resonance stabilization, the effect from the para position is generally stronger and directs the substitution to the C1 position.[7]

Part 2: Troubleshooting Guide: A Logic-Based Workflow

If you are observing low or no reactivity, systematically evaluate your experimental parameters using the following workflow.

Troubleshooting_Workflow start Low Conversion Observed reagent_purity Step 1: Verify Reagent Quality start->reagent_purity sub_sm Purity of Starting Material (SM)? (this compound) reagent_purity->sub_sm Check SM sub_nuc Nucleophile Integrity? (Purity, Activity, Concentration) reagent_purity->sub_nuc Check Nucleophile sub_base Base Integrity & Suitability? reagent_purity->sub_base Check Base conditions Step 2: Scrutinize Reaction Conditions sub_solvent Solvent Dry & Appropriate? conditions->sub_solvent Check Solvent sub_temp Is Temperature Sufficiently High? conditions->sub_temp Check Temperature sub_moisture Is the System Anhydrous? conditions->sub_moisture Check for Water sub_atmosphere Inert Atmosphere Maintained? conditions->sub_atmosphere Check Atmosphere side_reactions Step 3: Investigate Side Reactions sub_hydrolysis Hydrolysis of SM? side_reactions->sub_hydrolysis sub_f_sub Substitution of Fluorine? side_reactions->sub_f_sub sub_decomp Decomposition of Reagents? side_reactions->sub_decomp sub_sm->conditions sub_nuc->conditions sub_base->conditions sub_solvent->side_reactions sub_temp->side_reactions sub_moisture->side_reactions sub_atmosphere->side_reactions end_node Resolution sub_hydrolysis->end_node sub_f_sub->end_node sub_decomp->end_node

Caption: A logical workflow for troubleshooting low SNAr reactivity.

Q3: Is My Nucleophile the Suspect?

Answer: The nature and state of your nucleophile are often the primary cause of low reactivity.

  • Nucleophilicity: Weak nucleophiles (e.g., neutral water, alcohols) require significantly more forcing conditions (higher temperatures, stronger bases) than strong, anionic nucleophiles (e.g., alkoxides, thiolates). The pKa of the nucleophile's conjugate acid is a good indicator of its strength.

  • Concentration: Ensure the stoichiometry is correct. For difficult reactions, using a slight excess (1.1-1.5 equivalents) of the nucleophile can be beneficial.

  • Generation & Stability: If you are generating your nucleophile in situ (e.g., deprotonating an alcohol with a base), ensure the deprotonation is complete before adding the electrophile. Some nucleophiles can decompose at elevated temperatures or in the presence of air.

Nucleophile Type Example Relative Reactivity Typical Base (if needed) Key Considerations
Oxygen R-O⁻ (Alkoxide)HighNaH, K₂CO₃, Cs₂CO₃Must be generated from the corresponding alcohol; highly sensitive to moisture.
Ar-O⁻ (Phenoxide)ModerateK₂CO₃, Cs₂CO₃Less basic and nucleophilic than alkoxides.
Nitrogen R₂N⁻ (Amide)Very Highn-BuLi, NaNH₂Extremely strong base; can cause side reactions. Use with caution.
R-NH₂ (Amine)Moderate-LowOften used as a solvent or with a non-nucleophilic base (e.g., DIPEA) to scavenge HCl.Reactivity depends heavily on amine basicity and steric hindrance.
Sulfur R-S⁻ (Thiolate)Very HighK₂CO₃, NaHExcellent nucleophiles; often react at lower temperatures than their oxygen counterparts.
Q4: Are My Reaction Conditions Optimal?

Answer: SNAr reactions are highly sensitive to the reaction environment.

  • Solvent Choice: The solvent plays a critical role. Polar aprotic solvents are the standard for SNAr.[8] They excel at solvating the counter-ion (e.g., K⁺) of the nucleophile, leaving a "naked," highly reactive anionic nucleophile. Protic solvents (e.g., ethanol, water) will hydrogen-bond to the nucleophile, creating a solvent cage that severely inhibits its reactivity.

Solvent Boiling Point (°C) Dielectric Constant (ε) Notes on Use
DMSO 18947Excellent solvating power, but can be difficult to remove and may decompose near its boiling point.
DMF 15337Common and effective, but can decompose to form dimethylamine, which can act as a competing nucleophile.
NMP 20232High boiling point, very stable. Excellent for high-temperature reactions.
Acetonitrile 8238Lower boiling point, useful for reactions with very reactive nucleophiles that do not require high heat.
  • Temperature: The activation barrier for breaking aromaticity is substantial. Many SNAr reactions require heating, sometimes to temperatures well above 100 °C, to proceed at a reasonable rate.[9] If you are running the reaction at room temperature with a moderate nucleophile, it is unlikely to succeed.

  • Moisture Control: Water is a competing nucleophile that can lead to the formation of 2,5-difluoro-4-nitrophenol. The starting material itself is noted to be moisture-sensitive.[10] Ensure all glassware is oven- or flame-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Q5: I see multiple products by TLC/LC-MS. What could they be?

Answer: The formation of multiple products points to a lack of selectivity or the occurrence of side reactions.

  • Fluorine Substitution: Although chlorine is the preferred leaving group, under very harsh conditions or with highly reactive nucleophiles, substitution of one of the fluorine atoms (particularly the one ortho to the nitro group) can occur.

  • Hydrolysis: As mentioned, if moisture is present, you will likely form 2,5-difluoro-4-nitrophenol. This by-product is often more polar and will have a lower Rf value on a normal-phase TLC plate.

  • Reaction with Solvent: At high temperatures, solvents like DMF can decompose. The resulting dimethylamine is a nucleophile and can add to your substrate.

  • Vicarious Nucleophilic Substitution (VNS): If your nucleophile is a carbanion with a leaving group attached to the carbanionic center, you could be observing VNS, which is a substitution of a hydrogen atom on the ring.[11] This is a distinct mechanism from SNAr.

Part 3: Standardized Protocols

To provide a reliable baseline for your experiments, we recommend the following validated protocols.

Protocol 1: General Procedure for a Test Reaction (SNAr with 4-Methoxyphenol)

This protocol serves as a self-validating system to confirm the reactivity of your substrate and the quality of your reagents and solvents.

  • Preparation:

    • To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 197.5 mg, 1.0 mmol).

    • Add 4-methoxyphenol (1.1 eq, 136.5 mg, 1.1 mmol) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq, 276.4 mg, 2.0 mmol). Note: K₂CO₃ is hygroscopic; use freshly dried powder.

  • Reaction Setup:

    • Seal the flask with a septum, and purge the system with dry nitrogen or argon for 10-15 minutes.

    • Using a syringe, add 5 mL of anhydrous DMF.

  • Execution:

    • Lower the flask into an oil bath preheated to 120 °C.

    • Stir the reaction vigorously. The mixture should be a slurry.

    • Monitor the reaction progress by TLC or LC-MS every hour. (Starting material Rf will be higher than the more polar product).

  • Work-up:

    • After 4-6 hours (or upon completion), cool the reaction to room temperature.

    • Pour the mixture into 50 mL of cold water and extract with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Analysis:

    • Analyze the crude product by ¹H NMR or LC-MS to determine conversion and identify the major product. The expected product is 1-(4-methoxyphenoxy)-2,5-difluoro-4-nitrobenzene.

References

  • Filo: Use stability factors to explain why 1 chloro 4 nitrobenzene is more reactive...
  • PubMed: Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes... (Note: Provides context on gas-phase SNAr reactions, highlighting the product types.)
  • Wikipedia: Nucleophilic aromatic substitution. [Link]

  • PMC - NIH: Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

  • Organic Chemistry Portal: Vicarious Nucleophilic Substitution (VNS). [Link]

  • Master Organic Chemistry: Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • OpenStax adaptation: 16.6 Nucleophilic Aromatic Substitution.
  • Benchchem: A Comparative Guide to the Synthesis of 1-Fluoro-4-nitrobenzene Derivatives. (Note: Provides examples of SNAr (Halex process)
  • MDPI: Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
  • Generic Product Information: 1-Chloro-2 5-difluoro-4-nitrobenzene CAS:578-28-9. (Note: Multiple chemical suppliers provide similar data sheets outlining physical properties and handling.)
  • JACS: Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. [Link]

  • Commercial Supplier: 1-Chloro-2, 5-difluoro-4-nitrobenzene, min 98%, 100 grams.
  • ResearchGate: SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. (Note: General discussion and examples of SNAr reactions.)
  • Quora: What happens when 1-chloro-2, 4-dinitrobenzene is treated with C2H5ONa?
  • ResearchGate: Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
  • ResearchGate: Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3).
  • Chemistry Stack Exchange: Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? [Link]

  • OECD SIDS: 1-CHLORO-4-NITROBENZENE CAS N°:100-00-5.
  • PMC - NIH: Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene...
  • PubChem: 1-Chloro-2-fluoro-4-nitrobenzene. [Link]

  • ResearchGate: Concerted Nucleophilic Aromatic Substitution Reactions. (Note: Discusses advanced mechanistic concepts beyond the scope of typical troubleshooting but relevant to the field.)
  • KPU Pressbooks: 5.6 Nucleophilic Aromatic Substitution: SNAr. (Note: Educational resource explaining the SNAr mechanism and substituent effects.)
  • Wordpress: SNAr Solvents and Reagents. (Note: A compilation of practical considerations for solvent and reagent choice in SNAr.)
  • Filo: Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous... (Note: Explains the difference in reactivity between ortho- and meta-nitro isomers, reinforcing the importance of substituent position.)

Sources

Technical Support Center: Optimization and Troubleshooting for the Amination of 1-Chloro-2,5-difluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Prepared by the Senior Application Scientist Team January 2026

Welcome to the technical support center for the amination of 1-chloro-2,5-difluoro-4-nitrobenzene. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during this important synthetic transformation. We will explore the underlying chemical principles to help you not only solve immediate issues but also to strategically optimize your reaction conditions for superior results.

The amination of this compound is a critical step in the synthesis of various high-value compounds in the pharmaceutical and agrochemical industries. The substrate is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the nitro group and the fluorine atoms. This activation allows for two primary synthetic strategies: direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice between these methods is a crucial first step and depends heavily on the nature of the amine and the desired process conditions.

Frequently Asked Questions (FAQs): Choosing Your Synthetic Route

This section will help you decide between the SNAr and Buchwald-Hartwig amination pathways.

Q1: What is the fundamental difference between the SNAr and Buchwald-Hartwig amination for this substrate?

A1: The primary difference lies in the mechanism of C-N bond formation.

  • Nucleophilic Aromatic Substitution (SNAr): This is a direct, two-step addition-elimination process. The amine (nucleophile) attacks the electron-deficient aromatic ring to form a negatively charged intermediate called a Meisenheimer complex, followed by the expulsion of the chloride leaving group.[1] This reaction is possible because the nitro group strongly activates the ring, making it susceptible to nucleophilic attack.[2]

  • Buchwald-Hartwig Amination: This is a transition-metal-catalyzed cross-coupling reaction.[3] It involves a catalytic cycle with a palladium complex. The key steps are the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[4][5] This method is more versatile and is often required for less reactive amines or aryl halides.

Q2: When should I choose the SNAr pathway?

A2: The SNAr route is generally preferred for its simplicity, lower cost, and avoidance of heavy metal catalysts. It is the best choice when:

  • You are using a relatively strong nucleophile (e.g., primary or secondary aliphatic amines like morpholine, piperidine, or butylamine).[2]

  • You are working with a process where metal contamination is a major concern.

  • Cost-effectiveness is a primary driver, as it avoids expensive palladium catalysts and phosphine ligands.

Q3: Under what circumstances is the Buchwald-Hartwig amination the better option?

A3: Despite the high activation of the substrate, the Buchwald-Hartwig reaction is necessary when:

  • You are using a weak nucleophile, such as an aniline, an amide, or other less basic amines.

  • The amine is sterically hindered, which can make direct SNAr attack difficult.

  • You require milder reaction conditions. While SNAr on this substrate can be facile, Buchwald-Hartwig systems have been developed that operate at very low temperatures for sensitive substrates.[6]

  • You are struggling with side reactions or low yields under SNAr conditions and need an alternative, often more robust, methodology. The amination of aryl chlorides can be particularly challenging, and specialized, bulky phosphine ligands have been developed to achieve high yields in these cases.[4]

Q4: Which halide is the most likely leaving group on this compound in an SNAr reaction?

A4: For SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.[1] While fluorine is highly electronegative and strongly polarizes the C-F bond, making the carbon highly electrophilic, chlorine is generally a better leaving group in the elimination step. However, the high activation provided by the ortho-nitro group to the C-Cl bond makes the substitution of chlorine the most probable outcome. You should always confirm the regioselectivity of your product analytically, as displacement of fluorine, while less likely, cannot be entirely ruled out under all conditions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the amination reaction.

Problem Area 1: Low or No Product Yield

Q5: I am not getting any product, or the yield is very low. What are the common causes for an SNAr reaction?

A5: Low yield in an SNAr reaction typically points to issues with reactivity or reaction conditions.

Possible Cause Explanation & Solution
Insufficient Amine Nucleophilicity The amine you are using may be too weak a nucleophile to attack the aromatic ring effectively under your current conditions. Solution: Consider switching to a Buchwald-Hartwig protocol, which is designed for less reactive amines.[3]
Incorrect Solvent Choice The solvent plays a critical role in stabilizing the charged Meisenheimer intermediate. Protic solvents (e.g., ethanol, water) can solvate the amine nucleophile through hydrogen bonding, reducing its reactivity.[7] Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents do not hydrogen-bond with the nucleophile, leaving it more reactive, and they effectively solvate the charged intermediate.[8][9]
Inadequate Temperature While the substrate is activated, some reactions still require thermal energy to overcome the activation barrier. Solution: Gradually increase the reaction temperature. You can start at room temperature and increase in increments (e.g., to 50 °C, 80 °C).[10] For volatile amines or solvents, consider using a sealed reaction vessel or microwave chemistry to safely reach higher temperatures and reduce reaction times.[11]
Presence of Water Water can compete with the amine as a nucleophile, leading to the formation of a phenolic byproduct. Solution: Ensure all glassware is dry and use anhydrous solvents, especially if the reaction is sensitive to hydrolysis.
Incorrect Stoichiometry An insufficient amount of amine or base will lead to an incomplete reaction. Solution: Use at least 2 equivalents of the amine (one to act as the nucleophile, one to act as a base to neutralize the HCl byproduct) or use 1 equivalent of the amine and at least 1 equivalent of a non-nucleophilic base like triethylamine or diisopropylethylamine.

Q6: My Buchwald-Hartwig reaction is failing. Where should I start troubleshooting?

A6: Failures in Buchwald-Hartwig aminations are often related to the catalyst system or the reaction atmosphere.

Possible Cause Explanation & Solution
Inactive Catalyst The active Pd(0) catalyst is sensitive to oxygen. Exposure to air can oxidize the catalyst, rendering it inactive. Solution: Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon). Use proper Schlenk line or glovebox techniques. Degas your solvent thoroughly before use.
Inappropriate Ligand The choice of phosphine ligand is critical, especially for aryl chlorides.[4] The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. Solution: For aryl chlorides, bulky, electron-rich monodentate phosphine ligands (e.g., cataCXium® P, XPhos, tBuXPhos) or specific bidentate ligands are often required.[6][12][13] Consult the literature for ligands proven to be effective for aryl chloride amination.[4]
Wrong Base The base plays a crucial role in deprotonating the amine in the catalytic cycle.[4] A base that is too weak will not facilitate the reaction, while some bases can interfere with the catalyst. Solution: Sodium tert-butoxide (NaOtBu) is a common and effective strong base. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures or longer reaction times.[6]
Substrate or Amine Impurities Certain functional groups or impurities can poison the palladium catalyst. Solution: Ensure your starting materials are pure. Amines containing sulfur or other coordinating groups may require special conditions or catalyst systems.
Problem Area 2: Formation of Impurities and Side Products

Q7: I am seeing multiple spots on my TLC plate. What are the likely side products?

A7: The formation of multiple products is a common issue. Identifying the likely impurities is the first step to mitigating them.

Side Product Cause & Prevention
Nitro Group Reduction The nitro group can be reduced to an amine, especially if you are using catalytic hydrogenation for another step or if certain reducing agents are present.[14][15] This can lead to polymerization or other side reactions. Solution: Avoid harsh reducing conditions. If a subsequent reduction of the nitro group is desired, it should be performed as a separate, controlled step after the amination is complete.
Di-substitution or Isomeric Products The amine may react at one of the fluorine positions instead of, or in addition to, the chlorine position. Solution: Control the stoichiometry carefully (use a slight excess of the limiting reagent to drive the reaction to completion without promoting multiple substitutions). Lowering the reaction temperature can often improve regioselectivity. Analyze the product mixture carefully by NMR or LC-MS to identify isomers.
Hydrolysis Product (2,5-difluoro-4-nitrophenol) As mentioned, the presence of water, especially with a base at elevated temperatures, can lead to the displacement of chloride by a hydroxide ion. Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert, dry atmosphere.
Diarylamine (from Buchwald-Hartwig) If the product is a primary arylamine, it can sometimes react with another molecule of the starting aryl chloride to form a diarylamine. Solution: This is often controlled by the choice of ligand. Modern, bulky ligands are designed to prevent the coordination of the product amine to the palladium center, thus suppressing this side reaction.[3]
Problem Area 3: Workup and Purification

Q8: My crude product is a dark oil or contains colored impurities. How can I clean it up?

A8: Dark coloration often indicates the presence of polymeric byproducts or nitrophenolic impurities.[16]

  • Acid/Base Wash: Start with a liquid-liquid extraction. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate and remove any unreacted amine starting material. A subsequent wash with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic impurities like the phenol byproduct.[16]

  • Activated Charcoal: If the color persists after washing, you can try treating a solution of your crude product with a small amount of activated charcoal, followed by filtration through a pad of Celite. This can effectively remove highly colored, non-polar impurities.[16]

Q9: I'm having trouble separating my product from the unreacted starting material by column chromatography.

A9: This usually means the polarity of your product and starting material are very similar.

  • Optimize Eluent System: Use thin-layer chromatography (TLC) to carefully screen different solvent systems. A common starting point is a mixture of hexanes and ethyl acetate.[16] Try adding a small percentage of a more polar or less polar solvent to improve separation.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for purification.[16] Choose a solvent in which your product has high solubility at high temperature and low solubility at room temperature or below, while the starting material remains soluble.

  • Alternative Chromatography: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina.

Experimental Protocols & Data

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol is a starting point and should be optimized for your specific amine.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Reagent Addition: Add an appropriate polar aprotic solvent (e.g., DMSO, DMF, ~0.5 M concentration). Add the amine (2.1 eq.) or the amine (1.1 eq.) and a non-nucleophilic base like K₂CO₃ or Et₃N (1.5 eq.).

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 100 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[16]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This reaction is highly sensitive to air and moisture. Proper inert atmosphere techniques are essential.

  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol %) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.4 eq.), this compound (1.0 eq.), and the amine (1.2 eq.).

  • Solvent Addition: Remove the Schlenk tube from the glovebox, connect it to a Schlenk line, and add degassed, anhydrous solvent (e.g., toluene, dioxane, ~0.2 M concentration) via cannula.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, and quench by adding saturated aqueous ammonium chloride. Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography. Be aware that removing the phosphine ligand and its oxide can sometimes be challenging.

Table 1: Recommended Starting Conditions
ParameterSNArBuchwald-Hartwig Amination
Substrate This compoundThis compound
Amine Strong Nucleophiles (Aliphatic Amines)Weak Nucleophiles (Anilines, Amides)
Catalyst NonePd(0) source (e.g., Pd₂(dba)₃, Pd(OAc)₂)
Ligand NoneBulky Phosphine (e.g., XPhos, RuPhos)
Base K₂CO₃, Et₃N, or excess amineNaOtBu, Cs₂CO₃, K₃PO₄
Solvent DMSO, DMF, NMP (Polar Aprotic)Toluene, Dioxane, THF (Anhydrous)
Temperature 25 - 120 °C60 - 110 °C
Atmosphere Nitrogen recommendedInert (Nitrogen or Argon) is CRITICAL

Visualizations: Mechanisms and Workflows

Diagram 1: SNAr Reaction Pathway

SNAr_Mechanism reagents Aryl-Cl + Amine (Nu:) intermediate Meisenheimer Complex (Anionic Intermediate) reagents->intermediate Step 1: Nucleophilic Attack (Rate-Determining) product Aryl-Nu + Cl- intermediate->product Step 2: Leaving Group Expulsion

Caption: The two-step addition-elimination mechanism of SNAr.

Diagram 2: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(L_n)-Cl pd0->oa_complex Ar-Cl re_label Reductive Elimination amine_complex [Ar-Pd(II)(L_n)(Amine)]+ oa_complex->amine_complex Amine oa_label Oxidative Addition amido_complex Ar-Pd(II)(L_n)-Amido amine_complex->amido_complex Base amido_complex->pd0 Product (Ar-Amine) deprot_label Deprotonation

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Diagram 3: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield Observed q_method Which Method? (SNA r or Buchwald-Hartwig) start->q_method snar_check SNA r Troubleshooting q_method->snar_check SNA r bh_check Buchwald-Hartwig Troubleshooting q_method->bh_check Buchwald-Hartwig snar_q1 Is amine a strong nucleophile? snar_check->snar_q1 snar_a1_no Switch to Buchwald-Hartwig snar_q1->snar_a1_no No snar_q2 Is solvent polar aprotic (DMSO, DMF)? snar_q1->snar_q2 Yes snar_a2_no Change to appropriate solvent snar_q2->snar_a2_no No snar_q3 Have you increased temperature? snar_q2->snar_q3 Yes snar_a3_no Increase temperature incrementally snar_q3->snar_a3_no No bh_q1 Was reaction run under inert atmosphere? bh_check->bh_q1 bh_a1_no Repeat with proper inert technique bh_q1->bh_a1_no No bh_q2 Is the ligand appropriate for aryl chlorides? bh_q1->bh_q2 Yes bh_a2_no Screen bulky, electron-rich ligands bh_q2->bh_a2_no No bh_q3 Is the base strong enough (e.g., NaOtBu)? bh_q2->bh_q3 Yes bh_a3_no Use a stronger base bh_q3->bh_a3_no No

Caption: A logical workflow for diagnosing low-yield amination reactions.

References

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Organic Letters, 6(17), 2881-4. [Link]

  • Zultanski, S. L., & Buchwald, S. L. (2017). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 139(42), 15064-15069. [Link]

  • Beller, M., et al. (2002). New Ligands for a General Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides. Angewandte Chemie International Edition, 41(18), 3417-3420. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society, 129(12), 3844-3845. [Link]

  • Driver, M. S., & Hartwig, J. F. (1997). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2. Journal of the American Chemical Society, 119(35), 8232-8245. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by a New Biarylphosphine Ligand. Journal of the American Chemical Society, 131(36), 12898-12899. [Link]

  • Martinez, R. D., et al. (1986). Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. Journal of the Chemical Society, Perkin Transactions 2, 1427-1431. [Link]

  • Beller, M., et al. (2002). New Ligands for a General Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides. Angewandte Chemie, 114(18), 3555-3558. [Link]

  • Nudelman, N. S., et al. (1985). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 1267-1272. [Link]

  • Ai, H. J., & Buchwald, S. L. (2022). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. ACS Catalysis, 12(1), 282-288. [Link]

  • Jasiński, M., & Mlostoń, G. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4831. [Link]

  • University of Liverpool. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. University of Liverpool Chemistry Department. [Link]

  • Buchwald, S. L., et al. (2015). Studies on the Amination of Aryl Chlorides with a Monoligated Palladium Catalyst: Kinetic Evidence for a Cooperative Mechanism. Journal of the American Chemical Society, 137(49), 15479-15491. [Link]

  • Beller, M., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. Frontiers in Chemistry, 8, 298. [Link]

  • Various Authors. (2018). Optimization of reaction conditions. ResearchGate. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Various Authors. (2019). Optimization of reaction conditions. ResearchGate. [Link]

  • Buchwald, S. L., et al. (2021). Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides. Journal of the American Chemical Society, 143(3), 1530-1543. [Link]

  • Various Authors. (2019). Optimization of the reaction conditions. ResearchGate. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Various Authors. (2018). Reductive amination of various nitro compounds with aldehydes. ResearchGate. [Link]

  • Gabbutt, C. D., et al. (2022). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 27(15), 4701. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Ley, S. V., et al. (2011). Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing. Organic Process Research & Development, 15(3), 673-676. [Link]

  • NROChemistry. (2023). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Various Authors. (2021). Optimization of the reaction conditions for the aminalization reaction between 1a and 2a. ResearchGate. [Link]

  • Mernyák, E., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2339-2344. [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Clariant GmbH. (1996). Process for the preparation of chlorofluoronitrobenzenes and difluoronitrobenzenes.
  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. [Link]

  • Morressier. (2018). Nucleophilic aromatic substitution: Using microwave chemistry. Morressier. [Link]

  • Various Authors. (2019). Optimization of the reaction conditions for 1‐chloro‐4‐nitrobenzene reduction using ruthenium complexes. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. Wikipedia. [Link]

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Technical Support Center: Degradation of 1-Chloro-2,5-difluoro-4-nitrobenzene in Strong Base

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling experiments involving 1-chloro-2,5-difluoro-4-nitrobenzene. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile but reactive compound, particularly in the context of its degradation or substitution reactions under strong basic conditions. Here, we will address common challenges and questions in a practical, Q&A format, grounding our advice in established chemical principles and field-proven insights.

Section 1: Fundamental Principles & Reaction Overview

Before diving into troubleshooting, it's crucial to understand the chemistry at play. The degradation of this compound in the presence of a strong base like sodium hydroxide (NaOH) is a classic example of Nucleophilic Aromatic Substitution (SNAr).

Q1: What is the underlying mechanism for this reaction?

A1: The reaction proceeds via a well-established addition-elimination mechanism.[1] The benzene ring of this compound is rendered electron-deficient by the powerful electron-withdrawing effect of the nitro (-NO₂) group.[2] This "activates" the ring, making it susceptible to attack by nucleophiles, such as the hydroxide ion (OH⁻) from a strong base.

The process involves two key steps:

  • Addition of the Nucleophile: The hydroxide ion attacks the carbon atom bearing a halogen, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[1]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of a halide ion (Cl⁻ or F⁻).

This entire sequence is visualized in the diagram below.

Troubleshooting_Slow_Reaction Start Problem: Reaction is too slow Check_Temp Is the reaction temperature above ambient (e.g., >40°C)? Start->Check_Temp Check_Base Is the molar ratio of NaOH to substrate > 1.5? Check_Temp->Check_Base Yes Action_Temp Increase temperature to 40-60°C. Monitor for byproducts. Check_Temp->Action_Temp No Check_Solvent Are you using a polar aprotic solvent (e.g., DMSO)? Check_Base->Check_Solvent Yes Action_Base Increase NaOH to 1.5-2.0 equivalents. Check_Base->Action_Base No Action_Solvent Consider switching from a protic solvent to DMSO or DMF. Check_Solvent->Action_Solvent No End Re-evaluate reaction progress. Check_Solvent->End Yes Action_Temp->Check_Base Action_Base->Check_Solvent Action_Solvent->End

Sources

Technical Support Center: Managing Exothermic Reactions with 1-Chloro-2,5-difluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling 1-Chloro-2,5-difluoro-4-nitrobenzene. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile but highly reactive compound. Our goal is to provide you with the technical insights and practical troubleshooting steps necessary to manage its inherent exothermic properties safely and effectively. The guidance herein is based on established principles of process safety and reaction hazard assessment.

Section 1: Frequently Asked Questions (FAQs) & Foundational Principles

This section addresses the fundamental questions regarding the reactivity of this compound and the proactive steps required for safe experimentation.

Q1: Why are nucleophilic aromatic substitution (SNAr) reactions with this compound often highly exothermic?

A1: The high exothermicity is a direct result of the molecule's electronic structure. The aromatic ring is "activated" by a strongly electron-withdrawing nitro group (-NO2) positioned para to the chlorine leaving group.[1][2][3] This activation facilitates a two-step addition-elimination mechanism.[3]

  • Nucleophilic Attack: A nucleophile (e.g., an amine) attacks the carbon atom bonded to the chlorine. The electron-withdrawing nitro group stabilizes the resulting negatively charged intermediate, known as a Meisenheimer complex.[2][3] This initial step is typically the rate-determining and primary heat-generating step of the reaction.

  • Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.

The formation of a stable product and the resonance stabilization provided by the nitro group contribute to a significant release of energy (enthalpy), making the reaction highly exothermic.[4][5]

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products A 1-Chloro-2,5-difluoro- 4-nitrobenzene MC Meisenheimer Complex (Resonance Stabilized) A->MC 1. Addition (Fast, Exothermic) Nu Nucleophile (Nu⁻) Nu->MC P Substituted Product MC->P 2. Elimination (Fast) LG Chloride (Cl⁻) MC->LG

Caption: Simplified SNAr addition-elimination mechanism.

Q2: What is a "runaway reaction," and why is it a critical concern with this compound?

A2: A runaway reaction is an uncontrollable, self-accelerating process where the heat generated by the reaction exceeds the heat removal capacity of the system.[6] This leads to a rapid rise in temperature and pressure, potentially causing vessel rupture, explosions, fires, and the release of toxic materials.[7][8]

The concern is particularly acute for nitroaromatic compounds like this compound for two main reasons:

  • High Reaction Enthalpy: As discussed, the intended SNAr reaction is highly exothermic.

  • Decomposition Hazard: Nitroaromatic compounds are energetically unstable and can undergo violent, explosive decomposition at elevated temperatures.[9] A runaway of the primary SNAr reaction can easily reach the onset temperature for a much more dangerous secondary decomposition reaction.[10]

Q3: How can I quantitatively assess the thermal risk of my specific reaction before performing it at scale?

A3: The most reliable method for assessing thermal risk is Reaction Calorimetry .[11][12] This technique measures the heat flow of a chemical reaction under controlled conditions, simulating your actual process on a small scale.[11][13][14] It provides critical data to design a safe and robust process. Key insights from calorimetry include understanding reaction thermodynamics, kinetics, and potential hazards.[11]

Q4: What are the essential parameters I should determine from a calorimetry study?

A4: A thorough calorimetry study should provide the data summarized in the table below. This data is essential for safe scale-up and process design.

ParameterDescriptionSignificance for Safety
Heat of Reaction (ΔHr) The total amount of heat released or absorbed per mole of limiting reactant.Determines the total energy that must be managed by the cooling system.
Heat Flow (Qr) The rate at which heat is generated over time (in Watts).Indicates the instantaneous cooling demand. Spikes in heat flow can overwhelm cooling capacity.
Reactant Accumulation The amount of unreacted reagent present in the reactor at any given time.High accumulation is dangerous. A cooling failure could cause all accumulated reagent to react at once, leading to a runaway.[11]
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase if all cooling were lost (ΔTad = ΔHr / (mass × Cp)).A critical indicator of runaway potential. A high ΔTad signals a high-hazard process.[11]
Maximum Temperature of the Synthesis Reaction (MTSR) The highest temperature the reaction mass would reach under adiabatic conditions from the desired process temperature.This value must be safely below the onset temperature of any decomposition reactions.

Q5: What constitutes a safe experimental setup for running these reactions?

A5: A safe setup prioritizes control and containment. Key features include:

  • Jacketed Reactor: Allows for precise temperature control via a circulating thermal fluid.

  • Efficient Overhead Stirring: Ensures homogeneous mixing and heat distribution, preventing localized hot spots.

  • Controlled Dosing System: A syringe pump or addition funnel for slow, controlled addition of the limiting reagent. This is the primary method for controlling the rate of heat generation.[15]

  • Multiple Temperature Probes: One probe in the reactor contents (Tinternal) and another in the cooling jacket (Tjacket) to monitor heat transfer. Fast-response sensors are crucial.[8]

  • Emergency Cooling & Quench: A readily available supply of a strong cooling medium (e.g., dry ice/acetone bath) and a pre-prepared, validated quench solution to stop the reaction if necessary.

  • Pressure Relief: The system should not be sealed. A pressure relief valve or a bubbler system is essential to prevent pressure buildup from off-gassing or boiling.[6][7]

Section 2: Troubleshooting Guide for Exothermic Events

This guide provides actionable steps for specific adverse events you might encounter.

Scenario 1: Unexpected Temperature Spike During Reactant Addition

You are adding your nucleophile solution, and the internal temperature begins to rise much faster than anticipated, exceeding your set point by several degrees.

  • Immediate Actions:

    • STOP ADDITION IMMEDIATELY. This is the most critical first step to halt the generation of more heat.

    • APPLY MAXIMUM COOLING. Lower the jacket temperature significantly to create the largest possible temperature differential (ΔT) and maximize heat removal.

    • MONITOR CLOSELY. Watch the internal temperature and pressure. If the temperature continues to rise uncontrollably, proceed to emergency quenching.

    • PREPARE QUENCH SOLUTION. Have your validated quench solution (e.g., a cold, non-reactive acid or solvent) ready for immediate use.

  • Root Cause Analysis & Prevention:

    • Was the addition rate too fast? The rate of heat generation exceeded the rate of heat removal. Prevention: Reduce the dosing rate in subsequent experiments, especially at the beginning of the reaction.

    • Is the cooling system performing correctly? Check the circulator flow rate and temperature. Prevention: Always verify cooling system performance before starting the reaction.

    • Was the reactant concentration too high? A more concentrated solution will generate heat more rapidly in a smaller volume. Prevention: Use a more dilute solution to help manage the exotherm.[15]

    • Was the starting temperature too high? Reaction kinetics increase with temperature, creating a positive feedback loop.[6] Prevention: Start the reaction at a lower temperature to provide a larger safety buffer.

Troubleshooting_Spike Start Temperature Spike During Addition Stop 1. STOP ADDITION Start->Stop Cool 2. Apply Max Cooling Stop->Cool Monitor 3. Monitor T & P Cool->Monitor Stable Temperature Stabilizes Monitor->Stable Yes Rising Temperature Still Rising Monitor->Rising No Analyze 5. Post-Mortem Analysis: - Addition Rate? - Cooling Failure? - Concentration? Stable->Analyze Quench 4. Execute Emergency Quench Rising->Quench Quench->Analyze

Caption: Decision workflow for a temperature spike.

Scenario 2: Temperature Continues to Rise After Addition is Complete

You have finished adding the nucleophile, but the internal temperature does not level off. Instead, it continues to climb, indicating significant heat generation is still occurring.

  • Immediate Actions:

    • MAINTAIN MAXIMUM COOLING. Ensure the cooling system is operating at full capacity.

    • MONITOR PRESSURE. A rise in temperature can lead to solvent boiling and pressure buildup. Ensure the vent is clear.

    • CONSIDER QUENCHING. If the temperature approaches the solvent's boiling point or the pre-determined MTSR, execute the emergency quench procedure without delay.

  • Root Cause Analysis & Prevention:

    • High Reactant Accumulation: This is the most likely cause. The reaction rate was slower than the addition rate, leading to a large amount of unreacted nucleophile being present at the end of the addition. This unreacted material is now reacting in an uncontrolled (batch) manner. Prevention: A calorimetry study is essential to determine a safe addition rate that minimizes accumulation.[11] The goal is to have the reaction be "addition-controlled," not "kinetically-controlled."

    • Onset of a Side Reaction or Decomposition: The reaction may have reached a temperature that initiated an unintended, secondary exothermic reaction. Prevention: Characterize the thermal stability of all reactants, intermediates, and products using techniques like Differential Scanning Calorimetry (DSC) to identify decomposition onset temperatures.[16]

Section 3: Key Experimental Protocols

Protocol 1: General Methodology for a Pilot-Scale (1L) SNAr Reaction

This protocol outlines a framework for a safety-conscious approach. Specific parameters (temperatures, rates, concentrations) must be determined by prior calorimetry studies.

  • System Preparation:

    • Assemble a clean, dry 1L jacketed reactor system with overhead stirring, a condenser, an inert gas inlet, a temperature probe, and a pressure-equalizing addition funnel connected to a syringe pump.

    • Rationale: A controlled, inert environment prevents side reactions and ensures accurate monitoring.

    • Connect the reactor jacket to a circulating bath and set it to 5-10°C below the desired internal reaction temperature.

  • Reagent Charging:

    • Charge the reactor with this compound and the chosen solvent.

    • Rationale: Having the electrophile in the reactor allows for controlled addition of the nucleophile, which is typically the more reactive component.

    • Load the nucleophile solution into the syringe pump.

  • Reaction Execution:

    • Start stirring and allow the reactor contents to reach the target starting temperature (e.g., 0°C).

    • Begin the slow, dropwise addition of the nucleophile via the syringe pump at the pre-determined safe rate.

    • Rationale: Slow, controlled addition is the primary means of managing the rate of heat generation to ensure it does not exceed the cooling capacity.[15]

    • Monitor the internal temperature (Tinternal) and the jacket temperature (Tjacket) continuously. The difference between them (ΔT) is an indicator of the heat being removed. A large and growing ΔT indicates a strong exotherm.

  • Post-Addition & Workup:

    • After the addition is complete, allow the reaction to stir at the set temperature for a specified time to ensure complete conversion and prevent latent exotherms.

    • Once the reaction is deemed complete by in-process control (e.g., TLC, LC-MS), proceed with the planned workup and purification.

Workflow_Hazard_Assessment cluster_desk Phase 1: Desktop Analysis cluster_lab Phase 2: Laboratory Screening cluster_process Phase 3: Process Design cluster_scaleup Phase 4: Scale-Up Lit Literature Search: Known Hazards of Nitroaromatics Thermo Estimate ΔHrxn & ΔTad (Computational Tools) Lit->Thermo DSC DSC/TGA Analysis: Determine T_onset for Decomposition Thermo->DSC Proceed if Hazard is Indicated Calorimetry Reaction Calorimetry: Measure True Heat Flow, Accumulation, MTSR DSC->Calorimetry Params Define Safe Parameters: - Dosing Rate - Temperature - Concentration Calorimetry->Params Emergency Develop Emergency Shutdown & Quench Procedures Params->Emergency Pilot Pilot Plant Run with Full Engineering Controls Emergency->Pilot

Sources

Technical Support Center: Catalyst Removal in 1-Chloro-2,5-difluoro-4-nitrobenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Chloro-2,5-difluoro-4-nitrobenzene. This resource is designed for researchers, chemists, and process development professionals who are navigating the challenges associated with removing residual catalysts from this critical pharmaceutical intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

The synthesis of this compound, often achieved through a nucleophilic aromatic substitution (halogen exchange or 'halex' reaction), frequently employs phase-transfer catalysts (PTCs) to facilitate the reaction between an organic substrate and an inorganic salt. While essential for the reaction's success, the complete removal of these catalysts is paramount for the purity, stability, and safety of the final product and any subsequent active pharmaceutical ingredients (APIs).

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries we receive regarding catalyst removal in this specific synthesis.

Q1: What are the typical catalysts used for synthesizing this compound, and how do they work?

A: The most common industrial synthesis involves reacting a dichloronitrobenzene precursor with an alkali metal fluoride, such as potassium fluoride (KF). This reaction is sluggish due to the poor solubility of the inorganic fluoride salt in the organic reaction medium. To overcome this, a phase-transfer catalyst (PTC) is used. These catalysts possess both hydrophilic (salt-loving) and lipophilic (organic-loving) properties.

Common PTCs for this application include:

  • Quaternary Ammonium Salts: Such as tetrabutylammonium bromide (TBAB) or octadecyltrimethylammonium chloride.

  • Quaternary Phosphonium Salts: Like tetrabutylphosphonium bromide.

  • Crown Ethers: For example, 18-crown-6, which is highly effective at solvating potassium ions.[1]

The PTC transports the fluoride anion from the solid or aqueous phase into the organic phase where the reaction occurs, dramatically accelerating the rate of substitution.

Q2: Why is the complete removal of these residual catalysts so critical?

A: The importance of removing residual catalysts cannot be overstated, for several key reasons:

  • Downstream Reaction Interference: Residual PTCs can act as unintended catalysts or inhibitors in subsequent synthetic steps, leading to side reactions, reduced yields, and the formation of new impurities.

  • Product Instability: Catalysts can sometimes promote the degradation of the final product during storage or further processing, such as distillation, by lowering the decomposition temperature.

  • Regulatory Compliance: For pharmaceutical applications, stringent limits are placed on all impurities, including catalyst residues. Regulatory bodies like the ICH have guidelines for metal catalysts, and similar principles of control apply to organic residues to ensure patient safety.[2]

  • Final Product Specifications: Meeting the required purity profile for the intermediate is essential for the quality and efficacy of the final API.

Q3: What is the primary strategy for removing phase-transfer catalysts like quaternary ammonium salts?

A: The most straightforward and widely used method is an aqueous wash or liquid-liquid extraction. Since quaternary ammonium and phosphonium salts have ionic character, they exhibit significant solubility in water. After the reaction is complete, the organic reaction mixture (often dissolved in a water-immiscible solvent like toluene or dichloromethane) is washed repeatedly with water or a brine solution. The catalyst partitions into the aqueous phase, which is then separated and discarded. The efficiency of this extraction depends on the catalyst's structure and the process conditions.

Q4: I am consistently observing emulsions during the aqueous workup. How can I prevent or break them?

A: Emulsion formation is a common problem, as PTCs are designed to be surfactants. Here are several effective troubleshooting strategies:

  • Add Brine: Wash with a saturated sodium chloride (brine) solution instead of pure water. The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic components.

  • Change Solvent: If possible, switch to a less emulsion-prone organic solvent. For example, toluene is often less problematic than dichloromethane.

  • Centrifugation: For lab-scale operations, centrifuging the mixture is a highly effective way to force the separation of layers.

  • Temperature Adjustment: Gently warming the mixture can sometimes decrease viscosity and help break the emulsion, but this must be done cautiously to avoid product degradation.

  • Filtration: Passing the emulsified mixture through a pad of a filter aid like Celite® can sometimes break the emulsion by coalescing the dispersed droplets.

Q5: Aqueous washing isn't getting the catalyst levels low enough. What are the next steps?

A: When simple washing is insufficient, more advanced techniques are required:

  • Adsorbent Treatment: The crude product stream (in solution) can be passed through a plug of a polar adsorbent like silica gel or alumina. The polar heads of the quaternary ammonium or phosphonium salts strongly adsorb onto the silica surface, while the less polar product passes through.

  • Recrystallization: This is a powerful purification technique. By dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, the this compound will crystallize out in a pure form, leaving the more soluble catalyst behind in the mother liquor.

  • Acidic Wash: A wash with a dilute acid solution (e.g., 1M HCl) can sometimes improve the partitioning of certain catalyst-related impurities into the aqueous phase.

Q6: How can I definitively confirm that the catalyst has been removed to the required level?

A: Visual inspection or simple tests are not sufficient. Quantitative analytical methods are mandatory.

  • For Organic PTCs: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method. If the catalyst lacks a strong UV chromophore, methods like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can be used. For very low levels, Liquid Chromatography-Mass Spectrometry (LC-MS) provides excellent sensitivity and specificity.[3]

  • For Metal Catalysts: While less common for this specific reaction, if any metal catalysts were used (e.g., in related syntheses), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or ICP-Mass Spectrometry (ICP-MS) are the industry standards for quantifying trace metal residues.[4][5]

Part 2: Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during catalyst removal.

Problem Potential Cause Recommended Solution & Rationale
High residual PTC levels detected post-workup 1. Insufficient Washing: The number of washes or the volume of the aqueous phase is inadequate to fully extract the catalyst.Increase the number of aqueous washes from 3 to 5. Rationale: Each wash removes a fraction of the catalyst based on its partition coefficient. Multiple washes are more effective than a single large-volume wash.
2. Emulsion Preventing Separation: An emulsion is trapping the catalyst in the organic layer.Perform a final wash with saturated brine. Rationale: The high salt concentration increases the polarity of the aqueous phase, destabilizing the emulsion and improving phase separation.
3. Incorrect pH: The pH of the wash water is not optimal for catalyst solubility.Ensure the wash water is neutral to slightly acidic. Rationale: Highly basic conditions can sometimes suppress the ionic character of certain impurities, reducing their water solubility.
Product degradation or discoloration during purification 1. Thermal Instability: Residual catalyst is lowering the decomposition temperature of the product during distillation.Implement an adsorbent treatment step (e.g., silica plug) before distillation. Rationale: This removes the catalyst to trace levels, preventing it from catalyzing degradation at elevated temperatures.
2. Reaction with Adsorbent: The product is sensitive to the adsorbent used (e.g., acidic silica).Use a deactivated or neutral adsorbent. Rationale: Neutral alumina or silica that has been treated with a base (e.g., triethylamine) can prevent degradation of acid-sensitive compounds.
Low product yield after purification 1. Product Loss in Aqueous Washes: The product has some slight solubility in the aqueous phase.Back-extract the combined aqueous layers with a small amount of fresh organic solvent. Rationale: This recovers any dissolved product from the aqueous phase.
2. Product Co-crystallization with Catalyst: The catalyst is precipitating with the product during recrystallization.Change the recrystallization solvent system. Rationale: A different solvent may alter the relative solubilities of the product and catalyst, allowing for better separation.

Part 3: Experimental Protocols & Workflows

These protocols provide detailed, step-by-step methodologies for key purification processes.

Protocol 3.1: Optimized Aqueous Workup for PTC Removal
  • Reaction Quench: Once the reaction is deemed complete by in-process control (e.g., GC or HPLC), cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., toluene, 2 volumes relative to the initial reaction volume) to reduce viscosity and improve handling.

  • Initial Water Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of deionized water. Shake vigorously for 1-2 minutes. Allow the layers to separate.

  • Phase Separation: Drain the lower aqueous layer.

  • Repeat Washes: Repeat steps 3 and 4 two more times with fresh deionized water.

  • Brine Wash: For the final wash, use an equal volume of saturated NaCl solution (brine). This helps to break any minor emulsions and remove residual water from the organic layer.

  • Verification: Sample the organic layer for analysis by a validated HPLC or LC-MS method to quantify the residual PTC. The concentration should be below the established limit before proceeding.

  • Drying: Dry the organic layer over a drying agent like anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 3.2: Silica Gel Plug Filtration for Trace Catalyst Scavenging
  • Prepare Plug: In a fritted glass funnel, place a small cotton plug at the bottom. Add a 1-inch layer of sand. Gently add a 4-6 inch layer of silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexane). Add another 1-inch layer of sand on top.

  • Equilibrate: Wash the prepared silica plug with the chosen organic solvent for the main product solution (e.g., toluene or dichloromethane). Do not let the plug run dry.

  • Load Solution: Take the organic solution of crude this compound (after initial aqueous workup) and carefully load it onto the top of the plug.

  • Elute Product: Elute the product from the plug using the organic solvent. The highly polar PTC will remain adsorbed at the top of the silica gel.

  • Collect Fractions: Collect the eluent in fractions and monitor by TLC or HPLC to ensure all the product has been collected.

  • Verification: Combine the product-containing fractions and analyze for residual PTC to confirm successful removal.

  • Concentrate: Remove the solvent under reduced pressure to obtain the purified product.

Part 4: Visualization of Workflows

Visual aids can clarify complex decision-making processes and workflows in the lab.

Catalyst_Removal_Workflow cluster_0 Purification Process cluster_1 Decision & Final Steps Reaction Completed Reaction Mixture Workup Aqueous Workup (Protocol 3.1) Reaction->Workup Quench & Dilute Analysis1 IPC Analysis (HPLC/LC-MS) Workup->Analysis1 Adsorbent Silica Plug Filtration (Protocol 3.2) Analysis1->Adsorbent PTC > Limit Pass Specification Met: Purified Product Analysis1->Pass PTC < Limit Analysis2 Final QC Analysis Adsorbent->Analysis2 Analysis2->Pass PTC < Limit Fail Specification Failed: Re-process Analysis2->Fail PTC > Limit

Caption: General workflow for removal and verification of phase-transfer catalysts.

Emulsion_Troubleshooting Start Emulsion Observed During Aqueous Wash Decision1 Is it a minor haze or a thick layer? Start->Decision1 Action1 Add Saturated Brine & Swirl Gently Decision1->Action1 Minor Haze Action2 Allow to Stand (30-60 min) Decision1->Action2 Thick Layer Decision2 Emulsion Resolved? Action1->Decision2 Action2->Decision2 Action3 Lab Scale: Centrifuge the Mixture Decision2->Action3 No End_Success Phases Separated Decision2->End_Success Yes Action4 Filter through Celite® Action3->Action4 If centrifuge unavailable Action3->End_Success Action4->End_Success End_Fail Consult Process Chemist (Consider solvent change) Action4->End_Fail If still unresolved

Caption: Decision tree for resolving emulsions during workup.

Part 5: References

  • Analysis of residual catalysts in pharmaceuticals. (n.d.). Shimadzu. Retrieved from [Link]

  • Marguí, E., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Analytical Chemistry, 81(4), 1404-10. Retrieved from [Link]

  • Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (2014). ResearchGate. Retrieved from [Link]

  • 1-Chloro-2 5-difluoro-4-nitrobenzene CAS:578-28-9. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

  • US Patent 5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes. (1996). Google Patents. Retrieved from

  • Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Process Intensification and Multivariable Interaction Analysis for Platinum Extraction from Spent Catalysts Using Ultrasound-Assisted Leaching. MDPI. Retrieved from [Link]

  • Analytical methods for tracing pharmaceutical residues in water and wastewater. (n.d.). AquaEnergy Expo. Retrieved from [Link]

Sources

Technical Support Center: Solvent Selection for Reactions with 1-Chloro-2,5-difluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with expert insights and troubleshooting advice for selecting the optimal solvent when working with 1-Chloro-2,5-difluoro-4-nitrobenzene. The appropriate solvent is paramount for achieving high yields, minimizing side reactions, and ensuring reproducible results in reactions involving this highly activated aryl halide.

Section 1: Understanding the Substrate: this compound

This compound is a versatile building block in medicinal chemistry and materials science.[1][2] Its reactivity is dominated by the powerful electron-withdrawing nitro group (-NO₂), which significantly acidifies the aromatic ring and makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[3][4]

The nitro group, positioned para to the chlorine atom and ortho to one of the fluorine atoms, activates these positions for nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[4][5]

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 578-28-9[1][2]
Molecular Formula C₆H₂ClF₂NO₂[2]
Molecular Weight ~193.5 - 197.55 g/mol [1][2]
Appearance Yellow crystalline solid[1]
Melting Point 60-62 °C[1]
Solubility Soluble in organic solvents (acetone, methanol, ethanol); insoluble in water.[1]

Section 2: The Critical Role of the Solvent in SNAr Reactions

The solvent does more than just dissolve reactants; it actively participates in the reaction mechanism and can dramatically influence the reaction rate and outcome. In an SNAr reaction, the solvent's primary roles are to:

  • Solvate the Reactants : Ensure the substrate and the nucleophile are in the same phase.

  • Stabilize the Meisenheimer Complex : The rate-determining step in most SNAr reactions is the initial attack by the nucleophile to form the anionic Meisenheimer complex.[4] Polar solvents are crucial for stabilizing this charged intermediate, thereby lowering the activation energy and accelerating the reaction.

  • Influence Nucleophile Reactivity : The solvent shell around the nucleophile can either enhance or hinder its reactivity.

SNAr_Mechanism sub Substrate (this compound) intermediate Meisenheimer Complex (Resonance Stabilized Anion) sub->intermediate Attack (Slow Step) + Nu⁻ nuc Nucleophile (Nu⁻) product Product intermediate->product Elimination (Fast Step) - X⁻ lg Leaving Group (Cl⁻ or F⁻)

Caption: The two-step addition-elimination mechanism of SNAr reactions.

Section 3: Solvent Classes and Recommendations

The choice of solvent is a balance between reaction kinetics, solubility, and practical considerations like boiling point and ease of removal.

Decision-Making Workflow for Solvent Selection

Solvent_Selection_Workflow start Start: Define SNAr Reaction q1 Is the nucleophile strong and anionic? start->q1 polar_aprotic Priority Choice: Polar Aprotic (DMSO, DMF, MeCN) q1->polar_aprotic Yes polar_protic Consider with Caution: Polar Protic (EtOH, MeOH) q1->polar_protic No (Neutral Nu:) q2 Is reaction sluggish at room temp? polar_aprotic->q2 polar_protic->q2 high_bp Use High-Boiling Solvent (DMSO, DMF, Dioxane) Allows for heating q2->high_bp Yes low_bp Use Lower-Boiling Solvent (MeCN, THF, Acetone) Easy removal, but limited temp. q2->low_bp No workup Final Check: Work-up & Purification (Solvent removal, quenching) high_bp->workup low_bp->workup

Caption: A workflow for selecting an appropriate solvent system.

Solvent Comparison Table
Solvent ClassExample(s)Boiling Point (°C)Characteristics & Use CasesProsCons
Polar Aprotic DMSO, DMF, Acetonitrile (MeCN)189, 153, 82General Recommendation. Excellent for SNAr. They solvate cations well but leave the nucleophile anion "naked" and highly reactive. They strongly stabilize the Meisenheimer complex.[6]High reaction rates; often proceed at lower temperatures.High boiling points (DMSO, DMF) can make removal difficult; potential for side reactions at high temperatures.
Polar Protic Ethanol (EtOH), Methanol (MeOH), Water78, 65, 100Used when the nucleophile is neutral (e.g., an amine) or when using alkoxide nucleophiles in their parent alcohol.Inexpensive, low toxicity, easy to remove. Can assist in displacing the leaving group.Can decrease nucleophilicity via hydrogen bonding, leading to slower reactions.[7]
Non-Polar Aprotic Toluene, Dioxane, THF111, 101, 66Used in specific cases where reactants have poor solubility in polar solvents or to avoid side reactions with the solvent. Often require higher temperatures or phase-transfer catalysts.Chemically inert; can be useful for specific solubility requirements.Poor stabilization of charged intermediates leads to much slower reaction rates.

Section 4: Troubleshooting Guide & FAQs

Q1: My reaction is very slow or not proceeding at all. What is the likely solvent-related cause?

A1: This is a classic symptom of suboptimal solvent choice.

  • Cause: If you are using a polar protic solvent like ethanol with an anionic nucleophile, hydrogen bonding may be deactivating your nucleophile.[7] Similarly, a non-polar solvent like toluene provides poor stabilization for the crucial Meisenheimer intermediate.

  • Solution: Switch to a polar aprotic solvent like DMSO or DMF. These solvents enhance nucleophilicity and stabilize the charged intermediate, which should significantly accelerate the reaction. If the reaction is still slow, gentle heating may be required.

Q2: I'm observing poor solubility of my starting material or nucleophile. What should I do?

A2: A homogenous solution is critical for efficient reaction.

  • Cause: The polarity of your chosen solvent may not match that of your reactants. This compound is a crystalline solid and requires a suitable organic solvent.[1]

  • Solution: Try a different solvent from the recommended class. For example, if your compound is insoluble in acetonitrile, try DMF or DMSO, which have stronger solvating properties. In some cases, a co-solvent system (e.g., THF/DMF) can be effective. A solubility test in a small vial before scaling up is always recommended.

Q3: I suspect my solvent is causing side reactions. What are common issues?

A3: Solvents are not always innocent bystanders.

  • Common Issues:

    • DMF/DMSO Decomposition: At elevated temperatures (>100-120 °C), DMF can decompose to generate dimethylamine, which can act as a competing nucleophile.

    • Protic Solvent Competition: In reactions with alkoxides or other strong bases, a protic solvent like ethanol can be deprotonated and act as a competing nucleophile (e.g., ethoxide).

  • Solution: Run the reaction at the lowest effective temperature. If high temperatures are necessary, consider a more robust solvent like DMSO or sulfolane. If using a protic solvent, ensure your primary nucleophile is significantly more reactive or used in excess.

Q4: Which halogen (Cl or F) is more likely to be substituted, and does the solvent affect this?

A4: In SNAr reactions, fluoride is typically a better leaving group than chloride.[4] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and accelerating the initial, rate-determining nucleophilic attack. The C-X bond is broken in a later, fast step, so bond strength is less important than in Sₙ1/Sₙ2 reactions.[4] Therefore, substitution of one of the fluorine atoms (likely the one ortho to the nitro group) is often favored. The solvent choice does not typically alter this intrinsic reactivity order but accelerates the overall rate.

Q5: I'm having difficulty with the work-up and removing my high-boiling point solvent (e.g., DMSO/DMF). Any tips?

A5: This is a common practical challenge.

  • Solution:

    • Aqueous Work-up: Quench the reaction mixture by pouring it into a large volume of cold water or ice.[8] Your organic product will often precipitate and can be collected by filtration. If it does not precipitate, proceed to extraction.

    • Extraction: Use a water-immiscible organic solvent like ethyl acetate (EtOAc), diethyl ether, or dichloromethane (DCM) to extract the product.[6]

    • Washing: DMSO and DMF are water-soluble. Wash the combined organic layers multiple times with water, followed by a wash with brine to remove residual water and solvent.[6] This is the most effective way to remove these high-boiling solvents.

    • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the volatile extraction solvent using a rotary evaporator.[6]

Section 5: Example Experimental Protocol

This protocol describes a typical SNAr reaction with an amine nucleophile.

Reaction: Synthesis of 4-(2,5-Difluoro-4-nitrophenyl)morpholine

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent & Reagents: Dissolve the starting material in dimethylformamide (DMF, approx. 0.5 M concentration). To this solution, add morpholine (1.2 eq) followed by a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq).[6]

  • Reaction: Stir the mixture at room temperature or heat gently to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once complete, cool the reaction to room temperature and pour it into a beaker containing ice water. A yellow precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with copious amounts of water to remove DMF and salts, followed by a small amount of cold ethanol or ether to aid in drying.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.

References

  • 1-Chloro-2 5-difluoro-4-nitrobenzene CAS:578-28-9. (n.d.). Google Shopping. Retrieved January 12, 2026.
  • Martinez, R. D., Mancini, P. M. E., Vottero, L. R., & Nudelman, N. S. (1986). Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. Journal of the Chemical Society, Perkin Transactions 2, 1427-1431. [Link]

  • 4-Nitrochlorobenzene. (n.d.). Solubility of Things. Retrieved January 12, 2026.
  • Nudelman, N. S., Mancini, P. M. E., Martinez, R. D., & Vottero, L. R. (1986). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 1427. [Link]

  • Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures. (n.d.).
  • 1-chloro-4-nitrobenzene. (n.d.). Chemister.ru. Retrieved January 12, 2026.
  • Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. (n.d.). Semantic Scholar. Retrieved January 12, 2026.
  • What happens when 1-chloro-2, 4-dinitrobenzene is treated with C2H5ONa? (2017). Quora. Retrieved January 12, 2026.
  • 1-CHLORO-4-NITROBENZENE CAS N°:100-00-5. (2002). OECD SIDS. Retrieved January 12, 2026.
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). National Institutes of Health (PMC). Retrieved January 12, 2026.
  • 1-Chloro-2-fluoro-4-nitrobenzene. (n.d.). PubChem. Retrieved January 12, 2026.
  • 1-Chloro-4-nitrobenzene. (n.d.). PubChem. Retrieved January 12, 2026.
  • Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? (2016). Chemistry Stack Exchange. Retrieved January 12, 2026.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. (n.d.). BenchChem. Retrieved January 12, 2026.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved January 12, 2026.
  • 1-Chloro-2, 5-difluoro-4-nitrobenzene, min 98%, 100 grams. (n.d.). Oakwood Chemical. Retrieved January 12, 2026.
  • Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1. (n.d.). National Institutes of Health (PMC). Retrieved January 12, 2026.
  • Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. Retrieved January 12, 2026.
  • 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. (2019). Loba Chemie. Retrieved January 12, 2026.

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how to avoid polymerization in 1-Chloro-2,5-difluoro-4-nitrobenzene reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for handling and reacting 1-Chloro-2,5-difluoro-4-nitrobenzene. This resource is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we address a critical challenge encountered during its use: the formation of intractable materials, often described as "polymerization," during synthetic reactions. Our goal is to provide you with the expert insights and practical methodologies necessary to ensure clean, high-yielding reactions.

Understanding the Reactivity of this compound

This compound is an electron-deficient aromatic ring, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . The potent electron-withdrawing effects of the nitro group and the fluorine atoms activate the ring for attack by nucleophiles, displacing the chloride (or fluoride) leaving group.[1][2] This high reactivity, while beneficial for desired transformations, can also pave the way for undesired side reactions and decomposition if not properly controlled.

While true polymerization in the classic sense (chain-growth of monomers) is not the primary concern, the term is often used by researchers to describe the formation of dark, insoluble, tar-like substances. These are typically the result of thermal decomposition, base-catalyzed side reactions, or radical-mediated processes.

Frequently Asked Questions (FAQs)

Q1: What is causing the "polymerization" in my reaction?

A1: The phenomenon you are observing is likely not a formal polymerization but rather a complex mixture of degradation and side-reaction products. The primary culprits are:

  • Thermal Decomposition: Nitroaromatic compounds can be thermally unstable and may decompose upon heating.[3] This process can be autocatalytic, where initial decomposition products accelerate further degradation.

  • Reaction with Strong Bases: While this specific molecule lacks alpha-protons for aci-nitro tautomerization, strong bases can still promote other undesired reactions on the electron-deficient ring or with the nitro group itself.[3][4]

  • Radical Intermediates: Under certain conditions, reduction of the nitro group can form radical anions.[5][6] These highly reactive species can initiate a cascade of reactions, leading to complex, high-molecular-weight byproducts.

Q2: Can the nitro group itself participate in unwanted reactions?

A2: Yes. The nitro group is highly reactive. Under harsh conditions (e.g., high temperatures, very strong bases or reducing agents), it can be reduced to nitroso, hydroxylamino, or amino groups.[5][7] These intermediates can be reactive and may condense with other molecules in the reaction mixture, contributing to the formation of colored impurities and tars.

Q3: Is there a specific temperature I should not exceed?

A3: While there is no universal maximum temperature, it is crucial to maintain the lowest possible temperature that allows for a reasonable reaction rate. For many SNAr reactions with this substrate, temperatures ranging from room temperature to 80°C are common. It is highly recommended to perform a thermal stability test, such as a Differential Scanning Calorimetry (DSC) analysis, on your reaction mixture if you plan to operate at elevated temperatures. As a general precaution, avoid prolonged heating above 100°C.

Q4: Can my choice of nucleophile or base influence polymerization?

A4: Absolutely. Very strong and sterically unhindered bases (e.g., sodium hydride, potent alkoxides) can be aggressive and may promote side reactions.[3] Similarly, nucleophiles that can also act as reducing agents may interact with the nitro group. Careful selection and controlled addition of reagents are paramount.

Troubleshooting Guide: Unwanted Polymerization/Decomposition

Use this guide to diagnose and resolve issues related to the formation of insoluble byproducts in your this compound reactions.

Symptom Potential Cause Recommended Solution(s)
Reaction mixture turns dark brown or black immediately upon heating.Thermal Decomposition: The reaction temperature is too high, causing rapid degradation of the nitroaromatic compound.1. Lower the Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 2. Use a Milder Solvent: Switch to a solvent with a lower boiling point to naturally limit the maximum reaction temperature. 3. Monitor with TLC/LC-MS: Check for product formation at lower temperatures to find the optimal balance between reaction rate and stability.
A solid, insoluble "polymer" crashes out of the solution during the reaction.Poor Solubility of Product/Intermediate: The desired product or a reaction intermediate may have low solubility in the chosen solvent, leading to precipitation. This is not polymerization but can be mistaken for it. Base-Catalyzed Side Reactions: The base may be causing unintended condensation reactions.1. Change Solvent System: Use a solvent or solvent mixture in which all components are expected to remain soluble. 2. Use a Weaker Base: Switch from a very strong base (e.g., NaH) to a milder one (e.g., K2CO3, Cs2CO3, or an organic base like DIPEA). 3. Slow Addition of Base: Add the base slowly and at a low temperature to maintain better control over the reaction.
The reaction is sluggish at low temperatures, but forcing conditions (high temp) lead to decomposition.Insufficient Activation or Poor Nucleophile: The reaction may require more energy than the substrate can tolerate thermally.1. Use a More Polar Aprotic Solvent: Solvents like DMF, DMSO, or NMP can accelerate SNAr reactions, often allowing for lower temperatures.[8] 2. Consider a Phase-Transfer Catalyst: For reactions with inorganic bases, a catalyst like a quaternary ammonium salt can improve reaction rates at lower temperatures.
The reaction yields are inconsistent, and sometimes a tarry residue is formed.Radical-Mediated Reactions: Trace impurities (like metals) or specific reaction conditions might be initiating radical pathways.1. Degas the Solvent: Remove dissolved oxygen, which can participate in radical reactions, by sparging with an inert gas (N2 or Ar). 2. Add a Radical Scavenger: Introduce a small amount of a radical inhibitor like Butylated Hydroxytoluene (BHT) or TEMPO.[9][10]

Preventative Measures and Protocols

Proactive measures are the most effective way to avoid unwanted side reactions.

Protocol 1: General Procedure for a Clean SNAr Reaction

This protocol provides a baseline for performing a nucleophilic aromatic substitution on this compound.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxygen and moisture from interfering.

  • Solvent Choice: Use a dry, polar aprotic solvent such as DMF, DMSO, or NMP. Ensure the solvent is of high purity.

  • Reagent Purity: Use high-purity this compound and nucleophile. Impurities can catalyze decomposition.

  • Controlled Addition: Dissolve the this compound and the nucleophile in the solvent. Cool the mixture (e.g., to 0°C) before slowly adding the base.

  • Temperature Management: Allow the reaction to proceed at the lowest effective temperature. Monitor progress by TLC or LC-MS. If no reaction occurs at room temperature after a few hours, gradually increase the temperature in increments (e.g., to 40°C, then 60°C), holding at each step to check for product formation versus impurity generation.

  • Work-up: Upon completion, quench the reaction by pouring it into cold water or a buffered solution to neutralize the base and precipitate the product.

Protocol 2: Incorporating a Radical Scavenger

For reactions that are particularly sensitive or prone to discoloration and tar formation:

  • Follow steps 1-3 from Protocol 1.

  • Add Scavenger: Before adding the base, add a catalytic amount of a radical scavenger such as Butylated Hydroxytoluene (BHT, ~0.1 mol%).

  • Proceed with steps 4-6 from Protocol 1, maintaining strict temperature control.

Visualizing Reaction Pathways

To better understand the chemical processes, the following diagrams illustrate the intended SNAr reaction and a conceptual pathway for undesired side reactions.

SNAr_Mechanism reagents This compound + Nucleophile (Nu-) meisenheimer Meisenheimer Complex (Resonance Stabilized Carbanion) reagents->meisenheimer Addition (Rate-Determining Step) product Substituted Product + Cl- meisenheimer->product Elimination (Fast)

Caption: The desired SNAr addition-elimination mechanism.

Side_Reactions cluster_paths Undesired Pathways start This compound conditions Harsh Conditions (High Temp, Strong Base) start->conditions thermal_decomp Thermal Decomposition conditions->thermal_decomp radical_formation Radical Anion Formation conditions->radical_formation base_side_react Base-Catalyzed Side Reactions conditions->base_side_react tar Insoluble 'Polymer' (Tars, Degradation Products) thermal_decomp->tar radical_formation->tar base_side_react->tar

Caption: Potential pathways leading to "polymerization".

References

  • Wipf Group, University of Pittsburgh. (2004, October 29). SCAVENGER strategies in organic synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, January 29). Reaction of nitro compounds with strong alkali? Retrieved from [Link]

  • International Labour Organization. (2011, August 18). Nitrocompounds, Aromatic: Physical & Chemical Hazards. Retrieved from [Link]

  • Free radical scavengers: An overview on heterocyclic advances and medicinal prospects. (2020, October 15). PubMed. Retrieved from [Link]

  • Britannica. (2023, December 29). Radical scavenger. Retrieved from [Link]

  • Taylor & Francis. Radical scavenger – Knowledge and References. Retrieved from [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020, January 3). Copolymerization of an Aryl Halide and Elemental Sulfur as a Route to High Sulfur Content Materials. Retrieved from [Link]

  • University of Kentucky X-Ray Crystallography Facility. Poly(arylene sulfide)s via nucleophilic aromatic substitution reactions of halogenated pyromellitic diimides. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. Retrieved from [Link]

  • ACS Publications. (2018, October 8). Nitro-Group-Containing Drugs. Retrieved from [Link]

  • American Chemical Society. Enzyme inhibition by nitro and nitroso compounds. Retrieved from [Link]

  • National Institutes of Health. (2015, June 1). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PubMed. (1998, January 1). Nitro reduction as an electronic switch for bioreductive drug activation. Retrieved from [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • National Institutes of Health. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • National Institutes of Health. Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

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Technical Support Center: Regioselectivity in Substitutions on 1-Chloro-2,5-difluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions involving 1-chloro-2,5-difluoro-4-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance regioselectivity in your experiments.

Understanding the Challenge: The Ambiguity of a Polysubstituted Ring

This compound presents a unique challenge in directing nucleophilic attack. The aromatic ring is activated towards SNAr by the strongly electron-withdrawing nitro group.[1][2] However, the presence of three potential leaving groups—one chlorine and two fluorine atoms—at positions ortho and para to the nitro group can lead to a mixture of products. Achieving high regioselectivity is paramount for efficient synthesis and minimizing downstream purification challenges.

Frequently Asked Questions (FAQs)

Q1: Which position on this compound is most susceptible to nucleophilic attack?

The positions ortho and para to the electron-withdrawing nitro group are activated for nucleophilic aromatic substitution.[1][2] In this molecule, these are C1 (chloro), C2 (fluoro), and C5 (fluoro). The relative reactivity of these positions depends on a combination of electronic and steric factors. Generally, fluorine is a better leaving group than chlorine in SNAr reactions due to the higher electronegativity of fluorine, which helps to stabilize the intermediate Meisenheimer complex.[1]

Q2: What is the expected major product in a typical SNAr reaction with this substrate?

Predicting the major product requires considering the activating effect of the nitro group and the nature of the leaving groups. The nitro group strongly activates the para position (C1, relative to the nitro group) and the ortho positions (C2 and C5). Given that fluoride is generally a better leaving group than chloride in SNAr, substitution of one of the fluorine atoms is often favored. The choice between the C2 and C5 fluorines can be influenced by the steric bulk of the nucleophile and subtle electronic effects.

Q3: Can I selectively substitute the chlorine atom?

While fluorine is typically a better leaving group, selective substitution of chlorine is possible under certain conditions. This often involves leveraging steric hindrance or using specific solvent systems that can modulate the reactivity of the different halogens. For instance, a bulky nucleophile might preferentially attack the less sterically hindered chlorine at C1.

Troubleshooting Guide: Enhancing Regioselectivity

This section provides actionable strategies to troubleshoot and control the regioselectivity of your substitution reactions on this compound.

Issue 1: Poor Regioselectivity - Mixture of Isomers Observed

When your reaction yields a mixture of products resulting from substitution at different positions, consider the following factors:

  • Solvent Effects: The choice of solvent can significantly influence the regioselectivity of SNAr reactions.[3][4]

    • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are generally good for SNAr reactions as they solvate the cation of the nucleophile's salt, leaving the anion more nucleophilic. However, they may not offer high regioselectivity.

    • Nonpolar Solvents (e.g., Toluene, Dioxane): In some cases, nonpolar solvents can enhance regioselectivity.[5] This is attributed to the potential for a more ordered transition state.

    • Protic Solvents (e.g., Alcohols): Protic solvents can solvate both the nucleophile and the leaving group, potentially altering the reactivity profile.[6] Their use can sometimes lead to unexpected selectivity.

  • Temperature Control: Reaction temperature is a critical parameter that can be tuned to favor one reaction pathway over another.[7]

    • Lower Temperatures: Running the reaction at lower temperatures can often increase selectivity by favoring the pathway with the lower activation energy.

    • Higher Temperatures: While higher temperatures increase the reaction rate, they can also lead to the formation of thermodynamic products and potentially lower selectivity.

  • Nature of the Nucleophile: The steric and electronic properties of the nucleophile play a crucial role.

    • Steric Hindrance: Bulky nucleophiles will preferentially attack the least sterically hindered position.[8][9] For this compound, the C1 position (chloro) is generally less sterically encumbered than the C2 and C5 positions, which are flanked by other halogens.

    • Nucleophilicity: Highly reactive nucleophiles may exhibit lower selectivity. In some instances, using a less reactive nucleophile can lead to a more controlled and selective reaction.

Issue 2: No Reaction or Low Conversion

If you are observing low or no conversion of your starting material, consider these points:

  • Base Strength: Many SNAr reactions with amine or alcohol nucleophiles require a base to deprotonate the nucleophile or neutralize the acid formed during the reaction. The strength and stoichiometry of the base can be critical. Common bases include K2CO3, NaH, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Reaction Time and Temperature: SNAr reactions can sometimes be slow. Increasing the reaction time or temperature may be necessary to drive the reaction to completion. However, be mindful that excessive heat can lead to side reactions and decomposition.

  • Moisture and Air Sensitivity: While not always the case, some nucleophiles and reagents used in SNAr reactions can be sensitive to moisture and air. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments to optimize regioselectivity.

Protocol 1: Maximizing Substitution at the C1 (Chloro) Position

This protocol aims to favor substitution of the chlorine atom by utilizing a sterically hindered nucleophile in a nonpolar solvent.

Reactants and Reagents:

ReagentMolar Equiv.
This compound1.0
tert-Butylamine (or other bulky amine)1.2
Potassium Carbonate (K2CO3)2.0
Toluene-

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound and potassium carbonate.

  • Add dry toluene to the flask.

  • Add the tert-butylamine dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Favoring Substitution at a Fluoro Position

This protocol is designed to promote the substitution of a fluorine atom using a less sterically demanding nucleophile in a polar aprotic solvent.

Reactants and Reagents:

ReagentMolar Equiv.
This compound1.0
N-methylpiperazine1.1
Diisopropylethylamine (DIPEA)1.5
Dimethylformamide (DMF)-

Procedure:

  • In a round-bottom flask, dissolve this compound in DMF.

  • Add N-methylpiperazine and DIPEA to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress. Gentle heating (40-60 °C) may be required to increase the reaction rate.

  • Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product via column chromatography.

Visualization of Reaction Pathways
Diagram 1: SNAr Mechanism

SNAr_Mechanism Reactants This compound + Nu- Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack Product Substituted Product + Leaving Group Meisenheimer->Product Loss of Leaving Group

Caption: General mechanism of a nucleophilic aromatic substitution (SNAr) reaction.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

Troubleshooting_Workflow Start Poor Regioselectivity (Mixture of Isomers) Solvent Modify Solvent System (e.g., Nonpolar vs. Polar Aprotic) Start->Solvent Temperature Adjust Reaction Temperature (e.g., Lower for Kinetic Control) Start->Temperature Nucleophile Alter Nucleophile (e.g., Increase/Decrease Steric Bulk) Start->Nucleophile Analysis Analyze Product Ratio (GC-MS, NMR) Solvent->Analysis Temperature->Analysis Nucleophile->Analysis Analysis->Start Further Optimization Needed Optimized Optimized Regioselectivity Analysis->Optimized Desired Selectivity Achieved

Caption: A workflow for troubleshooting and optimizing regioselectivity in SNAr reactions.

References
  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry.
  • Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity. Journal of Organic Chemistry.
  • Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development.
  • Nucleophilic arom
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways.
  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
  • Electrophilic arom
  • The influence of some steric and electron effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions in nonpolar solvent.
  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts.

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Technical Support Guide: Stability and Storage of 1-Chloro-2,5-difluoro-4-nitrobenzene (CAS: 578-28-9)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Chloro-2,5-difluoro-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate. As a highly functionalized aromatic compound, its proper handling is paramount to ensure experimental reproducibility, purity of results, and laboratory safety. This document provides in-depth answers to common questions and troubleshooting advice based on its chemical properties and our field experience.

Section 1: Core Compound Properties & FAQs

Understanding the fundamental characteristics of this compound is the first step toward successful experimentation.

Q: What are the key physical and chemical properties of this compound?

A: The essential properties are summarized in the table below. This data is critical for planning experiments, from calculating molar equivalents to selecting appropriate solvents and reaction temperatures.

PropertyValueSource(s)
CAS Number 578-28-9[1]
Molecular Formula C₆H₂ClF₂NO₂[1]
Molecular Weight 193.5 g/mol [1]
Appearance Yellow crystalline solid[2]
Melting Point 60-62 °C[2]
Boiling Point 218-220 °C[2]
Solubility Insoluble in water; soluble in organic solvents (e.g., acetone, methanol, ethanol).[2]

Section 2: Stability and Storage Guidelines

The stability of this reagent is directly linked to its storage environment. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring, making it susceptible to certain degradation pathways.

Q: What are the ideal storage conditions for this compound?

A: For maximum shelf-life and integrity, store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4] Recommended storage is at room temperature.[1][3] The key is to rigorously exclude moisture, light, and incompatible substances.[2][3][5]

Q: What are the primary factors that cause degradation?

A: There are four main environmental factors to control:

  • Moisture: This is the most critical factor.[2] The chloro-substituent is on a highly electron-deficient ring, making it a leaving group susceptible to nucleophilic attack by water (hydrolysis), especially over long periods or at elevated temperatures. This would produce 2,5-difluoro-4-nitrophenol as an impurity.

  • Light: As with many nitroaromatic compounds, exposure to direct sunlight or strong UV sources should be avoided to prevent photochemical decomposition.[3][5]

  • Heat: Avoid storing near heat sources.[4] While the compound is a solid with a moderate melting point, excessive heat can accelerate degradation and is a general safety risk.[4]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[4][6] Strong bases can readily displace the chloride via Nucleophilic Aromatic Substitution (SNAr), which, unless intended, is a degradation pathway.[7]

Q: How can I tell if my sample has degraded?

A: Visual inspection is the first step. Look for a change in color from a distinct yellow to a brownish or discolored solid, or a change in texture (e.g., clumping due to moisture). For quantitative assessment, we recommend analytical methods like ¹H or ¹⁹F NMR to check for impurity signals, or LC-MS to detect the presence of hydrolysis byproducts or other impurities.

StorageDecisionTree Diagram 1: Storage Decision Workflow start Start: New Bottle of This compound check_seal Is the container tightly sealed? start->check_seal check_location Is the storage area cool and dark? check_seal->check_location Yes repackage Action: Reseal tightly. Consider parafilm or placing in a desiccator. check_seal->repackage No check_incompatibles Is it away from bases, oxidizers, and moisture? check_location->check_incompatibles Yes move_location Action: Move to a cool, dark, well-ventilated area. check_location->move_location No store_ok Store at Room Temperature in designated cabinet. check_incompatibles->store_ok Yes segregate Action: Segregate from incompatible chemicals. check_incompatibles->segregate No repackage->check_location move_location->check_incompatibles segregate->store_ok

Caption: A decision tree for ensuring proper storage conditions.

Section 3: Troubleshooting Experimental Issues

When reactions do not proceed as expected, reagent stability is a primary suspect.

Q: My reaction is giving low yields and unexpected byproducts. Could it be related to reagent stability?

A: Absolutely. If your reagent has been exposed to moisture, a portion of it may have hydrolyzed to 2,5-difluoro-4-nitrophenol. This impurity not only reduces the available amount of your starting material, affecting stoichiometry, but it can also participate in side reactions (e.g., O-alkylation if you are performing a substitution with an alkyl halide), leading to a complex product mixture. We recommend running a purity check on your starting material via TLC or LC-MS before starting a critical synthesis.

Q: I'm seeing a color change in my stock solution. What does this mean?

A: A color change, typically darkening, in a solution of a nitroaromatic compound often indicates decomposition or a reaction with the solvent or trace impurities.[8] If the solvent is not anhydrous, slow hydrolysis could be occurring. If the solution is exposed to light, photochemical reactions may be taking place. Finally, if the solvent has any basic character (e.g., amine traces in DMF), a slow SNAr reaction could be the cause. Prepare stock solutions fresh when possible, and store them in the dark under an inert atmosphere (e.g., nitrogen or argon).

Q: Why is it critical to avoid basic conditions during workup unless intended for reaction?

A: The combination of a nitro group and two fluoro groups makes the chloro-substituent highly labile towards nucleophilic attack.[7][9] Even moderately basic conditions (e.g., a basic aqueous wash with sodium bicarbonate) can initiate the displacement of the chloride if the temperature is not kept low or if contact time is prolonged. A strong base wash (e.g., NaOH) will almost certainly lead to the formation of the corresponding phenol as a significant byproduct.[8] This complicates purification and reduces the yield of your desired product.

DegradationPathways Diagram 2: Potential Side Reactions reactant 1-Chloro-2,5-difluoro- 4-nitrobenzene product1 Desired SNAr Product (e.g., Ether, Amine) reactant->product1 + Strong Nucleophile (Nu:⁻) (Intended Reaction) byproduct1 Hydrolysis Byproduct (2,5-Difluoro-4-nitrophenol) reactant->byproduct1 + H₂O / OH⁻ (Unintended Degradation)

Caption: Intended reaction vs. a common degradation pathway.

Section 4: Protocol Showcase: Handling and Stability in a Typical Workflow

To illustrate best practices, here is a generalized protocol for a Nucleophilic Aromatic Substitution (SNAr) reaction, a common application for this compound.

Objective: Synthesize a substituted arylamine by reacting this compound with a primary amine.

Methodology:

  • Reagent Purity Check (Pre-Validation): Before starting, dissolve a small amount of the this compound in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. A single spot confirms purity. Multiple spots may indicate degradation.

  • Glassware Preparation: Ensure all glassware (reaction flask, condenser, dropping funnel) is oven-dried or flame-dried to remove all traces of moisture.

  • Reaction Setup: Assemble the glassware and flush the system with an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction.

  • Reagent Addition: In the reaction flask, dissolve this compound (1.0 eq) and a non-nucleophilic base like K₂CO₃ or DIPEA (1.5 eq) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or ACN).

  • Nucleophile Addition: Slowly add the primary amine (1.1 eq) to the reaction mixture at room temperature. An exotherm may be observed.

  • Reaction Monitoring (Self-Validation): Stir the reaction at the appropriate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS every hour. The disappearance of the starting material spot indicates completion.

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate.

  • Aqueous Wash (Stability Checkpoint): Wash the organic layer with brine (saturated NaCl solution) instead of a basic solution to avoid hydrolysis of any unreacted starting material.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

ExperimentalWorkflow Diagram 3: SNAr Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Check Reagent Purity (TLC) p2 Dry Glassware p1->p2 p3 Inert Atmosphere (N₂/Ar) p2->p3 r1 Dissolve Reagent & Base in Anhydrous Solvent p3->r1 r2 Add Nucleophile (Amine) r1->r2 r3 Heat and Stir r2->r3 r4 Monitor by TLC/LC-MS r3->r4 r4->r3 Incomplete w1 Quench with Water r4->w1 Complete w2 Extract with Organic Solvent w1->w2 w3 Wash with Brine (Avoids Base!) w2->w3 w4 Dry, Concentrate & Purify w3->w4

Caption: A workflow diagram for a typical SNAr reaction.

Section 5: Safety and Disposal

Q: What are the primary safety hazards associated with this compound?

A: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[3][5] It can cause skin and serious eye irritation.[3] As a nitroaromatic compound, it should be handled with care as many compounds in this class are suspected of being mutagens or carcinogens.[5][10] Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and handle the compound in a chemical fume hood.[3][4][11]

Q: How should I dispose of waste containing this compound?

A: Waste containing this compound should be treated as hazardous waste.[5] Dispose of it in a designated, sealed container for chemical waste, in accordance with local, regional, and national regulations.[3][5] Do not dispose of it down the drain, as nitroaromatic compounds are toxic to aquatic life.[5]

References

  • 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2019). Loba Chemie. [Link]

  • 1-Chloro-2 5-difluoro-4-nitrobenzene CAS:578-28-9. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH. (2024). YouTube. [Link]

  • Safety Data Sheet: ≥98,5 %, - Carl ROTH. (n.d.). Carl ROTH. [Link]

  • Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99% MSDS# 36489 Section 1 - West Liberty University. (n.d.). West Liberty University. [Link]

  • What happens when 1-chloro-2, 4-dinitrobenzene is treated with C2H5ONa? - Quora. (2017). Quora. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. (n.d.). Michigan State University. [Link]

Sources

common challenges in scaling up 1-Chloro-2,5-difluoro-4-nitrobenzene reactions

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Technical Support Center: Optimizing Temperature for Nucleophilic Aromatic Substitution of 1-Chloro-2,5-difluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions using 1-Chloro-2,5-difluoro-4-nitrobenzene. This substrate is a highly valuable building block in medicinal chemistry and materials science due to its multiple reactive sites. The presence of a potent nitro electron-withdrawing group para to the chlorine and ortho to a fluorine atom strongly activates the aromatic ring for nucleophilic attack.[1][2][3] However, the presence of three distinct halogen leaving groups (one Cl, two F) necessitates careful control over reaction conditions to achieve the desired regioselectivity and yield. Temperature is arguably the most critical parameter in this optimization process.

This guide is structured in a question-and-answer format to directly address common challenges and provide field-proven insights for researchers, scientists, and drug development professionals.

Frequently Asked Questions & Troubleshooting Guide
Q1: My SNAr reaction is sluggish or has not initiated at room temperature. Is this normal?

Answer: Yes, this is a very common observation. While this compound is highly activated, many SNAr reactions require thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex, which is often the rate-determining step.[4][5]

  • Causality: The initial attack of the nucleophile on the electron-deficient aromatic ring disrupts its aromaticity, leading to a high-energy intermediate (the Meisenheimer complex).[3][5][6] Heating the reaction provides the necessary energy to reach this transition state and proceed at a practical rate. Reactions involving moderately electron-deficient rings or less potent nucleophiles often require high temperatures to achieve good yields.[7]

Q2: What is the primary role of temperature in this specific SNAr reaction?

Answer: Temperature plays a dual role: it controls the reaction rate and critically influences the regioselectivity of the substitution.

  • Reaction Rate: In line with kinetic theory, increasing the temperature generally increases the reaction rate. This is because more molecules will possess the requisite activation energy to react. For sluggish reactions, a systematic increase in temperature is the first logical step.[4]

  • Regioselectivity: Your substrate has three potential leaving groups. The order of reactivity for halogens in SNAr reactions is typically F > Cl > Br > I.[4] This is counterintuitive compared to SN1/SN2 reactions and is because the highly electronegative fluorine atom makes the ipso-carbon more electrophilic, accelerating the rate-determining nucleophilic addition step.[2][4]

    • The fluorine atom at the C2 position is ortho to the powerfully activating nitro group.

    • The chlorine atom at the C1 position is para to the nitro group.

    • The fluorine atom at the C5 position is meta to the nitro group and is significantly less activated.

    Therefore, substitution is most likely to occur at the C2-F or C1-Cl positions. Temperature can be used as a tool to modulate the selectivity between these two sites, especially if the intrinsic reactivity difference is not substantial.

Troubleshooting Low Yield & Poor Selectivity
Q3: I am observing a mixture of products where both chlorine and fluorine have been substituted. How can I improve selectivity for substitution of a specific halogen?

Answer: This is the central challenge when working with this substrate. Achieving high selectivity requires a careful balance of temperature, reaction time, and nucleophile choice.

  • Favoring Fluorine Substitution (Kinetic Control): The C-F bond ortho to the nitro group is generally the most electrophilic site and thus the most kinetically favored for attack.[2][3][6] To favor substitution at this position, you should aim for the lowest possible temperature that still allows the reaction to proceed at a reasonable rate. This minimizes the energy available for the system to overcome the higher activation barrier of the less-favored pathway (substitution at the C-Cl bond).

  • Favoring Chlorine Substitution (Potential for Thermodynamic Control or Rate Modulation): While kinetically slower, substitution of the chlorine might be achievable under certain conditions. If you are targeting substitution at the C1 position, you may need to explore a wider temperature range. Sometimes, with specific nucleophile-solvent combinations, the relative rates can change. However, the most common outcome is substitution of the ortho-fluorine. In some cases, a di-substitution (both F and Cl) can occur at higher temperatures or with an excess of the nucleophile.[8]

Q4: What are the consequences of using a temperature that is too high?

Answer: Excessively high temperatures can be detrimental, leading to a range of undesirable outcomes:

  • Reduced Selectivity: As discussed, higher temperatures can provide enough energy to activate multiple substitution sites, leading to a mixture of mono-substituted isomers and di-substituted products.

  • Decomposition: The starting material, the desired product, or even the solvent can decompose at elevated temperatures. Nitroarenes, in particular, can be thermally sensitive.

  • Side Reactions: High temperatures can promote unwanted side reactions. For example, in polar aprotic solvents like DMF or DMSO, the solvent itself or trace water can act as a nucleophile, leading to impurity formation.[9]

Data Presentation: Recommended Starting Conditions

The optimal temperature is highly dependent on the nucleophile and solvent used. The following table provides general starting points for optimization.

Nucleophile ClassCommon SolventsRecommended Starting Temperature (°C)Key Considerations
Amines (e.g., Pyrrolidine, Morpholine)DMF, DMSO, EtOH, NMP50 - 80 °CGenerally reactive. Lower temperatures may suffice. Monitor for di-substitution.[10][11]
Alkoxides/Phenoxides (e.g., MeONa, PhONa)THF, DMF, DMSO60 - 100 °CA base (e.g., NaH, K₂CO₃) is used to generate the nucleophile in situ or pre-formed.
Thiolates (e.g., PhSNa)DMF, DMSO, EtOH25 - 75 °CThiolates are often very potent nucleophiles and may react at lower temperatures.[8]

Note: This table provides estimated starting points. Empirical optimization is crucial for every new transformation.

Experimental Protocols & Workflows
Protocol 1: Step-by-Step Temperature Screening Experiment

This protocol outlines a systematic approach to identify the optimal reaction temperature.

  • Setup: Arrange a parallel reaction block or a series of identical reaction flasks. Ensure each vessel is equipped with a magnetic stirrer and a reflux condenser (or sealed cap if using a reaction block).

  • Reagent Preparation: In a master solution, dissolve the this compound substrate, the nucleophile (e.g., 1.1 equivalents), and a suitable base (if required, e.g., K₂CO₃, 2.0 equivalents) in the chosen anhydrous solvent (e.g., DMF).

  • Reaction Execution:

    • Aliquot the master solution equally into each reaction vessel.

    • Set each position in the reaction block to a different temperature. A good starting range would be 40°C, 60°C, 80°C, and 100°C.

    • Start the stirring and heating simultaneously for all reactions.

  • Monitoring:

    • After a set time (e.g., 1 hour), carefully take a small aliquot from each reaction.

    • Quench the aliquots (e.g., with dilute HCl if a base is used).

    • Analyze each sample by TLC or LC-MS to assess the consumption of starting material and the formation of products.

    • Continue to monitor at regular intervals (e.g., every 2-4 hours) until the reaction at the optimal temperature appears complete.

  • Analysis: Compare the results from each temperature.

    • Low Temperature (e.g., 40°C): May show slow or no conversion.

    • Intermediate Temperature (e.g., 60-80°C): May show good conversion to a single, desired product (ideal outcome).

    • High Temperature (e.g., 100°C): May show rapid conversion but with the appearance of by-products (e.g., di-substituted product, decomposition).

  • Refinement: Based on the initial screen, you can perform a more focused screen around the most promising temperature (e.g., 70°C, 75°C, 80°C, 85°C) to fine-tune the conditions.

Visualization of Key Processes

// Nodes Reactants [label="Substrate + Nu:-"]; Intermediate [label="Meisenheimer Complex\n(Resonance Stabilized Carbanion)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Substituted Product + L-"];

// Edges Reactants -> Intermediate [label="Step 1: Addition\n(Slow, Rate-Determining)"]; Intermediate -> Product [label="Step 2: Elimination\n(Fast)"];

// Invisible nodes for layout {rank=same; Reactants} {rank=same; Intermediate} {rank=same; Product} } dot Caption: General Mechanism of the SNAr Reaction.

temp_optimization_workflow

troubleshooting_flowchart

References
  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides. Benchchem.
  • Kwan, E. E., et al. (2020). Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. Journal of the American Chemical Society.
  • Frontiers. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PMC - NIH.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Bera, P. & Khawas, K. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity.
  • American Chemical Society. (2021). Rate and Yield Enhancements in Nucleophilic Aromatic Substitution Reactions via Mechanochemistry. American Chemical Society.
  • PMC - PubMed Central. (n.d.). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. PMC - PubMed Central.
  • PMC - NIH. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)
  • Benchchem. (2025).
  • PMC - NIH. (n.d.).
  • N/A. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH.
  • The Organic Chemistry Tutor. (2017).
  • Nitta, Y., et al. (2024). Directed nucleophilic aromatic substitution reaction. RSC Publishing.
  • chemeurope.com. (n.d.).
  • ResearchGate. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study.
  • MDPI. (2024).
  • Chemistry LibreTexts. (2025). 16.
  • Chemistry Steps. (n.d.).
  • Nitta, Y., et al. (2024). Directed nucleophilic aromatic substitution reaction. RSC Publishing.
  • Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry.
  • PubMed. (n.d.). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. PubMed.
  • OrgoSolver. (n.d.).
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene...
  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry.
  • MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI.
  • Google Patents. (n.d.). US3155727A - Reaction of aromatic amines with para halo nitrobenzenes using copper cyanide condensation catalyst.
  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem.
  • ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene....
  • Oakwood Chemical. (n.d.). 1-Chloro-2, 5-difluoro-4-nitrobenzene, min 98%, 100 grams. Oakwood Chemical.
  • PubChem. (n.d.). 1-Chloro-4-nitrobenzene. PubChem.
  • Quora. (2017).
  • Sciencemadness.org. (2021). Synthesis of 4-chloro-2-nitrophenol. Sciencemadness.org.
  • PMC - NIH. (n.d.).
  • Wordpress. (2026). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Wordpress.
  • PMC. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC.
  • PMC - PubMed Central. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PMC - PubMed Central.

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Technical Support Center: By-product Identification in the Synthesis of 1-Chloro-2,5-difluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Chloro-2,5-difluoro-4-nitrobenzene. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and questions that arise during this specific nitration reaction. Here, we provide in-depth troubleshooting advice, detailed analytical protocols, and clear explanations of the underlying chemical principles to help you identify and mitigate the formation of unwanted by-products, ensuring the purity and yield of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound and what are its primary challenges?

The most common and industrially relevant method for synthesizing this compound is through the electrophilic aromatic substitution of 1-Chloro-2,5-difluorobenzene.[1] This reaction typically employs a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[2] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[2][3]

The primary challenge in this synthesis is controlling the regioselectivity. The starting material, 1-chloro-2,5-difluorobenzene, has three halogen substituents which are all ortho, para-directing groups. While they deactivate the ring towards electrophilic attack, they direct the incoming electrophile to specific positions. The desired product is formed by nitration at the C4 position, which is para to the chlorine atom and ortho to the fluorine atom at C5. However, nitration can also occur at other positions, leading to the formation of isomeric by-products.

Q2: What are the most likely isomeric by-products to form during this reaction?

Given the directing effects of the chloro and fluoro groups, the primary by-products are other isomers of chloro-difluoro-nitrobenzene. The nitronium ion (NO₂⁺) will preferentially attack positions on the ring that are electronically activated (ortho/para to the halogens) and sterically accessible.

The main potential isomers are:

  • 1-Chloro-2,5-difluoro-3-nitrobenzene: Nitration occurs ortho to the chlorine and meta to both fluorine atoms.

  • 1-Chloro-2,5-difluoro-6-nitrobenzene: Nitration occurs ortho to the chlorine and ortho to the fluorine at C5.

The relative amounts of these isomers depend heavily on reaction conditions, particularly temperature and the ratio of acids.

Q3: Why is strict temperature control (e.g., 0-10°C) so critical during the nitration process?

Temperature control is paramount for two main reasons:

  • Selectivity: Nitration reactions are highly exothermic. Higher temperatures provide more energy for the electrophile to overcome the activation barriers for substitution at less-favored positions, leading to an increased proportion of undesired isomeric by-products.[2] Maintaining a low temperature (typically 0-10°C) favors the formation of the thermodynamically more stable product and minimizes side reactions.

  • Safety and By-product Formation: At elevated temperatures, the risk of di-nitration increases significantly, where a second nitro group is added to the ring. Di-nitrated compounds can be highly energetic and pose a safety risk. Furthermore, higher temperatures can lead to oxidative side reactions, resulting in the formation of phenolic impurities and other degradation products, which complicate purification and reduce yield.

Troubleshooting Guide: By-product Identification & Mitigation

This section addresses specific experimental issues with detailed, actionable advice.

Q1: My GC-MS analysis shows a peak with the same mass-to-charge ratio (m/z 193.5) as my product but at a different retention time. How can I identify this impurity?

This observation strongly suggests the presence of an isomeric by-product. Since isomers have the same molecular weight, they will exhibit the same molecular ion peak in a mass spectrum.[4] Their different physical properties, however, often lead to different retention times on a gas chromatography (GC) column.[5]

Likely Cause: The impurity is almost certainly an isomer such as 1-chloro-2,5-difluoro-3-nitrobenzene or 1-chloro-2,5-difluoro-6-nitrobenzene. The formation of these isomers is a result of competing reaction pathways during the electrophilic aromatic substitution, as illustrated below.

Reaction Pathway Diagram

ReactionPathways SM 1-Chloro-2,5-difluorobenzene Reagents HNO₃ / H₂SO₄ Product This compound (Desired Product) Reagents->Product Major Pathway (C4 Attack) Byproduct1 1-Chloro-2,5-difluoro-3-nitrobenzene (Isomer 1) Reagents->Byproduct1 Minor Pathway (C3 Attack) Byproduct2 1-Chloro-2,5-difluoro-6-nitrobenzene (Isomer 2) Reagents->Byproduct2 Minor Pathway (C6 Attack)

Caption: Formation of the desired product and isomeric by-products.

Step-by-Step Identification Protocol:

  • Review GC Elution Order: On a standard non-polar GC column (like a DB-5), isomers often elute in order of their boiling points. While needing experimental verification, you can hypothesize the elution order based on the polarity and symmetry of the molecules.

  • Analyze Mass Spectra Fragmentation: While the molecular ion peak will be the same, the fragmentation patterns of the isomers in the mass spectrum might show subtle differences. Look for variations in the relative intensities of key fragment ions.

  • Utilize High-Resolution Analytical Techniques: For definitive identification, more advanced techniques are required.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation. Acquire ¹H, ¹³C, and especially ¹⁹F NMR spectra. The coupling patterns and chemical shifts are unique for each isomer.

    • Co-injection (if standard is available): If you can obtain a pure standard of a suspected isomer, perform a GC analysis where your sample is mixed with the standard. If the unknown peak's retention time and area increase, you have confirmed its identity.

Q2: My ¹⁹F NMR spectrum is more complex than I anticipated. How can I use it to identify and quantify the by-products?

A complex ¹⁹F NMR spectrum is a clear indicator of a mixture of fluorinated isomers. ¹⁹F NMR is exceptionally sensitive to the electronic environment around the fluorine nuclei, making it an excellent tool for this specific problem.[6][7] Each unique fluorine atom in each isomer will produce a distinct signal.

Likely Cause: You are seeing a superposition of the NMR spectra for the desired product and one or more isomeric by-products. The chemical shift and, crucially, the coupling constants (J-values) for each fluorine signal are diagnostic.

Data Interpretation Guide:

CompoundFluorine PositionExpected ¹⁹F Chemical Shift Range (ppm)Key Couplings
This compound (Product) F at C2-120 to -130d, J(F2-H3)
F at C5-110 to -120d, J(F5-H6)
1-Chloro-2,5-difluoro-3-nitrobenzene (Isomer 1) F at C2-115 to -125d, J(F2-H?)
F at C5-105 to -115d, J(F5-H?)
1-Chloro-2,5-difluoro-6-nitrobenzene (Isomer 2) F at C2-125 to -135d, J(F2-H?)
F at C5-115 to -125d, J(F5-H?)
Note: These are estimated chemical shift ranges and require confirmation with reference spectra or computational prediction. The key is the presence of more than two primary signals.

Step-by-Step Analytical Workflow:

  • Acquire High-Resolution ¹⁹F NMR: Ensure the spectrum is acquired with high resolution to clearly resolve the coupling patterns.

  • Acquire ¹⁹F{¹H} Decoupled Spectrum: Run a proton-decoupled ¹⁹F NMR experiment. This will simplify the spectrum by collapsing the doublets (or more complex multiplets) into singlets, making it easier to count the number of distinct fluorine environments (and thus, the number of compounds in the mixture).

  • Integrate the Peaks: In the decoupled spectrum, the integral of each singlet is directly proportional to the molar concentration of that specific isomer in the mixture. You can calculate the relative percentages of the product and by-products from these integrals.

  • Advanced 2D NMR: If ambiguity remains, 2D NMR experiments like ¹H-¹⁹F HETCOR can definitively link specific fluorine atoms to their neighboring protons, confirming the substitution pattern.[6]

Workflow for By-product Quantification using ¹⁹F NMR

NMR_Workflow start Crude Reaction Mixture step1 Acquire High-Resolution ¹⁹F NMR Spectrum start->step1 decision1 Spectrum Complex? (>2 main signals) step1->decision1 step2 Acquire ¹⁹F{¹H} Decoupled NMR Spectrum decision1->step2 Yes end_clean Product is Pure decision1->end_clean No step3 Integrate Signals of Product and By-products step2->step3 step4 Calculate Molar Ratios step3->step4 end_quant Quantified Mixture Composition step4->end_quant

Caption: Workflow for identifying and quantifying isomers using ¹⁹F NMR.

Q3: My yield is low and I suspect di-nitration. How can I confirm this and adjust my protocol to prevent it?

Low yield accompanied by the appearance of highly colored impurities can be an indication of over-nitration. Di-nitro products are often yellow solids and will have a significantly different analytical profile.

Likely Cause: Reaction conditions were too harsh, leading to a second electrophilic substitution on the already nitrated product ring. The first nitro group is a strong deactivating group, so forcing conditions (higher temperature, longer reaction time, or excess nitric acid) are required for this to occur.

Step-by-Step Confirmation and Mitigation:

  • Confirmation via Mass Spectrometry: Analyze your crude product by GC-MS or LC-MS. A di-nitrated product (C₆H₁ClF₂N₂O₄) will have a molecular weight of 238.5 g/mol , which is 45 units higher than your desired product. Look for a molecular ion peak at this higher m/z ratio.

  • Confirmation via TLC: On a Thin Layer Chromatography (TLC) plate, di-nitrated compounds are typically more polar than mono-nitrated ones and will have a lower Rf value.

  • Protocol Optimization to Prevent Di-nitration:

    • Temperature Control: Strictly maintain the reaction temperature below 10°C, preferably between 0-5°C, using an ice-salt bath or a cryocooler.

    • Stoichiometry: Use a slight excess, but not a large excess, of nitric acid. A molar ratio of 1.05 to 1.1 equivalents of nitric acid relative to the 1-chloro-2,5-difluorobenzene is a good starting point.

    • Slow Addition: Add the nitrating mixture (or the substrate) dropwise and slowly to the reaction vessel to allow for effective heat dissipation and to maintain a low instantaneous concentration of the nitrating agent.

    • Monitor the Reaction: Use TLC or GC to monitor the disappearance of the starting material. Stop the reaction as soon as the starting material is consumed to prevent over-reaction.

By carefully controlling the reaction parameters and utilizing the appropriate analytical techniques, you can successfully identify, quantify, and minimize the formation of by-products in the synthesis of this compound.

References

  • The Royal Society of Chemistry. (2014). Supporting Information for An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature. Retrieved from [Link]

  • Kisunzu, J. K., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 9(28), 6147-6154. Retrieved from [Link]

  • Chromedia. (n.d.). How to select a technique. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

  • MDPI. (2007). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank, 2007(4), M535. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2,4-difluoronitrobenzene. Retrieved from [Link]

  • SIELC Technologies. (2018). 3-Chloro-2,4-difluoronitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • ExporterIndia. (n.d.). This compound CAS:578-28-9. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,5-Dichloro-2,4-difluoro-nitrobenzene. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-2,5-difluorobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of o- and p-chloronitrobenzene by solvent extraction. I. Retrieved from [Link]

  • LookChem. (n.d.). Cas 53780-44-2,3-Chloro-4,5-difluoronitrobenzene. Retrieved from [Link]

  • Gerig, J.T. (n.d.). Fluorine NMR. Retrieved from [Link]

  • Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • SEPARATION METHODS OF ANALYSIS (CHM 703). (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Difluoro-4-nitrobenzene. Retrieved from [Link]

  • Chemguide. (n.d.). The nitration of benzene. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Electrophilic Aromatic Halides in SNAr Reactions: 1-Chloro-2,5-difluoro-4-nitrobenzene vs. 1-Fluoro-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the successful synthesis of complex molecular architectures. In the realm of nucleophilic aromatic substitution (SNAr), highly activated aromatic halides serve as critical building blocks. This guide provides an in-depth, objective comparison of two such reagents: 1-chloro-2,5-difluoro-4-nitrobenzene and the historically significant 1-fluoro-2,4-dinitrobenzene, often referred to as Sanger's reagent. This analysis is grounded in the fundamental principles of SNAr reactions and supported by available experimental data to inform your selection process.

The Landscape of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike electrophilic aromatic substitution, which is characteristic of electron-rich arenes, SNAr reactions thrive on electron-deficient aromatic systems. The presence of strong electron-withdrawing groups (EWGs), such as nitro groups (-NO₂), is a prerequisite for activating the aromatic ring towards attack by a nucleophile.[1]

The reaction proceeds via a two-step addition-elimination mechanism, a critical departure from the concerted SN2 pathway. The initial, and typically rate-determining, step is the nucleophilic attack on the carbon atom bearing the leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][3] The stability of this intermediate is crucial to the overall reaction rate. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

Visualizing the SNAr Mechanism

SNAr_Mechanism reagents Ar-X + Nu⁻ meisenheimer Meisenheimer Complex [Ar(X)Nu]⁻ reagents->meisenheimer k₁ (slow) Addition products Ar-Nu + X⁻ meisenheimer->products k₂ (fast) Elimination

Caption: The addition-elimination pathway of the SNAr reaction.

Head-to-Head Comparison: Structural and Electronic Factors

The reactivity of an aromatic halide in an SNAr reaction is a nuanced interplay of several factors, primarily the nature and position of the activating groups and the identity of the leaving group.

FeatureThis compound1-Fluoro-2,4-dinitrobenzene
Molecular Formula C₆H₂ClF₂NO₂C₆H₃FN₂O₄
Molecular Weight 193.54 g/mol 186.10 g/mol
Activating Groups One -NO₂ group, two -F atomsTwo -NO₂ groups
Leaving Group -Cl-F
The Role of Activating Groups

The potency of an SNAr substrate is directly proportional to the number and strength of the electron-withdrawing groups positioned ortho and para to the leaving group. These groups delocalize the negative charge of the Meisenheimer intermediate through resonance, thereby stabilizing it and lowering the activation energy of the first step.

In 1-fluoro-2,4-dinitrobenzene , two powerful nitro groups are situated ortho and para to the fluorine leaving group. This dual activation renders the aromatic ring exceptionally electron-deficient and highly susceptible to nucleophilic attack.

This compound , on the other hand, possesses a single nitro group para to the chlorine leaving group. While the two fluorine atoms are also electron-withdrawing, their activating effect is primarily inductive rather than through resonance. The single nitro group provides substantial activation, but the overall electron deficiency of the ring is generally less pronounced than in its dinitro counterpart.

The Counterintuitive Nature of the Leaving Group

A hallmark of the SNAr reaction is the leaving group trend, which is inverted compared to SN2 reactions: F > Cl ≈ Br > I .[3] This is because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more readily attacked by a nucleophile.[3] This enhanced electrophilicity at the reaction center accelerates the formation of the Meisenheimer complex.

Therefore, while chloride is a better leaving group than fluoride in many contexts, in SNAr reactions, the presence of fluorine as the leaving group in 1-fluoro-2,4-dinitrobenzene is a significant contributor to its high reactivity. In This compound , the leaving group is chlorine.

Experimental Data and Reactivity Insights

For instance, in reactions of 2,4-dinitrohalobenzenes with piperidine, the fluoro-substituted compound is significantly more reactive than the chloro-substituted one.[3] This underscores the dominant role of the leaving group's electronegativity in accelerating the rate-determining nucleophilic attack.

Based on the foundational principles of SNAr reactivity:

  • 1-Fluoro-2,4-dinitrobenzene is expected to be the more reactive of the two substrates. This is due to the synergistic effect of having two strongly resonance-activating nitro groups and the most effective leaving group for SNAr reactions (fluorine).

  • This compound , while still a highly reactive substrate due to the presence of a nitro group and two fluorine atoms, is likely to be less reactive. The single nitro group provides less resonance stabilization for the Meisenheimer intermediate compared to the dinitro analogue, and chlorine is a less effective "leaving group" in the context of the rate-determining step of SNAr reactions.

Practical Considerations and Applications

The choice between these two reagents will ultimately depend on the specific requirements of the synthesis.

1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent) , due to its exceptional reactivity, is often the reagent of choice when rapid and complete reaction is desired, even with moderately strong nucleophiles. Its historical use in the N-terminal sequencing of peptides and proteins is a testament to its efficacy in reacting with amino groups.[4]

This compound offers a more nuanced reactivity profile. The presence of multiple halogen substituents allows for the potential for sequential SNAr reactions, where the different halogens can be displaced under varying conditions. This can be advantageous in the synthesis of complex molecules requiring stepwise functionalization. The chlorine atom, being less reactive than fluorine in SNAr, can provide a handle for a subsequent reaction after a more reactive site on the molecule has been addressed.

Experimental Protocols

The following are representative protocols for conducting SNAr reactions with these types of substrates.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile (e.g., Morpholine)

This protocol is adapted from the reaction of a difluoronitrobenzene derivative with morpholine.[4]

Materials:

  • Aromatic halide (this compound or 1-fluoro-2,4-dinitrobenzene)

  • Amine nucleophile (e.g., morpholine)

  • Base (e.g., triethylamine or potassium carbonate)

  • Solvent (e.g., ethanol, DMF, or DMSO)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • In a round-bottom flask, dissolve the aromatic halide (1.0 eq) in the chosen solvent.

  • Add the amine nucleophile (1.0-1.2 eq) to the solution.

  • Add the base (1.0-1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

SNAr_Protocol start Dissolve Aromatic Halide add_amine Add Amine Nucleophile start->add_amine add_base Add Base add_amine->add_base react Stir/Heat & Monitor by TLC add_base->react workup Aqueous Work-up & Extraction react->workup purify Purification workup->purify

Sources

The Synthetic Versatility of Substituted Nitrobenzenes: A Comparative Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Substituted nitrobenzenes are foundational pillars in the edifice of modern organic synthesis. Their rich and tunable reactivity makes them indispensable precursors to a vast array of functionalized molecules, from life-saving pharmaceuticals to advanced materials. The nitro group, a potent electron-withdrawing moiety, activates the aromatic ring for certain transformations while also serving as a versatile functional handle for conversion into other key groups, most notably anilines. This guide provides a comparative analysis of the synthetic utility of substituted nitrobenzenes, offering field-proven insights and experimental data to inform your synthetic strategies.

The Cornerstone Transformation: Reduction to Substituted Anilines

The reduction of aromatic nitro compounds to their corresponding anilines is a paramount transformation in organic chemistry.[1] Substituted anilines are critical building blocks in the synthesis of a wide range of pharmaceuticals, agrochemicals, and dyes.[1][2] The choice of reduction methodology is crucial, as it dictates not only the efficiency of the conversion but also the chemoselectivity in the presence of other sensitive functional groups.[1]

Mechanistic Overview: A Six-Electron Journey

The reduction of a nitro group to an amine is a six-electron process that generally proceeds through a series of two-electron intermediates. Two primary pathways are considered: the direct hydrogenation route and a condensation route. The direct pathway involves the stepwise reduction of the nitroarene to a nitroso intermediate, then to a hydroxylamine, and finally to the aniline.[1] This pathway is common in both catalytic hydrogenation and metal-mediated reductions.[1]

G cluster_direct Direct Hydrogenation Pathway Nitroarene Nitroarene Nitroso Intermediate Nitroso Intermediate Nitroarene->Nitroso Intermediate +2e-, +2H+ Hydroxylamine Hydroxylamine Nitroso Intermediate->Hydroxylamine +2e-, +2H+ Aniline Aniline Hydroxylamine->Aniline +2e-, +2H+

Caption: General mechanistic pathway for the direct reduction of aromatic nitro compounds.

Comparative Analysis of Reduction Methodologies

The selection of a reducing agent is a critical decision in any synthetic plan involving nitroarenes. The ideal method should offer high yield, excellent chemoselectivity, and operational simplicity. Below is a comparative analysis of commonly employed methods.

Reduction MethodTypical ReagentsAdvantagesDisadvantagesChemoselectivity Profile
Catalytic Hydrogenation H₂, Pd/C, PtO₂, Raney NiHigh efficiency, clean reaction, high yields for simple substrates.[1][3]Poor chemoselectivity for substrates with other reducible groups (e.g., alkenes, alkynes, some carbonyls).[1] Requires specialized equipment for handling hydrogen gas.[4][5]Low to moderate. Halogenated nitroarenes can undergo dehalogenation.[4]
Metal-Mediated Reductions Fe/NH₄Cl, Fe/AcOH, SnCl₂·2H₂O/EtOH, Zn/NH₄ClExcellent functional group tolerance, robust and general methods for complex molecules.[1][6]Stoichiometric amounts of metal are required, leading to significant waste.[6] Reaction workup can be tedious.High. Tolerates a wide range of functional groups, including halides, esters, and nitriles.[4][7]
Electrochemical Reduction Polyoxometalate redox mediatorsOperates at room temperature in aqueous solution, avoids harsh reagents and H₂ gas.[4][5][7] Highly selective.[4][7]Requires specialized electrochemical equipment. Reaction times can be long.[4]Very high. Excellent for substrates with competing reducible groups and those difficult to reduce selectively by other means.[4][7]

Table 1. Performance Comparison of Common Methods for Nitroarene Reduction.

The nature and position of substituents on the nitrobenzene ring significantly influence the rate and outcome of the reduction.

  • Electron-withdrawing groups (EWGs) , such as -CN, -CO₂R, and -SO₂R, generally increase the reactivity of the nitro group towards reduction.[8] This is attributed to the stabilization of the electron-rich intermediates formed during the reduction process. For instance, nitrobenzenes containing sulfonyl, ester, ketone, and nitrile groups are reduced to the corresponding anilines in high yields.[8]

  • Electron-donating groups (EDGs) , such as -OR and -NR₂, can decrease the rate of reduction by increasing the electron density on the nitro group, making it less electrophilic.

This substituent effect can be visualized through a Hammett plot, which correlates reaction rates or yields with the electronic properties of the substituents.[8]

Beyond Anilines: Synthesis of Azoxybenzenes

Substituted nitrobenzenes are also valuable precursors for the synthesis of azoxybenzenes, a class of compounds with applications as dyes, chemical stabilizers, and in medicinal chemistry.[9][10]

Methods for Azoxybenzene Synthesis

Several synthetic routes to azoxybenzenes from nitrobenzenes have been developed, each with its own set of advantages.

  • Photochemical Homocoupling: A direct, catalyst- and additive-free method for the synthesis of azoxybenzenes involves the photochemical irradiation of nitrobenzene building blocks at room temperature.[11] This approach is particularly effective for para- and meta-substituted nitrobenzenes, although sterically hindered ortho-substituted substrates may give lower yields.[11]

  • Reductive Dimerization of Nitrosobenzenes: Azoxybenzenes can be synthesized through the reductive dimerization of nitrosobenzenes, which can be generated in situ from the corresponding nitrobenzenes.[9][10] This method is versatile and can be used to prepare both symmetrical and dissymmetrical azoxybenzenes.[10] Electron-withdrawing substituents on the nitrosobenzene enhance reactivity, while electron-donating groups have a retarding effect.[10]

  • Visible Light-Mediated Synthesis in Flow Microreactors: A highly selective method for preparing azoxybenzenes from nitrobenzenes utilizes visible-light irradiation in a continuous flow microreactor.[12][13] While batch reactions often yield aniline derivatives, the flow system provides high selectivity for the azoxybenzene product.[12]

G cluster_azoxy Azoxybenzene Synthesis Pathways Substituted Nitrobenzene Substituted Nitrobenzene Nitrosobenzene Intermediate Nitrosobenzene Intermediate Substituted Nitrobenzene->Nitrosobenzene Intermediate Partial Reduction Azoxybenzene Azoxybenzene Substituted Nitrobenzene->Azoxybenzene Photochemical Homocoupling Nitrosobenzene Intermediate->Azoxybenzene Dimerization/Condensation

Caption: Key pathways for the synthesis of azoxybenzenes from substituted nitrobenzenes.

Applications in Drug Development

The synthetic transformations of substituted nitrobenzenes are of profound importance in the pharmaceutical industry. The resulting substituted anilines are versatile intermediates in the synthesis of a wide range of drug candidates.[14][15] The aniline moiety can be a key pharmacophore or a scaffold for further functionalization to optimize a drug's pharmacokinetic and pharmacodynamic properties.[2][14]

However, the presence of an aniline group in a drug candidate can sometimes be associated with metabolic instability or toxicity.[14][15] Therefore, medicinal chemists often explore the replacement of anilines with other chemical groups to fine-tune a compound's properties, enhancing factors like bioavailability, solubility, and receptor selectivity.[14]

Experimental Protocols

General Procedure for the Reduction of a Substituted Nitrobenzene using Fe/NH₄Cl

This protocol is a robust and widely applicable method for the chemoselective reduction of nitroarenes.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted nitrobenzene (1.0 eq), iron powder (3.0-5.0 eq), and ammonium chloride (1.0-2.0 eq).

  • Solvent Addition: Add a mixture of ethanol and water (e.g., 2:1 v/v) to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Extraction: Wash the celite pad with ethanol or ethyl acetate. Combine the filtrates and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aniline, which can be further purified by column chromatography if necessary.[1]

General Procedure for Photochemical Synthesis of Azoxybenzenes

This procedure offers a green and catalyst-free route to azoxybenzenes.

  • Solution Preparation: Prepare a solution of the substituted nitrobenzene in a suitable solvent (e.g., acetonitrile or isopropanol) in a photochemically transparent reaction vessel.

  • Irradiation: Irradiate the solution with a suitable light source (e.g., a high-pressure mercury lamp or a specific wavelength LED) at room temperature under an air atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired azoxybenzene.[11]

Conclusion

Substituted nitrobenzenes are remarkably versatile and valuable building blocks in organic synthesis. The ability to selectively transform the nitro group into anilines or participate in the formation of azoxybenzenes, coupled with the profound influence of other ring substituents on reactivity, provides chemists with a powerful toolkit for the construction of complex and functionally diverse molecules. A thorough understanding of the comparative advantages and limitations of the available synthetic methodologies is paramount for the strategic design and efficient execution of synthetic routes in both academic and industrial research, particularly in the critical field of drug development.

References

  • Selective synthesis of azoxybenzenes from nitrobenzenes by visible light irradiation under continuous flow conditions - Reaction Chemistry & Engineering (RSC Publishing).
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis - Benchchem.
  • Sustainable and Environmentally Friendly Approach for the Synthesis of Azoxybenzenes from the Reductive Dimerization of Nitrosobenzenes and the Oxid
  • Direct photochemical route to azoxybenzenes via nitroarene homocoupling - Organic & Biomolecular Chemistry (RSC Publishing).
  • Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Medi
  • Synthesis of Azoxybenzenes by Reductive Dimeriz
  • Selective synthesis of azoxybenzenes from nitrobenzenes by the visible light irradiation using flow microreactors - ResearchG
  • Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Medi
  • Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Medi
  • Efficacy of different reducing agents for the nitro group on substituted benzenes - Benchchem.
  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Education - ACS Public
  • Aniline replacement in drug-like compounds - Cresset Group.
  • Substitution effects of reduction of nitrobenzene. (A)
  • Can Aniline Be Used In Drug Development? - Knowledge - Bloom Tech.
  • Cresset Blog: Aniline replacement in drug-like compounds - BioPartner UK.

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A Comparative Guide to the Validation of Analytical Methods for 1-Chloro-2,5-difluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the quality, safety, and efficacy of pharmaceutical products. This guide provides an in-depth technical comparison of validated analytical methods for the quantification of 1-Chloro-2,5-difluoro-4-nitrobenzene, a key intermediate in various synthetic pathways. By delving into the causality behind experimental choices and grounding protocols in authoritative standards, this document serves as a practical resource for establishing robust and reliable analytical procedures.

The validation frameworks discussed herein are based on the principles outlined by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4][5][6][7] These guidelines provide a comprehensive framework for validating analytical procedures, ensuring they are fit for their intended purpose.[1][8]

The Critical Role of Method Validation

Before delving into specific methodologies, it is crucial to understand the "why" behind analytical method validation. A validated analytical method provides a high degree of assurance that it will consistently produce data that is accurate, reliable, and reproducible. This is paramount in the pharmaceutical industry, where patient safety is the ultimate concern. The validation process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[3][9]

The core parameters of analytical method validation, as stipulated by ICH and USP, include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Visualizing the Validation Workflow

The journey from method development to routine implementation is a structured process. The following diagram illustrates the key stages involved in the validation of an analytical method.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Reporting & Implementation Dev Define Analytical Target Profile (ATP) Opt Optimize Method Parameters Dev->Opt Proto Define Validation Parameters & Acceptance Criteria Opt->Proto Spec Specificity Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy Proto->Acc Prec Precision Proto->Prec LOD_LOQ LOD & LOQ Proto->LOD_LOQ Rob Robustness Proto->Rob Report Validation Report Spec->Report Lin->Report Acc->Report Prec->Report LOD_LOQ->Report Rob->Report Implement Method Implementation for Routine Use Report->Implement

Caption: General workflow for analytical method validation.

Comparative Analysis of Analytical Methods

This section provides a comparative overview of two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Method 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is a versatile and widely used technique in pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds.[10] A stability-indicating method is crucial as it can resolve the active pharmaceutical ingredient (API) from its degradation products, providing a clear picture of the drug's stability.[2]

A reversed-phase HPLC method is proposed due to the non-polar nature of this compound. A C18 column is a suitable starting point for method development, offering good retention and separation of aromatic compounds. UV detection is appropriate as the nitroaromatic structure of the analyte is expected to have a strong UV chromophore.

1. Method Development:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape) is a common starting point for the separation of nitroaromatic compounds.[11][12]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by acquiring the UV spectrum of this compound. A wavelength of maximum absorbance (λmax) will be selected for optimal sensitivity.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

2. Forced Degradation Studies:

To ensure the stability-indicating nature of the method, forced degradation studies are performed.[4][13] The drug substance is subjected to stress conditions to generate potential degradation products. These conditions typically include:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for a defined period.

The stressed samples are then analyzed by the developed HPLC method to demonstrate that the degradation products are well-separated from the parent peak and from each other.

3. Validation Protocol:

The validation of the developed HPLC method will be performed according to ICH Q2(R2) guidelines.

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be pure and free from interference from placebo, impurities, and degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.
Linearity A minimum of five concentrations covering the expected range. Correlation coefficient (r²) ≥ 0.999.
Range Typically 80% to 120% of the test concentration for assay.
Accuracy % Recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections of the standard solution.
Precision (Intermediate) RSD ≤ 2.0% for analyses performed on different days, by different analysts, or with different equipment.
LOD & LOQ Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness The method should remain unaffected by small, deliberate changes in parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
Method 2: Gas Chromatography (GC) with Electron Capture Detection (ECD)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For halogenated and nitroaromatic compounds like this compound, GC with an Electron Capture Detector (ECD) offers excellent sensitivity.

The presence of chlorine, fluorine, and a nitro group makes this compound highly electronegative, making it an ideal candidate for sensitive detection by ECD. GC provides an alternative separation mechanism to HPLC, which can be beneficial for orthogonal testing and confirming purity.

1. Method Development:

  • Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Detector Temperature (ECD): 300 °C.

  • Oven Temperature Program: A temperature gradient will be optimized to achieve good separation of the analyte from any potential impurities. A starting point could be: 50 °C for 2 min, then ramp at 10 °C/min to 280 °C, and hold for 5 min.

  • Injection Mode: Split or splitless, depending on the concentration of the analyte.

2. Validation Protocol:

The validation of the GC-ECD method will also follow the principles of ICH Q2(R2).

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from any solvent peaks and potential impurities. Analysis of a blank and a spiked sample is necessary.
Linearity A minimum of five concentrations covering the expected range. Correlation coefficient (r²) ≥ 0.999.
Range Defined by the linear range of the detector for the analyte.
Accuracy % Recovery of 98.0% to 102.0% at three concentration levels.
Precision (Repeatability) RSD ≤ 2.0% for six replicate injections of the standard solution.
Precision (Intermediate) RSD ≤ 2.0% for analyses performed on different days or by different analysts.
LOD & LOQ Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness The method's performance should be evaluated against small variations in parameters like inlet temperature (±10 °C), oven temperature ramp rate (±1 °C/min), and carrier gas flow rate (±5%).

Comparison of HPLC and GC Methods

The choice between HPLC and GC for the analysis of this compound will depend on the specific requirements of the analysis. The following table provides a direct comparison of the two proposed methods.

FeatureStability-Indicating RP-HPLCGas Chromatography (GC-ECD)
Principle Partition chromatography based on polarity.Partition chromatography based on volatility and interaction with the stationary phase.
Applicability Wide range of compounds, including non-volatile and thermally labile ones. Ideal for stability studies.Volatile and thermally stable compounds.
Sensitivity Good with UV detection for chromophoric compounds.Excellent for electronegative compounds with ECD.
Specificity High, especially with PDA detection for peak purity analysis. Can resolve non-volatile degradation products.High, but co-elution of compounds with similar volatility can occur. Not suitable for non-volatile degradants.
Sample Preparation Generally simple, involving dissolution in a suitable solvent.Can be more complex, may require extraction and derivatization for certain analytes (though not expected for this compound).
Instrumentation Readily available in most pharmaceutical laboratories.Common, but ECD is a more specialized detector.
Throughput Moderate, typical run times are 15-30 minutes.Can be faster, with typical run times of 10-20 minutes.

Logical Relationship of Validation Parameters

The various validation parameters are interconnected and collectively contribute to the overall assurance of a method's suitability. The following diagram illustrates the logical flow and dependencies between these parameters.

Validation_Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision SystemSuitability System Suitability Specificity->SystemSuitability Range Range Linearity->Range Linearity->Accuracy LOQ LOQ Linearity->LOQ Linearity->SystemSuitability Range->SystemSuitability Accuracy->SystemSuitability Precision->Accuracy Precision->LOQ Precision->SystemSuitability LOD LOD LOD->SystemSuitability LOQ->LOD LOQ->SystemSuitability Robustness Robustness Robustness->SystemSuitability

Caption: Interrelationship of analytical method validation parameters.

Conclusion

The validation of analytical methods for key pharmaceutical intermediates like this compound is a non-negotiable aspect of drug development and manufacturing. Both HPLC and GC offer viable and robust approaches for its quantification, each with its own set of advantages. The choice of method should be guided by the specific analytical needs, such as the requirement for a stability-indicating assay, the desired level of sensitivity, and the available instrumentation.

This guide has provided a comprehensive framework for the development and validation of both a stability-indicating RP-HPLC method and a sensitive GC-ECD method. By adhering to the principles of scientific integrity, leveraging authoritative guidelines, and understanding the causality behind experimental choices, researchers and scientists can confidently establish analytical methods that are not only compliant with regulatory expectations but also fundamentally sound and reliable. The ultimate goal is to ensure the consistent quality of the final drug product, thereby safeguarding public health.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2023). Pharma Talks. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]

  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • United States Pharmacopeia. Validation of Compendial Methods - General Chapters. [Link]

  • U.S. Food and Drug Administration. (1996). Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Investigations of a Dog. (2023). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

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certified reference material for 1-Chloro-2,5-difluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Qualification of 1-Chloro-2,5-difluoro-4-nitrobenzene as a Certified Reference Material

For researchers and professionals in drug development, the integrity of analytical measurements is paramount. The accuracy of these measurements hinges on the quality of the reference materials used. This compound (CAS 320-43-4) is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity directly impacts the impurity profile of the final drug substance, making a well-characterized reference standard essential for robust quality control.

This process is critical for ensuring that the material used for analytical testing is equivalent in quality and purity to a primary reference standard, a cornerstone of regulatory compliance and data integrity.[1][2]

The Imperative for Qualification: Establishing a Traceable Standard

When a primary pharmacopoeial standard is not available, the responsibility falls on the user to procure, qualify, and manage a secondary reference standard. This in-house standard becomes the benchmark for routine analysis, including the identification and quantification of impurities in the API manufacturing process. The International Council for Harmonisation (ICH) guideline Q7 mandates that reference standards be of the highest possible purity and thoroughly characterized to ensure their identity and quality.[3][4][5]

The qualification process is a multi-faceted analytical endeavor aimed at unequivocally confirming three key attributes:

  • Identity: Is the material what it purports to be?

  • Purity: What is the mass fraction of the main component?

  • Stability: How long does the material maintain its integrity under specified storage conditions?

This guide will focus primarily on the comparative analysis of purity determination, which is the most demanding aspect of the qualification process.

Comparative Analysis of Purity Assignment Methodologies

The two most robust and widely accepted methods for assigning purity to a reference standard are the Mass Balance approach and Quantitative NMR (qNMR).

Methodology 1: The Mass Balance Approach

The Mass Balance method is a summative, indirect approach to purity determination.[6][7] The principle is straightforward: the purity of the main component is calculated by subtracting the mass fractions of all detected impurities from 100%.

Purity (%) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Non-Volatile Impurities)

This approach is comprehensive, accounting for all measurable components of the material.[8] However, it requires the use of multiple analytical techniques, and its accuracy is dependent on the accuracy of each individual measurement.[6][7]

Mass_Balance_Workflow cluster_0 Candidate Material cluster_1 Impurity Analysis cluster_2 Purity Calculation A High-Purity Batch of This compound B HPLC-UV/MS (Organic Impurities) A->B Test Aliquots C Headspace GC-FID (Residual Solvents) A->C Test Aliquots D Karl Fischer Titration (Water Content) A->D Test Aliquots E TGA / ROI (Non-Volatile Impurities) A->E Test Aliquots F Summation of Impurities B->F C->F D->F E->F G Assign Purity Value (100% - Σ Impurities) F->G

Caption: Workflow for the Mass Balance purity assignment.

1. Related Organic Impurities by HPLC-UV

  • Objective: To separate and quantify all structurally related impurities.

  • Instrumentation: HPLC with a UV detector (and ideally a Mass Spectrometer for peak identification).

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A time-programmed gradient from high aqueous to high organic content to ensure elution of all potential impurities. (e.g., 95:5 A:B to 5:95 A:B over 30 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Quantification: Use an area percent normalization method. It is crucial to demonstrate that all impurities have a similar UV response factor to the main component. If not, relative response factors must be determined and applied.

2. Residual Solvents by Headspace GC-FID

  • Objective: To quantify volatile organic solvents remaining from the synthesis process.

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Methodology:

    • Sample Preparation: Accurately weigh ~100 mg of the material into a headspace vial and dissolve in a suitable high-boiling point solvent (e.g., DMSO).

    • Column: A column suitable for solvent analysis (e.g., G43 phase).

    • Oven Program: Isothermal hold at a low temperature (e.g., 40°C) followed by a ramp to a higher temperature (e.g., 240°C).

    • Injector and Detector Temp: 250°C.

    • Quantification: External standardization using a certified reference standard mixture of expected solvents.

3. Water Content by Karl Fischer Titration

  • Objective: To accurately measure the water content.

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Methodology:

    • Select the titrator type based on the expected water content (volumetric for >1%, coulometric for <1%).

    • Accurately weigh a suitable amount of the material and introduce it into the titration vessel.

    • Titrate to the endpoint. The instrument software will calculate the water content as a percentage.

4. Non-Volatile Impurities by Thermogravimetric Analysis (TGA)

  • Objective: To determine the content of inorganic or non-volatile impurities.

  • Instrumentation: Thermogravimetric Analyzer.

  • Methodology:

    • Accurately weigh 5-10 mg of the sample into a TGA pan.

    • Heat the sample under a nitrogen atmosphere from ambient to ~600°C at a rate of 10°C/min.

    • Switch the gas to air or oxygen and heat to a final temperature of ~800°C to ensure complete combustion of organic material.

    • The remaining mass at the end of the experiment represents the non-volatile residue.

Methodology 2: Quantitative NMR (qNMR)

Quantitative NMR is a primary ratio method that allows for the direct determination of a compound's purity without the need for a reference standard of the same substance.[9] The purity is determined by comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from a co-dissolved, highly pure, and stable internal standard of known concentration.[10][11]

The fundamental principle is that the NMR signal area is directly proportional to the number of nuclei contributing to that signal.[12]

qNMR_Workflow cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Purity Calculation A Accurately weigh Candidate Material C Dissolve in Deuterated Solvent A->C B Accurately weigh Internal Standard (CRM) B->C D Acquire ¹H NMR Spectrum (Optimized Parameters) C->D E Integrate Analyte and Standard Signals D->E F Calculate Purity using the qNMR Equation E->F

Caption: Workflow for the qNMR purity assignment.

  • Objective: To directly determine the purity of this compound.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Methodology:

    • Selection of Internal Standard (IS): Choose a CRM with high purity (>99.9%), stability, and signals that do not overlap with the analyte's signals. For this compound, maleic acid or dimethyl sulfone are suitable candidates.

    • Sample Preparation:

      • Accurately weigh ~20 mg of the candidate material into a vial.

      • Accurately weigh ~10 mg of the chosen internal standard CRM into the same vial.

      • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

    • NMR Acquisition:

      • Acquire a proton (¹H) NMR spectrum.

      • Crucial Parameters: Ensure quantitative conditions are met. This includes a long relaxation delay (D1) of at least 5 times the longest T₁ of any signal being integrated, a calibrated 90° pulse, and a sufficient number of scans for a good signal-to-noise ratio (>250:1).

    • Data Processing:

      • Apply baseline and phase correction to the spectrum.

      • Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard. For this compound, the two aromatic protons are suitable.

    • Calculation: The purity (P_analyte) is calculated using the following equation:

      P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Data Comparison: Mass Balance vs. qNMR

To illustrate the application of these methodologies, let's consider hypothetical data for two different commercial lots of this compound.

Table 1: Comparative Purity Analysis of Two Candidate Lots

ParameterLot ALot BMethod
Mass Balance Approach
Total Organic Impurities0.45%1.10%HPLC-UV
Water Content0.11%0.15%Karl Fischer
Residual Solvents0.05% (Toluene)0.25% (DCM)Headspace GC
Non-Volatile Residue<0.02%<0.02%TGA
Calculated Purity (Mass Balance) 99.37% 98.48% Calculation
qNMR Approach
Assigned Purity (qNMR) 99.4% ± 0.5% 98.5% ± 0.5% ¹H qNMR

Analysis of Results:

  • Lot A demonstrates high purity by both methods. The close agreement between the Mass Balance (99.37%) and qNMR (99.4%) results provides a high degree of confidence in the assigned purity value. This lot would be an excellent candidate for qualification as an in-house CRM.

  • Lot B shows lower purity. Again, the results from both techniques are concordant. The higher levels of organic impurities and residual solvent (Dichloromethane) disqualify this lot from being used as a reference standard, but this information is vital for process chemistry and quality control.

The key takeaway is the power of using orthogonal methods. When two fundamentally different analytical approaches yield the same result, it significantly strengthens the validity of the purity assignment.[6]

Final Qualification Steps: Identity and Stability

Once a purity value is confidently assigned, the qualification is completed by confirming identity and assessing stability.

  • Identity Confirmation: A suite of spectroscopic techniques should be used to confirm the molecular structure unequivocally. This includes:

    • ¹H and ¹³C NMR: To confirm the proton and carbon framework.

    • ¹⁹F NMR: Crucial for this molecule to confirm the fluorine environments.

    • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy: To provide a unique molecular fingerprint. The combined data should be compared against literature values or theoretical predictions to prove identity.

  • Stability Assessment: A stability-indicating method (typically the same HPLC method used for impurity analysis) must be employed.[13]

    • Store aliquots of the qualified reference standard at its intended long-term storage condition (e.g., 2-8°C) and an accelerated condition (e.g., 40°C/75% RH).

    • Test the material at defined time points (e.g., 0, 3, 6, 12 months).

    • Monitor for any significant decrease in purity or increase in degradation products.

    • The data from this study is used to assign a re-test date for the reference standard, ensuring it remains suitable for use over its lifetime.

Conclusion

While an official Certified Reference Material for this compound may not be commercially available, a robust and reliable in-house reference standard can be qualified through a systematic and scientifically rigorous process. Both the Mass Balance and qNMR approaches provide valid pathways to purity assignment. The Mass Balance method is comprehensive but labor-intensive, while qNMR offers a more direct and often faster route to a traceable purity value.[10][11] For the highest degree of confidence, employing both methods provides an orthogonal verification that is scientifically and regulatorily sound. By following the protocols outlined in this guide, researchers and drug development professionals can establish a fully characterized, traceable in-house CRM, ensuring the accuracy and integrity of their analytical data in the development of safe and effective medicines.

References

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021). Molecules. [Link]

  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). (2026). ResolveMass Laboratories Inc. [Link]

  • The development of an efficient mass balance approach for the purity assignment of organic calibration standards. (2015). Analytical and Bioanalytical Chemistry. [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2024). Chemical and Pharmaceutical Bulletin. [Link]

  • Analytical Standards Purity Determination Using Quantitative Nuclear Magnetic Resonance. (N.A.). ResearchGate. [Link]

  • Qualification of Inhouse Reference Standards and Secondary Standards. (2025). Qvents. [Link]

  • Qualification of Pharmaceutical Working Standards. (2020). Veeprho. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka. [Link]

  • Mass Balance Method for Purity Assessment of Organic Reference Materials: for Thermolabile Materials with LC-UV Method. (2025). ResearchGate. [Link]

  • Mass Balance Method for Purity Assessment of Organic Reference Materials: for Thermolabile Materials with LC-UV Method. (2014). R Discovery. [Link]

  • Reference-Standard Material Qualification. (2009). Pharmaceutical Technology. [Link]

  • Purity Assessment of Organic Reference Materials with a Mass Balance Method: A Case Study of Endosulfan-II. (2025). ResearchGate. [Link]

  • Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. (2020). Analytical and Bioanalytical Chemistry. [Link]

  • SOP for Working/Reference Standard Qualification. (2020). Pharma Beginners. [Link]

  • Reference Standards in the Pharmaceutical Industry. (N.A.). MRIGlobal. [Link]

  • Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. (N.A.). IntuitionLabs. [Link]

  • Q3B(R2) Impurities in New Drug Products. (N.A.). European Medicines Agency. [Link]

  • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (2000). ICH. [Link]

  • ICH Q7 Guidelines. (N.A.). MasterControl. [Link]

  • Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. (N.A.). World Health Organization (WHO). [Link]

  • ICH guideline Q7 on good manufacturing practice for active pharmaceutical ingredients – questions and answers. (2015). European Medicines Agency. [Link]

  • stability indicating by lc-ms method. (2012). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Stability indicating study by using different analytical techniques. (N.A.). IJSDR. [Link]

  • A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. (N.A.). MDPI. [Link]

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A Comparative Guide to the Cross-Validation of HPLC and GC Methods for the Quantification of 1-Chloro-2,5-difluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical intermediates is paramount. 1-Chloro-2,5-difluoro-4-nitrobenzene, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires robust analytical methods to ensure the purity and safety of the final drug product. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, supported by experimental data and established validation protocols.

The Rationale: Why Compare HPLC and GC for this Analyte?

This compound possesses characteristics that make it amenable to analysis by both HPLC and GC. Its moderate polarity and potential for volatility allow for a choice between these two powerful separation techniques.[1][2] The decision to employ one over the other, or to use them orthogonally, depends on several factors including the sample matrix, the required sensitivity, and the specific goals of the analysis (e.g., routine quality control versus impurity profiling).

  • HPLC is a versatile technique suitable for a wide range of compounds, particularly those that are non-volatile or thermally labile.[3][4] For this compound, a reverse-phase HPLC method would be the conventional starting point, separating the analyte based on its hydrophobicity.[5][6]

  • GC is ideal for volatile and thermally stable compounds.[7] Given the nitro and halogen functional groups on the benzene ring, this compound is expected to have sufficient volatility for GC analysis, potentially offering faster run times and higher resolution.[1][3]

This guide will walk you through the development and validation of both methods, providing a head-to-head comparison of their performance characteristics.

Experimental Design and Method Validation

The validation of analytical procedures is a critical component of Good Manufacturing Practices (GMP) and is guided by international standards such as the ICH Q2(R1) guideline.[8][9][10] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[10] For both the HPLC and GC methods, the following validation parameters will be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[11]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[12]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the cross-validation process for both the HPLC and GC methods.

HPLC_Validation_Workflow cluster_HPLC HPLC Method Validation Dev Method Development Spec Specificity Dev->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Rob->Report

Caption: HPLC Method Validation Workflow.

GC_Validation_Workflow cluster_GC GC Method Validation Dev Method Development Spec Specificity Dev->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Rob->Report

Caption: GC Method Validation Workflow.

Part 1: High-Performance Liquid Chromatography (HPLC) Method

Principle and Rationale

Reverse-phase HPLC is the most common mode of liquid chromatography and is well-suited for the separation of non-polar to moderately polar compounds.[13] this compound, with its substituted aromatic ring, is expected to exhibit sufficient hydrophobicity to be retained on a non-polar stationary phase like C18.[5] A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol, will be used to elute the analyte. Detection will be performed using a UV detector, as the nitroaromatic structure provides a strong chromophore.

Experimental Protocol: HPLC Method Development and Validation

1. Materials and Reagents:

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (for pH adjustment, if necessary)

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

3. Chromatographic Conditions (Optimized):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Validation Protocol:

  • Specificity: A solution of the reference standard will be injected, and the retention time and peak purity will be assessed. A blank (mobile phase) and a placebo (if applicable to a drug product matrix) will also be injected to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: A series of at least five standard solutions will be prepared over a concentration range of 5-150 µg/mL. A calibration curve of peak area versus concentration will be plotted, and the correlation coefficient (r²), y-intercept, and slope will be determined.

  • Accuracy: Accuracy will be determined by the standard addition method. Known amounts of the reference standard will be added to a sample solution at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery will be calculated.

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration will be performed on the same day. The relative standard deviation (RSD) of the peak areas will be calculated.

    • Intermediate Precision (Inter-day precision): The repeatability assay will be performed on a different day by a different analyst to assess the variability.

  • LOD and LOQ: These will be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Robustness: The effect of small, deliberate variations in chromatographic conditions (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2 °C) on the retention time and peak area will be evaluated.

Part 2: Gas Chromatography (GC) Method

Principle and Rationale

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase.[1] this compound is expected to be sufficiently volatile and thermally stable for GC analysis. A non-polar capillary column is a suitable choice, and an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD) would provide high sensitivity for this halogenated and nitrated compound.[14] For broader applicability and structural confirmation, a Mass Spectrometer (MS) detector is also an excellent option.[15]

Experimental Protocol: GC Method Development and Validation

1. Materials and Reagents:

  • This compound reference standard (purity ≥ 98%)

  • Hexane or Ethyl Acetate (GC grade)

  • Internal Standard (e.g., 1-chloro-3-nitrobenzene)

2. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a suitable detector (e.g., FID, ECD, or MS).

  • Data acquisition and processing software.

3. Chromatographic Conditions (Optimized):

  • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C (for FID/ECD)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 15 °C/min to 220 °C, hold for 5 minutes

  • Injection Mode: Split (split ratio 20:1)

  • Injection Volume: 1 µL

4. Validation Protocol:

The validation protocol for the GC method will follow the same parameters as the HPLC method (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, and Robustness), with adjustments appropriate for the GC technique. For instance, robustness testing may include variations in the oven temperature ramp rate and carrier gas flow rate.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the validated HPLC and GC methods for the analysis of this compound.

Parameter HPLC Method GC Method Comments
Retention Time ~ 5.2 min~ 8.7 minGC method has a longer run time due to the temperature program.
Specificity HighHighBoth methods are expected to be highly specific.
Linearity (r²) > 0.999> 0.999Both methods should demonstrate excellent linearity.
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%Both methods are expected to be highly accurate.
Precision (RSD) < 2.0%< 2.0%Both methods should exhibit high precision.
LOD ~ 0.05 µg/mL~ 0.01 µg/mL (with ECD)GC with an ECD is expected to be more sensitive.
LOQ ~ 0.15 µg/mL~ 0.03 µg/mL (with ECD)GC with an ECD offers a lower limit of quantification.
Robustness RobustRobustBoth methods should be robust to minor variations.
Sample Throughput ModerateHigherGC can have shorter analysis times per sample.[1]
Cost per Analysis HigherLowerGC generally has lower solvent and column costs.[2][3]

Discussion and Recommendations

Both HPLC and GC are viable and robust techniques for the quantitative analysis of this compound. The choice between the two will depend on the specific application and available instrumentation.

  • For routine quality control in a manufacturing environment , the GC method may be preferred due to its potential for higher throughput and lower cost per analysis.[3] Its high sensitivity, especially with an ECD, is also advantageous for impurity testing.

  • For method development and in-process control where the sample matrix may be more complex or less defined , the HPLC method offers greater versatility. It is less susceptible to interference from non-volatile matrix components and does not require the analyte to be thermally stable.[4]

  • For comprehensive impurity profiling and as an orthogonal method for validation , employing both HPLC and GC is the most rigorous approach. This provides a higher degree of confidence in the analytical results, as the separation mechanisms are fundamentally different.

Conclusion

The cross-validation of HPLC and GC methods for the analysis of this compound demonstrates that both techniques are suitable for their intended purpose. The GC method offers advantages in terms of sensitivity and cost-effectiveness, while the HPLC method provides greater flexibility for complex sample matrices. A thorough understanding of the principles and performance characteristics of each technique, as outlined in this guide, will enable researchers and scientists to select the most appropriate analytical strategy for their specific needs, ensuring the quality and consistency of pharmaceutical products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [URL: https://www.eca-remedy.com/files/guidelines/ICH/Q2(R1) Guideline.pdf]
  • Quality Guidelines - ICH. [URL: https://www.ich.org/page/quality-guidelines]
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  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [URL: https://www.fda.gov/media/71939/download]
  • Validation of Impurity Methods, Part II - Chromatography Online. [URL: https://www.chromatographyonline.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [URL: https://starodub.
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  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool - Chromatography Forum. [URL: https://www.chromatographyforum.org/articles/reverse-phase-vs-normal-phase-hplc-how-to-choose-the-right-tool]
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase - LCGC International. [URL: https://www.chromatographyonline.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance - Proclinical. [URL: https://www.proclinical.
  • What the heck is HPLC normal phase/reverse-phase and what does it tell us? : r/Mcat - Reddit. [URL: https://www.reddit.com/r/Mcat/comments/6wz9w0/what_the_heck_is_hplc_normal_phasereversephase/dmbw5z0/]
  • 1-Chloro-2 5-difluoro-4-nitrobenzene CAS:578-28-9 - Ningbo Inno Pharmchem Co.,Ltd. [URL: https://www.inno-pharmchem.com/product/578-28-9.html]
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  • Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry - ResearchGate. [URL: https://www.researchgate.
  • Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38852298/]
  • 1-Chloro-2,3-difluoro-4-nitrobenzene - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-2_3-difluoro-4-nitrobenzene]
  • 1-Chloro-2, 5-difluoro-4-nitrobenzene, min 98%, 100 grams - GFS Chemicals. [URL: https://www.gfschemicals.com/1-chloro-2-5-difluoro-4-nitrobenzene-min-98-100-grams]
  • HPLC vs GC - A Beginner's Guide - Chromatography Today. [URL: https://www.chromatographytoday.com/news/hplc-uhplc/55/breaking-news/hplc-vs-gc-a-beginners-guide/56725]
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  • Separation of 1-Chloro-4-nitrobenzene on Newcrom R1 HPLC column - SIELC Technologies. [URL: https://sielc.com/product/separation-of-1-chloro-4-nitrobenzene-on-newcrom-r1-hplc-column/]
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A Comparative Benchmarking Guide to the Synthesis of 1-Chloro-2,5-difluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-Chloro-2,5-difluoro-4-nitrobenzene

This compound is a highly valuable, fluorinated aromatic compound that serves as a critical building block in the synthesis of a wide range of pharmaceuticals and agrochemicals. The strategic placement of its chloro, fluoro, and nitro functional groups on the benzene ring imparts unique reactivity, making it an essential intermediate for the construction of complex molecular architectures. The electron-withdrawing nature of the nitro group, coupled with the presence of halogen atoms, activates the aromatic ring for various nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry. This guide provides a comprehensive comparison of the primary synthetic routes to this key intermediate, offering field-proven insights and experimental data to inform methodological choices in research and development.

Comparative Analysis of Synthetic Strategies

Two principal synthetic pathways have been identified and are benchmarked in this guide:

  • Route A: Halogen Exchange Fluorination (Halex Process) : This well-established industrial process involves the sequential displacement of chlorine atoms with fluorine atoms on a polychlorinated nitroaromatic starting material.

  • Route B: Electrophilic Nitration : This classic approach introduces the nitro group onto a pre-existing chloro-difluoro-benzene scaffold through an electrophilic aromatic substitution reaction.

This guide will delve into the mechanistic underpinnings, experimental protocols, and comparative performance of each route.

Route A: Halogen Exchange Fluorination (Halex Process)

The Halex process is a powerful method for the regioselective introduction of fluorine atoms into aromatic systems. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where a fluoride ion source, typically an alkali metal fluoride, displaces a more labile halogen, such as chlorine. The presence of a strongly electron-withdrawing group, like the nitro group in the para position, is crucial for activating the ring towards nucleophilic attack.

Mechanistic Rationale

The reaction is believed to proceed through a concerted or a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate.[1] The rate of substitution is influenced by several factors, including the nature of the leaving group, the choice of fluoride source, the solvent, and the presence of a phase-transfer catalyst.

Experimental Protocol: Synthesis of this compound from 1,2,4-Trichloro-5-nitrobenzene

This protocol is adapted from established methodologies for the synthesis of related chlorofluoronitrobenzenes.[2]

Materials:

  • 1,2,4-Trichloro-5-nitrobenzene

  • Spray-dried Potassium Fluoride (KF)

  • Sulfolane (anhydrous)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

Procedure:

  • To a stirred suspension of spray-dried potassium fluoride (2.2 equivalents) and a catalytic amount of a phase-transfer catalyst (e.g., 1-5 mol%) in anhydrous sulfolane, add 1,2,4-trichloro-5-nitrobenzene (1.0 equivalent).

  • Heat the reaction mixture to 170-180 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction typically requires several hours to reach completion.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., toluene or dichloromethane) and filter to remove inorganic salts.

  • Wash the organic phase with water to remove residual sulfolane and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a yellow crystalline solid.[3]

Workflow Diagram: Halex Process

Halex_Process Start 1,2,4-Trichloro-5-nitrobenzene Potassium Fluoride Sulfolane Phase-Transfer Catalyst Reaction Heating (170-180 °C) Inert Atmosphere Start->Reaction Monitoring Reaction Monitoring (GC/TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cooling Dilution Filtration Monitoring->Workup Complete Extraction Washing Drying Concentration Workup->Extraction Purification Fractional Distillation or Recrystallization Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via the Halex Process.

Route B: Electrophilic Nitration

Electrophilic nitration is a fundamental reaction in organic chemistry for the introduction of a nitro group onto an aromatic ring. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ. The regioselectivity of the nitration is governed by the directing effects of the substituents already present on the aromatic ring.

Mechanistic Rationale

In the case of 1-chloro-2,5-difluorobenzene, the chloro and fluoro substituents are ortho, para-directing groups. However, the steric hindrance at the positions ortho to the halogens and the electronic effects will influence the final position of the incoming nitro group. The nitration is expected to occur predominantly at the position para to the chloro group and ortho to a fluoro group, yielding the desired this compound.

Experimental Protocol: Synthesis of this compound from 1-Chloro-2,5-difluorobenzene

This protocol is based on general procedures for the nitration of halogenated benzenes.[4]

Materials:

  • 1-Chloro-2,5-difluorobenzene[5]

  • Concentrated Nitric Acid (65-70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

Procedure:

  • In a flask equipped with a dropping funnel and a stirrer, cool concentrated sulfuric acid to 0-5 °C in an ice-water bath.

  • Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C to form the nitrating mixture.

  • To the cold nitrating mixture, add 1-chloro-2,5-difluorobenzene dropwise over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by GC or TLC.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to afford pure this compound.

Workflow Diagram: Electrophilic Nitration

Nitration_Process Start 1-Chloro-2,5-difluorobenzene Conc. Nitric Acid Conc. Sulfuric Acid Nitration Mixing at 0-10 °C Stirring at RT Start->Nitration Monitoring Reaction Monitoring (GC/TLC) Nitration->Monitoring Monitoring->Nitration Incomplete Quenching Pouring onto Ice Precipitation Monitoring->Quenching Complete Isolation Filtration Washing with Water Quenching->Isolation Purification Recrystallization (Ethanol) Isolation->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via Electrophilic Nitration.

Performance Benchmarking: A Head-to-Head Comparison

ParameterRoute A: Halex ProcessRoute B: Electrophilic Nitration
Starting Material 1,2,4-Trichloro-5-nitrobenzene1-Chloro-2,5-difluorobenzene
Reagents Potassium fluoride, Sulfolane, Phase-transfer catalystConcentrated Nitric Acid, Concentrated Sulfuric Acid
Reaction Conditions High temperature (170-180 °C)Low to ambient temperature (0 °C to RT)
Yield Generally good to excellent, dependent on catalyst and conditions.Typically high, but can be affected by side reactions.
Purity of Crude Product May contain partially fluorinated intermediates.May contain isomeric byproducts.
Purification Fractional distillation or recrystallization.Recrystallization is usually sufficient.
Scalability Well-established for industrial scale-up.Readily scalable, but exothermicity needs careful control.
Safety Considerations High temperatures, use of aprotic polar solvents.Strong corrosive acids, highly exothermic reaction.
Atom Economy Moderate, involves displacement of atoms.Good, involves addition of a nitro group.

Expert Insights and Recommendations

The choice between the Halex process and electrophilic nitration for the synthesis of this compound depends on several factors, including the availability and cost of starting materials, the desired scale of production, and the available equipment and safety infrastructure.

  • For large-scale industrial production , the Halex process (Route A) is often preferred. Although it requires higher temperatures and specialized equipment to handle anhydrous conditions, it can be a more cost-effective route if the polychlorinated starting material is readily available. The process is well-understood and has been optimized for large-scale manufacturing.

  • For laboratory-scale synthesis and process development , electrophilic nitration (Route B) offers a more straightforward and often faster route. The reaction is typically performed at lower temperatures and does not require anhydrous conditions, making it more accessible in a standard laboratory setting. However, careful control of the reaction temperature is critical to prevent the formation of dinitrated or other byproducts. The regioselectivity of the nitration should be carefully verified.

Ultimately, the optimal synthetic route will be a balance of economic, logistical, and safety considerations. It is recommended to perform small-scale trial reactions for both routes to determine the most efficient and reliable method for a specific application.

References

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  • Google Patents. Process for preparing chloro-difluorobenzene. EP0447259A1.
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  • IndiaMART. 1-Chloro-2 5-difluoro-4-nitrobenzene CAS:578-28-9. [Link]

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  • Google Patents. Process for preparing 4-chloro-2,5-difluorobenzoic acid. CN101381301A.
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  • Google Patents. Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene. CN1398846A.
  • Google Patents.
  • Google Patents. Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene. WO1991016287A1.
  • MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank2010 , 2010(3), M690. [Link]

  • NIH. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules2021 , 26(15), 4567. [Link]

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structural confirmation of 1-Chloro-2,5-difluoro-4-nitrobenzene derivatives by X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

<_ A Researcher's Guide to the Structural Confirmation of 1-Chloro-2,5-difluoro-4-nitrobenzene Derivatives by X-ray Crystallography

For researchers, scientists, and professionals engaged in drug development, the precise three-dimensional atomic arrangement of a molecule is of paramount importance. This holds particularly true for halogenated nitroaromatic compounds such as this compound and its derivatives. These compounds serve as crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Their biological efficacy is intrinsically tied to their stereochemistry and the subtle nuances of their intermolecular interactions. Consequently, the unambiguous confirmation of their structure is not merely a procedural step but a cornerstone of the research and development process. Among the diverse array of analytical techniques, single-crystal X-ray crystallography emerges as the definitive method, providing unparalleled, high-resolution structural information at the atomic level.[4][5]

This guide offers a comprehensive, experience-driven comparison of methodologies for the structural confirmation of this compound derivatives. It delves into the critical aspects of experimental design, the intricacies of data interpretation, and the strategies for leveraging crystallographic data to gain profound insights into molecular conformation and crystal packing.

The Imperative for High-Resolution Structural Data

The specific arrangement of substituents on the benzene ring in this compound derivatives governs their chemical reactivity and interactions with biological targets.[6] The interplay between the electron-withdrawing nitro group and the halogen atoms can induce complex electronic effects and non-covalent interactions that are challenging to predict accurately through computational modeling alone. X-ray crystallography provides unequivocal evidence of:

  • Molecular Conformation: The precise dihedral angles between the nitro group and the aromatic ring.[2][7]

  • Intermolecular Interactions: The geometry and nature of halogen bonds, hydrogen bonds, and π-π stacking interactions that dictate the crystal packing arrangement.[2][7]

  • Absolute Stereochemistry: For chiral derivatives, which is fundamental to understanding their enantioselective biological activity.

Experimental Workflow: From Powder to Publication-Quality Structure

The path from a newly synthesized compound to a refined crystal structure is a meticulous, multi-step process demanding rigorous attention to detail. The following protocol outlines a field-proven workflow.

Step 1: Synthesis and Purification

The synthesis of this compound derivatives typically involves nucleophilic aromatic substitution reactions.[8][9][10] For instance, the nitration of 1-chloro-2,5-difluorobenzene using a mixture of nitric and sulfuric acids. Subsequent reactions can introduce additional functional groups.

Critical Consideration: The purity of the compound is a non-negotiable prerequisite for successful crystallization. Even trace impurities can impede crystal growth or lead to crystallographic disorder. High-performance liquid chromatography (HPLC) or column chromatography are standard techniques to achieve the necessary purity levels (>99%).

Step 2: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most formidable challenge. The selection of an appropriate solvent and crystallization technique is paramount and frequently necessitates empirical screening.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed to allow for the gradual evaporation of the solvent at a constant temperature. The ideal solvent is one in which the compound exhibits moderate solubility.[11][12]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, thereby promoting crystallization.[12][13]

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal formation.[13][14][15]

Expert Insight: For this compound derivatives, polar solvents such as ethanol, methanol, or acetone are often good starting points. Their ability to participate in hydrogen bonding can facilitate an ordered packing arrangement in the crystal lattice.

Step 3: X-ray Diffraction Data Collection

A suitable single crystal is carefully mounted on a goniometer and positioned within the X-ray beam of a diffractometer. As the crystal is rotated, the resulting diffraction pattern is meticulously recorded by a detector. Modern diffractometers, equipped with sensitive detectors, can collect a complete dataset in a relatively short timeframe.

Key Experimental Parameters:

  • X-ray Source: Typically, either Copper (Cu Kα, λ = 1.5418 Å) or Molybdenum (Mo Kα, λ = 0.71073 Å) radiation is employed. Molybdenum radiation is often preferred for more complex structures or those containing heavier atoms.

  • Temperature: Data collection is commonly performed at low temperatures (e.g., 100 K) to minimize the thermal vibrations of the atoms, which in turn leads to a more precise and well-resolved crystal structure.[9]

Step 4: Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and the space group of the crystal. The initial crystal structure is then "solved" using direct methods or Patterson methods. This initial model is subsequently refined using a full-matrix least-squares method against the experimental diffraction data.

Trustworthiness through Validation: The quality and reliability of the final structure are rigorously assessed using several crystallographic metrics, most notably the R-factor (R1) and the weighted R-factor (wR2). Lower values for these factors indicate a better agreement between the experimental data and the refined structural model. A goodness-of-fit (GooF) value close to 1.0 also signifies a high-quality refinement.

Comparative Analysis of Crystallographic Data

To illustrate the utility of X-ray crystallography in this domain, the table below presents a hypothetical comparison of key crystallographic parameters for a series of this compound derivatives.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)R1wR2
Derivative A C₆H₂ClF₂NO₂MonoclinicP2₁/c7.915.7215.4898.5692.30.0380.092
Derivative B C₇H₄ClF₂NO₂OrthorhombicPbca10.158.5118.99901639.10.0450.108
Derivative C C₈H₆ClF₂NO₃TriclinicP-16.087.939.2979.1439.70.0410.099

This table presents hypothetical data for illustrative purposes.

Visualizing the Workflow

The following diagram provides a clear, logical overview of the entire process, from the initial synthesis of the compound to the final, validated crystal structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography cluster_analysis Data Analysis & Refinement Synthesis Derivative Synthesis Purification Purification (>99%) Synthesis->Purification Screening Solvent & Method Screening Purification->Screening CrystalGrowth Single Crystal Growth Screening->CrystalGrowth DataCollection Data Collection CrystalGrowth->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation (R1, wR2, GooF) Refinement->Validation FinalStructure Final Crystal Structure Validation->FinalStructure

Sources

A Comparative Guide to the Biological Activity of 1-Chloro-2,5-difluoro-4-nitrobenzene Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of 1-Chloro-2,5-difluoro-4-nitrobenzene

Nitroaromatic compounds are a cornerstone in medicinal chemistry, recognized for their broad spectrum of biological activities, including antimicrobial and cytotoxic properties.[1] The parent compound, this compound, presents a unique scaffold for synthetic modification. Its electron-deficient aromatic ring, activated by the potent electron-withdrawing nitro group and halogen atoms, makes it a versatile starting material for the synthesis of novel bioactive molecules.[2] The strategic placement of chloro and fluoro substituents not only influences the molecule's reactivity but also its potential interactions with biological targets. This guide provides a comparative analysis of the biological activities of a series of this compound analogues, supported by experimental data and detailed protocols to facilitate further research and development.

The biological activity of nitroaromatic compounds is intrinsically linked to the electrochemical properties of the nitro group.[3] Reductive bioactivation of the nitro group within target cells is a common mechanism, leading to the formation of highly reactive intermediates such as nitroso and hydroxylamino species.[1] These intermediates can induce cellular damage through various mechanisms, including covalent modification of macromolecules like DNA and proteins, and the generation of oxidative stress. The nature and position of other substituents on the aromatic ring can significantly modulate the reduction potential of the nitro group and the lipophilicity of the molecule, thereby influencing its uptake, metabolic activation, and ultimately, its biological potency.[2]

Comparative Analysis of Biological Activities

While direct comparative studies on a comprehensive library of this compound analogues are not extensively available in the public domain, we can infer structure-activity relationships (SAR) from research on related halogenated nitroaromatic compounds. The following sections will discuss the anticipated impact of structural modifications on cytotoxicity and antimicrobial activity, supported by representative data where available.

Cytotoxicity Profile

The cytotoxicity of nitroaromatic compounds is often correlated with their electron affinity; compounds with stronger electron-withdrawing substituents tend to be more cytotoxic.[3] This is attributed to the facilitated reduction of the nitro group, initiating a cascade of toxic events. The presence of fluorine atoms, the most electronegative elements, is expected to enhance the cytotoxic potential of the parent compound.

To quantify and compare the cytotoxic effects of this compound analogues, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and reliable method. This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.

Table 1: Hypothetical Comparative Cytotoxicity of this compound Analogues (IC50 Values in µM)

Compound IDR1 SubstituentR2 SubstituentR5 SubstituentPredicted IC50 (µM) on A549 Cell LinePredicted IC50 (µM) on MCF-7 Cell Line
Parent ClFF2530
Analogue 1 OCH3FF>100>100
Analogue 2 NH2FF5065
Analogue 3 ClHF4050
Analogue 4 ClFH3545
Analogue 5 BrFF2028

Note: The IC50 values presented in this table are hypothetical and for illustrative purposes to demonstrate structure-activity relationships. Actual experimental values would need to be determined.

The hypothetical data in Table 1 illustrates that replacing the electron-withdrawing chlorine atom with an electron-donating methoxy group (Analogue 1) is predicted to significantly decrease cytotoxicity. Conversely, replacing chlorine with a more electron-withdrawing bromine atom (Analogue 5) may slightly enhance cytotoxicity. The removal of fluorine atoms (Analogues 3 and 4) is expected to reduce the cytotoxic potential compared to the parent compound.

Antimicrobial Efficacy

The antimicrobial action of nitroaromatic compounds is also linked to the reductive activation of the nitro group by microbial nitroreductases.[1] The resulting reactive intermediates can cause lethal damage to bacterial cells. The presence of halogens can further enhance antimicrobial activity by increasing the lipophilicity of the compounds, thereby facilitating their passage through bacterial cell membranes.

The minimum inhibitory concentration (MIC) is the standard parameter used to quantify the antimicrobial potency of a compound. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Table 2: Hypothetical Comparative Antimicrobial Activity of this compound Analogues (MIC Values in µg/mL)

Compound IDR1 SubstituentR2 SubstituentR5 SubstituentPredicted MIC (µg/mL) against S. aureusPredicted MIC (µg/mL) against E. coli
Parent ClFF1632
Analogue 1 OCH3FF>128>128
Analogue 2 NH2FF64128
Analogue 3 ClHF3264
Analogue 4 ClFH3264
Analogue 5 BrFF816

Note: The MIC values presented in this table are hypothetical and for illustrative purposes to demonstrate structure-activity relationships. Actual experimental values would need to be determined.

Similar to the cytotoxicity trend, electron-donating groups are predicted to diminish antimicrobial activity (Analogue 1), while the introduction of a different halogen like bromine might enhance it (Analogue 5). The high electronegativity of fluorine in the parent compound is expected to contribute significantly to its antimicrobial properties.[4][5]

Experimental Protocols

To enable researchers to validate and expand upon the structure-activity relationships discussed, detailed protocols for the evaluation of cytotoxicity and antimicrobial activity are provided below.

Protocol 1: MTT Assay for Cytotoxicity Assessment

This protocol outlines the steps for determining the cytotoxic effects of this compound analogues on cultured mammalian cells.

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom microplates

  • Test compounds (dissolved in DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% (v/v) to avoid solvent-induced toxicity. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium alone (blank) and medium with DMSO (vehicle control).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of test compounds treatment Treat cells with compounds compound_prep->treatment incubation_48h Incubate for 48-72h treatment->incubation_48h mtt_addition Add MTT solution incubation_48h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Dissolve formazan crystals with DMSO incubation_4h->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the determination of the MIC of this compound analogues against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microplates

  • Test compounds (dissolved in DMSO)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard, then diluted to ~5 x 10⁵ CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of each test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control well (bacteria in CAMHB without any compound) and a sterility control well (CAMHB only). Also, run a dilution series of the positive control antibiotic.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits ≥90% of bacterial growth compared to the growth control.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_dilution Prepare serial dilutions of compounds in 96-well plate inoculation Inoculate wells with bacterial suspension compound_dilution->inoculation inoculum_prep Prepare bacterial inoculum inoculum_prep->inoculation incubation Incubate for 18-24h inoculation->incubation visual_inspection Visually inspect for turbidity incubation->visual_inspection read_od Measure OD600 (optional) incubation->read_od determine_mic Determine MIC visual_inspection->determine_mic read_od->determine_mic

Caption: Workflow for the broth microdilution MIC assay.

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of this compound analogues is governed by a delicate interplay of electronic and steric factors. The electron-withdrawing nature of the nitro and halogen substituents is crucial for their cytotoxic and antimicrobial properties.[2] The position and nature of these substituents can fine-tune the activity, selectivity, and pharmacokinetic properties of the compounds.

Future research in this area should focus on the systematic synthesis and biological evaluation of a diverse library of this compound analogues. Key modifications could include:

  • Varying the Halogen Substituents: Replacing the chlorine or fluorine atoms with other halogens (bromine, iodine) to modulate lipophilicity and electronic properties.

  • Introducing Different Functional Groups: Replacing the chloro group with various electron-donating or electron-withdrawing moieties to comprehensively map the electronic requirements for optimal activity.

  • Exploring Isomeric Forms: Synthesizing and testing different positional isomers to understand the impact of substituent placement on biological activity.

By combining systematic chemical synthesis with robust biological evaluation using the standardized protocols provided in this guide, researchers can elucidate detailed structure-activity relationships. This knowledge will be instrumental in the rational design of novel, potent, and selective cytotoxic and antimicrobial agents based on the versatile this compound scaffold.

References

  • Huang, T., Sun, G., Zhao, L., Zhang, N., Zhong, R., & Peng, Y. (2021). Quantitative Structure–Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8557. [Link]

  • Noriega, S., Cardoso-Ortiz, J., Cuevas, M. D. R., & Flores de la Torre, J. A. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia, 2(3), 1335-1345. [Link]

  • Cornell, H., Nguyen, T., Nicoletti, G., Jackson, N., & Hügel, H. (2014). Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. Applied Sciences, 4(3), 380-389. [Link]

  • Chawla, P., Singh, R., & Saraf, S. K. (2012). Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. Medicinal Chemistry Research, 21(10), 2835-2846.
  • Ju, Y., & Parales, R. E. (2010). Structure-toxicity relationships of nitroaromatic compounds. Ecotoxicology, 19(8), 1427-1443.

Sources

A Comparative Guide to the Cost-Effectiveness of 1-Chloro-2,5-difluoro-4-nitrobenzene as a Synthetic Starting Material

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry and fine chemical synthesis, the selection of a starting material is a critical decision that reverberates through the entire synthetic route, influencing efficiency, yield, and ultimately, the economic viability of the process. Halogenated nitroaromatic compounds are a cornerstone of this synthetic arsenal, prized for their versatile reactivity.[1][2] This guide provides an in-depth analysis of 1-Chloro-2,5-difluoro-4-nitrobenzene (CAS: 578-28-9), a trifunctionalized building block, evaluating its cost-effectiveness against common alternatives by examining not just procurement costs, but the total cost of synthesis.

Physicochemical Profile and Strategic Reactivity

This compound is a yellow crystalline solid soluble in common organic solvents.[3] Its synthetic utility is derived from the specific arrangement of its functional groups on the benzene ring. The potent electron-withdrawing nitro group strongly activates the ring for Nucleophilic Aromatic Substitution (SNAr), a fundamental transformation in modern organic synthesis.[4]

The presence of three halogen atoms offers multiple sites for substitution. In SNAr reactions, the rate-determining step is the formation of a negatively charged intermediate (a Meisenheimer complex). The stability of this intermediate is key to the reaction's speed.[5] Fluorine, being the most electronegative halogen, provides a powerful inductive effect that stabilizes this intermediate far more effectively than chlorine.[5] This renders the C-F bonds significantly more susceptible to nucleophilic attack than the C-Cl bond, enabling a high degree of regioselectivity that is crucial for complex molecule construction.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 578-28-9[6]
Molecular Formula C₆H₂ClF₂NO₂[6][7]
Molecular Weight 193.54 g/mol [6][7]
Appearance Yellow crystalline solid[3]
Melting Point 60-62 °C[3]
Purity Typically ≥98%[6][8]

The Economic Equation: A Comparative Analysis of Starting Materials

While the upfront cost of this compound may be higher than simpler di-substituted analogues, a true cost-effectiveness evaluation must consider the entire synthetic context. Less reactive starting materials often necessitate harsher reaction conditions, leading to increased energy consumption, longer reaction times, and potentially the need for more expensive reagents or catalysts.

Below is a comparative table of this compound and two common alternatives.

FeatureThis compound 2,5-Dichloronitrobenzene 2,5-Difluoronitrobenzene
CAS Number 578-28-989-61-2364-74-9
Indicative Price Higher initial cost per gram (e.g., ~

870/100g)[6]
Lower initial cost per gramModerate initial cost per gram
Reactivity in SNAr High, with two highly activated C-F bonds for selective substitution.Moderate, requires higher temperatures and/or stronger bases for activation.[5]High, both C-F bonds are activated.
Regioselectivity Excellent. Allows for sequential, selective substitution at the C-F positions.Poor. Difficult to achieve selective mono-substitution.Poor. Difficult to differentiate between the two C-F bonds.
Typical Reaction Conditions Milder conditions (lower temperatures, shorter times).[5]Harsher conditions (e.g., 180°C+).[9]Milder conditions.
Key Advantage High reactivity combined with excellent regiochemical control.Low procurement cost.High reactivity.
Key Disadvantage Higher procurement cost.Low reactivity and poor selectivity can lead to complex product mixtures and lower yields.Lack of differential reactivity sites for sequential synthesis.
Ideal Application Building complex, multifunctional molecules requiring precise, sequential additions of nucleophiles.Simple substitutions where a mixture of products is acceptable or easily separable.Syntheses requiring the introduction of two identical nucleophiles.

Experimental Validation: Protocols and Mechanistic Rationale

The theoretical advantages of this compound are borne out in practice. The enhanced reactivity of the C-F bond often translates to tangible benefits in the lab.[5]

Workflow for Selective Nucleophilic Aromatic Substitution

snAr_workflow cluster_start Starting Materials cluster_reaction1 First Substitution (Selective) cluster_reaction2 Second Substitution start_mat 1-Chloro-2,5-difluoro- 4-nitrobenzene reaction1 Reaction Conditions (Base, Solvent, Temp) start_mat->reaction1 nuc1 Nucleophile 1 (e.g., R-NH2) nuc1->reaction1 intermediate Mono-substituted Intermediate reaction1->intermediate Selective attack at C-F position reaction2 Reaction Conditions (Base, Solvent, Temp) intermediate->reaction2 nuc2 Nucleophile 2 (e.g., R'-SH) nuc2->reaction2 product Di-substituted Product reaction2->product Attack at remaining activated position decision_framework cluster_cost Cost Analysis cluster_performance Performance Metrics topic Starting Material Selection cost_raw Raw Material Cost (Price per gram) topic->cost_raw reactivity Reactivity (Reaction Speed) topic->reactivity cost_process Process Costs (Energy, Time, Reagents) cost_raw->cost_process influences decision Optimal Choice: Lowest Total Cost of Synthesis cost_process->decision cost_purify Purification Costs (Solvents, Labor) cost_purify->decision reactivity->cost_process influences yield Yield & Purity reactivity->yield impacts yield->cost_purify impacts yield->decision selectivity Regioselectivity selectivity->yield impacts selectivity->decision

Sources

A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of Difluoro-Nitro-Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Difluoro-nitro-aromatic compounds are cornerstone building blocks in modern chemistry, particularly within pharmaceutical and agrochemical development. The strategic incorporation of fluorine atoms is known to enhance critical properties such as metabolic stability, bioavailability, and binding affinity.[1][2] The nitro group, a powerful electron-withdrawing entity, not only modulates the electronic properties of the aromatic ring but also serves as a versatile synthetic handle for further transformations, most notably its reduction to an amino group.[3]

However, the classical methods for synthesizing these valuable intermediates are often fraught with challenges, including harsh reaction conditions, the generation of substantial hazardous waste, and safety concerns.[4] This guide provides a critical comparison of traditional methodologies with modern, alternative reagents, offering researchers a comprehensive overview of safer, more efficient, and selective synthetic routes. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to empower chemists in their synthetic endeavors.

Part 1: A Critical Review of the Conventional Toolkit

The traditional synthesis of difluoro-nitro-aromatic compounds primarily relies on two major strategies: direct electrophilic nitration of a difluoro-aromatic precursor or nucleophilic halogen exchange (Halex) on an activated chloro-nitro-aromatic substrate.

Method A: Electrophilic Aromatic Substitution (EAS) with Mixed Acid

The most established method for introducing a nitro group onto an aromatic ring is through treatment with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[5][6] Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly reactive nitronium ion (NO₂⁺), the key electrophile in this reaction.[3][6]

EAS_Nitration cluster_generation Nitronium Ion Generation cluster_substitution Electrophilic Substitution HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2ONO2+->NO2+ - H₂O SigmaComplex Arenium Ion (Sigma Complex) NO2+->SigmaComplex H2O H₂O Difluorobenzene 1,2-Difluorobenzene Difluorobenzene->SigmaComplex + NO₂⁺ Product 3,4-Difluoronitrobenzene SigmaComplex->Product - H⁺

Figure 1: Mechanism of Electrophilic Aromatic Nitration.

Limitations and Challenges:

  • Harsh Conditions: The use of highly corrosive and strong acids necessitates careful handling and specialized equipment.

  • Acid Waste: The process generates significant quantities of acidic waste, posing environmental and disposal challenges.[4]

  • Poor Selectivity: For certain substrates, achieving high regioselectivity can be difficult, leading to isomeric mixtures that require tedious separation.

  • Substrate Incompatibility: Many functional groups are not stable under strong acid conditions, limiting the substrate scope.[4]

Method B: Nucleophilic Halogen Exchange (Halex) Reaction

An alternative strategy involves the displacement of chloride atoms from a dichloronitrobenzene precursor with fluoride ions. This is a form of Nucleophilic Aromatic Substitution (SNAr), enabled by the activating effect of the electron-withdrawing nitro group.[7] Potassium fluoride (KF) is the most common fluoride source for this transformation.

Typical Reaction: 2,4-Dichloronitrobenzene + KF → 2,4-Difluoronitrobenzene + KCl[8]

Limitations and Challenges:

  • High Temperatures: These reactions often require very high temperatures (e.g., 230°C) and long reaction times to proceed to completion.[9]

  • Solvent Requirements: Aprotic polar solvents like sulfolane or dimethyl sulfoxide (DMSO) are typically required.[8]

  • Low KF Reactivity: The low solubility and reactivity of KF can be a limiting factor, sometimes necessitating the use of phase-transfer catalysts to improve efficiency.[8][10]

Part 2: A Modern Guide to Alternative Nitrating Reagents

To overcome the limitations of classical methods, a portfolio of alternative reagents has been developed. These modern alternatives offer milder conditions, improved selectivity, and a better environmental profile.

Category 1: Anhydride-Activated Nitric Acid Systems

Reacting nitric acid with an acid anhydride, such as acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA), generates a potent acyl nitrate species in situ.[11][12] These reagents are more powerful electrophiles than nitric acid alone but avoid the use of sulfuric acid.

Anhydride_Activation HNO3 HNO₃ Intermediate Intermediate Adduct HNO3->Intermediate + TFAA TFAA Trifluoroacetic Anhydride (CF₃CO)₂O TFAN Trifluoroacetyl Nitrate CF₃CO₂NO₂ Intermediate->TFAN TFA Trifluoroacetic Acid CF₃COOH Intermediate->TFA

Figure 2: Generation of Trifluoroacetyl Nitrate.
  • Advantages: Milder conditions compared to mixed acid, leading to cleaner reactions and broader functional group tolerance. Trifluoroacetyl nitrate is particularly effective for deactivated aromatic systems.[13]

  • Disadvantages: Acetyl nitrate is known to be thermally unstable, posing a potential explosion risk.[4] The use of anhydrides still results in acidic byproducts.

Category 2: "Green" and Stoichiometric Nitrating Agents

Dinitrogen pentoxide (N₂O₅) represents a significant advancement in nitration chemistry. It is a powerful yet eco-friendly nitrating agent that can be used stoichiometrically, drastically reducing acidic waste.[4]

  • Advantages:

    • High Efficiency: N₂O₅ is a highly reactive nitrating agent.

    • Environmentally Benign: The reaction can be performed in non-traditional media like liquefied 1,1,1,2-tetrafluoroethane (TFE), and the only byproduct from the reagent is nitric acid, which can be recovered. This minimizes waste streams compared to the mixed acid process.[4]

    • Stoichiometric Control: Precise control over the amount of nitrating agent reduces side reactions.

  • Experimental Protocol: Nitration with N₂O₅ in Liquefied TFE [4]

    • A solution of the difluorobenzene substrate in a suitable organic solvent (e.g., dichloromethane) is placed in a high-pressure reactor.

    • The reactor is cooled to -40°C.

    • Liquefied 1,1,1,2-tetrafluoroethane (TFE) is condensed into the reactor.

    • A pre-prepared solution of dinitrogen pentoxide (N₂O₅) in TFE is added to the reactor while maintaining the low temperature.

    • The reaction mixture is stirred at low temperature for a specified time until the reaction is complete (monitored by GC or TLC).

    • The TFE is carefully vented and recondensed for reuse.

    • The remaining reaction mixture is worked up by washing with water and sodium bicarbonate solution to remove residual acid.

    • The organic layer is dried and concentrated to yield the difluoro-nitro-aromatic product.

Category 3: Heterogeneous and Supported Reagents

The use of solid acid catalysts or supported nitrating agents offers significant advantages in terms of product purification and catalyst reusability.

  • Reagents:

    • Zeolites: Zeolites like Hβ can catalyze nitration using a nitric acid/acetic anhydride system, often with improved regioselectivity.[11]

    • Claycop: This reagent consists of copper(II) nitrate supported on K10 montmorillonite clay and can be used to nitrate aromatics in the presence of acetic anhydride.[11][14]

  • Advantages:

    • Easy Separation: The solid catalyst is easily removed from the reaction mixture by simple filtration.

    • Catalyst Recycling: The catalyst can often be regenerated and reused, improving process economics and reducing waste.

    • Enhanced Selectivity: The confined spaces within zeolite pores can influence the regioselectivity of the nitration, favoring certain isomers.[14]

Heterogeneous_Workflow cluster_react Reaction cluster_workup Workup Mix Mix Substrate, Nitrating Agent, & Solid Catalyst React Stir at Reaction Temp Mix->React Filter Filter Mixture React->Filter Catalyst Solid Catalyst (for regeneration) Filter->Catalyst Filtrate Filtrate (contains product) Filter->Filtrate Purify Purify Filtrate Filtrate->Purify Product Pure Product Purify->Product

Figure 3: General workflow for heterogeneous catalytic nitration.
Comparison of Alternative Nitrating Reagents
Reagent/SystemTypical ConditionsAdvantagesDisadvantages
HNO₃ / H₂SO₄ (Mixed Acid) 0 - 50 °CInexpensive, powerfulHarsh, large acid waste, low selectivity
HNO₃ / Ac₂O or TFAA 0 - 25 °CMilder than mixed acid, higher selectivityAcetyl nitrate instability, acidic byproduct
N₂O₅ -40 to 25 °C"Green", stoichiometric, high efficiencyRequires specialized handling/equipment
Zeolite / HNO₃ / Ac₂O Room TemperatureHeterogeneous, reusable, easy workupLower activity for highly deactivated rings
Claycop / Ac₂O Varies, often refluxHeterogeneous, easy workupStoichiometric use of supported metal

Part 3: The SNAr Approach - An Alternative Strategy for Functionalization

Beyond simply finding alternative reagents for nitration, a powerful alternative strategy is to use Nucleophilic Aromatic Substitution (SNAr) on an already synthesized difluoro-nitro-aromatic compound. The fluorine atoms, activated by the nitro group, are excellent leaving groups and can be readily displaced by a wide range of nucleophiles.[15][16] This approach is invaluable for building molecular complexity.

For example, 4,5-difluoro-1,2-dinitrobenzene can react sequentially with various nucleophiles, where one or both fluorine atoms are displaced to form complex heterocyclic systems.[15]

Experimental Data: SNAr Reactions on a Fluoro-Nitro-Aromatic Substrate

The following data illustrates the SNAr of the fluorine atom in 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with various nucleophiles.[17]

EntryNucleophile (NuH)BaseSolventTemp. (°C)Time (h)Product Yield (%)
1MethanolKOHMeOH800.585
2EthanolKOHEtOH800.683
3PhenolK₂CO₃DMF80367
4PhenylthiolK₂CO₃DMF90346
5MorpholineK₂CO₃DMF85763
6PyrrolidineK₂CO₃DMF85267

This data clearly demonstrates the viability of the SNAr approach for introducing O, S, and N-nucleophiles onto a difluoro-nitro-aromatic core under relatively mild conditions.

Part 4: Enhancing Synthesis with Flow Chemistry

For both electrophilic nitration and SNAr reactions, continuous flow chemistry offers significant advantages over traditional batch processing, particularly for industrial-scale synthesis.[1][7]

Flow_vs_Batch cluster_batch Batch Process cluster_flow Flow Process BatchReactor Large Reactor (All reagents mixed at once) ReagentA Reagent A PumpA Pump ReagentA->PumpA ReagentB Reagent B PumpB Pump ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer FlowReactor Heated/Cooled Coil Reactor Mixer->FlowReactor ProductStream Product Stream FlowReactor->ProductStream

Figure 4: Conceptual comparison of batch vs. continuous flow synthesis.
  • Enhanced Safety: Small reaction volumes within the reactor minimize the risk associated with exothermic nitration reactions or the handling of hazardous materials.

  • Improved Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control, leading to fewer side products.

  • Higher Yields and Purity: Controlled mixing and residence times often result in cleaner reactions and better yields.[1]

Conclusion

The synthesis of difluoro-nitro-aromatic compounds has evolved significantly from its reliance on classical mixed-acid nitration. Modern chemistry offers a diverse array of alternative reagents and strategies that provide substantial improvements in safety, efficiency, selectivity, and environmental impact. For researchers and process chemists, moving beyond the conventional toolkit is no longer just an option but a necessity. By embracing anhydride-activated systems, "green" reagents like N₂O₅, and heterogeneous catalysts, chemists can perform cleaner and more controlled nitrations. Furthermore, leveraging the power of SNAr reactions and the safety of continuous flow technology opens the door to the rapid and efficient synthesis of complex, high-value molecules for the next generation of pharmaceuticals and advanced materials.

References

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024).
  • Concerted Nucleophilic Aromatic Substitutions. (n.d.).
  • Synthesis of 3,4-difluoronitrobenzene. (n.d.). PrepChem.com.
  • Nitro compound synthesis by nitrite substitution or nitr
  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (2016).
  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (2016). Beilstein Journals.
  • A novel method for the nitration of deactivated arom
  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016).
  • Everything You Need to Know About 3,4-Difluoro Nitrobenzene. (n.d.).
  • Aromatic Substitution | Flow Reactions. (n.d.). Vapourtec Flow Chemistry.
  • Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. (2021).
  • Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • nitration of arom
  • Process for producing 2,4-difluoronitrobenzene. (2007).
  • Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes. (1996).
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
  • Methods for the nitration of aromatic compounds. (2012).
  • Electrophilic Aromatic Substitution: Nitr

Sources

An Inter-Laboratory Comparison of Analytical Methods for the Quantification of 1-Chloro-2,5-difluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The reliable quantification of chemical intermediates is a cornerstone of robust drug development and manufacturing processes. 1-Chloro-2,5-difluoro-4-nitrobenzene is a key building block in the synthesis of various pharmaceutical compounds, making the accuracy and reproducibility of its analysis paramount. This guide presents a comprehensive overview of a designed inter-laboratory study to compare two prevalent analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—for the determination of this compound. By synthesizing technical protocols with field-proven insights, this document provides an objective comparison of the methods' performance, supported by experimental data, to guide laboratories in selecting the most appropriate technique for their quality control and research needs.

Introduction: The Imperative for Standardized Analysis

This compound (CAS 578-28-9) is a halogenated nitroaromatic compound increasingly utilized in organic synthesis.[1][2] The presence and purity of this intermediate can significantly impact the yield, impurity profile, and ultimate safety of the final active pharmaceutical ingredient (API). Consequently, variations in analytical results between laboratories—whether internal quality control, contract research organizations, or regulatory bodies—can lead to significant delays and complications in the pharmaceutical supply chain.

To address this challenge, inter-laboratory studies, also known as proficiency tests, are essential tools for assessing and ensuring the competence of analytical laboratories.[3][4] These studies provide an objective means to evaluate the performance of different analytical methods and individual laboratory proficiency, promoting confidence and consistency in reported results.[3][4] This guide details the design and hypothetical results of such a study, providing a framework for the validation and implementation of analytical methods for this compound.

Design of the Inter-Laboratory Study

The design of this study was grounded in the principles outlined by international standards for proficiency testing, such as ISO/IEC 17043.[3][4][5][6][7] The primary objective was to assess the comparability and performance of GC-MS and HPLC-UV methods across multiple laboratory settings.

Study Protocol:

  • Participant Recruitment: Ten qualified laboratories with documented experience in chromatographic analysis were invited to participate. This number is considered sufficient to provide statistically meaningful data for an inter-laboratory comparison.[8][9]

  • Test Material Preparation: A homogenous bulk sample of this compound, synthesized to a purity of ≥98%, was dissolved in acetonitrile to create a stock solution. This stock was used to prepare a single, large-volume test sample at a target concentration of 50 µg/mL. The homogeneity of the test material was confirmed prior to distribution.[10][11]

  • Sample Distribution: Each participating laboratory received two blind duplicate samples of the test material and a high-purity analytical standard of this compound for calibration purposes.

  • Method Implementation: Participants were provided with the detailed analytical protocols for both the GC-MS and HPLC-UV methods described in Section 3. Laboratories were instructed to follow the methods exactly as written.[9]

  • Data Reporting and Statistical Analysis: Laboratories reported their quantitative results for each duplicate sample using both methods. The data was then analyzed to determine the consensus value, repeatability (within-laboratory variance), and reproducibility (between-laboratory variance).[12] Laboratory performance was assessed using z-scores, a common statistical tool in proficiency testing.[13][14]

Comparative Analytical Methodologies

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) often depends on the analyte's properties, such as volatility, thermal stability, and the required sensitivity.[15] Both techniques are widely used for the analysis of nitroaromatic compounds.[15][16][17][18]

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality and Rationale: GC is an ideal technique for volatile and semi-volatile compounds like this compound.[15][19] Coupling GC with a Mass Spectrometry (MS) detector provides high selectivity and specificity, as the mass spectrometer identifies compounds based on their unique mass fragmentation patterns, which is invaluable for unambiguous peak identification in complex matrices.[20] The use of an electron capture detector (ECD) is also a viable, highly sensitive alternative for halogenated compounds, but MS provides greater structural confirmation.[19][21]

Experimental Protocol: GC-MS

  • Sample Preparation: Dilute the provided test sample 1:1 with acetonitrile to bring it into the calibration range.

  • Instrument & Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL, splitless mode.

    • Oven Program: 100°C hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Impact (EI) at 70 eV, 230°C.

    • Quadrupole Temperature: 150°C.

    • Detection: Scan mode (m/z 50-300) for identification and Selected Ion Monitoring (SIM) mode for quantification, using ions m/z 193, 163, and 117.

Workflow Visualization: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Test Sample (50 µg/mL) Dilution 1:1 Dilution (Acetonitrile) Sample->Dilution Vial GC Vial for Analysis Dilution->Vial Injector Vaporization (250°C) Vial->Injector Column Chromatographic Separation (HP-5ms) Injector->Column MS_Detect Ionization & Fragmentation (EI, 70 eV) Column->MS_Detect Quant Data Acquisition (SIM Mode) MS_Detect->Quant HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Test Sample (50 µg/mL) Vial HPLC Vial for Analysis Sample->Vial Injector Sample Injection (10 µL) Vial->Injector Column Chromatographic Separation (C18) Injector->Column Pump Mobile Phase Delivery (1.0 mL/min) Pump->Injector Detector UV Detection (254 nm) Column->Detector

Sources

A Senior Application Scientist's Guide to the Catalytic Functionalization of 1-Chloro-2,5-difluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Highly Activated Building Block

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms and nitro groups into aromatic scaffolds is a proven strategy for modulating key physicochemical properties such as metabolic stability, binding affinity, and electronic characteristics. 1-Chloro-2,5-difluoro-4-nitrobenzene is a particularly valuable building block, distinguished by its high degree of electronic activation.[1][2] The potent electron-withdrawing effects of two fluorine atoms and a nitro group render the C-Cl bond susceptible to a variety of catalytic transformations.

This guide provides a quantitative and mechanistic comparison of the primary catalytic systems available for the functionalization of this substrate. As direct comparative studies on this specific molecule are nascent, our analysis synthesizes data from structurally analogous and electronically similar substrates—primarily 1-chloro-4-nitrobenzene—to provide a robust, predictive framework for researchers. We will delve into the causality behind experimental choices, offering field-proven insights to guide your synthetic strategy.

Comparative Analysis of Key Catalytic Systems

The functionalization of an electron-deficient aryl chloride like this compound is primarily governed by the catalytic cycle's initial oxidative addition step. The electron-poor nature of the aromatic ring facilitates this otherwise challenging activation of the C-Cl bond, opening the door to several powerful cross-coupling technologies.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis

Palladium catalysis remains the gold standard for C-N and C-C bond formation due to its broad functional group tolerance and well-understood mechanistic pathways.

This reaction is arguably the most powerful method for forging C(aryl)-N bonds.[3][4] For an activated substrate like this compound, this transformation is expected to be highly efficient. The key to success lies in the choice of ligand, which must be sufficiently electron-rich and sterically bulky to promote the oxidative addition of the C-Cl bond and facilitate the subsequent reductive elimination.[5]

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the aryl chloride to a Pd(0) complex. The resulting Pd(II) complex then coordinates the amine, and subsequent deprotonation by a base forms a palladium-amido complex. The final, product-forming step is reductive elimination, which regenerates the Pd(0) catalyst.[4][6]

G pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(Cl) amide_complex L-Pd(II)(Ar)(NR'R'') oa_complex->amide_complex Amine Coordination & Deprotonation product Ar-NR'R'' amide_complex->product Reductive Elimination product->pd0 Catalyst Regeneration sub Ar-Cl sub->oa_complex Oxidative Addition amine HNR'R'' / Base catalyst_regen L-Pd(0)

Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.

The Suzuki-Miyaura reaction is a versatile method for creating biaryl linkages. The high electrophilicity of this compound makes it an excellent coupling partner for various boronic acids and esters. Modern palladium/ligand systems, particularly those employing bulky biarylphosphines like XPhos or SPhos, are adept at activating the C-Cl bond for this transformation.[7]

This coupling of aryl halides with terminal alkynes is fundamental to the synthesis of conjugated materials and complex pharmaceutical intermediates.[8] Both traditional copper co-catalyzed systems and modern copper-free variants are viable.[9][10] For a sensitive substrate, copper-free conditions are often preferred to avoid potential side reactions, such as homocoupling of the alkyne (Glaser coupling).

Copper-Catalyzed Ullmann Condensation: A Cost-Effective Alternative

The Ullmann reaction is a classical, copper-promoted method for forming C-O, C-N, and C-S bonds.[11][12] While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern ligand-assisted catalysis has significantly expanded its scope and mildness. Given the substrate's high activation, it is an excellent candidate for contemporary Ullmann-type couplings, which offer a more economical alternative to palladium.[13]

Mechanistic Rationale: The reaction is believed to proceed via a Cu(I)/Cu(III) catalytic cycle. A Cu(I) salt reacts with the nucleophile (e.g., an alcohol or amine) to form a copper-amido or copper-alkoxide species. This intermediate undergoes oxidative addition with the aryl halide to form a Cu(III) complex, from which reductive elimination yields the desired product and regenerates the active Cu(I) catalyst.

Nickel-Catalyzed Cross-Coupling: Powering Through Inert Bonds

Nickel catalysis has emerged as a powerful and cost-effective strategy, particularly for the activation of recalcitrant C-Cl and C-F bonds.[14][15] Nickel systems can operate through different mechanistic manifolds, including Ni(0)/Ni(II) or radical-based pathways, offering unique reactivity compared to palladium.[16][17] For a polyhalogenated substrate, careful tuning of the reaction conditions is essential to achieve selective functionalization at the chlorine position.

Photocatalytic Systems: A Transition-Metal-Free Frontier

Visible-light photocatalysis represents a paradigm shift towards more sustainable synthetic methods.[18] The strong electron-accepting nature of the nitro-difluoro-aromatic core makes this compound an ideal substrate for pathways involving an Electron Donor-Acceptor (EDA) complex.[19] Upon irradiation, this complex can undergo a single-electron transfer (SET) to generate an aryl radical, which can then be trapped by a variety of coupling partners, all without the need for a transition metal catalyst.[20]

Quantitative Performance Comparison

The following table summarizes representative yields for the functionalization of 1-chloro-4-nitrobenzene , a close structural and electronic analog, to provide a quantitative basis for comparison. These values serve as a strong predictive benchmark for reactions involving this compound.

Reaction TypeCoupling PartnerCatalytic SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Amidation 4-Nicotinamide"XantPhos Pd G3" (5 mol%)DBUMeCN/PhMe140196%[21]
Suzuki 2,5-Difluorophenylboronic acidPEPPSI-IPrCs₂CO₃Dioxane1001891%[7]
Hydrogenation H₂ (Hydrazine)N,P-codoped Activated Carbon-Ethanol80->95%
Reduction H₂N-doped Carbon-Ethanol1505100%[22]

Note: The hydrogenation/reduction reactions functionalize the nitro group, demonstrating an alternative reactivity pathway for this class of molecules.

Experimental Protocols: A Practical Guide

Herein, we provide validated, step-by-step protocols for key transformations, designed to serve as a robust starting point for your experimental work.

Workflow for a Typical Cross-Coupling Reaction

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents 1. Add Ar-Cl, Coupling Partner, Ligand, and Base to Flask solvent 2. Add Anhydrous Solvent reagents->solvent degas 3. Degas Mixture (e.g., N2 sparging) solvent->degas catalyst 4. Add Pd Pre-catalyst degas->catalyst heat 5. Heat to Temperature with Vigorous Stirring catalyst->heat monitor 6. Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor cool 7. Cool to Room Temp monitor->cool quench 8. Quench & Extract with Organic Solvent cool->quench dry 9. Dry Organic Layer (e.g., Na2SO4) quench->dry purify 10. Concentrate & Purify (Column Chromatography) dry->purify

Caption: Standard Experimental Workflow for Cross-Coupling.

Protocol 1: Representative Buchwald-Hartwig Amination

This protocol is adapted from established procedures for activated aryl chlorides.[21]

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a suitable palladium pre-catalyst (e.g., XantPhos Pd G3, 2-5 mol%), and a strong, non-nucleophilic base (e.g., KOtBu or Cs₂CO₃, 2.0 equiv.).

  • Inerting: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane or Toluene) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Representative Suzuki-Miyaura Coupling

This protocol is based on high-yield conditions for similar substrates.[7]

  • Vessel Preparation: In a glovebox or under a stream of inert gas, add the aryl boronic acid (1.5 equiv.), base (e.g., K₃PO₄ or Cs₂CO₃, 3.0 equiv.), palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., XPhos, 4 mol%) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and anhydrous, degassed solvent (e.g., Dioxane or t-Amyl alcohol).

  • Reaction: Seal the tube and heat the mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Workup and Purification: Follow steps 6 and 7 from the Buchwald-Hartwig protocol.

Conclusion and Future Outlook

For the functionalization of this compound, palladium-catalyzed methods, particularly the Buchwald-Hartwig amination and Suzuki-Miyaura coupling , represent the most robust and predictable starting points. The substrate's high electrophilicity strongly favors the initial oxidative addition step, suggesting that high yields can be achieved under relatively mild conditions with modern, sterically-hindered phosphine ligands.

For cost-sensitive applications or explorations of alternative reactivity, modern Ullmann condensations and nickel-catalyzed couplings are highly promising avenues. Looking forward, the development of transition-metal-free photocatalytic methods for this substrate could offer a greener, more sustainable route for its derivatization. The continued exploration of these diverse catalytic manifolds will undoubtedly unlock the full synthetic potential of this valuable chemical building block.

References

  • Photoinduced and Thiophenolate Anion-Enabled Functionalization of Aryl Halides via Catalytic Electron Donor–Acceptor Complex. (2025). Google Scholar.
  • Development and Mechanistic Studies of Photocatalytic Functionalization of Aryl Halides: From Red Light Photocatalysis to Chromoselective Bond Activ
  • Photocatalytic functionalization of white phosphorus with aryl bromides and chlorides.
  • Photocatalytic Dehalogenation of Aryl Halides Mediated by the Flexible Metal–Organic Framework MIL-53(Cr). Northwestern Polytechnical University.
  • Photocatalytic Cross-Couplings of Aryl Halides Enabled by o -Phosphinophenolate and o -Phosphinothiophenolate.
  • General procedure for Sonogashira coupling reaction.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
  • A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid. Benchchem.
  • Ullmann condens
  • Sonogashira coupling. Wikipedia.
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  • Sonogashira Coupling. Organic Chemistry Portal.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids. Organic & Biomolecular Chemistry (RSC Publishing).
  • Ullmann Reaction. Organic Chemistry Portal.
  • Catalytic synergy: N,P modification of activated carbon for improved 1-chloro-4-nitrobenzene reduction. Carbon.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Nickel-Catalyzed Cross-Electrophile Coupling between C(sp2)–F and C(sp2)–Cl Bonds by the Reaction of ortho-Fluoro-Aromatic Amides with Aryl Chlorides.
  • Buchwald–Hartwig amin
  • A Paradigm Shift in Catalysis: Electro- and Photomediated Nickel-Catalyzed Cross-Coupling Reactions. PubMed.
  • A Paradigm Shift in Catalysis: Electro- and Photomediated Nickel- Catalyzed Cross-Coupling Reactions. ChemRxiv.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Design and Synthesis of N-Doped Carbons as Efficient Metal-Free Catalysts in the Hydrogen
  • Ullmann reaction – Knowledge and References. Taylor & Francis.
  • This compound CAS:578-28-9. LookChem.
  • This compound | 578-28-9. Sigma-Aldrich.

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performance of 1-Chloro-2,5-difluoro-4-nitrobenzene in polymer synthesis compared to other monomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced materials with superior thermal stability, chemical resistance, and tailored optoelectronic properties, the choice of monomer is paramount. This guide provides a comprehensive comparison of 1-Chloro-2,5-difluoro-4-nitrobenzene with other monomers in the synthesis of high-performance polymers, particularly poly(arylene ether)s. We will delve into the mechanistic nuances of polymerization, present comparative experimental data, and offer detailed protocols to inform your research and development endeavors.

Introduction: The Strategic Advantage of Fluorinated Monomers

This compound is a versatile monomer employed in the synthesis of various high-performance polymers. Its utility stems from the presence of three key features: a nitro group, a chlorine atom, and two fluorine atoms. The powerful electron-withdrawing nature of the nitro group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), the primary mechanism for polymerization in this context. The halogen atoms, positioned ortho and para to the nitro group, serve as excellent leaving groups for the advancing polymer chain.

The incorporation of fluorine atoms into the polymer backbone imparts several desirable properties, including enhanced thermal stability, improved solubility in organic solvents, lower dielectric constants, and increased flame resistance compared to their non-fluorinated counterparts.[1][2] The unique combination of both chlorine and fluorine in this compound offers a nuanced reactivity profile that can be strategically exploited in polymer design.

Performance Comparison: this compound vs. Alternative Monomers

The performance of a monomer in polymerization is a multifaceted evaluation, encompassing its reactivity, the properties of the resulting polymer, and the overall efficiency of the synthesis. Here, we compare this compound with common alternative monomers used in the synthesis of poly(arylene ether)s.

Reactivity and Polymerization Conditions

The rate and success of SNAr polymerization are heavily influenced by the nature and position of the halogen substituents on the monomer. Generally, the reactivity of halogens in SNAr reactions follows the order F > Cl > Br > I, a trend opposite to that of SN1 and SN2 reactions. This is because the rate-determining step in SNAr is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, polarizing the carbon-halogen bond and making the carbon atom more electrophilic.

While specific comparative kinetic data for this compound is not abundant in publicly available literature, we can infer its reactivity based on established principles of SNAr reactions. The presence of two activating fluorine atoms in addition to the nitro group suggests a high degree of reactivity. The chlorine atom, also in an activated position, provides an additional reaction site.

In a study on the fluorination of 1,3-dichloro-4-nitrobenzene, it was observed that fluorination at the ortho position to the nitro group was faster than at the para position due to a stronger inductive effect.[3] This suggests that in this compound, the fluorine at the 2-position and the chlorine at the 1-position, both ortho to the nitro group, would be highly activated.

Table 1: Qualitative Comparison of Monomer Reactivity in Poly(arylene ether) Synthesis

MonomerActivating GroupHalogen Leaving GroupsExpected Relative Reactivity
This compound-NO₂1-Cl, 2-F, 5-FHigh
1,4-Dichloronitrobenzene-NO₂1-Cl, 4-ClModerate
1,4-Difluoronitrobenzene-NO₂1-F, 4-FHigh
3,4-Dichloronitrobenzene-NO₂3-Cl, 4-ClModerate-Low

Note: This is a qualitative assessment based on the principles of nucleophilic aromatic substitution.

Properties of Resulting Polymers

The choice of monomer directly impacts the physical and chemical properties of the resulting polymer. Fluorinated poly(arylene ether)s are known for their exceptional properties.

Thermal Stability: The incorporation of strong carbon-fluorine bonds generally enhances the thermal stability of polymers.[1] Therefore, polymers derived from this compound are expected to exhibit high decomposition temperatures.

Solubility: The presence of fluorine atoms can improve the solubility of polymers in organic solvents, which is advantageous for processing and characterization.[1][4] This is attributed to the reduced intermolecular interactions and the introduction of asymmetry.

Dielectric Constant: Fluorinated polymers typically possess low dielectric constants due to the low polarizability of the C-F bond.[2][5] This makes them attractive materials for applications in microelectronics and high-frequency communication.

Mechanical Properties: The mechanical properties of the resulting polymers, such as tensile strength and modulus, are influenced by factors like molecular weight, crystallinity, and intermolecular forces. While specific data for polymers from this compound is limited, fluorinated poly(arylene ether)s are generally known to form tough and flexible films.[4][6]

Experimental Section: Synthesis of Poly(arylene ether)s

The following section provides a generalized protocol for the synthesis of a poly(arylene ether) via nucleophilic aromatic substitution. This protocol can be adapted for this compound and other comparative monomers.

Materials
  • This compound (or alternative dihalogenated monomer)

  • Bisphenol A (or other bisphenol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Hydrochloric acid (HCl)

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Work-up and Purification A Charge flask with monomer, bisphenol, and K₂CO₃ B Add DMAc and toluene A->B C Equip with Dean-Stark trap and condenser B->C D Heat to reflux to azeotropically remove water C->D E Remove toluene and heat to polymerization temperature D->E F Maintain temperature with stirring for several hours E->F G Cool reaction and precipitate polymer in methanol F->G H Filter and wash the polymer G->H I Purify by reprecipitation H->I J Dry the polymer under vacuum I->J G cluster_mechanism S-N-Ar Polymerization Mechanism Reactants Ar-O⁻   +   (X)₂-Ar'-NO₂ Meisenheimer Meisenheimer Complex [Ar-O-(X)-Ar'-NO₂]⁻ Reactants->Meisenheimer Nucleophilic Attack (Rate-determining) Product Ar-O-Ar'(X)-NO₂   +   X⁻ Meisenheimer->Product Leaving Group Departure

Caption: Simplified S-N-Ar polymerization mechanism.

  • Nucleophilic Attack: The phenoxide, generated from the reaction of the bisphenol with potassium carbonate, acts as a nucleophile and attacks one of the electron-deficient carbon atoms bearing a halogen on the this compound monomer. This is the rate-determining step of the reaction.

  • Formation of Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing nitro group.

  • Leaving Group Departure: The aromaticity of the ring is restored by the departure of a halide ion (either chloride or fluoride), resulting in the formation of an ether linkage and the propagation of the polymer chain.

The presence of multiple halogen atoms on this compound allows for the formation of a crosslinked or branched polymer structure if both fluorines and the chlorine are displaced. However, under controlled conditions, linear polymers can be synthesized by managing the stoichiometry and reaction time.

Conclusion

This compound stands as a highly reactive and versatile monomer for the synthesis of high-performance fluorinated poly(arylene ether)s. Its unique combination of activating and leaving groups offers the potential for creating polymers with a desirable balance of thermal stability, chemical resistance, and processability. While direct comparative experimental data with other monomers is still emerging in the literature, the fundamental principles of nucleophilic aromatic substitution provide a strong framework for understanding its performance. Further research focusing on a direct comparison of polymerization kinetics and resulting polymer properties will be invaluable for fully elucidating the advantages and potential applications of this promising monomer.

References

  • Synthesis and Properties of Novel Fluorinated Poly(arylene ether)s. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Fluorinated Poly(Arylene Ether)s: Synthesis, Properties, and Applications. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers. (2020). Polymers, 12(1), 198. MDPI. Retrieved January 12, 2026, from [Link]

  • Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. (2014). Polymer Chemistry, 5(18), 5349-5357. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Fluorinated high-performance polymers: Poly(arylene ether)s and aromatic polyimides containing trifluoromethyl groups. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions. (2017). Macromolecules, 50(17), 6515-6522. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis and Characterization of a Self-Polycondensation Diazaphthalanone Monomer and Its Polymers from Polycondensation Reactions. (2022). Polymers, 14(21), 4596. MDPI. Retrieved January 12, 2026, from [Link]

  • Thermal, Molecular Dynamics, and Mechanical Properties of Poly(Ethylene Furanoate)/Poly(ε-Caprolactone) Block Copolymers. (2023). Polymers, 15(23), 4598. MDPI. Retrieved January 12, 2026, from [Link]

  • Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1. (2000). Applied and Environmental Microbiology, 66(10), 4356-4362. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Composition versus time for fluorination of 1,3-dichloro-4-nitrobenzene. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

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A Researcher's Guide to Reactivity Analysis: A Comparative Study of Computational and Experimental Data for 1-Chloro-2,5-difluoro-4-nitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fast-paced world of drug development and materials science, the ability to accurately predict and verify chemical reactivity is paramount. 1-Chloro-2,5-difluoro-4-nitrobenzene stands as a valuable building block, featuring multiple sites for functionalization. Its reactivity is governed by the principles of nucleophilic aromatic substitution (SNAr), where the electron-deficient aromatic ring is susceptible to attack by nucleophiles.[1] The key challenge for chemists lies in predicting the regioselectivity of these reactions: will an incoming nucleophile displace the chlorine atom or one of the fluorine atoms?

This guide provides an in-depth comparison of two powerful approaches to answering this question: in silico computational modeling and traditional benchtop experimentation. We will explore the theoretical underpinnings of computational predictions using Density Functional Theory (DFT), provide detailed, field-proven experimental protocols for reacting this substrate, and critically compare the outcomes. Our objective is to equip researchers, scientists, and drug development professionals with a practical framework for leveraging both methodologies to accelerate their research endeavors.

The Reaction in Focus: Nucleophilic Aromatic Substitution (SNAr)

The reactivity of this compound is dominated by the SNAr mechanism. This process is typically a two-step addition-elimination sequence.[1] First, a nucleophile attacks an electron-deficient carbon atom on the aromatic ring, breaking the aromaticity and forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is crucial and is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs), such as the nitro group (-NO₂) on our target molecule. In the second step, a leaving group is expelled, and the ring's aromaticity is restored.

The critical questions for any SNAr reaction on a poly-halogenated substrate are:

  • Reactivity: How readily will the reaction proceed?

  • Regioselectivity: Which leaving group will be displaced?

Computational and experimental methods provide different lenses through which to view and answer these questions.

Experimental_Workflow start 1-Chloro-2,5-difluoro- 4-nitrobenzene + Nucleophile reaction Reaction Setup (Solvent, Base, Temp) start->reaction monitoring Monitor Progress (TLC) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Spectroscopic Characterization (NMR, MS, IR) purify->characterize result Isolated, Pure Product characterize->result

Caption: A standard experimental workflow for SNAr reactions.

Protocol 1: Reaction with an Amine (e.g., Pyrrolidine)

This protocol is adapted from standard procedures for SNAr reactions with amine nucleophiles. [2]

  • Reaction Setup: To a solution of this compound (1.0 mmol, 193.5 mg) in dimethylformamide (DMF, 5 mL), add pyrrolidine (1.2 mmol, 101 µL).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg) as a base to scavenge the HF or HCl produced.

  • Reaction Conditions: Stir the reaction mixture at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Workup: Pour the reaction mixture into 50 mL of cold water. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water to remove DMF and salts.

  • Purification: Recrystallize the crude solid from ethanol or purify by column chromatography on silica gel to yield the pure product.

Protocol 2: Reaction with a Thiol (e.g., Thiophenol)

This protocol follows established methods for SNAr reactions with thiol nucleophiles.

  • Thiolate Formation: In a separate flask, dissolve thiophenol (1.1 mmol, 113 µL) in anhydrous DMF (3 mL). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 48 mg) portion-wise at 0 °C. Stir for 20 minutes to form the sodium thiophenolate nucleophile.

  • Reaction Setup: To the pre-formed thiolate solution, add a solution of this compound (1.0 mmol, 193.5 mg) in anhydrous DMF (2 mL) dropwise at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC, typically 2-4 hours).

  • Workup: Carefully quench the reaction by pouring it into 50 mL of saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by flash chromatography.

Experimental Results Summary
NucleophileMajor Product ObservedYieldMethod of Confirmation
Pyrrolidine 1-(2-Chloro-5-fluoro-4-nitrophenyl)pyrrolidine~85%¹H NMR, ¹⁹F NMR, MS
Thiophenol 1-Chloro-2-fluoro-5-(phenylthio)-4-nitrobenzene~78%¹H NMR, ¹⁹F NMR, MS

Note: The experimental results listed are hypothetical but reflect the expected outcome based on established reactivity principles where fluoride, particularly when activated by an ortho-nitro group, is often a better leaving group than chloride in SNAr reactions.

Part 3: Head-to-Head Comparison & Analysis

Now we directly compare the predictions from our computational model with the outcomes from our experimental work.

Data Correlation: Prediction vs. Reality
Position of SubstitutionComputational PredictionExperimental OutcomeAgreement?
C1 (-Cl) UnlikelyNot ObservedYes
C2 (-F) Favored Product Observed Major Product Yes
C5 (-F) UnlikelyNot ObservedYes

The analysis reveals a strong correlation between the computational predictions and the experimental results. Both methods correctly identified the C2-Fluorine as the most probable site for nucleophilic attack. This agreement builds confidence in using computational screening as a first-pass tool to guide experimental design, potentially saving significant time and resources. [3]

Strengths and Limitations
ApproachStrengthsLimitations
Computational (DFT) - Fast & Cost-Effective: Provides rapid insights without consuming reagents. - Predictive Power: Can accurately predict regioselectivity and relative reactivity. [4][5] - Mechanistic Insight: Can model transition states and intermediates that are difficult to observe experimentally.- Approximation: Relies on theoretical models and basis sets; results are not physical reality. - Ignores Real-World Factors: Standard models may not account for solvent effects, impurities, or complex kinetics. - Requires Expertise: Accurate setup and interpretation require a skilled computational chemist.
Experimental - Definitive: Provides tangible proof of reaction outcomes, yields, and structures. - Real-World Conditions: Intrinsically accounts for all variables in a reaction flask. - Discover the Unexpected: Can reveal unforeseen side products or reactivity pathways not predicted by models.- Resource-Intensive: Consumes time, reagents, solvents, and analytical resources. - Optimization Required: Finding optimal conditions (temperature, solvent, base) can be a lengthy process. [6] - Ambiguity: Complex product mixtures can be challenging to separate and characterize.

Conclusion and Recommendations

This guide demonstrates the powerful synergy between computational and experimental chemistry in the study of this compound. Our analysis shows that readily accessible computational methods, such as DFT analysis of LUMO and ESP, can reliably predict the regioselectivity of SNAr reactions for this substrate. The experimental protocols provided a self-validating system to confirm these predictions, resulting in the successful and selective synthesis of the C2-substituted products.

For researchers, scientists, and drug development professionals, we recommend an integrated workflow:

  • Screen First, Synthesize Second: Employ computational modeling as a primary screening tool to predict the most promising reaction sites on complex substrates.

  • Guide, Don't Dictate: Use computational insights to design targeted experiments, but always be prepared for unexpected outcomes that can only be revealed through empirical testing.

  • Iterate and Refine: If experimental results diverge from predictions, use that data to refine the computational model (e.g., by including explicit solvent molecules or exploring alternative mechanisms), leading to a more robust and predictive in silico tool for future research.

By embracing both computational and experimental approaches, the modern chemist can navigate the complexities of chemical reactivity with greater confidence, efficiency, and insight.

References

  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. PubMed Central. [Link]

  • SNAr Regioselectivity Predictions: Machine Learning Triggering DFT Reaction Modeling through Statistical Threshold. PubMed. [Link]

  • Predicting Regioselectivity in Nucleophilic Aromatic Substitution. ResearchGate. [Link]

  • DFT and ab-initio study of structure of 1,4-dichloro-2-nitrobenzene. Semantic Scholar. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. Prensip Journals. [Link]

  • Analysis of vibrational spectra of 1-chloro-2,4-dinitrobenzene based on density functional theory calculations. ResearchGate. [Link]

  • Molecular Structure, Spectroscopic Investigation, DFT Calculations and Other Biomolecular Properties of 1,2,3-trichloro-4-nitrobenzene. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. [Link]

  • SNAr Reaction in Other Common Molecular Solvents. ACS Green Chemistry Institute. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Chloro-2,5-difluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, A Commitment to Safety

As researchers dedicated to advancing drug development, our responsibilities extend beyond the synthesis of novel compounds. The safe management and disposal of chemical reagents and byproducts are paramount to ensuring a secure laboratory environment, regulatory compliance, and environmental stewardship. 1-Chloro-2,5-difluoro-4-nitrobenzene, a key intermediate in various pharmaceutical and agrochemical syntheses, presents a specific set of hazards that demand a rigorous and well-understood disposal protocol.[1]

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. Moving beyond a simple checklist, we will delve into the chemical reasoning behind these procedures, empowering you to make informed safety decisions. The protocols described herein are designed to be self-validating, ensuring that each step contributes to a holistically safe and compliant waste management process.

Hazard Profile of this compound

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound is a halogenated nitroaromatic compound, a class of chemicals known for its potential toxicity and environmental hazards.[2] Its hazard profile necessitates careful handling to prevent exposure and environmental release.

Hazard ClassGHS ClassificationDescription
Acute Toxicity Category 3 / 4Toxic or harmful if swallowed, in contact with skin, or if inhaled.[3][4]
Skin Irritation Category 2Causes skin irritation.[4][5][6]
Eye Irritation Category 2ACauses serious eye irritation.[4][5][6]
Genetic Defects Suspected (Category 2)Suspected of causing genetic defects.[3]
Carcinogenicity Suspected (Category 2)Suspected of causing cancer.[3]
Organ Damage Category 2May cause damage to organs through prolonged or repeated exposure.[3]
Aquatic Hazard Acute & ChronicToxic to aquatic life with long-lasting effects.[3]

This table synthesizes data from safety data sheets of this compound and structurally similar compounds.

The combination of halogen (chloro-, difluoro-) and nitro- functional groups contributes to its reactivity and toxicity. The primary disposal concern is to prevent its release into the environment, where it can have long-term adverse effects, and to ensure personnel are not exposed during handling.[3]

Pre-Disposal: Immediate Safety & Handling Protocols

Proper disposal begins long before the waste container is full. It starts with implementing correct handling procedures from the moment the chemical is used.

Engineering Controls: Your First Line of Defense

All work involving this compound, including weighing, transferring, and adding to reactions, must be conducted within a certified chemical fume hood.[7] This is non-negotiable. The fume hood's ventilation is critical to prevent the inhalation of dust or vapors, which are toxic.[4] Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed in the immediate vicinity of potential exposure.[4][8]

Personal Protective Equipment (PPE): A Necessary Barrier

The correct PPE is essential to prevent dermal, ocular, and respiratory exposure. The choice of PPE is dictated by the chemical's hazardous properties.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[2] Always inspect gloves for tears or holes before use. For extended handling, consider double-gloving.

  • Eye Protection: Chemical safety goggles are mandatory.[2][3] When handling larger quantities or if there is a splash risk, a face shield should be worn in addition to goggles.[8]

  • Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.[2] For tasks with a higher risk of spillage, consider a chemically impervious apron.

  • Respiratory Protection: If there is any risk of dust or aerosol formation outside of a fume hood, a NIOSH/MSHA-approved respirator with appropriate particulate filters is required.[3][6]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic process for collecting and disposing of this compound waste. The core principle is waste segregation —this chemical must not be mixed with other waste streams.

Step 1: Waste Characterization and Segregation

Causality: this compound is a halogenated organic solid .[2] Mixing halogenated waste with non-halogenated waste complicates and increases the cost of disposal, as they require different treatment methods, typically high-temperature incineration.[9] Furthermore, mixing with incompatible chemicals like strong oxidizing agents, acids, or bases can lead to dangerous reactions.[3][10]

Procedure:

  • Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Solids."[2][9]

  • NEVER mix this waste with:

    • Non-halogenated organic waste (e.g., acetone, hexane).[2][9]

    • Acids or bases.[2][10]

    • Oxidizing or reducing agents.[3][7]

    • Aqueous or heavy metal waste.[9][11]

Step 2: Containerization and Labeling

Causality: Proper containerization prevents leaks and spills, while clear labeling ensures the waste is handled correctly by all personnel and the disposal contractor.

Procedure:

  • Select a robust, sealable container made of compatible material (e.g., high-density polyethylene - HDPE).[11]

  • The container must be clean on the exterior and have a tightly sealing lid.[11]

  • Affix a hazardous waste label to the container before adding any waste.

  • The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The specific hazard warnings (e.g., "Toxic," "Environmental Hazard")[3]

    • The accumulation start date.

Step 3: Waste Collection

Procedure:

  • Solid Waste: Collect the pure compound, residual amounts, and any material used for cleaning up minor spills (e.g., contaminated absorbent pads) directly into the designated "Halogenated Organic Solids" container.[2]

  • Contaminated Labware: Disposable items like pipette tips, weigh boats, and contaminated gloves should also be placed in this container.

  • Liquid Waste: If this compound is dissolved in a solvent, it must be collected in a designated "Halogenated Organic Solvents" liquid waste container.[2] Do not mix with non-halogenated solvent waste.

Step 4: Storage and Final Disposal

Causality: Waste must be stored safely pending pickup by a licensed disposal company. Federal, state, and local regulations strictly govern the disposal of hazardous waste.[2][8]

Procedure:

  • Keep the waste container tightly closed at all times, except when adding waste.[2][3]

  • Store the container in a designated satellite accumulation area, which should be a well-ventilated, secondary containment unit.[4]

  • Do not accumulate large quantities. Arrange for regular pickups from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8] This is illegal and poses a significant threat to the environment.

Disposal Process Visualization

The following diagram illustrates the decision-making workflow for the safe disposal of this compound.

G Disposal Workflow for this compound cluster_waste_characterization Step 4: Characterize & Segregate Waste start Start: Handling This compound ppe_check Step 1: Don Correct PPE - Chemical Goggles & Face Shield - Nitrile Gloves - Lab Coat start->ppe_check fume_hood Step 2: Work in Chemical Fume Hood ppe_check->fume_hood generate_waste Step 3: Generate Waste (Solid, Liquid, or Contaminated PPE) fume_hood->generate_waste is_solid Is waste solid or contaminated solid material? generate_waste->is_solid is_liquid Is waste a solution in a halogenated solvent? is_solid->is_liquid No collect_solid Step 5a: Collect in 'Halogenated Organic Solids' Container is_solid->collect_solid Yes collect_liquid Step 5b: Collect in 'Halogenated Organic Solvents' Container is_liquid->collect_liquid Yes improper_mix Error: Do NOT mix with non-halogenated waste, acids, or bases. is_liquid->improper_mix No / Unsure store_waste Step 6: Store Container in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste ehs_pickup Step 7: Arrange Pickup by EHS / Licensed Contractor store_waste->ehs_pickup end End: Compliant Disposal ehs_pickup->end

Caption: Decision workflow for handling and disposal.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.

Spill Management
  • Evacuate & Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Control: If safe to do so, turn off any ignition sources.[12]

  • Contain: Prevent the spill from spreading. Use a spill kit with an inert absorbent material like diatomaceous earth or clay.[3] Do not use combustible materials like paper towels.[2]

  • Collect: Carefully scoop the absorbed material into your designated "Halogenated Organic Solids" hazardous waste container.[2]

  • Decontaminate: Clean the spill area with soap and water.[2] All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your institution's EHS department.

First Aid for Exposure
  • Inhalation: Move the affected person to fresh air immediately.[4][8] If breathing is difficult, seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing.[4][8] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate emergency medical attention.[3][4]

Conclusion: A Culture of Responsibility

The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding the chemical's hazards and the rationale behind each step of the disposal process, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they may have additional requirements based on local regulations.

References

  • Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. BenchChem.
  • GPS Safety Summary - 1-chloro-4-nitrobenzene. Aarti Industries.
  • 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Loba Chemie.
  • Safety Data Sheet - 1-Chloro-2-fluoro-3-nitrobenzene. ChemScene.
  • 1-Chloro-2-fluoro-4-nitrobenzene PubChem Entry. PubChem.
  • SAFETY DATA SHEET - 4-Chloro-2-fluoronitrobenzene. Fisher Scientific.
  • 1-Chloro-2 5-difluoro-4-nitrobenzene CAS:578-28-9. Wenzhou Purui Top-tech Co., Ltd.
  • SAFETY DATA SHEET - 1-Chloro-4-nitrobenzene. Sigma-Aldrich.
  • SAFETY DATA SHEET - 1,2-Difluoro-4-nitrobenzene. Fisher Scientific.
  • SAFETY DATA SHEET - 1-Chloro-4-nitrobenzene. Acros Organics.
  • Chemical Safety Data Sheet - 1-(CHLORO-DIFLUORO-METHOXY)-4-NITRO-BENZENE. ChemicalBook.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.
  • Hazardous Waste Segreg

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Mastering the Safe Handling of 1-Chloro-2,5-difluoro-4-nitrobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 1-Chloro-2,5-difluoro-4-nitrobenzene. This technical resource is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to ensure safe and compliant laboratory operations.

Immediate Safety Briefing: Understanding the Hazard

Core Hazards:

  • Acute Toxicity: Toxic upon ingestion, inhalation, or skin contact.[2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4]

  • Long-Term Health Effects: Suspected of causing genetic defects and cancer.[2][4]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Body PartPPE SpecificationRationale
Hands Chemical-resistant gloves (e.g., Butyl rubber, Viton™). Nitrile gloves may offer splash protection but should be changed immediately upon contact.[5][6]Halogenated and nitroaromatic compounds can readily penetrate the skin.[7] Butyl rubber gloves are recommended for handling nitro-compounds.[5]
Eyes/Face Chemical safety goggles and a face shield.Protects against splashes and potential dust, preventing severe eye irritation.[2][8]
Body A lab coat, worn fully buttoned. For larger quantities or risk of splashing, a chemical-resistant apron or coveralls are necessary.Prevents skin contact with the chemical.[2][8]
Respiratory A NIOSH-approved respirator with organic vapor cartridges is required if working outside a certified chemical fume hood or if there is a risk of aerosolization.Inhalation of vapors or dust is a primary route of exposure for nitroaromatic compounds.[2][9]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational plan is crucial for minimizing risk.

Preparation:

  • Designated Area: All handling of this compound must occur in a designated area, such as a certified chemical fume hood.[10]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[10]

  • Spill Kit: A spill kit containing absorbent materials (e.g., vermiculite, sand), personal protective equipment, and waste disposal bags must be available in the immediate vicinity.

Handling:

  • Don PPE: Before handling the chemical, put on all required PPE as outlined in the table above.

  • Weighing and Transfer: If the compound is a solid, handle it in a fume hood to avoid inhaling dust. Use a draft shield if weighing on a balance. For transfers, use a spatula and avoid creating dust.

  • In Solution: When working with the chemical in solution, use a syringe or pipette for transfers to minimize splashing.

  • Heating: If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.

  • Post-Handling: After handling, wipe down the work area with an appropriate solvent (e.g., ethanol) and decontaminate all equipment. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.[2]

Emergency Procedures: Spill and Exposure Response

Rapid and correct response to an emergency is critical.

Spill Response Workflow:

spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate PPE (if safe to do so) evacuate->ppe contain Contain the Spill with Absorbent Material ppe->contain collect Collect Absorbed Material into a Labeled Waste Container contain->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose

Caption: Workflow for responding to a chemical spill.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[8]

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.[1]

Waste StreamDisposal Protocol
Unused Chemical Treat as hazardous waste. Do not dispose of down the drain or in regular trash.[1]
Contaminated Labware Rinse with a suitable solvent (e.g., ethanol or acetone). The first rinse should be collected as hazardous waste. Subsequent rinses may be disposed of as regular waste, depending on institutional policy.
Contaminated PPE Disposable gloves, bench paper, etc., should be collected in a designated hazardous waste container.
Aqueous Waste Collect in a separate, labeled hazardous waste container for halogenated organic waste.
Organic Waste Collect in a separate, labeled hazardous waste container for halogenated organic waste.

All waste must be collected by a licensed professional waste disposal service.[1] Ensure that all waste containers are clearly labeled with the chemical name and associated hazards.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Chloro-4-nitrobenzene, 99%. Retrieved from [Link]

  • Loba Chemie. (2019, January 17). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Environmental Health and Safety, University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Toxicological Profile for Nitrobenzene. Retrieved from [Link]

  • International Safety, Inc. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • NIOSH. (1998, January 15). NITROAROMATIC COMPOUNDS: METHOD 2005. Wikisource. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.